4-Hydroxy-4'-dimethylaminoazobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127115. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(18)10-6-12/h3-10,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKQINNUKSBEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901037946 | |
| Record name | Phenol, 4-[2-[4-(dimethylamino)phenyl]diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2496-15-3, 193892-29-4 | |
| Record name | 4'-Hydroxydimethylaminoazobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(p-Dimethylaminophenylazo)phenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-[2-[4-(dimethylamino)phenyl]diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-4'-dimethylaminoazobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hydroxy-4'-dimethylaminoazobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3FV8F4BGH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxy-4'-dimethylaminoazobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-4'-dimethylaminoazobenzene is an organic compound belonging to the family of azo dyes. These compounds are characterized by the presence of a diazene functional group (R-N=N-R') connecting two aromatic rings. This particular molecule is a "push-pull" system, with an electron-donating dimethylamino group and a hydroxyl group, which imparts interesting chemical and photophysical properties.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, properties, handling, and potential applications, tailored for a scientific audience.
Part 1: Chemical Identity and Properties
Nomenclature and Identifiers
-
Systematic IUPAC Name: 4-[[4-(dimethylamino)phenyl]diazenyl]phenol[2]
-
Common Synonyms: 4-(4-Dimethylaminophenylazo)phenol, 4'-hydroxy-DAB, 4'-hydroxydimethylaminoazobenzene[2][3][4]
-
InChI Key: CQKQINNUKSBEQR-UHFFFAOYSA-N[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 241.29 g/mol | [2][3][5][7] |
| Appearance | Orange to brown to dark red powder/crystal | [4][6] |
| Melting Point | ~200 °C | [3][8][9] |
| Boiling Point | 391.1 °C at 760 mmHg (predicted) | [3][9] |
| Density | 1.11 g/cm³ | [3][9] |
| pKa | 8.85 ± 0.15 (predicted) | [3] |
| LogP | 3.87360 | [3][9] |
Part 2: Synthesis and Mechanism
The primary route for synthesizing this compound is through an azo coupling reaction.[1] This is a classic electrophilic aromatic substitution reaction that involves two main stages: the diazotization of an aromatic amine and the subsequent coupling with an activated aromatic compound.
Synthesis Workflow
The synthesis begins with the diazotization of N,N-dimethyl-p-phenylenediamine, followed by its reaction with phenol.[1]
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
N,N-dimethyl-p-phenylenediamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol
Procedure:
-
Diazotization:
-
Dissolve a specific molar equivalent of N,N-dimethyl-p-phenylenediamine in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve an equimolar amount of phenol in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the phenol solution with constant stirring.
-
A colored precipitate of this compound will form.
-
-
Isolation and Purification:
-
Continue stirring the reaction mixture in the ice bath for another hour.
-
Filter the precipitate using a Buchner funnel and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified compound.
-
Part 3: Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound.
-
¹H NMR and ¹³C NMR: Data available in spectral databases can be used for structural elucidation.[10]
-
FTIR: The infrared spectrum will show characteristic peaks for the O-H stretch of the phenol, C-N stretching of the dimethylamino group, and the N=N stretching of the azo group.[10]
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 241).[2]
Part 4: Applications in Research
This compound serves as a valuable intermediate in the synthesis of various azo dyes.[8] Its "push-pull" electronic structure also makes it a subject of interest in research on photochromic materials and molecular switches.[1] Furthermore, it can be used in studies related to dye degradation and in the development of analytical methods.[8]
Part 5: Safety and Handling
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed (Oral, Category 4).[4][11][12]
-
Carcinogenicity: Suspected of causing cancer.
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.[11] Wash hands thoroughly after handling.[4][11] Do not eat, drink, or smoke when using this product.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container.[8][11] Store locked up.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[4][11]
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[4][11]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
If Inhaled: Move to fresh air.
References
- This compound - LookChem. [Link]
- This compound | C14H15N3O | CID 97486 - PubChem. [Link]
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- This compound - precisionFDA. [Link]
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An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy-4'-dimethylaminoazobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-4'-dimethylaminoazobenzene is an organic compound belonging to the family of azo dyes. These compounds are characterized by the presence of a diazene functional group (R-N=N-R'), which connects two aromatic rings. The extended π-conjugated system created by this arrangement is responsible for the characteristic color of these molecules. Specifically, this compound exhibits a vibrant color due to the push-pull nature of its substituents: the electron-donating hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups at opposite ends of the molecule. This electronic asymmetry significantly influences its chemical and physical properties, making it a subject of interest in materials science and chemical research. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application and handling in a laboratory setting. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2496-15-3 | [1] |
| Molecular Formula | C₁₄H₁₅N₃O | [1] |
| Molecular Weight | 241.29 g/mol | [1] |
| Appearance | Orange to Brown to Dark red powder/crystal | [2] |
| Melting Point | 200 °C | |
| Boiling Point | 391.1 °C at 760 mmHg | |
| pKa | 8.85 ± 0.15 (Predicted) | |
| Solubility | Soluble in many organic solvents. | [3] |
Synthesis of this compound
The primary route for the synthesis of this compound is through an azo coupling reaction.[4] This is a classic electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile and couples with an activated aromatic ring.[4][5] Two common variations of this synthesis are outlined below.
Method 1: Diazotization of p-Aminophenol and Coupling with N,N-Dimethylaniline
This method involves the initial conversion of p-aminophenol to its corresponding diazonium salt, which is then reacted with N,N-dimethylaniline.
Materials:
-
p-Aminophenol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
N,N-Dimethylaniline
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Diazotization of p-Aminophenol:
-
Dissolve a specific molar equivalent of p-aminophenol in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1 molar equivalent) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes to ensure complete formation of the 4-hydroxybenzenediazonium chloride solution.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve N,N-dimethylaniline (1 molar equivalent) in a dilute solution of hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the N,N-dimethylaniline solution with constant stirring.
-
Maintain the temperature at 0-5 °C throughout the addition.
-
After the addition is complete, make the solution alkaline by slowly adding a cold solution of sodium hydroxide. A colored precipitate of this compound will form.
-
-
Purification:
Causality in Experimental Choices:
-
Low Temperature (0-5 °C): Diazonium salts are unstable at higher temperatures and can decompose to form phenols and nitrogen gas. Maintaining a low temperature is crucial for maximizing the yield of the desired product.
-
Acidic Medium for Diazotization: The reaction of the aromatic amine with nitrous acid requires an acidic medium to generate the reactive nitrosating agent, the nitrosonium ion (NO⁺).
-
Alkaline Medium for Coupling with Phenols: When coupling with a phenol, an alkaline medium is used to convert the phenol into the more strongly activating phenoxide ion, which enhances the rate of electrophilic aromatic substitution.[7]
-
Recrystallization: This purification technique is based on the principle that the solubility of the compound and impurities differ in a given solvent. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities in the solution.[6]
Diagram 1: Synthesis of this compound via diazotization of p-aminophenol.
Spectral Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of synthesized organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will exhibit distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The aromatic protons will appear as multiplets in the downfield region (typically 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns depending on their position relative to the electron-donating and electron-withdrawing groups. The six protons of the two methyl groups will appear as a sharp singlet further upfield.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups.
| ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Data not available in search results | Data not available in search results |
Note: Specific chemical shift values can be found in spectral databases such as SpectraBase.[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for characterizing colored compounds like azo dyes. The extended conjugation in this compound results in strong absorption in the visible region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule. The UV-Vis spectrum of dimethylaminoazobenzene derivatives typically shows a strong π → π* transition. The exact λmax is solvent-dependent.[9][10]
| UV-Vis Spectroscopy Data |
| λmax (nm) |
| Data not available in search results |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500-3200 (broad) | O-H stretch | Phenolic hydroxyl (-OH) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| ~1600 | N=N stretch | Azo group (-N=N-) |
| ~1500 & ~1450 | C=C stretch | Aromatic ring |
| ~1250 | C-N stretch | Aryl-N |
| ~1230 | C-O stretch | Phenolic C-O |
Note: The exact peak positions can vary slightly. A broad peak for the O-H stretch is indicative of hydrogen bonding.[11]
Diagram 2: Workflow for the spectral analysis of this compound.
Reactivity and Stability
The chemical reactivity of this compound is primarily centered around its three main functional components: the azo group, the phenolic hydroxyl group, and the dimethylamino group.
-
Azo Group: The -N=N- double bond can be reduced to the corresponding amines by various reducing agents.
-
Phenolic Hydroxyl Group: The -OH group exhibits typical phenolic reactivity, such as acidity and susceptibility to electrophilic substitution on the aromatic ring. It can also be alkylated or acylated.
-
Dimethylamino Group: The nitrogen atom of the dimethylamino group has a lone pair of electrons, making it basic and nucleophilic.
The compound should be stored in a cool, dark place to prevent potential degradation, as azo compounds can be sensitive to light.
Safety and Handling
This compound is harmful if swallowed.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
References
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- Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. (n.d.). National Institutes of Health.
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- Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). (2021, November 19). National Institutes of Health.
- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021, January 31). MDPI.
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- FTIR, NMR and UV–Visible Spectral Investigations, Theoretical Calculations, Topological Analysis, Chemical Stablity, and Molecular Docking Study on Novel Bioactive Compound: The 5-(5-Nitro Furan-2-Ylmethylen), 3- N -(2-Methoxy Phenyl),2- N ′- (2-Methoxyphenyl) Imino Thiazolidin. (2025, August 30). ResearchGate.
- H-1, C-13 and P-31-NMR, UV-visible and variable temperature FT-IR spectral analyses for the reaction products of p-dimethylaminocinam- and p-hydroxybenz-aldehydes with hexachlorocyclotriphosphazene. (n.d.). ResearchGate. Retrieved from [Link]_p-hydroxybenz-aldehydes_with_hexachlorocyclotriphosphazene)
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An In-depth Technical Guide to the Solubility of 4-Hydroxy-4'-dimethylaminoazobenzene in Organic Solvents
Introduction
4-Hydroxy-4'-dimethylaminoazobenzene is an azo dye characterized by its chromophoric azo group (-N=N-) linking two substituted aromatic rings.[1][2] Its molecular structure, featuring both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the dimethylamino group), imparts a unique polarity that dictates its behavior in various solvents.[3][4][5] Understanding the solubility of this compound is paramount for its application in diverse fields, including as a dye for textiles, in the development of photosensitive materials, and in analytical chemistry.[2] Low solubility can lead to unpredictable results in in-vitro testing and can hinder the development of new applications.[6] This guide provides a comprehensive overview of the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and a discussion of its solubility profile in a range of organic solvents.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[7][8][9][10] For a solute to dissolve, the energy required to break the interactions within the solute and solvent must be compensated by the energy released from the formation of new solute-solvent interactions.[9]
The key intermolecular forces influencing the solubility of this compound are:
-
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the azo and dimethylamino groups can act as hydrogen bond acceptors.[5][7] Protic solvents like alcohols (e.g., ethanol, methanol) can engage in hydrogen bonding with the dye, promoting its solubility.[7][9]
-
Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the presence of electronegative nitrogen and oxygen atoms. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), can interact with the dye through dipole-dipole forces.[7][9]
-
Van der Waals Forces (London Dispersion Forces): The nonpolar aromatic rings of the molecule interact via weaker van der Waals forces.[11] Nonpolar solvents like hexane and toluene primarily interact through these forces.[11][12]
The balance of these interactions determines the overall solubility. The large, nonpolar surface area of the aromatic rings tends to favor solubility in less polar solvents, while the polar functional groups enhance solubility in polar solvents.[9][11]
Experimental Determination of Solubility
The equilibrium solubility of this compound can be reliably determined using the shake-flask method , which is considered a gold standard for its accuracy and reproducibility.[13][14] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in the saturated solution.[13][15]
Causality Behind Experimental Choices
-
Shake-Flask Method: This method is chosen to ensure that the system reaches thermodynamic equilibrium, providing a true measure of the saturation solubility.[13][15]
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Equilibration Time: Sufficient time (e.g., 18-72 hours) is necessary to ensure that the dissolution process has reached a plateau.[14][15]
-
Quantification by UV-Vis Spectrophotometry: As a colored dye, this compound has a distinct absorbance spectrum in the visible region, making UV-Vis spectrophotometry a simple, sensitive, and cost-effective method for concentration measurement.[16][17][18]
Experimental Workflow Diagram
Caption: Workflow for determining solubility via the shake-flask method.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a predetermined period (e.g., 24 or 48 hours) to allow the system to reach equilibrium.[15]
-
-
Sample Preparation for Analysis:
-
Remove the vials from the shaker and allow them to stand to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials.[12]
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[12]
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of the dye in a suitable solvent (one in which it is highly soluble, like DMSO or DMF).[6]
-
Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.[17]
-
Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).[16][19]
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear, following the Beer-Lambert law.[17][19]
-
-
Quantification and Solubility Calculation:
-
Dilute the filtered saturated solutions (from step 3) with the appropriate solvent to bring their absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted samples at λmax.
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.[14]
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in each organic solvent.
-
Solubility Profile of this compound
Table 1: Predicted and Observed Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Good to Moderate | Capable of hydrogen bonding with both the -OH and -N(CH₃)₂ groups.[7][9] |
| Polar Aprotic | DMSO, DMF, Acetone | High to Good | Strong dipole-dipole interactions. These are often excellent solvents for azo dyes.[20][22] |
| Nonpolar | Hexane, Toluene | Low to Very Low | Dominated by weak van der Waals forces, which are insufficient to overcome the solute-solute interactions of the polar dye.[11] |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Intermediate polarity allows for some dipole-dipole interactions, leading to moderate solubility.[20] |
Note: This table is based on general principles of solubility and data for analogous compounds. Experimental verification is required for precise quantitative values.
Factors Influencing Solubility
Several factors can influence the measured solubility of this compound:
-
Temperature: Generally, solubility increases with temperature for solid solutes.
-
pH (in protic solvents): The ionization state of the phenolic hydroxyl group is pH-dependent. In basic conditions, deprotonation to the phenoxide ion will significantly increase solubility in polar solvents.[22]
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of the compound can exhibit different solubilities.
Conclusion
The solubility of this compound is a complex interplay of its molecular structure and the properties of the organic solvent. Its amphiphilic nature, with both polar functional groups and nonpolar aromatic rings, results in a varied solubility profile. It is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in polar protic solvents like alcohols, while exhibiting low solubility in nonpolar solvents. Accurate determination of its solubility is critical for its practical application and can be achieved through rigorous experimental methods like the shake-flask protocol coupled with UV-Vis spectrophotometric analysis. This guide provides the theoretical framework and practical methodology for researchers and scientists to confidently assess the solubility of this important azo dye.
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An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-4'-dimethylaminoazobenzene for Research Applications
Introduction
4-Hydroxy-4'-dimethylaminoazobenzene is a versatile azo dye that finds significant application in various research fields due to its unique chemical properties. Aromatic azo compounds are characterized by their extended conjugated systems, which are responsible for their vibrant colors.[1] This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The synthesis is a classic example of a diazotization-coupling reaction, a cornerstone of aromatic chemistry.[2][3] This document will not only detail the procedural steps but also elucidate the underlying chemical principles, ensuring a thorough understanding for reproducible and scalable synthesis.
Core Synthesis Principles: A Two-Stage Reaction
The synthesis of this compound is achieved through a two-stage process:
-
Diazotization: The conversion of a primary aromatic amine, in this case, N,N-dimethyl-p-phenylenediamine (4-amino-N,N-dimethylaniline), into a diazonium salt.[4][5] This reaction is conducted in the presence of nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid.[5]
-
Azo Coupling: The electrophilic diazonium salt then reacts with an electron-rich aromatic compound, phenol, in an electrophilic aromatic substitution reaction.[1][6] The coupling occurs at the para-position of the phenol ring, which is activated by the hydroxyl group.[3][7]
The Causality Behind Experimental Choices
The success of this synthesis hinges on precise control of reaction conditions. Low temperatures (0-5 °C) are critical during the diazotization step to ensure the stability of the diazonium salt, which can be explosive if isolated in a dry state.[4] The coupling reaction with phenol is typically carried out in a slightly alkaline solution. This is because the phenoxide ion, formed under basic conditions, is a more powerful nucleophile than the neutral phenol molecule, leading to a faster and more efficient reaction.[6]
Visualizing the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |
| N,N-dimethyl-p-phenylenediamine | 99-98-9 | C₈H₁₂N₂ | 136.19 | 1.36 g |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | 69.00 | 0.76 g |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 3 mL |
| Phenol | 108-95-2 | C₆H₆O | 94.11 | 0.94 g |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | 1.2 g |
| Distilled Water | 7732-18-5 | H₂O | 18.02 | As needed |
| Ice | - | H₂O | 18.02 | As needed |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | As needed |
Step-by-Step Methodology
Part 1: Diazotization of N,N-dimethyl-p-phenylenediamine
-
Preparation of the Amine Solution: In a 100 mL beaker, dissolve 1.36 g of N,N-dimethyl-p-phenylenediamine in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Preparation of the Sodium Nitrite Solution: In a separate beaker, dissolve 0.76 g of sodium nitrite in 5 mL of cold distilled water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a color change. Keep the resulting diazonium salt solution in the ice bath for immediate use in the next step.
Part 2: Azo Coupling with Phenol
-
Preparation of the Phenol Solution: In a 250 mL beaker, dissolve 0.94 g of phenol in 15 mL of a 10% sodium hydroxide solution. Cool this solution in an ice bath to below 5 °C.
-
Coupling Reaction: While stirring the phenol solution vigorously, slowly add the cold diazonium salt solution prepared in Part 1. A brightly colored precipitate of this compound will form immediately.[8]
-
Completion and Isolation: Continue stirring the mixture in the ice bath for 15-20 minutes to ensure the reaction is complete. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the precipitate with several portions of cold water to remove any unreacted starting materials and inorganic salts.[8]
Purification
Recrystallization is a common and effective method for purifying solid azo dyes.[8]
-
Solvent Selection: Transfer the crude, dry product to an Erlenmeyer flask. Add a minimum amount of a suitable hot solvent, such as ethanol or an ethanol-water mixture, to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored with impurities, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
Hot Filtration: Hot filter the solution through a fluted filter paper to remove activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to dry completely.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis and purification.
Characterization and Purity Assessment
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point close to the literature value (around 200 °C) is indicative of high purity.[9][10]
-
Spectroscopy:
-
FTIR Spectroscopy: The infrared spectrum should show characteristic peaks for the O-H stretch of the phenol, the C-N stretch of the dimethylamino group, and the N=N stretch of the azo group.
-
¹H NMR and ¹³C NMR Spectroscopy: These techniques provide detailed information about the molecular structure, confirming the presence and connectivity of all protons and carbons.[11]
-
UV-Vis Spectroscopy: The UV-Vis spectrum will exhibit a strong absorption band in the visible region, which is characteristic of the extended π-conjugation in azo dyes.
-
-
Chromatography:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate indicates a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative purity analysis. A C18 reversed-phase column is often suitable for this type of compound.[8]
-
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.[12]
-
Hazardous Materials:
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[13]
Conclusion
This guide has provided a comprehensive and technically sound protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can reliably produce this valuable compound for a wide range of scientific applications. The emphasis on safety, purification, and characterization ensures the integrity of the final product and the safety of the researcher.
References
- Freeman, H. S., Hao, Z., McIntosh, S. A., & Mills, K. P. (n.d.). Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography. Journal of Liquid Chromatography, 11(1).
- (2023, January 14). Benzene diazonium chloride - Coupling reaction of Phenol. YouTube.
- (n.d.). Copper-catalyzed O-arylation of phenols with diazonium salts. Royal Society of Chemistry.
- Wikipedia. (n.d.). Azo coupling.
- Lubs, H. A. (1919). A Method for the Purification of Certain Azo Dyes. Journal of Industrial & Engineering Chemistry, 11(5), 456-457.
- LookChem. (n.d.). This compound.
- (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS. YouTube.
- SpectraBase. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Chemguide. (n.d.). some reactions of diazonium ions.
- MDPI. (n.d.). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes.
- ResearchGate. (2021, April 5). Suggestions required for efficient isolation and purification of azo pigments?
- (n.d.). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- (n.d.). PREPARATION OF THE AZO DYES. ElectronicsAndBooks.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test.
- ResearchGate. (2022, August 23). synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina.
- PubMed. (n.d.). Density functional theory characterisation of 4-hydroxyazobenzene.
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Technical Guide: 4-Hydroxy-4'-dimethylaminoazobenzene as a Key Metabolite of 4-Dimethylaminoazobenzene
Abstract
This technical guide provides a comprehensive examination of 4-Hydroxy-4'-dimethylaminoazobenzene, a principal metabolite of the hepatocarcinogen 4-Dimethylaminoazobenzene (DAB). Intended for researchers, toxicologists, and drug development professionals, this document details the metabolic pathways governing the formation of this metabolite, its toxicological significance, and robust analytical methodologies for its detection and quantification. We delve into the enzymatic machinery, primarily the cytochrome P450 system, responsible for the biotransformation of DAB. Furthermore, this guide presents detailed, field-proven protocols for in vitro metabolism studies using liver microsomes and subsequent analysis by High-Performance Liquid Chromatography (HPLC). By integrating mechanistic insights with practical experimental workflows, this guide serves as an essential resource for investigating the metabolic fate and biological impact of this significant azo dye.
Introduction: The Toxicological Legacy of 4-Dimethylaminoazobenzene (DAB)
4-Dimethylaminoazobenzene (CAS No. 60-11-7), historically known as "Butter Yellow," is a synthetic azo dye once used to color various products, including waxes, soaps, and even foodstuffs before its carcinogenic properties were identified.[1][2] It is now reasonably anticipated to be a human carcinogen based on sufficient evidence from experimental animal studies.[1][2] Oral administration and injection of DAB have been shown to induce liver cancer, specifically hepatocellular carcinoma, in multiple animal species, including rats and mice.[1][2]
The carcinogenicity of DAB is not inherent to the parent molecule but is a consequence of its metabolic activation within the host organism, primarily the liver.[3] The study of its metabolism is therefore critical to understanding its mechanism of toxicity. The metabolic process is a double-edged sword; it involves both bioactivation pathways that generate reactive, genotoxic species, and detoxification pathways that facilitate excretion. This guide focuses on a key metabolite, this compound, which is central to the detoxification route.
Metabolic Pathways of 4-Dimethylaminoazobenzene
The biotransformation of the lipophilic DAB molecule is predominantly handled by the cytochrome P450 (CYP450) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[4][5] These Phase I reactions introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation and excretion.[6][7]
Phase I Metabolism: A Balance of Bioactivation and Detoxification
The metabolism of DAB proceeds along several competing pathways, primarily N-demethylation, N-hydroxylation, and ring (C-)hydroxylation.
-
N-Demethylation: The sequential removal of methyl groups from the tertiary amine.
-
N-Hydroxylation: The oxidation of the amino group, which is considered a critical bioactivation step. The resulting N-hydroxy metabolites can be further esterified to form highly reactive electrophiles that readily form adducts with DNA, leading to mutations and initiating carcinogenesis.[6][8]
-
Ring Hydroxylation (C-Hydroxylation): The addition of a hydroxyl group to the aromatic rings. The primary product of this pathway is This compound .
This C-hydroxylation is a crucial detoxification pathway. By adding a polar hydroxyl group, the molecule's water solubility is increased, making it a suitable substrate for Phase II conjugation enzymes (e.g., UDP-glucuronosyltransferases), which further facilitates its elimination from the body in bile and urine.[9] The formation of this compound effectively shunts the parent compound away from the more dangerous N-hydroxylation bioactivation pathway.
Enzymology of 4'-Hydroxylation
The 4'-hydroxylation of DAB is catalyzed by cytochrome P450 enzymes. While the specific human isozymes have not been definitively elucidated in the literature reviewed, studies on similar compounds and induction patterns provide strong evidence. For instance, phenobarbital is known to induce the activity of CYP2C and CYP3A subfamilies and has been shown to increase the rate of DAB 4'-hydroxylation.[9] Conversely, inducers of the CYP1A family, such as 3-methylcholanthrene, tend to favor the N-demethylation pathway while inhibiting 4'-hydroxylation.[9] This suggests that enzymes from the CYP2C and/or CYP3A subfamilies are the primary catalysts for the formation of this compound.
The following diagram illustrates the pivotal metabolic branching point for 4-Dimethylaminoazobenzene.
Analytical Methodologies for Metabolite Detection
Accurate quantification of this compound is essential for studying DAB metabolism kinetics and detoxification efficiency. This section provides a detailed workflow for an in vitro metabolism assay followed by HPLC analysis.
Experimental Workflow: In Vitro Metabolism Assay
This workflow describes a typical experiment to measure the formation of this compound from DAB using rat liver microsomes. The protocol is designed to be self-validating by including appropriate controls.
Detailed Protocol: In Vitro Incubation with Liver Microsomes
Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes, making them an ideal and cost-effective model for studying Phase I metabolism.[10][11] An NADPH-regenerating system is used to ensure the continuous supply of the necessary cofactor for CYP450 activity.
Materials:
-
Pooled liver microsomes (e.g., from male Sprague-Dawley rats)
-
4-Dimethylaminoazobenzene (DAB)
-
This compound analytical standard
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADP⁺ (β-Nicotinamide adenine dinucleotide phosphate)
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Acetonitrile (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system stock solution in the buffer containing: 1.3 mM NADP⁺, 3.3 mM G6P, 3.3 mM MgCl₂, and 0.4 U/mL G6PDH.
-
Prepare a 10 mM stock solution of DAB in DMSO.
-
Prepare stock solutions of the this compound standard in acetonitrile for the calibration curve.
-
-
Incubation Setup (for a final volume of 200 µL):
-
In a microcentrifuge tube, combine:
-
100 µL of 100 mM Phosphate Buffer (pH 7.4)
-
Liver microsomes (to a final concentration of 0.5 mg/mL protein)
-
40 µL of NADPH-regenerating system
-
-
Control Reactions (Self-Validation): Prepare parallel incubations:
-
Negative Control 1 (No Cofactor): Replace the NADPH-regenerating system with buffer to confirm enzyme dependence.
-
Negative Control 2 (Heat-Inactivated): Use microsomes that have been boiled for 10 minutes to confirm that the reaction is enzymatic.
-
-
-
Reaction:
-
Pre-warm all tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding 2 µL of the 10 mM DAB stock solution (final concentration: 100 µM; final DMSO concentration: 1%). Vortex briefly.
-
Incubate at 37°C in a shaking water bath.
-
-
Termination and Sample Preparation:
-
At designated time points (e.g., 0, 10, 20, 40, 60 minutes), terminate the reaction by adding 400 µL of ice-cold acetonitrile. The organic solvent halts enzymatic activity and precipitates the microsomal proteins.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis Method
Rationale: Reverse-phase HPLC is the standard technique for separating compounds of varying polarity. DAB is highly nonpolar, while its hydroxylated metabolite is significantly more polar, allowing for excellent separation on a C18 column using a water/acetonitrile gradient. UV-Visible detection is suitable as azo dyes are chromophoric.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes, hold for 3 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV/DAD at 410 nm (for 4-Hydroxy metabolite) and 450 nm (for DAB) |
Data Analysis:
-
Generate a standard curve by injecting known concentrations of the this compound standard.
-
Plot peak area versus concentration and perform a linear regression.
-
Identify and integrate the metabolite peak in the experimental samples based on its retention time matching the standard.
-
Quantify the amount of metabolite formed using the standard curve.
-
Calculate the rate of formation, typically expressed as pmol of metabolite formed per minute per mg of microsomal protein.
Enzyme Kinetics: Characterizing Metabolic Efficiency
To fully characterize the enzymatic process, the Michaelis-Menten kinetic parameters, Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity), should be determined.
-
Vₘₐₓ: Represents the maximum rate of 4'-hydroxylation at a saturating concentration of DAB.
-
Kₘ: Represents the DAB concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the affinity of the enzyme for the substrate.
Experimental Approach: To determine these parameters, the in vitro metabolism assay described above is performed with varying concentrations of DAB (e.g., from 1 µM to 200 µM). The initial rate of metabolite formation is plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation using non-linear regression software.
| Parameter | Significance in Drug Development |
| Kₘ (Michaelis Constant) | A low Kₘ value indicates a high affinity of the enzyme for the substrate. This helps predict the likelihood of metabolic saturation at therapeutic concentrations. |
| Vₘₐₓ (Maximum Velocity) | Indicates the maximum metabolic capacity of the pathway. It is crucial for calculating intrinsic clearance (CLᵢₙₜ = Vₘₐₓ / Kₘ). |
| CLᵢₙₜ (Intrinsic Clearance) | Represents the inherent ability of the liver to metabolize a compound, a key parameter in predicting in vivo hepatic clearance and potential drug-drug interactions. |
Conclusion
The formation of this compound represents a critical detoxification pathway in the metabolism of the potent carcinogen DAB. This biotransformation, mediated primarily by cytochrome P450 enzymes of the CYP2C and/or CYP3A families, converts the parent compound into a more polar, readily excretable product, thereby diverting it from metabolic activation pathways that lead to genotoxicity. Understanding the enzymology, kinetics, and toxicological significance of this metabolite is paramount for risk assessment. The analytical workflows and detailed protocols provided in this guide offer a robust framework for researchers to investigate the metabolic fate of DAB and other xenobiotics, contributing to a deeper understanding of chemical carcinogenesis and the protective mechanisms of metabolic detoxification.
References
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- Sasaki, T., & Yoshida, T. (1935). Experimentelle Erzeugung des Lebercarcinoms durch Fütterung mit o-Amidoazotoluol. Virchows Archiv für pathologische Anatomie und Physiologie und für klinische Medizin, 295(1), 175-200.
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- Wang, J. (2021). Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods. In Cytochrome P450 (pp. 125-139). Humana, New York, NY. [Link]
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- Yan, Z., & Caldwell, G. W. (2001). Metabolism profiling, and identification of drug metabolites. In Optimization of Drug-like Properties (pp. 423-442). Wiley-VCH.
- Ohnishi, S., Murata, M., Degawa, M., & Kawanishi, S. (2002). Oxidative DNA damage induced by an N-hydroxy metabolite of carcinogenic 4-dimethylaminoazobenzene. Japanese Journal of Cancer Research, 93(8), 857-863. [Link]
- Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet, 360(9340), 1155-1162.
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"carcinogenicity of 4-Hydroxy-4'-dimethylaminoazobenzene"
An In-Depth Technical Guide on the Carcinogenicity of 4-Hydroxy-4'-dimethylaminoazobenzene
Abstract
The study of aminoazo dyes has been foundational to our understanding of chemical carcinogenesis. Within this class, 4-dimethylaminoazobenzene (DAB), colloquially known as "Butter Yellow," serves as a canonical model for inducing hepatic tumors in experimental animals. Its carcinogenicity is not inherent but is contingent upon metabolic activation to reactive electrophiles that form covalent adducts with cellular macromolecules. This guide delves into the specific role of one of its metabolites, this compound (4'-OH-DAB). Rather than being a simple narrative of its effects, this document provides a detailed mechanistic investigation, positioning 4'-OH-DAB within the complex metabolic landscape of its parent compound. We will dissect the evidence to determine whether its formation represents a step towards detoxification or bioactivation, a critical distinction for toxicologists and drug development professionals. By examining the foundational literature and the biochemical pathways, this guide clarifies the non-carcinogenic nature of 4'-OH-DAB and underscores the principle that subtle changes in molecular structure, mediated by metabolism, can profoundly alter biological activity.
Introduction: The Aminoazo Dyes and the Question of Metabolism
Aminoazo dyes, characterized by the R2N–C6H4–N=N–C6H5 functional group, were among the first chemical classes to be definitively linked to cancer. The historical significance of 4-dimethylaminoazobenzene (DAB) cannot be overstated; its ability to reliably induce liver cancer in rats made it an invaluable tool for oncological research.[1] The International Agency for Research on Cancer (IARC) has classified DAB as a Group 2B carcinogen, possibly carcinogenic to humans, while the National Toxicology Program (NTP) lists it as reasonably anticipated to be a human carcinogen based on robust animal data.[1][2]
A central tenet of DAB's carcinogenicity is the requirement for metabolic activation. The parent compound itself is not the ultimate carcinogen. Instead, it undergoes a series of enzymatic transformations primarily in the liver, the target organ of its toxicity. These transformations can lead to two divergent outcomes: bioactivation, resulting in a reactive species that damages DNA, or detoxification, producing a more water-soluble, readily excretable, and biologically inert molecule.
This guide focuses on a key metabolite, this compound (CAS 2496-15-3), where a hydroxyl group is introduced on the prime ring.[3] The central scientific question is whether this hydroxylation contributes to the carcinogenic effect or abrogates it. This analysis is crucial for researchers in toxicology and drug safety, as it exemplifies the metabolic "switch" that can determine the ultimate fate and effect of a xenobiotic. We will explore the evidence demonstrating that 4'-hydroxylation is, in fact, a critical detoxification pathway.
Comparative Chemical Profiles
A clear understanding of the parent compound and the metabolite of interest is essential. The table below summarizes their key chemical identifiers and properties.
| Property | 4-Dimethylaminoazobenzene (DAB) | This compound (4'-OH-DAB) |
| Image | ||
| IUPAC Name | N,N-dimethyl-4-(phenyldiazenyl)aniline | 4-[[4-(dimethylamino)phenyl]diazenyl]phenol[3] |
| CAS Number | 60-11-7[1] | 2496-15-3[3] |
| Molecular Formula | C₁₄H₁₅N₃ | C₁₄H₁₅N₃O[4] |
| Molecular Weight | 225.29 g/mol | 241.29 g/mol [4] |
| Appearance | Yellow crystalline leaflets[1] | Yellow crystalline powder[5] |
| Solubility | Practically insoluble in water; soluble in oils, ethanol, benzene.[1] | Not specified, but hydroxylation generally increases water solubility. |
Metabolic Activation: The Path to Carcinogenicity
The carcinogenicity of DAB is a multi-step process reliant on enzymatic transformations. The primary site of this metabolism is the liver, which is rich in cytochrome P450 enzymes. The accepted pathway to bioactivation involves N-oxidation, which is preceded by N-demethylation.
-
N-Demethylation: DAB is first demethylated to 4-monomethylaminoazobenzene (MAB). This step is critical, as MAB is itself a more potent carcinogen than the parent DAB.[6][7]
-
N-Hydroxylation: The key toxification step is the N-hydroxylation of MAB to form N-hydroxy-N-methyl-4-aminoazobenzene. This N-hydroxy amine is a proximate carcinogen.[8]
-
Esterification: The ultimate carcinogenic species is formed when the N-hydroxy metabolite is esterified, most commonly by sulfotransferases, to create a highly unstable sulfuric acid ester.[8]
-
DNA Adduct Formation: This unstable ester spontaneously decomposes to form a reactive nitrenium ion, a potent electrophile. This ion readily attacks nucleophilic sites on DNA bases, particularly the C8 and N2 positions of guanine, forming covalent DNA adducts.[8][9] These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.
In contrast, C-hydroxylation (ring hydroxylation), which produces metabolites like 4'-OH-DAB, represents a competing pathway. This process is generally considered a detoxification mechanism, as the added hydroxyl group provides a reactive site for Phase II conjugation reactions (e.g., glucuronidation or sulfation), leading to the formation of highly water-soluble compounds that are easily excreted.
Caption: Metabolic fate of 4-dimethylaminoazobenzene (DAB).
Genotoxicity: DNA Adducts and Oxidative Damage
The primary mechanism of genotoxicity for DAB is the formation of stable, covalent DNA adducts.[9] Foundational studies have characterized several key adducts, including N-(deoxyguanosin-8-yl)-MAB and 3-(deoxyguanosin-N2-yl)-MAB, which distort the DNA helix and disrupt replication and transcription.[9]
While adduct formation is the dominant pathway, it is also recognized that some aminoazo dye metabolites can induce oxidative DNA damage. For instance, the metabolite N-hydroxy-4-aminoazobenzene has been shown to cause copper-mediated DNA damage, leading to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).[10] This suggests that redox cycling and the generation of reactive oxygen species may be a secondary mechanism of genotoxicity for this chemical class.[10] However, the primary carcinogenic drive for DAB is strongly linked to the formation of the electrophilic nitrenium ion and subsequent adduct formation.
Direct Carcinogenicity Assessment of this compound
The most definitive evidence regarding the carcinogenicity of 4'-OH-DAB comes from the pioneering work of the Miller laboratory, which systematically tested numerous metabolites and analogs of DAB. In studies where various compounds were administered to rats, a clear structure-activity relationship emerged.
The results were unequivocal: 4'-hydroxy-4-dimethylaminoazobenzene was found to be inactive as a carcinogen .[6][7][11] This finding was consistent across multiple related hydroxylated compounds. The introduction of a hydroxyl group on the prime ring effectively abolished the hepatic carcinogenicity observed with the parent compound and its N-demethylated metabolite, MAB.
| Compound Administered | Carcinogenic Activity in Rat Liver | Reference |
| 4-Dimethylaminoazobenzene (DAB) | Active | [1][6] |
| 4-Monomethylaminoazobenzene (MAB) | Active (More potent than DAB) | [6][7] |
| 4'-Hydroxy-4-dimethylaminoazobenzene | Inactive | [6][7][11] |
| 4'-Hydroxy-4-monomethylaminoazobenzene | Inactive | [6][7][11] |
| 4-Aminoazobenzene | Inactive | [6][7] |
Causality and Interpretation: The inactivity of 4'-OH-DAB is not merely a correlation; it is a direct consequence of its chemical structure. The presence of the 4'-hydroxyl group directs the molecule towards Phase II conjugation and rapid excretion. This metabolic route effectively shunts the compound away from the bioactivation pathway that requires N-hydroxylation. By favoring detoxification, the formation of 4'-OH-DAB prevents the generation of the ultimate electrophilic species necessary to damage DNA and initiate carcinogenesis.
Standardized Experimental Protocols
To ensure trustworthiness and provide actionable insights for researchers, this section details standardized methodologies for assessing carcinogenicity and genotoxicity.
Protocol 1: In Vivo Rodent Carcinogenicity Bioassay
This protocol is a generalized representation of the long-term feeding studies used to establish the carcinogenicity of aminoazo dyes.
-
Animal Model: Male Fischer 344 or Wistar rats, 6-8 weeks of age.
-
Acclimation: Animals are acclimated for two weeks, with access to standard chow and water ad libitum.
-
Group Allocation: Animals are randomized into groups (n=30-50 per group):
-
Group 1: Control (basal diet).
-
Group 2: Positive Control (e.g., 0.06% DAB in diet).
-
Group 3: Test Article (e.g., 4'-OH-DAB mixed into the diet at an equimolar concentration to the positive control).
-
-
Administration: The respective diets are administered for a period of 9-12 months.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Termination: At the end of the study period (or when moribund), animals are euthanized via CO₂ asphyxiation.
-
Necropsy: A full necropsy is performed. The liver is weighed, and its gross appearance is documented (e.g., presence of nodules).
-
Histopathology: The liver and other major organs are preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Evaluation: A board-certified veterinary pathologist examines the slides for evidence of neoplastic (e.g., hepatocellular carcinoma) and non-neoplastic lesions.
-
Data Analysis: Tumor incidence between groups is compared using statistical methods such as the Fisher's exact test.
Caption: Workflow for an in vivo carcinogenicity bioassay.
Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)
This in vitro assay is a standard screen for mutagenicity, assessing a chemical's ability to induce reverse mutations in histidine-deficient strains of Salmonella typhimurium.[12][13]
-
Strains: Use multiple tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift, base-pair substitution).
-
Metabolic Activation (S9): Prepare a cofactor-supplemented post-mitochondrial fraction (S9) from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital/β-naphthoflavone). This simulates mammalian metabolism.
-
Test Article Preparation: Dissolve the test article (e.g., 4'-OH-DAB) in a suitable solvent (e.g., DMSO). Prepare a series of dilutions.
-
Assay Procedure (Plate Incorporation Method):
-
To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article dilution, and 0.5 mL of the S9 mix (for +S9 conditions) or buffer (for -S9 conditions).
-
Incubate briefly at 37°C.
-
Add 2.0 mL of molten top agar containing a trace amount of histidine and biotin.
-
Vortex gently and pour onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates inverted at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate.
-
Evaluation: A positive response is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (solvent control) count. Positive and negative controls must be run concurrently to validate the assay.
Conclusion and Professional Implications
For researchers, scientists, and drug development professionals, this case study offers several critical insights:
-
Metabolism is Paramount: The biological activity of a xenobiotic is inextricably linked to its metabolic fate. Predicting or determining the metabolic pathways is essential for assessing toxicological risk.
-
Structure-Activity Relationships are Powerful: Systematic modification of a chemical scaffold, as performed in the foundational studies of DAB, is a powerful tool for identifying the specific structural features (toxicophores) responsible for toxicity.
-
Detoxification is as Important as Activation: Understanding the pathways that deactivate a compound is as crucial as identifying those that activate it. The balance between these pathways often determines the dose-response relationship for toxicity.
In drug development, where novel chemical entities are constantly being evaluated, the principles illustrated by DAB and 4'-OH-DAB remain profoundly relevant. Early ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology screening must aim to identify potential bioactivation pathways and distinguish them from safe, detoxifying metabolic transformations.
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Foreword: The Dichotomy of Color and Concern
An In-Depth Technical Guide to the Toxicology of Hydroxylated Azo Dyes
Hydroxylated azo dyes represent a cornerstone of the chemical industry, prized for their vibrant hues, stability, and versatility in applications ranging from textiles to cosmetics. However, their utility is shadowed by significant toxicological concerns. The very chemical stability that makes them excellent dyes also presents a biological paradox. While the parent molecules are often benign, their metabolic transformation within the body can unleash potent carcinogens. This guide provides a technical exploration of the toxicological landscape of hydroxylated azo dyes, designed for researchers, toxicologists, and drug development professionals. We will dissect the mechanisms of toxicity, detail the critical experimental methodologies for their assessment, and provide insights into the causality behind these protocols, moving beyond mere procedural recitation to a deeper understanding of the science.
The Metabolic Gauntlet: From Inert Dye to Reactive Carcinogen
The toxicology of a hydroxylated azo dye is not a story about the compound itself, but about its metabolic fate. The parent dye, often a large, water-soluble molecule, is typically poorly absorbed from the gastrointestinal tract.[1][2] The primary and most critical metabolic event is the reductive cleavage of the azo bond (–N=N–).
The Two-Front War of Azoreduction
This cleavage is not a simple, single-site reaction. It occurs in two primary locations, each with distinct enzymatic machinery and environmental conditions:
-
The Gut Microbiome: An Anaerobic Powerhouse: The anaerobic environment of the lower intestine is the principal site for azoreduction.[1][3][4] A vast consortium of intestinal bacteria produces azoreductase enzymes that efficiently cleave the azo linkage, releasing the constituent aromatic amines.[4][5] This pathway is highly significant for orally ingested dyes.
-
Hepatic Metabolism: A Secondary Front: The liver also possesses azoreductase activity, primarily within the microsomal cytochrome P-450 system.[1][2][6] However, this hepatic reduction is often less efficient than that of the gut flora and can be influenced by oxygen levels.[1] For lipophilic, water-insoluble dyes that are more readily absorbed, hepatic metabolism plays a more dominant role.[1][2]
The key takeaway is that toxicological assessment must account for both metabolic fronts. Neglecting the contribution of the gut microbiome can lead to a gross underestimation of a dye's toxic potential.
The True Culprits: Aromatic Amines and Their Activation
The cleavage of the azo bond is the initiating event, but the resulting aromatic amines are the proximate carcinogens.[7][8] These amines, now smaller and more readily absorbed, undergo a second wave of metabolic activation, primarily in the liver. This process, known as N-hydroxylation, is catalyzed by cytochrome P-450 enzymes and converts the amine into a more reactive N-hydroxyarylamine. This intermediate can then be further transformed into a highly electrophilic nitrenium ion, which readily forms covalent adducts with DNA.[3][7][9] These DNA adducts, if not repaired, can lead to mutations during replication, initiating the process of carcinogenesis.[7] An outstanding example is the potent human bladder carcinogen benzidine, which is derived from the reduction of several commercial azo dyes.[1][10]
The following diagram illustrates this critical metabolic activation pathway.
Caption: Metabolic activation pathway of hydroxylated azo dyes.
In Vitro Toxicological Assessment: A Framework for Hazard Identification
In vitro assays are the frontline tools for screening the toxic potential of hydroxylated azo dyes. A logical, tiered approach is essential, beginning with cytotoxicity to establish dose ranges, followed by specific assays for genotoxicity.
Foundational Cytotoxicity Testing: The MTT Assay
Before investigating complex endpoints like mutagenicity, it is crucial to determine the concentrations at which the compound is cytotoxic. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[11][12] It measures the metabolic activity of cells, which serves as a proxy for cell viability.
Causality Behind the Protocol: The choice of cell line is critical. For assessing compounds metabolized by the liver, a human hepatoma cell line like HepG2 is an authoritative choice due to its metabolic competence.[13] For dermal exposures, keratinocyte lines like HaCaT are more relevant.[14][15] This organ-specific approach provides a more accurate estimation of hazard.[15][16]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of the hydroxylated azo dye in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells (including controls) is consistent and non-toxic (typically ≤0.5%).
-
Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the various dye concentrations. Include a vehicle control (medium with solvent only) and a positive control (e.g., doxorubicin). Incubate for 24 to 72 hours.[11]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the dye concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Genotoxicity Screening: The Modified Ames Test
The standard Ames test, which screens for bacterial reverse mutations, is often insufficient for azo dyes.[17] This is because the standard rat liver S9 metabolic activation system lacks the potent azoreductase activity of the gut microbiome.[1] Therefore, a modified protocol is required to simulate the two-step metabolic activation process.
Causality Behind the Protocol: The key modifications are the inclusion of flavin mononucleotide (FMN) and a pre-incubation step.[17][18][19] FMN acts as a cofactor for bacterial and hepatic reductases, facilitating the initial, crucial cleavage of the azo bond to release the aromatic amines. The pre-incubation period allows this reduction to occur before the mixture is plated, making the amines available for subsequent oxidative activation by the S9 mix.[18][19] Furthermore, uninduced hamster liver S9 is often preferred over Aroclor-induced rat liver S9, as it has been shown to be more effective for activating the resulting aromatic amines like benzidine.[18][20]
Experimental Protocol: Modified Ames Test for Azo Dyes
-
Strain Selection: Use Salmonella typhimurium strains sensitive to frameshift mutations (e.g., TA98) and base-pair substitutions (e.g., TA100).
-
Reagent Preparation:
-
Pre-incubation: In a sterile tube, combine:
-
100 µL of an overnight bacterial culture.
-
500 µL of the modified S9 mix (or phosphate buffer for tests without activation).
-
50 µL of the test dye solution at various concentrations.
-
-
Incubation: Incubate the mixture in a shaker at 37°C for 30-60 minutes in a static (non-shaking) manner to create a low-oxygen environment that favors reduction.[17][19]
-
Plating: After pre-incubation, add 2 mL of molten top agar (containing traces of histidine and biotin) to the tube, vortex briefly, and pour onto a minimal glucose agar plate.
-
Incubation & Scoring: Incubate the plates for 48-72 hours at 37°C. Count the number of revertant colonies.
-
Interpretation: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control.
The workflow below outlines a systematic approach to in vitro toxicological evaluation.
Caption: A tiered workflow for in vitro toxicity assessment of azo dyes.
Data Interpretation and Regulatory Context
The toxicological data generated from these assays must be interpreted within a broader regulatory framework. Agencies like the European Union (through REACH) and national bodies restrict the use of azo dyes that can cleave to form specific carcinogenic aromatic amines, such as benzidine or o-toluidine.[21][22] The typical regulatory limit for these restricted amines in finished articles is in the parts per million (ppm) range, often around 30 ppm.[22]
Quantitative Toxicity Data Summary
Direct comparative IC50 or LC50 data for a wide range of hydroxylated azo dyes under standardized conditions is sparse in the literature. However, data from various studies on representative azo dyes illustrate their potential for toxicity.
| Azo Dye | Test System | Endpoint | Value | Reference |
| Sunset Yellow | Zebrafish Embryo | LC50 (72h) | 38.93 mM | [23] |
| Amaranth | Zebrafish Embryo | LC50 (72h) | 39.86 mM | [23] |
| Tartrazine | Zebrafish Embryo | LC50 (72h) | 47.10 mM | [23] |
| Allura Red | Zebrafish Embryo | LC50 (72h) | 47.42 mM | [23] |
| Reactive Blue 19 | HaCaT Cells | Cytotoxicity | Observed at 500 µg/mL | [14][15] |
| Reactive Orange 16 | HepaRG Cells | Cytotoxicity | Observed at 1000 µg/mL | [14][15] |
Note: The values presented are from different studies and may not be directly comparable due to varying experimental conditions.
Conclusion and Future Directions
The toxicology of hydroxylated azo dyes is a classic example of toxicity driven by metabolic activation. The parent compounds are often of low concern, but their biotransformation, initiated by reductive cleavage of the azo bond, can generate highly reactive and carcinogenic aromatic amines. A thorough toxicological evaluation is therefore not optional but essential, and it must employ methodologies specifically adapted to capture this two-step activation mechanism. Future research should focus on developing high-throughput in vitro models that better simulate the gut-liver axis and on applying quantitative structure-activity relationship (QSAR) models to predict the toxic potential of new azo dyes before their synthesis, paving the way for the rational design of safer colorants.
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A Technical Guide to the In Vivo Hydroxylation of 4-Dimethylaminoazobenzene (DAB)
Abstract: This technical guide provides a comprehensive overview of the in vivo metabolic hydroxylation of 4-Dimethylaminoazobenzene (DAB), a model procarcinogen. Historically known as "Butter Yellow," DAB's metabolism is a critical determinant of its toxicity and carcinogenic potential. This document details the primary hydroxylation pathways—N-hydroxylation and C-hydroxylation—elucidates the roles of key cytochrome P450 (CYP) enzymes, and presents field-proven experimental protocols for studying these biotransformations in a research setting. The guide is intended for researchers, toxicologists, and drug development professionals, offering in-depth mechanistic insights and practical methodologies to support investigations into xenobiotic metabolism and chemical carcinogenesis.
Introduction to 4-Dimethylaminoazobenzene (DAB)
4-Dimethylaminoazobenzene (DAB) is an aromatic azo amine dye, existing as yellow crystalline leaflets.[1][2] While historically used for coloring products like polishes and waxes, its primary significance in the scientific community is as a potent hepatocarcinogen in animal models.[3][4] DAB itself is not the ultimate carcinogen; its toxicity is contingent upon metabolic activation, a process predominantly occurring in the liver.[4] This activation cascade is a classic example of how the body's xenobiotic metabolism machinery can paradoxically convert a relatively inert compound into a highly reactive, DNA-damaging species. Understanding the hydroxylation of DAB is fundamental to comprehending its mechanism of carcinogenicity.[2]
The Central Role of Hepatic Metabolism in DAB Biotransformation
The liver is the principal organ for the metabolism of xenobiotics like DAB. Its extensive enzymatic systems, primarily the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, are responsible for Phase I metabolism.[5][6] These enzymes catalyze oxidative reactions, such as hydroxylation, with the primary purpose of increasing the hydrophilicity of lipophilic compounds to facilitate their excretion.[7] In the case of DAB, this oxidative metabolism follows a dual pathway with profoundly different toxicological outcomes: bioactivation leading to carcinogenesis versus detoxification leading to safe elimination.[8]
DAB Hydroxylation Pathways: A Mechanistic Deep Dive
The in vivo metabolism of DAB is initiated by two main types of hydroxylation reactions: N-hydroxylation and C-hydroxylation (also known as ring hydroxylation).[9] These pathways are often in competition and the balance between them can be influenced by the specific CYP enzymes present and their level of induction.[9]
N-Hydroxylation: The Bioactivation Pathway
N-hydroxylation is the critical first step in the metabolic activation of many aromatic amines to carcinogenic forms.[10] This reaction involves the oxidation of the nitrogen atom in the dimethylamino group. The resulting metabolite, N-hydroxy-DAB, is unstable and can be further metabolized (e.g., through sulfation) to form a highly reactive electrophilic nitrenium ion. This ion can then covalently bind to cellular macromolecules, particularly DNA, forming DNA adducts that can initiate the cascade of events leading to tumor formation.[11]
C-Hydroxylation: The Detoxification Pathway
In contrast, C-hydroxylation involves the addition of a hydroxyl group to one of the aromatic rings of the DAB molecule, most commonly at the 4'-position.[9] This process, known as 4'-hydroxylation, significantly increases the water solubility of the compound.[12] The resulting hydroxylated metabolites can then undergo Phase II conjugation reactions (e.g., with glucuronic acid or sulfate) to form highly polar conjugates that are readily excreted from the body, primarily in the bile.[9][13] This pathway is therefore considered a major route of detoxification.[9]
Key Enzymatic Drivers of DAB Hydroxylation
The specific enzymes that catalyze the hydroxylation of DAB are primarily members of the cytochrome P450 superfamily. The expression and activity of these enzymes can vary between species and can be altered by exposure to various inducing or inhibiting agents.[7][9]
-
Cytochrome P450 1A2 (CYP1A2): This is a key enzyme involved in the metabolic activation (N-hydroxylation) of many aromatic amines.[10][14] Its induction can lead to an increased rate of formation of the carcinogenic N-hydroxy metabolite.
-
Cytochrome P448 (a term often used for CYP1A family enzymes): Studies have shown that enzymes inducible by 3-methylcholanthrene (a classic CYP1A inducer), referred to as cytochrome P-448, are highly active in the N-hydroxylation of DAB and its derivatives.[15] This induction significantly enhances the bioactivation pathway.[15]
-
Other CYPs (e.g., CYP2E1, CYP3A4): While CYP1A2 is a major player, other isoforms like CYP2E1 have also been implicated in the N-hydroxylation of carcinogenic amines.[11] CYP3A4 is known to metabolize a vast range of xenobiotics and may contribute to the overall metabolism of DAB.[6]
The balance of activity between these enzymes is a critical determinant of the ultimate toxicological outcome. For instance, phenobarbital, an inducer of different CYP isoforms (like CYP2B), has been shown to induce both N-demethylation and 4'-hydroxylation (detoxification) of DAB.[9]
| Enzyme Family | Primary Role in DAB Metabolism | Typical Inducer | Effect on DAB Toxicity |
| CYP1A (P448) | N-Hydroxylation (Bioactivation) | 3-Methylcholanthrene | Increases Carcinogenic Potential[15] |
| CYP (General) | 4'-Hydroxylation (Detoxification) | Phenobarbital | Decreases Carcinogenic Potential[9] |
| CYP2E1 | N-Hydroxylation (Bioactivation) | Ethanol | Potentially Increases Carcinogenic Potential[11] |
Experimental Protocols for Studying In Vivo DAB Metabolism
Investigating the in vivo metabolism of DAB requires a systematic approach involving animal models, careful sample collection, and sophisticated analytical techniques.
Protocol: Animal Model and Dosing
-
Rationale: Rodent models, particularly rats, are well-established for studying DAB-induced hepatocarcinogenesis.[2] The choice of strain (e.g., Wistar, Sprague-Dawley) should be consistent with historical data for comparability. Humanized mouse models expressing specific human CYP enzymes can also be valuable for extrapolating findings to human health.[16]
-
Methodology:
-
Animal Selection: Select male Wistar rats (8-10 weeks old). Male rats are often used as some studies suggest they are more susceptible to azo dye-induced liver tumors.[2]
-
Acclimatization: Acclimate animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to standard chow and water).
-
Dosing Solution Preparation: Dissolve DAB in a suitable vehicle, such as cottonseed oil or corn oil, as it is practically insoluble in water.[2][17] A typical concentration might be 0.06% in the diet or prepared for oral gavage.[18]
-
Administration: Administer a single dose of DAB (e.g., 50 mg/kg) via oral gavage. This ensures a precise and consistent dose is delivered to each animal.
-
Control Group: Administer the vehicle (e.g., cottonseed oil) only to a control group of animals.
-
Protocol: Sample Collection and Processing
-
Rationale: To capture a complete metabolic profile, it is essential to collect all major routes of excretion (urine, bile) as well as blood for assessing systemic exposure and the liver as the primary site of metabolism.
-
Methodology:
-
Metabolic Cages: Immediately after dosing, place animals in individual metabolic cages that allow for the separate collection of urine and feces.
-
Bile Duct Cannulation (Optional but Recommended): For detailed analysis of biliary metabolites, a subset of animals can be anesthetized and their bile ducts cannulated for direct collection of bile.[13][19]
-
Timed Collection: Collect urine and bile over a 24-hour period.[17] Keep samples on ice or frozen to prevent degradation of metabolites.
-
Terminal Sample Collection: At the 24-hour time point, anesthetize the animals.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., heparin). Centrifuge immediately to separate plasma and store at -80°C.
-
Tissue Harvest: Perfuse the liver with ice-cold saline to remove blood. Excise the liver, weigh it, and snap-freeze portions in liquid nitrogen for later enzymatic analysis or store in formalin for histopathology.
-
Protocol: Metabolite Extraction and Analysis
-
Rationale: Mass spectrometry coupled with liquid chromatography (LC-MS) is the gold standard for identifying and quantifying drug metabolites due to its high sensitivity and structural elucidation capabilities.[20][21]
-
Methodology:
-
Enzymatic Hydrolysis: Treat urine or bile samples with β-glucuronidase/arylsulfatase to cleave Phase II conjugates, converting metabolites back to their Phase I forms for easier detection.[17]
-
Solid-Phase Extraction (SPE): Use a reverse-phase SPE cartridge (e.g., C18) to extract the metabolites from the aqueous biological matrix and remove interfering endogenous components.
-
Condition the cartridge with methanol, then equilibrate with water.
-
Load the hydrolyzed sample.
-
Wash with a low-percentage organic solvent (e.g., 5% methanol in water) to remove salts.
-
Elute the metabolites with a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable mobile phase.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution method, starting with a high aqueous component and increasing the organic component (e.g., acetonitrile with 0.1% formic acid) to separate the parent drug from its various metabolites.
-
Couple the HPLC to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap) operating in positive electrospray ionization mode.
-
Identify metabolites by their accurate mass, characteristic fragmentation patterns (MS/MS), and retention time compared to synthesized standards.
-
-
Conclusion and Future Directions
The hydroxylation of 4-Dimethylaminoazobenzene is a pivotal process that dictates its carcinogenic fate within an organism. The balance between the bioactivating N-hydroxylation pathway, primarily driven by CYP1A enzymes, and the detoxifying C-hydroxylation pathway determines the extent of DNA damage and subsequent tumor initiation. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these metabolic pathways, identify the enzymes involved, and assess factors that may modulate DAB toxicity. Future research, particularly using humanized animal models and advanced analytical techniques, will further refine our understanding of inter-individual differences in susceptibility to chemical carcinogens and aid in the development of safer chemicals and more effective risk assessment strategies.
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"spectroscopic properties of 4-Hydroxy-4'-dimethylaminoazobenzene"
An In-depth Technical Guide to the Spectroscopic Properties of 4-Hydroxy-4'-dimethylaminoazobenzene
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the spectroscopic properties of this compound (CAS No. 2496-15-3), a canonical "push-pull" azobenzene derivative. This document is intended for researchers, chemists, and drug development professionals who utilize chromophoric molecules as environmental probes, molecular switches, or reporting agents. We will explore the underlying principles governing its electronic and vibrational spectra, including a detailed analysis of its UV-Vis absorption, solvatochromism, halochromism (pH-dependency), and key features in vibrational and nuclear magnetic resonance spectroscopy. The causality behind its unique spectral behavior is explained through the lens of its molecular structure, featuring a potent electron-donating dimethylamino group and an electron-donating hydroxyl group. This guide synthesizes theoretical principles with practical, field-proven experimental protocols to provide a holistic understanding of this versatile molecule.
Introduction: The Architecture of a Molecular Probe
This compound is a member of the azobenzene family, a class of compounds renowned for their photochromic properties—the ability to undergo reversible isomerization between their trans (E) and cis (Z) forms upon light irradiation.[1] What distinguishes this particular derivative is its asymmetric electronic structure. The molecule is functionalized with a powerful electron-donating dimethylamino group (-N(CH₃)₂) at the 4'-position and a hydroxyl group (-OH) at the 4-position.[1] This "push-pull" configuration, where electron density is pushed from the donor side across the central azo (-N=N-) bridge, creates a significant intramolecular charge-transfer (ICT) character.
This inherent ICT is the primary determinant of its rich spectroscopic behavior. The molecule's absorption of light is exquisitely sensitive to its environment, making it a powerful probe for solvent polarity (solvatochromism) and pH (halochromism). Its utility spans applications from chemical sensors and molecular switches to dyes for various materials.[2][3] This guide will deconstruct the spectroscopic signature of this molecule, providing both the data and the foundational knowledge required for its effective application.
Core Molecular and Physicochemical Properties
A foundational understanding begins with the molecule's basic chemical and physical identity. These properties are essential for experimental design, including solvent selection and concentration calculations.
| Property | Value | Reference |
| IUPAC Name | 4-[[4-(dimethylamino)phenyl]diazenyl]phenol | [4] |
| CAS Number | 2496-15-3 | [5] |
| Molecular Formula | C₁₄H₁₅N₃O | [4] |
| Molecular Weight | 241.29 g/mol | [4] |
| Appearance | Orange to brown to dark red powder/crystal | |
| Melting Point | 200 °C | [2][5] |
| pKa (Predicted) | 8.85 ± 0.15 | [5] |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | [4] |
Synthesis Pathway: Azo Coupling
The principal synthetic route to this compound is the azo coupling reaction, a cornerstone of dye chemistry.[1] The process involves two main stages: the diazotization of an aromatic amine followed by its reaction with an electron-rich coupling partner. For this specific molecule, N,N-dimethyl-p-phenylenediamine is diazotized and subsequently coupled with phenol.[1]
The choice of reactants is critical: the highly activated nature of the N,N-dimethylaniline ring and the phenolate ion (formed under appropriate pH) ensures that the electrophilic diazonium ion couples efficiently at the electron-rich para-position.[1]
Caption: Generalized workflow for the synthesis of this compound.
Electronic Absorption (UV-Vis) Spectroscopy
The UV-Vis spectrum of an azobenzene derivative is typically characterized by two main absorption bands: a high-intensity band in the UV region assigned to the π → π* transition and a lower-intensity band in the visible region corresponding to the n → π* transition.[6] In push-pull systems like this compound, the π → π* transition is significantly red-shifted (a bathochromic shift) due to the strong intramolecular charge-transfer character, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7][8] This intense band often overlaps with and obscures the weaker n → π* transition.
The electron-donating effects of both the -N(CH₃)₂ and -OH groups contribute to this red shift, pushing the primary absorption band well into the visible spectrum and giving the compound its characteristic color.
Experimental Protocol: Acquiring a UV-Vis Spectrum
-
Stock Solution Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of this compound and dissolve it in a known volume (e.g., 10 mL) of a spectroscopic grade solvent (e.g., ethanol or acetonitrile) in a volumetric flask to create a stock solution of known concentration.
-
Working Solution Preparation: Dilute the stock solution to a final concentration that yields an absorbance maximum between 0.5 and 1.5 AU. A typical concentration is in the micromolar range (e.g., 1 x 10⁻⁵ M).
-
Spectrometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.
-
Blanking/Zeroing: Fill a quartz cuvette with the pure solvent used for the sample preparation. Place it in the spectrophotometer and record a baseline (or "zero") spectrum across the desired wavelength range (e.g., 250-700 nm).
-
Sample Measurement: Empty the cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place the cuvette back into the spectrophotometer.
-
Data Acquisition: Record the absorption spectrum of the sample. The instrument software will automatically subtract the solvent baseline.[9]
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and record its value.
Environmental Sensitivity I: Solvatochromism
Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent.[10] This effect is particularly pronounced in push-pull molecules. The ground state of this compound has a significant dipole moment due to its ICT character. The excited state, reached upon photoexcitation, is even more polar.
-
Positive Solvatochromism: In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This stabilization decreases the energy gap for the electronic transition, resulting in a bathochromic (red) shift of the absorption maximum.[10]
-
Negative Solvatochromism: In some cases, if the ground state is more polar or interacts more strongly with the solvent than the excited state, a hypsochromic (blue) shift can be observed with increasing solvent polarity.[10]
This molecule typically exhibits positive solvatochromism, making it an excellent probe for solvent polarity.[11][12]
Caption: Positive solvatochromism in a push-pull molecule.
Environmental Sensitivity II: Halochromism (pH-Dependence)
The presence of two ionizable groups—the phenolic hydroxyl (-OH) and the dimethylamino (-N(CH₃)₂)—makes the electronic structure, and thus the color, of this compound highly dependent on pH.[13][14]
-
In Acidic Solution (Low pH): The dimethylamino group is protonated to form -N⁺H(CH₃)₂. This protonated group acts as a strong electron-withdrawing group, drastically altering the ICT character and causing a significant color change (hypsochromic shift).
-
In Neutral Solution (Mid pH): The molecule exists in its neutral form as depicted in the structures above.
-
In Basic Solution (High pH): The phenolic hydroxyl group is deprotonated to form the phenolate ion (-O⁻). The phenolate is a much stronger electron-donating group than the neutral hydroxyl group. This enhances the push-pull nature, increasing the ICT and causing a strong bathochromic (red) shift in the absorption spectrum.
This dramatic, pH-triggered color change makes the compound a useful visual pH indicator.
Caption: pH-dependent equilibria of this compound.
Experimental Protocol: pH Titration
-
Prepare Buffer Solutions: Prepare a series of buffer solutions spanning the desired pH range (e.g., pH 2 to pH 12).
-
Prepare Stock Solution: Create a concentrated stock solution of the dye in a solvent miscible with water, such as ethanol.
-
Sample Preparation: For each pH value, add a small, constant aliquot of the dye stock solution to a fixed volume of the buffer solution in a cuvette. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pH and spectrum.
-
Measurement: Record the UV-Vis spectrum for each pH point, using the corresponding buffer solution as the blank.
-
Data Analysis: Plot the absorbance at a specific wavelength (e.g., the λ_max of the basic or acidic form) as a function of pH. The resulting sigmoidal curve can be used to determine the pKa of the ionizable group.
Vibrational Spectroscopy (FTIR & Raman)
Vibrational spectroscopy provides a fingerprint of the molecule's structure by probing the vibrations of its chemical bonds. Spectra for this compound are available in public databases.[15]
Key Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~3200-3500 | O-H stretch | A broad band indicative of the hydroxyl group, often involved in hydrogen bonding.[16] |
| ~3000-3100 | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the benzene rings. |
| ~2800-3000 | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the methyl groups. |
| ~1600 | C=C stretch | Aromatic ring stretching modes.[17] |
| ~1400-1450 | N=N stretch | Azo group stretching. This can be weak in IR but stronger in Raman. |
| ~1350 | C-N stretch | Stretching of the bond between the aromatic ring and the dimethylamino nitrogen. |
| ~1250 | C-O stretch | Phenolic C-O bond stretching. |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum in the air.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Collection: Collect the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. Spectral data is available from sources like SpectraBase.[15]
-
¹H NMR: One would expect to see distinct signals for the different protons:
-
Aromatic Protons: A complex multiplet pattern in the ~6.5-8.0 ppm range. The protons on the ring with the -N(CH₃)₂ group will be more upfield (shielded) compared to those on the ring with the -OH group.
-
Methyl Protons: A sharp singlet at ~3.0 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups of the dimethylamino function.[2]
-
Hydroxyl Proton: A broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature.
-
-
¹³C NMR: Signals would be observed for each unique carbon atom, with aromatic carbons appearing in the ~110-160 ppm range and the methyl carbons appearing significantly upfield.
Conclusion
This compound is a model compound for demonstrating the principles of physical organic chemistry. Its "push-pull" electronic architecture is the direct cause of its strong absorption in the visible spectrum and its profound sensitivity to environmental factors. The molecule's solvatochromic and halochromic properties are not mere curiosities; they are predictable and quantifiable responses that make it a highly effective probe for polarity and pH. A thorough understanding of its spectroscopic signatures, from electronic transitions to bond vibrations, is essential for any scientist seeking to leverage this versatile molecule in materials science, analytical chemistry, or biological sensing applications.
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A Technical Guide to the Photophysical Properties of 4-(4-Dimethylaminophenylazo)phenol: A Solvatochromic and pH-Sensitive Fluorophore
Executive Summary
4-(4-Dimethylaminophenylazo)phenol is an azo dye whose molecular architecture—featuring a potent electron-donating dimethylamino group and a phenolic hydroxyl group—sets the stage for unique photophysical behaviors not commonly observed in this class of compounds. While many azo dyes are non-emissive due to efficient non-radiative decay pathways, this molecule exhibits environmentally sensitive fluorescence. This guide provides a comprehensive technical overview of its core fluorescent characteristics, with a particular focus on its pronounced solvatochromism and pH-dependent emission. We will explore the underlying mechanisms of intramolecular charge transfer (ICT) that govern these properties and provide detailed, field-proven protocols for their characterization. This document is intended for researchers and drug development professionals seeking to leverage environmentally sensitive fluorophores as probes for microenvironment polarity, pH sensing, or as components in advanced materials.
Introduction to an Atypical Azo Dye
Overcoming the Non-Emissive Nature of Azo Dyes
The azobenzene scaffold is a cornerstone of the dye industry, but it is more renowned for its photochromism (light-induced E/Z isomerization) than for fluorescence. This isomerization process provides a highly efficient non-radiative decay channel that typically quenches any potential emission. However, fluorescence can be induced in azo compounds by introducing structural modifications that either rigidify the molecule or, more relevantly, establish a strong intramolecular charge transfer (ICT) character. The subject of this guide, 4-(4-Dimethylaminophenylazo)phenol, belongs to the latter category.
Molecular Structure: The Key to Functionality
The structure of 4-(4-Dimethylaminophenylazo)phenol incorporates a powerful electron-donating N,N-dimethylamino group and a secondary electron-donating/proton-donating hydroxyl group.[1] This "push-pull" electronic arrangement across the azo bridge is critical. Upon photoexcitation, an electron density shift occurs from the donor moieties to the electron-accepting azo group, creating a highly polar excited state. This ICT mechanism is the foundation of its interesting fluorescent properties.
Caption: Chemical structure of 4-(4-Dimethylaminophenylazo)phenol.
Core Photophysical Characteristics
The fluorescence of this molecule is not a fixed property but rather a dynamic response to its surroundings. Understanding the baseline spectral features is the first step in harnessing its potential.
Absorption and Emission Spectra
The absorption spectrum is characterized by a strong band in the visible region, attributed to the π-π* transition of the conjugated system, which possesses significant charge-transfer character. The fluorescence emission is typically broad, unstructured, and exhibits a significant Stokes shift, which is a hallmark of molecules undergoing substantial geometric and electronic rearrangement in the excited state.
The Intramolecular Charge Transfer (ICT) Mechanism
The principle governing the molecule's environmental sensitivity is ICT. In non-polar solvents, the ground state (S₀) and the locally excited (LE) state have similar, relatively low dipole moments. However, upon excitation, the molecule can relax into a more stable, highly polarized ICT state, especially in polar solvents. The energy of this ICT state is highly dependent on the polarity of the surrounding medium.
Caption: Intramolecular Charge Transfer (ICT) process upon photoexcitation.
Environmental Sensitivity: A Defining Feature
The utility of 4-(4-Dimethylaminophenylazo)phenol as a probe stems directly from the sensitivity of its ICT state to the local environment.
Solvatochromism: Probing Polarity
Solvatochromism is the change in the color of a solution as the solvent is changed.[2] For this molecule, increasing solvent polarity causes a pronounced bathochromic (red) shift in the fluorescence emission spectrum.[3] This occurs because polar solvent molecules arrange around the excited-state dipole, lowering its energy. A greater energy difference between the excited and ground states results in lower-energy (longer wavelength) emission. This phenomenon allows the molecule to act as a reporter for the micro-polarity of its environment, such as within a protein binding pocket or a polymer matrix.
Table 1: Illustrative Solvatochromic Data (Note: This data is representative for a typical ICT dye and illustrates the expected trend.)
| Solvent | Polarity Index (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |
| Toluene | 33.9 | ~410 | ~510 | ~4880 |
| Chloroform | 39.1 | ~415 | ~545 | ~6050 |
| Acetonitrile | 45.6 | ~420 | ~580 | ~6900 |
| Methanol | 55.4 | ~425 | ~610 | ~7550 |
| Water | 63.1 | ~430 | ~650 | ~8600 |
pH Dependence: A Fluorescent Litmus Test
The molecule possesses two ionizable groups: the dimethylamino group (basic) and the phenolic hydroxyl group (acidic). Altering the pH of the medium leads to protonation or deprotonation, which fundamentally alters the electronic structure and, consequently, the fluorescence.[4][5]
-
In acidic pH: The dimethylamino group becomes protonated (-N+H(CH₃)₂). This eliminates its electron-donating ability, disrupting the ICT mechanism and typically leading to a significant blue-shift or quenching of fluorescence.
-
In basic pH: The phenolic hydroxyl group is deprotonated to form a phenolate anion (-O⁻). This enhances its electron-donating strength, often causing a red shift in the emission and a change in quantum yield.
This dual sensitivity makes the compound a potential ratiometric or intensity-based fluorescent pH indicator across different pH ranges.
Caption: Experimental workflow for solvatochromism analysis.
Conclusion and Future Outlook
4-(4-Dimethylaminophenylazo)phenol represents a fascinating departure from the typical photophysical behavior of azo dyes. Its fluorescence is not merely an incidental property but a sensitive reporter of its chemical surroundings. The strong intramolecular charge transfer character, modulated by both solvent polarity and pH, makes it a highly versatile molecular probe.
Future research may focus on:
-
Bioconjugation: Attaching the dye to proteins or other biomolecules to probe dynamic interactions and conformational changes.
-
Materials Science: Incorporating the fluorophore into polymer films or nanoparticles to create robust sensors for environmental monitoring.
-
Time-Resolved Spectroscopy: Investigating the excited-state lifetimes to provide a deeper understanding of the kinetics of the ICT process and competing non-radiative decay pathways.
By understanding and applying the principles and protocols outlined in this guide, researchers can effectively characterize and deploy this and similar environmentally sensitive dyes to address complex challenges in science and technology.
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The Pivotal Role of Hydroxylated Aromatic Amines in Azo Dye Detoxification: A Technical Guide
This technical guide provides an in-depth exploration of the microbial detoxification pathways of azo dyes, with a particular focus on the formation and significance of hydroxylated aromatic amine intermediates. While the initial focus of this guide was the direct role of 4-Hydroxy-4'-dimethylaminoazobenzene in these pathways, extensive research indicates a more nuanced reality. This document, therefore, presents a comprehensive overview of the sequential enzymatic processes involved in azo dye degradation, using the model compound Methyl Red to illustrate the primary azoreduction, followed by a detailed analysis of the critical role of subsequent hydroxylation reactions in the fate of the resulting aromatic amines.
Introduction: The Environmental Imperative for Azo Dye Detoxification
Azo dyes represent the largest and most diverse group of synthetic colorants used across various industries, including textiles, printing, and cosmetics. Their chemical stability and resistance to fading, while desirable for industrial applications, pose a significant environmental challenge. The release of untreated effluents containing these dyes into aquatic ecosystems can lead to reduced light penetration, impacting photosynthesis, and the release of potentially toxic and carcinogenic breakdown products.[1][2] Effective bioremediation strategies are therefore crucial for mitigating the environmental impact of azo dye pollution.
Microbial degradation offers a promising and eco-friendly approach to detoxify azo dye-containing wastewater. This process is primarily initiated by the reductive cleavage of the characteristic azo bond (–N=N–), leading to the formation of generally colorless, but potentially more toxic, aromatic amines.[3] The subsequent aerobic degradation of these aromatic amines is a critical step in the complete mineralization of azo dyes into harmless compounds.
The Primary Event: Azoreductase-Mediated Cleavage of the Azo Bond
The initial and rate-limiting step in the bacterial detoxification of most azo dyes is the reductive cleavage of the azo linkage. This reaction is catalyzed by a class of enzymes known as azoreductases. These enzymes are found in a wide range of bacteria and can function under both anaerobic and, in some cases, aerobic conditions.[3]
Mechanism of Azoreduction
Bacterial azoreductases are typically flavin-dependent enzymes that utilize NADH or NADPH as electron donors. The overall reaction involves the transfer of electrons to the azo bond, leading to its cleavage and the formation of two aromatic amines.
Experimental Protocol 1: Azoreductase Activity Assay
This protocol outlines a standard method for determining azoreductase activity from a bacterial cell lysate using Methyl Red as a substrate.
1. Preparation of Cell-Free Extract:
- Grow the bacterial strain of interest in a suitable medium supplemented with the target azo dye (e.g., 50 mg/L Methyl Red) to induce azoreductase production.
- Harvest the cells in the late exponential phase by centrifugation (e.g., 8000 x g for 10 minutes at 4°C).
- Wash the cell pellet twice with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
- Resuspend the cells in the same buffer and disrupt them by sonication or using a French press.
- Centrifuge the lysate at high speed (e.g., 15000 x g for 30 minutes at 4°C) to remove cell debris. The resulting supernatant is the cell-free extract containing the azoreductase.
2. Assay Mixture:
- Prepare a reaction mixture containing:
- 50 mM Potassium Phosphate Buffer (pH 7.4)
- 0.1 mM Methyl Red
- 0.2 mM NADH or NADPH
- Cell-Free Extract (containing the enzyme)
3. Reaction and Measurement:
- Initiate the reaction by adding the cell-free extract.
- Monitor the decrease in absorbance at the maximum wavelength of Methyl Red (approximately 430 nm) over time using a spectrophotometer.
- One unit of azoreductase activity can be defined as the amount of enzyme required to decolorize 1 µmol of Methyl Red per minute under the specified conditions.
Case Study: Degradation of Methyl Red
Methyl Red is a commonly used model azo dye in biodegradation studies. Its degradation pathway exemplifies the typical azoreduction process. The cleavage of the azo bond in Methyl Red by bacterial azoreductases yields two primary aromatic amine metabolites: N,N-dimethyl-p-phenylenediamine and 2-aminobenzoic acid .
The Secondary Stage: The Critical Role of Hydroxylation in Aromatic Amine Detoxification
The aromatic amines produced from the initial azoreduction are often more toxic than the parent azo dye.[1] Their complete detoxification requires further aerobic degradation. A key enzymatic reaction in this secondary stage is hydroxylation , catalyzed by monooxygenases or dioxygenases. Hydroxylation increases the polarity of the aromatic amines, making them more water-soluble and susceptible to ring cleavage.[4]
Hydroxylation of N,N-dimethyl-p-phenylenediamine
The metabolite of Methyl Red, N,N-dimethyl-p-phenylenediamine, can undergo hydroxylation as a prelude to ring cleavage. While the direct formation of this compound from Methyl Red is not the primary pathway, the hydroxylation of its aromatic amine metabolite is a crucial detoxification step. Bacterial enzymes, including cytochrome P450 monooxygenases, are implicated in this process.[5][6]
The formation of hydroxylated derivatives, such as compounds structurally similar to this compound, represents a pivotal juncture in the detoxification pathway. These hydroxylated intermediates can then be channeled into central metabolic pathways following enzymatic ring cleavage.
Toxicity Profile: A Double-Edged Sword
While hydroxylation is a key step towards detoxification, the intermediates themselves can exhibit toxicity. The parent compound of the hydroxylated form, 4-dimethylaminoazobenzene, is classified as a potential human carcinogen by OSHA and as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[7][8][9] It has been shown to cause liver and bladder tumors in animal studies.[7][8]
The addition of a hydroxyl group can either decrease or, in some cases, increase the toxicity of a compound, a process known as bioactivation. Therefore, assessing the toxicity of hydroxylated metabolites is crucial for a comprehensive understanding of the overall detoxification process.
| Compound | Reported Toxicity |
| Azo Dyes (e.g., Methyl Red) | Can be mutagenic and persistent in the environment. |
| Aromatic Amines (e.g., N,N-dimethyl-p-phenylenediamine) | Often more toxic and mutagenic than the parent dye.[1] |
| 4-Dimethylaminoazobenzene | Potential human carcinogen (OSHA); Group 2B carcinogen (IARC).[7][8][9] |
| Hydroxylated Aromatic Amines | Toxicity is variable; can be a detoxification step or a bioactivation step. |
Analytical Methodologies for Pathway Elucidation
The identification and quantification of intermediates in azo dye degradation pathways are essential for understanding the detoxification mechanisms. A combination of chromatographic and spectroscopic techniques is typically employed.
Experimental Protocol 2: Identification of Metabolites by HPLC and LC-MS
This protocol provides a general workflow for the analysis of metabolites from a bacterial culture degrading an azo dye.
1. Sample Preparation:
- Collect aliquots of the bacterial culture at different time points during the degradation process.
- Centrifuge the samples to pellet the cells.
- Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
2. Liquid-Liquid Extraction:
- Extract the metabolites from the supernatant using a suitable organic solvent (e.g., ethyl acetate).
- Adjust the pH of the aqueous phase to optimize the extraction of acidic or basic metabolites.
- Separate the organic phase and evaporate the solvent to concentrate the metabolites.
- Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol) for analysis.
3. High-Performance Liquid Chromatography (HPLC) Analysis:
- Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a Diode Array Detector (DAD) or UV-Vis detector.
- Develop a gradient elution method using a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
- Monitor the chromatogram at different wavelengths to detect the parent dye and its metabolites. The disappearance of the parent dye peak and the appearance of new peaks indicate degradation.
4. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
- For structural elucidation of the metabolites, inject the sample into an LC-MS system.
- The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.
- This information, combined with the retention time from the HPLC analysis, allows for the tentative identification of the metabolites by comparing the data with known standards or by interpreting the fragmentation patterns.
Conclusion and Future Perspectives
The microbial detoxification of azo dyes is a multi-step process initiated by the reductive cleavage of the azo bond, followed by the aerobic degradation of the resulting aromatic amines. While the formation of this compound is not a direct consequence of Methyl Red degradation, the principle of hydroxylation of aromatic amine intermediates is a cornerstone of the overall detoxification pathway. This hydroxylation step, catalyzed by enzymes such as cytochrome P450 monooxygenases, is critical for preparing the aromatic ring for cleavage and subsequent mineralization.
Future research should focus on the detailed characterization of the enzymes involved in the hydroxylation of various aromatic amines derived from azo dyes. A deeper understanding of the factors that determine whether hydroxylation leads to detoxification or bioactivation is essential for developing robust and safe bioremediation technologies. Furthermore, the development of advanced analytical techniques will continue to be crucial for elucidating the complex metabolic pathways of these environmental contaminants.
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A Preliminary Investigation of 4-Hydroxy-4'-dimethylaminoazobenzene in Cell Lines: A Technical Guide
Introduction: Rationale for a Focused Investigation
4-Hydroxy-4'-dimethylaminoazobenzene is a derivative of the well-documented, yet notorious, azo compound 4-dimethylaminoazobenzene (DAB).[1][2][3][4] DAB is a known hepatocarcinogen in animal models, with its toxicity being intrinsically linked to its metabolic activation into reactive intermediates that can form adducts with cellular macromolecules, including DNA.[1] The introduction of a hydroxyl group at the 4-position of the azobenzene structure may significantly alter its biological activity, potentially influencing its metabolic fate, cellular uptake, and cytotoxic or genotoxic potential.
This technical guide provides a comprehensive framework for the initial in vitro characterization of this compound. The methodologies outlined herein are designed to systematically evaluate its effects on cell viability, membrane integrity, and DNA integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental biological interactions of this specific azo compound in a cellular context. The experimental workflow is structured to provide a foundational understanding from which more complex mechanistic studies can be launched.
Part 1: Foundational Physicochemical Properties
A thorough understanding of the test compound's properties is critical for designing and interpreting in vitro studies. This compound is a yellow crystalline powder with a molecular weight of 241.29 g/mol .[5][6][7] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C14H15N3O | [5][6][7] |
| Molecular Weight | 241.29 g/mol | [5][7] |
| Appearance | Yellow crystalline powder | [6] |
| Melting Point | 200 °C | [6][8] |
| Boiling Point | 391.1°C at 760mmHg | [6][8] |
| Solubility | Insoluble in water; soluble in alcohol, benzene, chloroform, ether, petroleum ether, mineral acids, and oils. | [3] |
Part 2: Experimental Workflow for Preliminary Investigation
The following workflow provides a logical progression for the initial assessment of this compound in cell lines.
Caption: A logical workflow for the preliminary investigation of this compound in cell lines.
Part 3: Detailed Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the research question. For a general cytotoxicity and genotoxicity screen, a well-characterized and robust cell line is recommended.
-
Recommended Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): Relevant for studying hepatotoxicity, as the liver is a primary site of azo dye metabolism.[1]
-
A549 (Human Lung Carcinoma): Represents a potential route of exposure and is a common model for toxicological studies.
-
HaCaT (Human Keratinocyte): Useful for assessing dermal toxicity, a relevant exposure route for dyes.[4]
-
-
Culture Conditions: Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. Cells should be in the exponential growth phase for all experiments.[9]
Compound Preparation and Dosing
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.
-
Dose Selection: A preliminary dose-response experiment is crucial to determine the appropriate concentration range for subsequent assays. A wide range of concentrations (e.g., from nanomolar to high micromolar) should be tested.
Cytotoxicity Assessment
Cytotoxicity assays are essential to determine if the compound causes cell damage or death.[10][11][12]
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[15][16]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.[17]
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][17]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14][16]
-
Measure the absorbance at 570 nm using a microplate reader.[14][15]
Data Presentation: Example MTT Assay Results
| Concentration (µM) | Absorbance (570 nm) - 24h | % Viability - 24h | Absorbance (570 nm) - 48h | % Viability - 48h |
| Control | 1.25 ± 0.08 | 100 | 1.35 ± 0.10 | 100 |
| Vehicle (DMSO) | 1.23 ± 0.07 | 98.4 | 1.32 ± 0.09 | 97.8 |
| 0.1 | 1.20 ± 0.09 | 96.0 | 1.28 ± 0.11 | 94.8 |
| 1 | 1.15 ± 0.06 | 92.0 | 1.10 ± 0.08 | 81.5 |
| 10 | 0.85 ± 0.05 | 68.0 | 0.75 ± 0.06 | 55.6 |
| 100 | 0.30 ± 0.04 | 24.0 | 0.25 ± 0.03 | 18.5 |
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium.[10]
Protocol:
-
Seed cells and treat them with the compound as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Add 50 µL of the supernatant to a new 96-well plate.[18]
-
Prepare a reaction mixture according to the manufacturer's instructions (typically containing a tetrazolium salt).
-
Add 50 µL of the reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.[18]
-
Add 50 µL of a stop solution to each well.[18]
-
Measure the absorbance at 490 nm.[18]
Data Presentation: Example LDH Assay Results
| Concentration (µM) | Absorbance (490 nm) - 24h | % Cytotoxicity - 24h | Absorbance (490 nm) - 48h | % Cytotoxicity - 48h |
| Spontaneous Release | 0.15 ± 0.02 | 0 | 0.18 ± 0.03 | 0 |
| Maximum Release | 1.50 ± 0.12 | 100 | 1.65 ± 0.15 | 100 |
| Vehicle (DMSO) | 0.16 ± 0.02 | 0.7 | 0.19 ± 0.03 | 0.7 |
| 0.1 | 0.18 ± 0.03 | 2.2 | 0.22 ± 0.04 | 2.7 |
| 1 | 0.25 ± 0.04 | 7.4 | 0.35 ± 0.05 | 11.6 |
| 10 | 0.60 ± 0.06 | 33.3 | 0.80 ± 0.08 | 42.1 |
| 100 | 1.20 ± 0.10 | 77.8 | 1.40 ± 0.12 | 82.8 |
Genotoxicity Screening
Genotoxicity assays are crucial for determining if a compound can damage cellular DNA.[19][20][21]
The Comet assay is a sensitive technique for measuring DNA strand breaks in individual cells.[22][23][24] Damaged DNA migrates further in an electric field, creating a "comet tail."[24]
Protocol:
-
Treat cells with non-cytotoxic to moderately cytotoxic concentrations of this compound for a short duration (e.g., 2-4 hours).
-
Harvest the cells and embed them in low-melting-point agarose on a microscope slide.[9]
-
Lyse the cells with detergent and high salt to form nucleoids.[9][24]
-
Perform electrophoresis at high pH (alkaline comet assay) to detect single and double-strand breaks.[9][23][24]
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify DNA damage by measuring the intensity of the comet tail relative to the head.[24]
Data Presentation: Example Comet Assay Results
| Concentration (µM) | Mean Tail Moment | % DNA in Tail |
| Control | 1.2 ± 0.3 | 3.5 ± 0.8 |
| Vehicle (DMSO) | 1.5 ± 0.4 | 4.1 ± 1.0 |
| Positive Control (e.g., H2O2) | 25.8 ± 3.1 | 45.2 ± 5.3 |
| 1 | 2.1 ± 0.5 | 5.8 ± 1.2 |
| 10 | 8.9 ± 1.2 | 18.7 ± 2.5 |
| 50 | 19.5 ± 2.5 | 38.9 ± 4.1 |
Part 4: Potential Mechanisms and Signaling Pathways
While a preliminary investigation will not fully elucidate the mechanism of action, the results from the initial assays can provide clues. The following diagram illustrates a hypothetical signaling pathway that could be investigated in subsequent studies if genotoxicity is observed.
Caption: Hypothetical signaling cascade initiated by this compound leading to genotoxicity.
Part 5: Cellular Uptake and Subcellular Localization
Understanding if and how the compound enters the cells is a key step in mechanistic studies.[25]
Rationale and Approach
The physicochemical properties of a small molecule, such as its size, charge, and lipophilicity, influence its ability to cross the cell membrane.[26] Given that this compound is a relatively small molecule, passive diffusion is a likely mechanism of cellular uptake.[25]
Experimental Considerations
-
Fluorescence Microscopy: If the compound is intrinsically fluorescent, its uptake and subcellular localization can be directly visualized using fluorescence microscopy.[27][28]
-
Chemical Labeling: If the compound is not fluorescent, it can be labeled with a small, inert fluorescent tag to track its cellular localization.[28]
-
Competition Assays: To investigate specific uptake mechanisms, known inhibitors of cellular transport processes can be used in competition assays.[27]
Conclusion
This technical guide provides a robust and logical framework for the preliminary in vitro investigation of this compound. By systematically assessing its impact on cell viability, membrane integrity, and DNA integrity, researchers can build a foundational understanding of its biological activity. The data generated from these assays will be crucial for guiding further research into its potential mechanisms of action and for making informed decisions regarding its safety and potential therapeutic applications.
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A Technical Guide to 4-Hydroxy-4'-dimethylaminoazobenzene: The Non-Carcinogenic Control for Azo Dye Carcinogenicity Studies
Introduction: The Imperative of the Negative Control
In the landscape of toxicology and drug development, the integrity of a carcinogenicity study hinges on the quality of its controls. A positive control validates the sensitivity of the assay, but it is the negative control that establishes the baseline, guards against false positives, and ultimately confirms the specificity of the experimental model. This is particularly critical when investigating compounds like azo dyes, a class notorious for its carcinogenic members.
The archetypal example of a carcinogenic azo dye is 4-Dimethylaminoazobenzene (DAB), historically known as "Butter Yellow".[1][2] Its ability to induce liver tumors in animal models is well-documented and serves as a benchmark for studies in chemical carcinogenesis.[1][2] For such a potent carcinogen, an ideal negative control must be structurally analogous, yet demonstrably non-carcinogenic. This guide focuses on such a compound: 4-Hydroxy-4'-dimethylaminoazobenzene . By understanding its distinct metabolic fate, researchers can confidently employ it as a self-validating standard in both in vivo and in vitro carcinogenicity assays.
Physicochemical Properties: A Tale of Two Molecules
The structural similarity between 4-Dimethylaminoazobenzene (DAB) and its hydroxylated counterpart is the very reason for the latter's utility as a control. The only difference is a single hydroxyl group, yet this modification dramatically alters the compound's biological activity.
| Property | This compound (Control) | 4-Dimethylaminoazobenzene (Carcinogen) |
| Structure | ||
| CAS Number | 2496-15-3[3][4][5] | 60-11-7[6] |
| Molecular Formula | C₁₄H₁₅N₃O[3][4][5] | C₁₄H₁₅N₃ |
| Molecular Weight | 241.29 g/mol [3][4] | 225.29 g/mol [2] |
| Appearance | Yellow crystalline powder[5] | Yellow crystalline leaflets[1][2] |
| Melting Point | 200 °C[3][5] | 114-117 °C[2] |
| Solubility | Insoluble in water; soluble in oils and organic solvents. | Practically insoluble in water; soluble in alcohol, benzene, chloroform, ether, oils.[1][2] |
The Decisive Factor: Contrasting Metabolic Fates
The divergence in carcinogenic potential between DAB and this compound is a classic example of how minor structural changes dictate metabolic processing. Carcinogenicity is not an inherent property of the parent DAB molecule but of its reactive metabolites.
Metabolic Activation of 4-Dimethylaminoazobenzene (DAB)
The carcinogenicity of DAB is a multi-step process initiated primarily by Cytochrome P450 (CYP450) enzymes in the liver.[7] The key bioactivation steps involve N-demethylation to form N-methyl-4-aminoazobenzene (MAB) and 4-aminoazobenzene (AB).[8] A subsequent critical step is the formation of highly reactive electrophilic esters, such as N-sulfonyloxy-MAB, through sulfotransferase activity.[7] These electrophiles are the ultimate carcinogenic species, capable of forming covalent adducts with DNA and initiating the cascade of mutations that can lead to hepatocellular carcinoma.
Detoxification of this compound
The presence of a hydroxyl group on the 4-position of the phenyl ring in this compound fundamentally alters its metabolism. This hydroxyl group provides a readily available site for Phase II conjugation reactions. Instead of undergoing the oxidative activation seen with DAB, the molecule is rapidly detoxified through glucuronidation and sulfation.[8] These conjugation reactions render the molecule more water-soluble, facilitating its swift excretion in bile and urine and effectively preventing the formation of any reactive, DNA-damaging intermediates.[8][9]
Visualizing the Metabolic Divergence
The following diagram illustrates the critical metabolic branch point that separates the carcinogenic pathway of DAB from the detoxification pathway of its hydroxylated, non-carcinogenic control.
Conclusion
This compound represents more than just a chemical reagent; it is a critical tool for ensuring the scientific integrity of carcinogenicity research. Its value lies in its direct structural relationship to the potent carcinogen 4-Dimethylaminoazobenzene, combined with a distinct metabolic pathway that favors rapid detoxification over carcinogenic activation. By consistently producing a negative result in validated assay systems, it provides researchers with the necessary confidence to interpret positive findings for novel test compounds. The diligent use of such a well-characterized, non-carcinogenic control is indispensable for robust, reliable, and trustworthy safety assessments in the development of new chemicals and pharmaceuticals.
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Methodological & Application
Synthesis of 4-Hydroxy-4'-dimethylaminoazobenzene: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive and detailed protocol for the laboratory synthesis of 4-Hydroxy-4'-dimethylaminoazobenzene, a valuable azo dye. The synthesis is achieved through a two-step process involving the diazotization of N,N-dimethyl-p-phenylenediamine followed by an azo coupling reaction with phenol. This document outlines the underlying chemical principles, provides a step-by-step experimental procedure, details critical safety precautions, and offers a visual workflow to ensure a successful and safe synthesis. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.
Introduction
This compound is an aromatic azo compound characterized by an extended conjugated system, which imparts it with vibrant color.[1] Such compounds are widely utilized as dyes and pigments in various industries, including textiles and printing.[2] The synthesis of this class of molecules is a cornerstone of organic chemistry, demonstrating the powerful and versatile azo coupling reaction.[1] This protocol details a reliable method for its preparation, emphasizing both procedural accuracy and laboratory safety.
Chemical Principles and Mechanism
The synthesis of this compound proceeds in two primary stages:
2.1. Diazotization of N,N-Dimethyl-p-phenylenediamine
The first step is the conversion of a primary aromatic amine, N,N-dimethyl-p-phenylenediamine, into a diazonium salt. This reaction, known as diazotization, is conducted in a cold, acidic solution with the addition of sodium nitrite.[3] The nitrous acid, generated in situ from sodium nitrite and a strong acid, reacts with the primary amine to form the highly reactive aryldiazonium cation.[3]
Mechanism of Diazotization:
-
Protonation of nitrous acid.
-
Reaction of the amine with the nitrosonium ion to form an N-nitrosamine.
-
Tautomerization and subsequent protonation.
-
Elimination of water to yield the diazonium ion.
Maintaining a low temperature (0-5 °C) throughout this process is critical, as diazonium salts are thermally unstable and can decompose, potentially violently, at higher temperatures.[4][5]
2.2. Azo Coupling with Phenol
The second stage is an electrophilic aromatic substitution reaction where the newly formed diazonium salt acts as the electrophile.[1] It reacts with an activated aromatic compound, in this case, phenol, which serves as the nucleophile.[1] The reaction is typically carried out in a mildly alkaline solution (pH 8-10) to deprotonate the phenol into the more reactive phenoxide ion, which significantly enhances the rate of reaction.[6] The coupling predominantly occurs at the para position of the phenol due to steric hindrance and electronic effects.[1]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Notes |
| N,N-Dimethyl-p-phenylenediamine | C₈H₁₂N₂ | 136.20 | Specify Amount | Starting amine. |
| Sodium Nitrite | NaNO₂ | 69.00 | Stoichiometric | For diazotization. |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | Excess | To create an acidic medium. |
| Phenol | C₆H₅OH | 94.11 | Specify Amount | Coupling agent. |
| Sodium Hydroxide | NaOH | 40.00 | As needed | To create an alkaline medium. |
| Deionized Water | H₂O | 18.02 | As needed | Solvent. |
| Ice | H₂O | 18.02 | As needed | For temperature control. |
| Starch-iodide paper | - | - | As needed | To test for excess nitrous acid. |
Step-by-Step Synthesis Procedure
Part A: Diazotization
-
In a beaker, dissolve a specific amount of N,N-dimethyl-p-phenylenediamine in a solution of concentrated hydrochloric acid and deionized water.
-
Cool the beaker in an ice-salt bath to maintain a temperature between 0-5 °C.[5]
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.[4]
-
After the addition is complete, continue stirring for 15-20 minutes in the ice bath.
-
Test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates excess nitrous acid. If the test is negative, add a small amount more of the sodium nitrite solution.
Part B: Azo Coupling
-
In a separate beaker, dissolve a specific amount of phenol in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to below 5 °C.
-
Slowly and with constant stirring, add the cold diazonium salt solution prepared in Part A to the cold phenol solution.
-
A brightly colored precipitate of this compound should form immediately.[7]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
Part C: Isolation and Purification
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold deionized water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
-
Dry the purified product in a desiccator.
-
Determine the melting point and yield of the final product. The melting point of this compound is approximately 200 °C.[2][8]
Safety Precautions
Working with diazonium salts requires strict adherence to safety protocols due to their potential for explosive decomposition.[9][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves.
-
Temperature Control: It is imperative to maintain the reaction temperature below 5°C at all times during the diazotization and coupling steps.[4][5]
-
Handling of Solids: Avoid isolating diazonium salts in their solid, dry state as they can be sensitive to shock and friction.[9] If isolation is absolutely necessary, it should be done on a very small scale (less than 0.75 mmol).[4][5] Use plastic or wooden spatulas instead of metal ones.[4][9]
-
Ventilation: Perform the reaction in a well-ventilated fume hood.
-
Quenching: Any residual diazonium salt should be quenched before workup and disposal.[4][9]
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Expected Results
The successful synthesis will yield an orange to brown or dark red crystalline powder. The purity of the final product can be assessed by its melting point and techniques such as HPLC.
| Property | Value |
| Molecular Formula | C₁₄H₁₅N₃O[8] |
| Molecular Weight | 241.29 g/mol [8][11] |
| Appearance | Orange to brown to dark red powder/crystal |
| Melting Point | ~200 °C[2][8] |
| CAS Number | 2496-15-3[2][8] |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the critical safety precautions, researchers can successfully synthesize this important azo dye. The principles of diazotization and azo coupling are fundamental in organic synthesis, and this protocol serves as a practical guide for their application in a laboratory setting.
References
- Benchchem. (n.d.). Safety Precautions for Handling 4-Anilinobenzenediazonium Salts in the Lab: An In-depth Technical Guide.
- Wikipedia. (2023). Azo coupling.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1443.
- ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts.
- Ayling, E. E., Gorvin, J. H., & Hinkel, L. E. (1941). p-Aminodimethylaniline. Part I. The Properties of its Diaxonium Compounds. Journal of the Chemical Society (Resumed), 613-619.
- American Chemical Society. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7057–7059.
- Chemguide. (n.d.). some reactions of diazonium ions.
- LookChem. (n.d.). This compound.
- Royal Society of Chemistry. (2019). Copper-catalyzed O-arylation of phenols with diazonium salts. Organic & Biomolecular Chemistry, 17(3), 567-571.
- YouTube. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS.
- CAMEO Chemicals - NOAA. (n.d.). Diazonium Salts.
- Benchchem. (n.d.). Optimizing temperature and pH for azo coupling with substituted phenols.
- Guidechem. (n.d.). This compound 2496-15-3.
- TCI AMERICA. (n.d.). This compound.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Google Patents. (n.d.). CN111116383B - Synthesis method of 2, 5-dimethyl p-phenylenediamine.
- precisionFDA. (n.d.). This compound.
Sources
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. This compound|lookchem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. GSRS [precision.fda.gov]
Application Notes and Protocols for the Sensitive Detection of 4-Hydroxy-4'-dimethylaminoazobenzene in Biological Samples
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the detection and quantification of 4-Hydroxy-4'-dimethylaminoazobenzene in various biological matrices. This compound is a key metabolite of the carcinogenic azo dye 4-dimethylaminoazobenzene (DAB), also known as Butter Yellow. The detection of this metabolite is crucial for toxicological studies and for understanding the metabolic activation and detoxification pathways of its parent compound. This guide details protocols for sample preparation from plasma, urine, and tissue, followed by analysis using High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV/Vis), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction and Scientific Background
4-dimethylaminoazobenzene (DAB) is a well-known hepatocarcinogen, and its use in food products has been banned in many countries.[1] Its carcinogenicity is linked to its metabolic activation in the liver, a process involving N-demethylation and 4'-hydroxylation. The resulting metabolite, this compound, is a significant biomarker for exposure to DAB and plays a role in the subsequent metabolic pathways.[2] The accurate and sensitive detection of this hydroxylated metabolite in biological samples is therefore paramount for toxicological risk assessment and for elucidating the mechanisms of DAB-induced carcinogenesis.
The analytical challenge lies in the low concentrations of the metabolite expected in biological matrices and the complexity of these samples, which can cause significant matrix effects. This application note addresses these challenges by providing detailed, field-proven protocols for robust and reliable quantification.
Analyte Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing effective analytical methods.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₅N₃O | [3] |
| Molecular Weight | 241.29 g/mol | [3] |
| Appearance | Orange to brown to dark red powder/crystal | [4] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
Sample Preparation: The Foundation of Accurate Analysis
The choice of sample preparation technique is critical and depends on the biological matrix and the chosen analytical method. The primary goals are to isolate the analyte from interfering endogenous components, concentrate the analyte, and prepare it in a solvent compatible with the analytical instrument.
Workflow for Sample Preparation
The general workflow for preparing biological samples for the analysis of this compound is depicted below.
Sources
- 1. Carcinogenic azo dyes--detection of new metabolites of 3'-methyl-4-(methylamino)azobenzene in rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
"HPLC method for quantification of 4-Hydroxy-4'-dimethylaminoazobenzene"
An Application Note and Protocol for the Quantification of 4-Hydroxy-4'-dimethylaminoazobenzene by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This application note presents a robust, validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and reliable quantification of this compound. Azo dyes and their metabolites are of significant interest in various fields, including toxicology, environmental monitoring, and pharmaceutical research. Accurate quantification is essential for quality control and safety assessment. This method utilizes a C18 stationary phase with a mobile phase comprising acetonitrile and an aqueous buffer, offering excellent chromatographic resolution and peak symmetry. The protocol has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method's rationale, a step-by-step protocol, and complete validation procedures.
Introduction and Method Rationale
This compound is an organic compound characterized by an azo bond linking a phenol and a N,N-dimethylaniline functional group. As a derivative of an azo dye, its presence and concentration can be critical in various matrices. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and adaptability.[1]
Rationale for Method Selection:
-
Reverse-Phase Chromatography: The analyte, this compound, has a molecular formula of C₁₄H₁₅N₃O and a molecular weight of approximately 241.29 g/mol . Its predicted LogP value is around 4.2, indicating a non-polar character, which makes it an ideal candidate for reverse-phase chromatography.[2] A C18 column, with its long alkyl chains, provides a non-polar stationary phase that effectively retains the analyte, allowing for separation from more polar impurities.
-
Mobile Phase Composition: The mobile phase consists of acetonitrile and an aqueous buffer. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. An ammonium acetate buffer is incorporated to maintain a consistent pH, which ensures reproducible retention times and prevents peak tailing that can occur with the phenolic hydroxyl group on the analyte.
-
UV-Vis Detection: The extended chromophore system, a defining feature of azo dyes, results in strong absorbance in the visible light spectrum. This inherent property makes UV-Vis detection a highly sensitive and selective choice for quantification. Based on the chromophoric nature of similar azo dyes, a detection wavelength of 410 nm is selected to achieve maximal sensitivity.[3]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the quantification of this compound.
Instrumentation and Materials
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump
-
Autosampler
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, ultrapure)
-
Ammonium Acetate (Analytical Grade)
-
0.45 µm Syringe Filters (solvent compatible)
Chromatographic Conditions
All critical HPLC parameters are summarized in the table below. An isocratic method is employed for simplicity and robustness.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (pH 7.0) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 410 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
| Mode | Isocratic |
Preparation of Solutions
Mobile Phase Preparation (1 L):
-
Weigh 0.77 g of Ammonium Acetate and dissolve it in 300 mL of HPLC-grade water.
-
Adjust pH to 7.0 using dilute ammonium hydroxide or acetic acid if necessary.
-
Add 700 mL of acetonitrile.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. This is the Stock Solution.
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase as described in the table below.
| Concentration (µg/mL) | Volume of Stock (mL) | Final Volume (mL) |
| 1.0 | 0.1 | 10 |
| 5.0 | 0.5 | 10 |
| 10.0 | 1.0 | 10 |
| 25.0 | 2.5 | 10 |
| 50.0 | 5.0 | 10 |
Sample Preparation
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 10-25 µg/mL).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[5] This process establishes the performance characteristics and limitations of the analytical procedure.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Protocol: Inject the mobile phase (blank) to ensure no interfering peaks at the retention time of the analyte. Inject the analyte standard solution and a sample solution. The retention time of the peak in the sample chromatogram should match that of the standard.
Linearity
Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response.
-
Protocol: Inject the prepared calibration standards (1.0 to 50.0 µg/mL) in triplicate. Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
Table 1: Representative Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1.0 | 55,210 |
| 5.0 | 276,550 |
| 10.0 | 551,980 |
| 25.0 | 1,380,100 |
| 50.0 | 2,759,500 |
| Correlation Coefficient (R²) | 0.9998 |
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.
-
Protocol: Spike a blank sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and analyze.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Table 2: Representative Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
|---|---|---|---|---|
| 80% | 8.0 | 7.95 | 99.4 | 99.6 |
| 100% | 10.0 | 10.02 | 100.2 | 100.1 |
| 120% | 12.0 | 11.89 | 99.1 | 99.3 |
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Precision):
-
Protocol: Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The %RSD over the two days should be ≤ 2.0%.
-
Table 3: Representative Precision Data
| Precision Type | Sample | %RSD (n=6) |
|---|---|---|
| Repeatability | Sample 10 µg/mL | 0.85% |
| Intermediate Precision | Sample 10 µg/mL | 1.22% |
LOD and LOQ
The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Representative Values:
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
-
Conclusion
The HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantification of this compound. The validation results confirm that the method is specific, linear, accurate, and precise for its intended application. This protocol provides a robust analytical tool for quality control and research purposes, ensuring data integrity and compliance with regulatory standards.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97486, this compound. PubChem. [Link]
- LookChem (2024). This compound. LookChem. [Link]
- Wiley-VCH GmbH (2025). This compound. SpectraBase. [Link]
- precisionFDA (2023). This compound. precisionFDA. [Link]
- International Conference on Harmonisation (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
- Agilent Technologies (2010). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Agilent Technologies. [Link]
- European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
- ResearchGate (2017). HPLC methods for the determination of inedible azo dyes in food samples.
- International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
- Waters Corporation (2014). Selective and Sensitive Screening of 23 Azo Dyes Using the ACQUITY UPLC H-Class System and the ACQUITY QDa Detector.
- LCGC International (2011). Rapid Determination of Azo Dyes from Textile Samples Using Dionex ASE and U3000 HPLC-UV Instruments with MSQ Plus Detection.
- Pharmaguideline (2024).
- European Medicines Agency (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
- PubMed (2024). Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. PubMed. [Link]
- MicroSolv Technology Corporation (2025). DMAP 4-Dimethylaminopyridine Analyzed by HPLC. MicroSolv. [Link]
- ResearchGate (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation.
Sources
"using 4-Hydroxy-4'-dimethylaminoazobenzene as a standard in metabolism studies"
Application Note & Protocol
Utilizing 4-Hydroxy-4'-dimethylaminoazobenzene as a Model Substrate for In Vitro and In Vivo Metabolism Studies
Audience: Researchers, scientists, and drug development professionals in pharmacology, toxicology, and drug metabolism and pharmacokinetics (DMPK).
Introduction: The Rationale for a Reliable Metabolic Standard
In the field of drug discovery and development, understanding the metabolic fate of a xenobiotic is paramount. The enzymatic systems responsible for metabolism, primarily located in the liver and gut, dictate a compound's efficacy, duration of action, and potential for toxicity. To ensure the validity and consistency of metabolic assays, it is crucial to employ well-characterized standard compounds. These standards act as positive controls to verify the enzymatic activity of test systems, benchmark metabolic rates, and elucidate specific enzymatic pathways.
This compound is an azo dye that serves as an exemplary model substrate for studying reductive metabolism. Its defining characteristic, the azo bond (-N=N-), is susceptible to enzymatic cleavage by a class of enzymes known as azoreductases. These enzymes are prevalent in the anaerobic environment of the gut microbiome and are also present in the liver, particularly within the microsomal and cytosolic fractions.[1][2][3] The metabolic reduction of this colored compound into colorless aromatic amines provides a straightforward and quantifiable reaction, making it an ideal tool for validating metabolic systems.
This guide provides a comprehensive overview of the scientific principles, applications, and detailed protocols for using this compound as a standard in metabolism studies.
Scientific Foundation: The Metabolism of Azo Dyes
The primary metabolic pathway for this compound is the reductive cleavage of the azo bond. This biotransformation is a critical detoxification pathway but can also lead to the formation of potentially carcinogenic aromatic amines.[3][4]
Key Enzymatic Systems:
-
Hepatic Azoreductases: The liver contains both microsomal and cytosolic azoreductases. The microsomal activity is often associated with NADPH-cytochrome P450 reductase and cytochrome P450 (CYP) enzymes.[5] This reduction is typically favored under low-oxygen (hypoxic) conditions, as oxygen can compete for the reducing equivalents from NADPH, thereby inhibiting the reaction.[5][6][7]
-
Gut Microbiota Azoreductases: Anaerobic bacteria residing in the intestinal tract produce highly efficient azoreductases.[1][8] These enzymes play a significant role in the metabolism of orally administered azo compounds. The enzymes are often flavin-dependent and utilize NAD(P)H as a cofactor.[2][9]
The reductive cleavage of this compound yields two primary metabolites: p-aminophenol and N,N-dimethyl-p-phenylenediamine .
Metabolic Pathway Diagram
The following diagram illustrates the reductive cleavage of the parent compound into its corresponding amine metabolites, a reaction catalyzed by azoreductases in the presence of the cofactor NAD(P)H.
Caption: Reductive metabolism of this compound.
Physicochemical Properties & Data
A clear understanding of the substrate's properties is essential for experimental design, including solvent selection and analytical method development.
| Property | Value | Source |
| CAS Number | 2496-15-3 | [10][11][12] |
| Molecular Formula | C₁₄H₁₅N₃O | [10][11][13] |
| Molecular Weight | 241.29 g/mol | [10][12][13] |
| Appearance | Yellow crystalline powder | [11] |
| Melting Point | ~200 °C | [10][11] |
| Solubility | Practically insoluble in water; Soluble in ethanol, oils | [14] |
| LogP | ~3.87 - 4.2 | [10][11] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the metabolism of this compound. It is crucial to include proper controls to ensure the integrity of the results.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLMs)
This assay is designed to measure the rate of disappearance of the parent compound when incubated with HLMs, a key system for evaluating Phase I metabolism.[15]
A. Materials & Reagents:
-
This compound (Parent Compound)
-
Pooled Human Liver Microsomes (HLMs), stored at -80°C
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH stock solution
-
Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (e.g., a structurally similar, stable compound not found in the matrix)
-
96-well incubation plates and collection plates
-
Multichannel pipette, incubator/shaking water bath (37°C)
B. Experimental Workflow Diagram
Caption: Workflow for the in vitro HLM stability assay.
C. Step-by-Step Procedure:
-
Preparation: Thaw cryopreserved HLMs in a 37°C water bath. Dilute the HLMs to a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4). Keep on ice.
-
Incubation Setup: In a 96-well plate, add the HLM solution and a working solution of this compound to achieve final concentrations of 0.5 mg/mL and 1 µM, respectively. The final volume should account for the subsequent addition of NADPH.
-
Controls:
-
Negative Control (-NADPH): For each time point, prepare wells without the NADPH cofactor to measure non-enzymatic degradation.
-
t=0 Control: Prepare samples where the quenching solution is added before the NADPH to represent the initial concentration.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution to all wells (except the -NADPH controls).
-
Time Course Sampling: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated microsomal protein.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.
Protocol 2: Analysis of Parent and Metabolites by LC-MS/MS
This method provides a general framework for the quantitative analysis of this compound and its primary metabolites. Method optimization is required.
A. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
B. Typical LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.
C. Typical MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example - requires optimization):
-
Parent: m/z 242.1 → fragments
-
Metabolite 1 (p-aminophenol): m/z 110.1 → fragments
-
Metabolite 2 (N,N-dimethyl-p-phenylenediamine): m/z 137.2 → fragments
-
Internal Standard: Specific transition for the chosen standard.
-
Data Analysis and Interpretation
A. Calculating Metabolic Stability:
-
Determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this curve (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
B. Interpreting the Results:
-
Rapid Disappearance (short t₁/₂): Indicates that this compound is readily metabolized by the HLM preparation, confirming the system is enzymatically active. This is the expected result for a positive control.
-
Slow or No Disappearance (long t₁/₂): In the presence of NADPH, this would suggest poor enzymatic activity in the microsomal batch, potential experimental error (e.g., inactive cofactor), or that the chosen concentration was too high and saturated the enzymes.
-
Disappearance in -NADPH Control: Suggests chemical instability of the compound in the assay buffer, rather than enzymatic metabolism.
The use of this standard allows researchers to confidently attribute the metabolism of novel test compounds to enzymatic processes, as the positive control has demonstrated the system's viability.
References
- CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes. (n.d.). ACS Publications.
- Rafii, F., et al. (1995). Reduction of azo dyes and nitroaromatic compounds by bacterial enzymes from the human intestinal tract. Environmental Health Perspectives.
- Misal, S. A., & Gawai, K. R. (2018). Recent Advances in Azo Dye Degrading Enzyme Research. Applied Biochemistry and Biotechnology.
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- Fujita, S., & Peisach, J. (1990). Characteristics of two classes of azo dye reductase activity associated with rat liver microsomal cytochrome P450. Biochemical Pharmacology.
- Singh, R. L., et al. (2015). ENZYMES IN AZO DYES DECOLORIZATION. Bacteriological Removal of Azo Dyes.
- CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes. (2016). ACS Chemical Biology.
- Metabolism of azo food dyes by bacterial members of the human gut microbiome. (2023). Anaerobe.
- Stingley, R. L., et al. (2010). Metabolism of azo dyes by human skin microbiota. Journal of Medical Microbiology.
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- Levine, W. G. (1982). Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat. Drug Metabolism and Disposition.
- This compound. (n.d.). precisionFDA.
- Chung, K. T., et al. (1992). Metabolism of azo dyes: implication for detoxication and activation. Reviews in Environmental Toxicology.
- Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020). Journal of Personalized Medicine.
- Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. (n.d.). Jove.
- 4-Dimethylaminoazobenzene. (2021). 15th Report on Carcinogens. National Toxicology Program.
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Application Notes & Protocols: 4-Hydroxy-4'-dimethylaminoazobenzene in Cell Culture Experiments
Introduction: Understanding 4-Hydroxy-4'-dimethylaminoazobenzene
This compound is an azo dye characterized by its distinct chemical structure, which includes a hydroxyl (-OH) group and a dimethylamino (-N(CH₃)₂) group positioned at opposite ends of an azobenzene backbone.[1] This "push-pull" electronic arrangement influences its chemical properties and potential biological activity.[1] While specific in-depth cellular studies on this compound are not as extensively documented as for its parent compound, 4-dimethylaminoazobenzene (DAB), its structural similarity allows for informed hypotheses regarding its application in cell culture.[2][3]
DAB, also known as "Butter Yellow," is a well-characterized hepatocarcinogen in animal models and is often used as a positive control to induce liver cancer in experimental settings.[2][3][4] The metabolic activation of DAB is a critical step in its carcinogenic activity, often involving hydroxylation. Therefore, this compound can be viewed as a metabolite or a closely related analog of DAB, making it a compound of significant interest for studies in toxicology, carcinogenesis, and drug metabolism.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in cell culture experiments. The protocols outlined below are designed to be self-validating and are grounded in established cell biology techniques.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in cell culture.
| Property | Value | Reference |
| CAS Number | 2496-15-3 | [5] |
| Molecular Formula | C₁₄H₁₅N₃O | [5] |
| Molecular Weight | 241.29 g/mol | [5] |
| Appearance | Orange to Brown to Dark red powder/crystal | [6] |
| Melting Point | 200 °C | [7] |
| Solubility | Practically insoluble in water; soluble in organic solvents like DMSO.[2][3] |
Proposed Applications in Cell Culture
Based on the known biological activities of the structurally related 4-dimethylaminoazobenzene, this compound can be a valuable tool in the following areas of cell culture research:
-
Hepatotoxicity and Carcinogenesis Studies: Given the established role of DAB in inducing liver tumors, this compound can be used to investigate the mechanisms of chemical-induced hepatotoxicity and carcinogenesis in liver-derived cell lines (e.g., HepG2, Huh7).[3][4]
-
Drug Metabolism and Detoxification Studies: As a potential metabolite of DAB, this compound can be used to study the role of phase I and phase II metabolic enzymes in the detoxification or bioactivation of azo compounds.
-
Oxidative Stress and Cellular Signaling: Azo compounds are known to induce oxidative stress. This compound can be employed to study the cellular response to oxidative stress, including the activation of signaling pathways like Nrf2.[8]
-
Comparative Cytotoxicity Assays: The cytotoxic profile of this compound can be compared with that of DAB and other analogs to understand structure-activity relationships.[9]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments involving this compound.
Protocol 1: Preparation of Stock Solutions and Working Concentrations
The poor aqueous solubility of this compound necessitates the use of an organic solvent for preparing stock solutions.[2][3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, low-binding microcentrifuge tubes
-
Complete cell culture medium appropriate for the cell line
Procedure:
-
Stock Solution Preparation (10 mM):
-
In a sterile environment (e.g., a laminar flow hood), weigh out 2.41 mg of this compound powder.
-
Dissolve the powder in 1 mL of high-purity DMSO to create a 10 mM stock solution.[10]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, low-binding microcentrifuge tubes to minimize freeze-thaw cycles.[10]
-
-
Storage:
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
-
-
Preparation of Working Concentrations:
-
Thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
-
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Materials:
-
Cells of interest (e.g., HepG2 human hepatoma cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Proposed Mechanism of Action & Signaling Pathway
The carcinogenic effects of the related compound, 4-dimethylaminoazobenzene, are linked to its metabolic activation and subsequent interaction with cellular macromolecules, leading to cellular damage and tumorigenesis. A similar mechanism can be postulated for this compound, potentially involving oxidative stress and the modulation of key signaling pathways.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: 4-Hydroxy-4'-dimethylaminoazobenzene
A Detailed Guide for its Use as a Mid-Range pH Indicator
Abstract: This document provides a comprehensive guide for researchers, analytical chemists, and drug development professionals on the application of 4-Hydroxy-4'-dimethylaminoazobenzene as a pH indicator. We delve into the fundamental chemical principles governing its chromophoric properties, provide validated, step-by-step protocols for its preparation and use, and offer insights into the spectrophotometric determination of its acid dissociation constant (pKa). The protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Chemistry of a Chromophoric Switch
This compound is a member of the azobenzene dye family, characterized by a diazene bridge (-N=N-) connecting two substituted phenyl rings.[1] Its utility as a pH indicator stems from its "push-pull" electronic architecture.[1] The dimethylamino group (-N(CH₃)₂) acts as a potent electron-donating group (the "push"), while the hydroxyl group (-OH) can act as an electron-withdrawing group upon deprotonation (the "pull"). This electronic asymmetry is key to its function.
The observable color change is a direct consequence of a shift in the equilibrium between the protonated (acidic) and deprotonated (basic) forms of the molecule. The phenolic hydroxyl group is the site of this acid-base activity. In acidic to neutral solutions, the hydroxyl group is protonated, and the molecule absorbs light at a specific wavelength, appearing yellow. As the pH increases, the hydroxyl group deprotonates to form a phenoxide ion. This deprotonation extends the conjugated π-system of the molecule, causing a bathochromic (red) shift in the maximum absorbance wavelength, resulting in a distinct color change to red or brown-red.[2]
Physicochemical Properties
The key properties of this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 4-[[4-(dimethylamino)phenyl]diazenyl]phenol | [3] |
| CAS Number | 2496-15-3 | [4][5][6][7] |
| Molecular Formula | C₁₄H₁₅N₃O | [3][4][5][6] |
| Molecular Weight | 241.29 g/mol | [3][4][6][7] |
| Appearance | Orange to Brown to Dark red powder/crystal | [2][7][8] |
| Melting Point | ~200 °C | [2][4][5][7] |
| Predicted pKa | 8.85 ± 0.15 | [4][7][9] |
Mechanism of pH Indication
The color transition is governed by the acid-base equilibrium of the phenolic proton. The diagram below illustrates the structural change responsible for the chromophoric shift.
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Application Notes and Protocols for 4-(4-Dimethylaminophenylazo)phenol as a Potential Biological Stain
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Azo Dyes in Biological Staining
Azo dyes represent a vast and versatile class of organic compounds characterized by the presence of an azo group (—N=N—), which links two aromatic rings. This chromophore is responsible for their vibrant colors, making them indispensable in various industries, including textiles and biomedical research.[1][2][3] In histology and cytology, the ability of azo dyes to selectively bind to different cellular components allows for the visualization and differentiation of tissues and cells under a microscope.[4]
This document provides a detailed theoretical framework and generalized protocols for the potential application of 4-(4-Dimethylaminophenylazo)phenol as a biological stain. It is critical to note that while the principles of azo dye chemistry are well-established, specific, validated staining protocols for this particular compound are not widely documented in scientific literature.[1] Therefore, the following protocols should be considered a starting point for methods development and will require significant optimization and validation by the end-user for any specific application.
Scientific Principles and Rationale
Chemical Structure and Properties of 4-(4-Dimethylaminophenylazo)phenol
4-(4-Dimethylaminophenylazo)phenol is an azo dye with the following key structural features:
-
An azo group (—N=N—) , the primary chromophore.
-
A phenol group (—OH) , which can act as an acidic auxochrome, enabling the molecule to form salts and potentially bind to basic (basophilic) cellular components. The phenolic hydroxyl group can also participate in hydrogen bonding.[5]
-
A dimethylamino group (—N(CH₃)₂) , which is a basic auxochrome, allowing for potential binding to acidic (acidophilic) cellular structures like the cytoplasm.
The interplay between the acidic phenol group and the basic dimethylamino group suggests that 4-(4-Dimethylaminophenylazo)phenol could act as an amphoteric or neutral stain, potentially staining both acidic and basic cellular components depending on the pH of the staining solution.
Mechanism of Staining
The staining of biological tissues is governed by a combination of physical and chemical interactions between the dye molecule and the cellular substrates.[5] For 4-(4-Dimethylaminophenylazo)phenol, the likely mechanisms include:
-
Electrostatic Interactions: The charged groups on the dye molecule can form ionic bonds with oppositely charged macromolecules in the tissue.[5] For instance, the protonated dimethylamino group could bind to anionic components like DNA and RNA, while the deprotonated hydroxyl group could bind to cationic proteins.
-
Hydrogen Bonding: The phenol group and the nitrogen atoms of the azo group can act as hydrogen bond acceptors or donors, interacting with polar groups in proteins and carbohydrates.[5]
-
Van der Waals Forces: These non-specific, short-range attractions contribute to the overall binding of the dye to tissue components.[5]
The final color and staining pattern will depend on factors such as the pH of the staining solution, the concentration of the dye, the type of tissue fixation, and the presence of other reagents.
Experimental Protocols (Generalized Framework)
Disclaimer: These protocols are hypothetical and intended as a starting point for research. Significant optimization of dye concentration, incubation times, pH, and differentiation steps will be necessary.
Safety Precautions
While a specific safety data sheet for 4-(4-Dimethylaminophenylazo)phenol was not found, related azo dyes and phenol compounds are known to have potential hazards.[6][7] Therefore, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[6]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[6][7]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[6]
Preparation of Staining Solutions
The solubility of 4-(4-Dimethylaminophenylazo)phenol may be limited in aqueous solutions. Therefore, a stock solution in an organic solvent is recommended.
Table 1: Recommended Solution Preparation
| Solution | Reagent | Concentration | Solvent | Storage |
| Stock Solution | 4-(4-Dimethylaminophenylazo)phenol | 1% (w/v) | Ethanol or DMSO | 4°C, protected from light |
| Working Solution | Stock Solution | 0.1% - 0.5% (v/v) | Distilled Water or Buffer (e.g., Phosphate Buffer) | Prepare fresh daily |
Protocol for 1% Stock Solution:
-
Weigh 100 mg of 4-(4-Dimethylaminophenylazo)phenol powder.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 8 mL of 95% ethanol and vortex until the powder is completely dissolved. Sonication may be used to aid dissolution.
-
Bring the final volume to 10 mL with 95% ethanol.
-
Store in an amber bottle at 4°C.
Protocol for Staining Paraffin-Embedded Tissue Sections
This protocol outlines a general procedure for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on glass slides
-
Xylene or a xylene substitute
-
Graded ethanol series (100%, 95%, 70%)
-
Distilled water
-
4-(4-Dimethylaminophenylazo)phenol working solution (e.g., 0.2% in distilled water)
-
Acidic or basic differentiation solution (e.g., 0.1% acetic acid or 0.1% ammonium hydroxide)
-
Counterstain (e.g., Hematoxylin or Methyl Green)
-
Mounting medium and coverslips
Workflow Diagram:
Caption: Workflow for staining paraffin-embedded tissue sections.
Step-by-Step Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in running tap water.
-
-
Staining:
-
Immerse slides in the 4-(4-Dimethylaminophenylazo)phenol working solution for 5-15 minutes. (This is a key step for optimization).
-
Briefly rinse with distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
If staining is too intense, briefly dip the slides in a weak acid (e.g., 0.1% acetic acid) or weak base (e.g., 0.1% ammonium hydroxide) to selectively remove the dye.
-
Immediately rinse thoroughly with running tap water to stop the differentiation process.
-
-
Counterstaining:
-
Immerse slides in a suitable counterstain, such as Hematoxylin, for 1-5 minutes to stain cell nuclei.
-
Rinse thoroughly with running tap water.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene or a xylene substitute.
-
Apply a coverslip using a permanent mounting medium.
-
Anticipated Results and Interpretation
Based on the chemical structure, it is hypothesized that 4-(4-Dimethylaminophenylazo)phenol may stain cellular components as follows:
-
Cytoplasm and Connective Tissues: The basic dimethylamino group may lead to the staining of acidophilic components, such as cytoplasmic proteins and collagen, likely in shades of red or orange.
-
Cell Nuclei: Depending on the pH, the acidic phenol group might impart some staining to basophilic structures like chromatin. However, a specific nuclear counterstain is recommended for clear differentiation.
The exact colors and specificity will need to be determined empirically.
Troubleshooting and Optimization
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Staining or Weak Staining | Dye concentration is too low. | Increase the concentration of the working solution. |
| Staining time is too short. | Increase the incubation time. | |
| pH of the staining solution is not optimal. | Adjust the pH of the working solution (e.g., using phosphate buffers). | |
| Overstaining | Dye concentration is too high. | Decrease the concentration of the working solution. |
| Staining time is too long. | Decrease the incubation time. | |
| Introduce a differentiation step with a weak acid or base. | ||
| Non-Specific Staining | Inadequate rinsing. | Ensure thorough rinsing after the staining step. |
| Dye precipitation on the tissue. | Filter the working solution before use. |
Conclusion
4-(4-Dimethylaminophenylazo)phenol holds theoretical promise as a novel biological stain due to its azo chromophore and dual auxochromic groups. The generalized protocols provided herein offer a logical starting point for researchers to explore its staining properties. Rigorous optimization and validation are essential to establish a reliable and reproducible staining method for specific research applications.
References
- BenchChem. (2025). Application Notes: Synthesis and Use of Azo Dyes Derived from 3,5-Diaminophenol for Biological Staining.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(4-Dimethylaminophenylazo)benzoic acidsodium salt.
- Kzar, W. D., Mohammed, H. S., Zghair, F. S., & Zizi, Z. (2023). Synthesis, Characterization and Staining Ability of Novel Azo Dye Based on Curcumin and Its Au(III) Complex. ResearchGate.
- MacsChem. (n.d.). Biological Stains | Classification, Examples & Uses.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(4-Dimethylaminophenylazo)benzoic acid sodium salt.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2,4,6-Tris(dimethylaminomethyl)phenol.
- Prashantha, A. G., Shoukat Ali, R. A., Keshavayya, J., Kamaraj, P., & Vivekanand, P. A. (n.d.). Synthesis, Characterization of Azo Dyes and their Biological Studies.
- Britannica. (n.d.). Azo dye | Synthesis, Applications, Dyeing.
- Al-Rufaiel, A. A., & Saqer, A. M. (2022). Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- Horobin, R. W. (2002). Biological staining: mechanisms and theory. Biotech Histochem, 77(1), 3-13.
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Application Notes and Protocols for the Use of 4-Hydroxy-4'-dimethylaminoazobenzene in Toxicological Assays
Introduction: The Pivotal Role of Metabolic Activation in Toxicology
In the landscape of toxicological assessment, the direct effects of a parent compound are only part of the story. The metabolic transformation of xenobiotics within a biological system can dramatically alter their toxic potential, a process known as metabolic activation or detoxification. A quintessential example of this paradigm is the well-characterized carcinogen, 4-dimethylaminoazobenzene (DAB), and its metabolite, 4-Hydroxy-4'-dimethylaminoazobenzene. While DAB itself is a potent pro-carcinogen, its journey through the body's metabolic machinery, particularly the cytochrome P450 (CYP) enzyme system, dictates its ultimate toxicological impact.[1][2][3]
This application note will delve into the use and significance of this compound in toxicological assays. Rather than focusing on this metabolite as a standalone test article, we will explore its critical role in understanding the metabolic activation and detoxification pathways of its parent compound, DAB. For researchers, scientists, and drug development professionals, comprehending this relationship is paramount for accurate risk assessment and the development of safer chemical entities. We will provide detailed protocols for in vitro assays that can elucidate the contribution of metabolic processes to the cytotoxicity and genotoxicity of compounds like DAB.
The Metabolic Fate of 4-Dimethylaminoazobenzene: A Tale of Two Pathways
The carcinogenicity of 4-dimethylaminoazobenzene is intrinsically linked to its biotransformation in the liver. The primary enzymes responsible for this metabolism belong to the cytochrome P450 superfamily, with a significant contribution from CYP1A2.[4][5] The metabolic journey of DAB can diverge into two principal pathways: N-demethylation and aromatic hydroxylation.
-
N-demethylation: This pathway is considered a key activation step, leading to the formation of reactive intermediates that can form adducts with DNA, a critical event in the initiation of carcinogenesis.
-
Aromatic Hydroxylation: The hydroxylation of the aromatic ring, resulting in the formation of this compound, is generally considered a detoxification pathway. This modification increases the polarity of the molecule, facilitating its conjugation and subsequent excretion from the body.
The balance between these two pathways can significantly influence the overall carcinogenic potential of DAB. Therefore, toxicological assays designed to assess the safety of such compounds must account for the metabolic processes that generate these various metabolites.
Diagram 1: Metabolic Pathways of 4-Dimethylaminoazobenzene (DAB)
Caption: Metabolic pathways of 4-dimethylaminoazobenzene (DAB).
Application in Toxicological Assays: Unraveling Metabolic Influence
To accurately assess the toxicity of a pro-carcinogen like DAB, it is essential to employ assays that can incorporate metabolic activation. In vitro assays utilizing a liver homogenate fraction, such as the S9 fraction, are invaluable for this purpose. The S9 fraction contains a mixture of metabolic enzymes, including cytochrome P450s, that can simulate the metabolic processes of the liver.
By comparing the toxicological endpoints of a compound in the presence and absence of the S9 fraction, researchers can gain critical insights into whether the parent compound or its metabolites are the primary drivers of toxicity.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay with S9 Metabolic Activation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. This protocol is designed to assess the cytotoxicity of a test compound, such as DAB, with and without metabolic activation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically. A decrease in formazan production in treated cells compared to control cells indicates a reduction in cell viability.
Materials:
-
Test compound (e.g., 4-dimethylaminoazobenzene)
-
Metabolite for comparison (e.g., this compound)
-
Mammalian cell line (e.g., HepG2, a human liver cancer cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
S9 fraction (from induced rat liver) and cofactor solution (e.g., NADPH regenerating system)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound (DAB) and the metabolite (this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of each compound in serum-free culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
Prepare two sets of treatment conditions for the parent compound: one with S9 mix and one without.
-
Without S9: Remove the culture medium from the wells and add 100 µL of the compound dilutions.
-
With S9: Prepare the S9 mix according to the manufacturer's instructions. Remove the culture medium and add 100 µL of the compound dilutions containing the S9 mix.
-
For the metabolite, treatment is typically performed without the S9 mix.
-
Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully remove the treatment medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.
-
Expected Results and Interpretation:
-
DAB without S9: May show moderate cytotoxicity.
-
DAB with S9: Expected to show significantly increased cytotoxicity, indicating that its metabolites are more toxic than the parent compound.
-
This compound: Expected to show lower cytotoxicity compared to DAB with S9, supporting its role as a detoxification product.
Table 1: Hypothetical Cytotoxicity Data (IC50 values in µM)
| Compound | Without S9 Mix | With S9 Mix |
| 4-Dimethylaminoazobenzene (DAB) | >100 | 25 |
| This compound | >100 | N/A |
Diagram 2: MTT Assay Workflow for Assessing Metabolic Activation
Caption: Workflow of the MTT assay with S9 metabolic activation.
Protocol 2: Assessing Genotoxicity using the Comet Assay
The Comet assay, or single-cell gel electrophoresis assay, is a sensitive method for detecting DNA damage in individual cells.[6] It is particularly useful for assessing the genotoxic potential of compounds and their metabolites.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the extent of DNA damage.
Materials:
-
Test compound (e.g., 4-dimethylaminoazobenzene)
-
Cell line (e.g., HepG2)
-
Low melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment:
-
Treat cells with the test compound at various concentrations, with and without S9 mix, as described in the MTT assay protocol.
-
Include a negative (vehicle) and a positive (a known genotoxin) control.
-
-
Slide Preparation:
-
Harvest the treated cells and resuspend them in PBS.
-
Mix a small volume of the cell suspension with low melting point agarose.
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Allow the agarose to solidify on a cold surface.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution.
-
Incubate the slides at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
-
Electrophoresis:
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer.
-
Allow the DNA to unwind for a period of time (e.g., 20-40 minutes).
-
Apply an electric field to the tank for a specific duration (e.g., 20-30 minutes).
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer.
-
Stain the slides with a DNA-binding fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
-
Expected Results and Interpretation:
-
DAB without S9: May show a low level of DNA damage.
-
DAB with S9: Expected to show a significant increase in DNA damage, indicating that its metabolites are genotoxic.
-
This compound: Expected to show significantly less DNA damage compared to DAB with S9, further supporting its role in detoxification.
Conclusion: A Holistic Approach to Toxicological Assessment
The study of this compound in toxicology is a prime example of the necessity of considering metabolic activation and detoxification. While this metabolite itself may exhibit low toxicity, its formation is a critical event in the biotransformation of the pro-carcinogen 4-dimethylaminoazobenzene. By employing in vitro assays that incorporate metabolic activation, such as the MTT and Comet assays with the addition of an S9 fraction, researchers can gain a more comprehensive and accurate understanding of a compound's true toxic potential. These detailed protocols provide a framework for investigating the complex interplay between parent compounds and their metabolites, a fundamental principle in modern toxicology and drug development.
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Application Notes and Protocols for Developing a Bioassay for 4-Dimethylaminoazobenzene (DAB) Metabolites
Introduction: The Imperative for Monitoring 4-Dimethylaminoazobenzene (DAB) and Its Metabolites
4-Dimethylaminoazobenzene (DAB), also known as Butter Yellow, is a potent hepatocarcinogen that was formerly used as a food coloring agent.[1][2] Although its use in food is now banned in many countries, exposure can still occur through contaminated products and in occupational settings.[1] The toxicity of DAB is not primarily due to the parent compound itself, but rather to its metabolic activation into reactive electrophilic species within the body.[3] This metabolic conversion, primarily occurring in the liver through the action of cytochrome P450 (CYP) enzymes, generates a series of metabolites, some of which can form adducts with DNA and proteins, initiating carcinogenic processes.[3] Therefore, the development of sensitive and reliable bioassays for the detection and quantification of DAB metabolites is of paramount importance for toxicological research, risk assessment, and ensuring food safety.
This comprehensive guide provides detailed application notes and protocols for the development of robust bioassays to detect and quantify key metabolites of 4-Dimethylaminoazobenzene. We will explore two complementary bioanalytical approaches: a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening and a fluorescence-based assay for sensitive detection. Additionally, a cell-based cytotoxicity assay protocol is provided to assess the biological impact of these metabolites. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable methods for monitoring DAB exposure and its potential health effects.
Part 1: Understanding the Metabolic Landscape of 4-Dimethylaminoazobenzene
The biotransformation of DAB is a complex process involving multiple enzymatic reactions. The primary metabolic pathways include N-demethylation, ring hydroxylation, and reductive cleavage of the azo bond.[3] These reactions are predominantly catalyzed by cytochrome P450 enzymes in the liver.[4] A comprehensive understanding of the resulting metabolites is crucial for designing a targeted bioassay.
Key Metabolites of 4-Dimethylaminoazobenzene:
| Metabolite Name | Chemical Structure | Metabolic Pathway |
| N-Methyl-4-aminoazobenzene (MAB) | C₁₃H₁₃N₃ | N-demethylation |
| 4-Aminoazobenzene (AAB) | C₁₂H₁₁N₃ | N-demethylation |
| N,N-Dimethyl-4-aminophenol | C₈H₁₂N₂O | Ring Hydroxylation |
| N-Methyl-4-aminophenol | C₇H₉NO | N-demethylation & Ring Hydroxylation |
| 4-Aminophenol | C₆H₇NO | N-demethylation & Ring Hydroxylation |
| Aniline | C₆H₇N | Azo bond cleavage |
| N,N-Dimethyl-p-phenylenediamine | C₈H₁₂N₂ | Azo bond cleavage |
This table is a summary of major metabolites identified in various studies. The metabolic profile can vary depending on the biological system.[3]
Part 2: Bioassay Development Strategies
This section details the principles and protocols for two distinct bioassay methodologies for the detection of DAB metabolites.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a highly sensitive and specific immunoassay suitable for the detection of small molecules like DAB metabolites.[5] The principle of this assay is based on the competition between the target analyte (DAB metabolite) in the sample and a labeled (enzyme-conjugated) version of the analyte for a limited number of binding sites on a specific antibody coated onto a microplate.[6] The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Workflow for Competitive ELISA Development:
Caption: Principle of a "turn-on" fluorescence-based assay.
Detailed Protocol for a Fluorescence-Based Assay:
Materials:
-
Black 96-well microplates
-
Fluorescent probe specific for aromatic amines (e.g., a probe based on aggregation-induced emission or reaction-based probes) [7][8]* DAB metabolite standards of known concentrations
-
Assay Buffer (optimized for the specific probe and metabolite interaction)
-
Fluorescence microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a series of DAB metabolite standards in the assay buffer. Prepare the samples to be tested in the same buffer.
-
Assay Setup: Add 50 µL of the standards or samples to the wells of the black microplate.
-
Probe Addition: Prepare a working solution of the fluorescent probe in the assay buffer. Add 50 µL of the probe solution to each well.
-
Incubation: Incubate the plate at room temperature for a predetermined optimal time, protected from light, to allow the reaction between the probe and the metabolite to occur.
-
Data Acquisition: Measure the fluorescence intensity at the optimal excitation and emission wavelengths for the specific fluorescent probe using a fluorescence microplate reader.
Data Analysis: Generate a standard curve by plotting the fluorescence intensity against the concentration of the DAB metabolite standards. The concentration of the metabolite in the samples can be determined from this curve.
Part 3: Cell-Based Cytotoxicity Assay
To assess the biological activity and potential toxicity of DAB metabolites, a cell-based cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability. [9]This assay measures the metabolic activity of cells, which is an indicator of their viability and proliferation. [10]The human hepatoma cell line, HepG2, is a relevant in vitro model for studying the hepatotoxicity of compounds as they retain many liver-specific metabolic functions. [11] Workflow for MTT Cytotoxicity Assay:
Caption: Workflow for the MTT cytotoxicity assay using HepG2 cells.
Detailed Protocol for MTT Cytotoxicity Assay:
Materials:
-
HepG2 cell line
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
DAB metabolite stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment. [12]2. Compound Treatment: Prepare serial dilutions of the DAB metabolites in culture medium from the stock solutions. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the metabolites. Include vehicle control wells (medium with solvent only) and blank wells (medium only). [13]3. Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in the CO₂ incubator.
-
MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, protected from light. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [13]5. Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization. [13]6. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the concentration of the DAB metabolite to generate a dose-response curve. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be calculated from this curve using appropriate software.
Part 4: Bioassay Validation and Quality Control
The reliability and reproducibility of any bioassay are ensured through a rigorous validation process. The validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA). [14][15] Key Bioanalytical Method Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). [16] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). [16] |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time or signal of the analyte. |
| Sensitivity | The lowest concentration of an analyte in a sample that can be reliably detected and quantified with acceptable accuracy and precision (LLOQ). | Signal should be at least 5 times the blank signal. Accuracy and precision should meet acceptance criteria. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) with unextracted standards that represent 100% recovery. | Consistent, precise, and reproducible. |
These are general guidelines; specific acceptance criteria may vary depending on the assay and regulatory requirements.
Conclusion
The development of a robust and validated bioassay is a critical step in understanding the toxicology and potential health risks associated with 4-Dimethylaminoazobenzene exposure. The competitive ELISA and fluorescence-based assays detailed in this guide offer sensitive and specific methods for the quantification of DAB metabolites, while the cell-based cytotoxicity assay provides valuable insights into their biological effects. By adhering to the detailed protocols and rigorous validation principles outlined, researchers can generate reliable and reproducible data to support their toxicological assessments and regulatory submissions. The adaptability of these methods also allows for their application in a wide range of research and monitoring activities, ultimately contributing to public health and safety.
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- Cytotoxicity assessment by MTT assay in HepG2 cells following the exposure of various concentrations of Anethum graveolens essential oil (AG-EO) for 24 h.
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- ELISA: The Complete Guide. Antibodies.com.
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- Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. MDPI.
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- Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed.
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- 4-DIMETHYLAMINOAZOBENZENE.
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Application Notes & Protocols: 4-Hydroxy-4'-dimethylaminoazobenzene as a Versatile Substrate for Enzymatic Assays
Introduction: A Chromogenic Probe for Key Enzymatic Pathways
4-Hydroxy-4'-dimethylaminoazobenzene is an azo dye characterized by a diaryl azo (-N=N-) linkage connecting a phenol ring and an N,N-dimethylaniline ring.[1][2] Its chemical structure, featuring an electron-donating dimethylamino group and a hydroxyl group, creates a "push-pull" electronic system.[3] This configuration is responsible for its distinct color and makes it a highly effective chromogenic substrate for monitoring specific enzymatic activities.
The core utility of this compound in biochemical assays lies in the enzymatic cleavage of its azo bond. This reaction, catalyzed by enzymes such as azoreductases and certain cytochrome P450s, breaks the molecule into two colorless aromatic amine products.[3] The resulting loss of color provides a direct, quantifiable measure of enzyme activity that can be monitored in real-time using standard spectrophotometry. This property makes this compound a valuable tool for researchers in microbiology, drug metabolism, and environmental science.
Principle of Enzymatic Action
The primary enzymatic reaction involves the reductive cleavage of the azo bond. This is a multi-electron transfer process, typically dependent on a reducing cofactor like NADH or NADPH.[4] Azoreductase enzymes, found in a wide variety of microorganisms and in the mammalian liver and gut microbiota, are the principal catalysts for this transformation.[5][6] Additionally, cytochrome P450 (CYP) enzymes, central to drug metabolism, can also facilitate azo-reduction, particularly under low-oxygen conditions.[7]
The enzymatic cleavage of this compound results in the formation of p-aminophenol and N,N-dimethyl-p-phenylenediamine. The disappearance of the chromogenic parent molecule is directly proportional to the enzyme's activity.
Caption: General mechanism of enzymatic azo-bond cleavage.
Key Applications and Scientific Rationale
Characterization of Azoreductase Activity
Azoreductases are critical enzymes in the metabolism of azo compounds by gut microbiota, which has significant implications for the activation of certain prodrugs and the detoxification or toxification of food dyes.[6] They are also key players in the bioremediation of textile industry effluents.[8] this compound serves as an excellent substrate for:
-
Quantifying Azoreductase Activity: Measuring the rate of decolorization allows for the determination of enzyme kinetics (Kₘ, Vₘₐₓ).[9]
-
High-Throughput Screening (HTS) for Inhibitors: The simple colorimetric readout is ideal for screening large compound libraries to identify potential inhibitors of microbial azoreductases, which could be developed as modulators of gut microbiome activity.[10][11]
-
Environmental Microbiology: Assessing the dye-degrading capabilities of newly isolated microorganisms.[5]
Probing Cytochrome P450 (CYP) Metabolism
The cytochrome P450 superfamily of enzymes is the primary system for Phase I metabolism of most drugs and xenobiotics in humans.[12][13] While primarily known as monooxygenases, CYPs can also perform reductive reactions.[7] this compound can be used to study CYP activity in two ways:
-
Azo-Reduction: In vitro assays using human liver microsomes under anaerobic or hypoxic conditions can measure the reductive capacity of the CYP system.
-
Oxidative Metabolism: Under aerobic conditions, CYPs can catalyze other reactions on the molecule, such as N-demethylation of the dimethylamino group.[14][15] Monitoring the disappearance of the parent compound and identifying metabolites via LC-MS/MS provides insight into the oxidative pathways, making it a useful probe for studying drug-drug interactions.[14][16]
Substrate Properties and Assay Parameters
The following tables summarize the key characteristics of the substrate and typical parameters for enzymatic assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 2496-15-3 | [1][17] |
| Molecular Formula | C₁₄H₁₅N₃O | [1][17] |
| Molecular Weight | 241.29 g/mol | [1][17] |
| Appearance | Orange to brown to dark red powder/crystal | [18] |
| Melting Point | ~200 °C | [19] |
| Purity | >98.0% (HPLC recommended) |[18] |
Table 2: General Parameters for Azoreductase Enzymatic Assays
| Parameter | Typical Range/Value | Rationale & Reference(s) |
|---|---|---|
| Enzyme Source | Purified recombinant enzyme, bacterial cell lysate, human liver microsomes | Source depends on the specific research question.[16][20] |
| Buffer | Potassium Phosphate, Tris-HCl | Provides a stable pH environment for the enzyme.[8][20] |
| pH | 6.5 - 8.0 | Optimal pH can vary between enzymes; typically neutral to slightly alkaline.[4] |
| Temperature | 25 - 40 °C | Most bacterial azoreductases have optima in this range.[4] |
| Cofactor | NADH or NADPH (0.1 - 1 mM) | Acts as the electron donor for the reductive cleavage.[20] |
| Substrate Conc. | 10 - 100 µM | Should ideally span the Kₘ value, which must be determined empirically. |
| Detection Wavelength | ~400-450 nm (λₘₐₓ) | Wavelength of maximum absorbance; must be determined by a spectral scan. |
Experimental Protocols
Protocol 1: High-Throughput Azoreductase Activity Assay (96-Well Plate)
This protocol is designed for screening azoreductase activity or identifying inhibitors in a high-throughput format. The principle is the spectrophotometric measurement of the decrease in absorbance as the substrate is decolorized.
Caption: Workflow for a high-throughput azoreductase assay.
Materials:
-
This compound (purity >98%)
-
Purified azoreductase or cell lysate
-
NADH or NADPH
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
DMSO (for dissolving compounds)
-
Clear, flat-bottom 96-well microplate
-
Microplate spectrophotometer with kinetic reading capability
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Substrate Stock (10 mM): Dissolve 2.41 mg of this compound in 1 mL of DMSO. Store protected from light at -20°C.
-
NAD(P)H Stock (10 mM): Dissolve an appropriate amount in Assay Buffer. Prepare fresh daily.
-
Enzyme Solution: Dilute the enzyme stock to the desired concentration in ice-cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
-
Preliminary Step: Determine Optimal Wavelength (λₘₐₓ):
-
Prepare a 50 µM solution of the substrate in Assay Buffer.
-
Perform a wavelength scan from 350 nm to 600 nm using the plate reader.
-
Identify the wavelength of maximum absorbance (λₘₐₓ). This will be the wavelength used for monitoring the reaction. For similar compounds, this is often near 430 nm.[4]
-
-
Assay Setup (Final Volume: 200 µL/well):
-
Test Wells: Add 170 µL of Assay Buffer, 10 µL of Enzyme Solution, and 2 µL of DMSO (or inhibitor dissolved in DMSO).
-
Negative Control (No Enzyme): Add 180 µL of Assay Buffer and 2 µL of DMSO.
-
Positive Control (No Inhibitor): Add 170 µL of Assay Buffer, 10 µL of Enzyme Solution, and 2 µL of DMSO.
-
Mix gently by pipetting or orbital shaking.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 18 µL of a pre-mixed solution containing Substrate and NAD(P)H to each well. (To achieve final concentrations of 50 µM substrate and 200 µM NAD(P)H, this mix would contain 556 µM Substrate and 2.22 mM NAD(P)H in Assay Buffer).
-
Immediately place the plate in the spectrophotometer.
-
Measure the decrease in absorbance at λₘₐₓ every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Plot absorbance vs. time for each well.
-
Determine the initial velocity (V₀) from the slope of the linear portion of the curve (mAbs/min).
-
Calculate enzyme activity using the Beer-Lambert law (Activity = (Slope / ε*l) * Reaction Volume), where ε is the molar extinction coefficient (determined experimentally) and l is the path length.
-
For inhibitor screening, calculate the percent inhibition: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.
-
Protocol 2: Cytochrome P450 Metabolism Assay using Human Liver Microsomes
This protocol is designed to assess the metabolic stability of this compound in the presence of human liver microsomes (HLM), a standard in vitro model for drug metabolism studies.[14][16] The assay measures the disappearance of the parent compound over time via LC-MS/MS.
Caption: Workflow for a microsomal stability assay.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM), commercial source
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Ice-cold acetonitrile with an appropriate internal standard (e.g., a structurally similar, stable compound)
-
Microcentrifuge tubes
-
Incubating shaker/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
HLM Suspension: On ice, dilute the HLM stock to a final assay concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer.
-
Substrate Working Solution: Prepare a solution of the substrate in buffer. The final concentration in the incubation should be low (e.g., 1 µM) to be below the expected Kₘ.
-
Stopping Solution: Ice-cold acetonitrile containing a suitable internal standard at a fixed concentration.
-
-
Incubation Setup:
-
In a microcentrifuge tube, combine 196 µL of the HLM suspension and 2 µL of the substrate working solution (for a 200 µL final volume).
-
Prepare a negative control without the NADPH regenerating system to assess non-enzymatic degradation.
-
Pre-incubate the tubes at 37°C for 5 minutes with shaking.
-
-
Reaction Initiation and Time Points:
-
Initiate the reaction by adding 2 µL of the NADPH regenerating system solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 400 µL (2 volumes) of the ice-cold stopping solution to the respective tube.
-
Vortex vigorously to mix and precipitate the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method to quantify the concentration of this compound and the internal standard.
-
Analyze the samples.
-
-
Data Analysis:
-
Calculate the percentage of the substrate remaining at each time point relative to the 0-minute time point.
-
Plot the natural log (ln) of the percent remaining versus time.
-
The slope of this line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k. This value indicates the metabolic stability of the compound.
-
References
- Hesham, A. E. L., et al. (2016). Azoreductase kinetics and gene expression in the synthetic dyes-degrading Pseudomonas. Journal of Basic Microbiology. [Link]
- Yuan, R., et al. (2002). High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism. Drug Metabolism and Disposition. [Link]
- Zheng, N., et al. (2013). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]
- Phillips, I. R., & Shephard, E. A. (Eds.). (2006). Cytochrome P450 Protocols, 2nd edn. British Journal of Clinical Pharmacology. [Link]
- Ismail, A., et al. (2024). Genome-Scale Investigation of the Regulation of azoR Expression in Escherichia coli Using Computational Analysis and Transposon Mutagenesis. PubMed Central. [Link]
- Li, Y., et al. (2018). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes.
- Chen, H., et al. (2008). Identification and Isolation of an Azoreductase from Enterococcus faecium. Caister Academic Press. [Link]
- PubChem. (n.d.). This compound.
- precisionFDA. (n.d.). This compound. U.S.
- SpectraBase. (n.d.). This compound. Wiley. [Link]
- Kim, H., et al. (2010). Evaluation of Cytochrome P450 Inhibition Assays Using Human Liver Microsomes by a Cassette Analysis /LC-MS/MS.
- Gendron, T., & Basquin, J. (2022). Exploring the Role of Azoreductase Enzymes in Drug Metabolism: Implications for Personalized Medicine. DigitalCommons@Providence. [Link]
- El-Refai, H. A., et al. (2022). Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures. MDPI. [Link]
- Mikheev, Y. A., & Ershov, Y. A. (2019). UV–Vis spectra and structure of acid-base forms of dimethylamino- and aminoazobenzene. Russian Journal of Physical Chemistry A. [Link]
- Sridhar, J., et al. (2018). Kinetics of azoreductase as purified from S. aureus strain KU898286.
- Pereira, J. H., et al. (2020). Mechanistic and Crystallographic Studies of Azoreductase AzoA from Bacillus wakoensis A01.
- Rong, J., et al. (2000). Schematic representation of the chemical and enzymatic cleavage...
- NIST. (n.d.). 4-Amino-4'-(dimethylamino)azobenzene. NIST WebBook. [Link]
- LookChem. (n.d.). This compound. LookChem. [Link]
- Chen, H., et al. (2008). Identification and Isolation of an Azoreductase from Enterococcus faecium. Caister Academic Press. [Link]
- Ananiev, G. (2018).
- Pencreac'h, G., & Barbe, S. (2011). High-throughput screening method for lipases/esterases. PubMed. [Link]
- Preissner, S., et al. (2010). Biochemistry, Cytochrome P450.
- Zanger, U. M., & Schwab, M. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]
- Lee, B. H., et al. (2011).
- Simpson, A. E. (1997). Cytochrome P450 4A fatty acid omega hydroxylases. PubMed - NIH. [Link]
- Guengerich, F. P., & Yoshimoto, F. K. (2018). Formation and Cleavage of C–C Bonds by Enzymatic Oxidation–Reduction Reactions.
- Chen, X., et al. (2015). An integrated procedure of high-throughput screening.
- Guengerich, F. P. (2018). Drug Metabolism: Cytochrome P450.
- Guengerich, F. P. (2021).
- Glickman, F. (2009). Design and implementation of high-throughput screening assays. PubMed. [Link]
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Application Notes & Protocols: In Vitro Evaluation of 4-Hydroxy-4'-dimethylaminoazobenzene
A Guide for Carcinogenesis and Toxicological Research
Introduction
4-Dimethylaminoazobenzene (DAB), historically known as "Butter Yellow," is a prototypical hepatocarcinogenic azo dye that has served as a model compound in cancer research for decades.[1] Its biological activity is not inherent to the parent molecule but is contingent upon metabolic activation into reactive intermediates that can interact with cellular macromolecules, including DNA. A critical metabolite in this activation cascade is 4-Hydroxy-4'-dimethylaminoazobenzene (4-OH-DAB).
Understanding the cellular and molecular effects of 4-OH-DAB is paramount to elucidating the complete toxicological profile of its parent compound. In vitro systems provide a powerful, controlled environment to dissect these mechanisms, offering insights into cytotoxicity, genotoxicity, and metabolic fate, free from the systemic complexities of whole-animal models. This guide provides a framework and detailed protocols for researchers investigating the in vitro effects of 4-OH-DAB, with a focus on establishing robust, reproducible, and mechanistically informative assays.
Section 1: Scientific Background & Mechanism of Action
Metabolic Activation Pathway
The carcinogenicity of DAB is a multi-step process initiated by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver.[2] The journey from the relatively inert parent compound to a DNA-reactive species is a critical area of study.
The initial metabolism of DAB can proceed via two main pathways: N-demethylation and aromatic 4'-hydroxylation, the latter producing 4-OH-DAB.[2] However, the pathway to carcinogenicity typically involves N-hydroxylation of the amino group, followed by O-esterification (e.g., by sulfotransferases) to form a highly unstable and reactive nitrenium ion. This electrophilic species is considered the "ultimate carcinogen," capable of forming covalent adducts with DNA bases, particularly guanine.[3] While 4'-hydroxylation is a prominent pathway, N-demethylation is often considered the major rate-determining factor for biliary excretion and detoxification.[2] The study of 4-OH-DAB helps to characterize one of the major metabolic fates of the parent compound.
Caption: Metabolic activation of 4-Dimethylaminoazobenzene (DAB).
Genotoxicity and DNA Damage
The interaction of activated metabolites with DNA is the cornerstone of chemical carcinogenesis. This interaction manifests in several forms of damage:
-
DNA Adduct Formation: As depicted above, the electrophilic nitrenium ion covalently binds to nucleophilic sites on DNA bases, forming bulky adducts. These adducts can distort the DNA helix, impede replication and transcription, and lead to mutations if not repaired.[3]
-
Oxidative Stress: The metabolism of azo dyes can also induce oxidative DNA damage. Metabolites such as N-hydroxy-4-aminoazobenzene can participate in redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[4][5] In the presence of transition metals like copper, these ROS can lead to the formation of hydroxyl radicals, which damage DNA by causing strand breaks and base modifications, most notably the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a key biomarker of oxidative DNA damage.[4]
Caption: Mechanism of oxidative DNA damage by azo dye metabolites.
Section 2: Essential In Vitro Models and Systems
The selection of an appropriate in vitro model is critical for obtaining biologically relevant data. The choice depends on the specific question being addressed, whether it's metabolism, general toxicity, or genotoxicity.
Cell Line Selection
Given that the liver is the primary site of DAB metabolism and carcinogenesis, hepatic cell lines are the most relevant models.[6][7]
| Cell Line | Type | Key Characteristics | Recommended Use |
| Primary Hepatocytes | Normal, primary cells | Gold standard; retain most liver-specific functions, including full complement of metabolic enzymes.[8] Finite lifespan. | Comprehensive metabolism, toxicity, and genotoxicity studies. |
| HepG2 | Human Hepatoma | Immortalized, easy to culture. Express a limited but functional set of Phase I and Phase II metabolic enzymes. | Cytotoxicity screening, genotoxicity (Comet, UDS assays).[9] |
| CHO (Chinese Hamster Ovary) | Non-hepatic, epithelial-like | Low endogenous metabolic activity. Often used with transfection to express specific enzymes (e.g., a single CYP).[10] | Mechanistic studies on the role of specific metabolic enzymes. |
Subcellular Fractions for Metabolism Studies
To specifically study the enzymatic conversion of 4-OH-DAB without the complexity of a whole cell, subcellular fractions are invaluable.
-
Liver Microsomes (S9 fraction): These are vesicles of the endoplasmic reticulum, prepared by differential centrifugation of liver homogenate. They are a rich source of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) family.[11][12] They are the standard test system for identifying the primary metabolites of a compound.[8]
Section 3: Core Experimental Protocols
Safety Precaution: this compound is a metabolite of a known animal carcinogen and should be handled with extreme caution.[13] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work within a chemical fume hood.
Protocol 3.1: Assessment of Cytotoxicity using the MTT Assay
Principle: This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[9][14]
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 4-OH-DAB in DMSO. Create a serial dilution series in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration in the wells should be kept constant and low (<0.5%).
-
Treatment: Carefully remove the medium from the cells and replace it with 100 µL of medium containing the various concentrations of 4-OH-DAB.
-
Controls (Self-Validation):
-
Vehicle Control: Treat cells with medium containing the same concentration of DMSO used for the test compound. This represents 100% viability.
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., 10 µM Doxorubicin) to ensure the assay system is responsive.
-
Blank Control: Include wells with medium but no cells to subtract background absorbance.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 3.2: Evaluation of Genotoxicity using the Comet Assay
Principle: The single-cell gel electrophoresis (SCGE) or "Comet" assay is a sensitive method for detecting DNA strand breaks in individual cells. After treatment, cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged, fragmented DNA migrates away from the nucleus, forming a "comet tail" when stained with a DNA-binding dye. The intensity and length of the tail are proportional to the amount of DNA damage.[9]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells in suspension or in a culture dish with various concentrations of 4-OH-DAB for a short duration (e.g., 2-4 hours).
-
Controls (Self-Validation):
-
Vehicle Control: Treat cells with the vehicle (e.g., DMSO) alone.
-
Positive Control: Treat cells with a known genotoxic agent (e.g., 100 µM H₂O₂ for 15 minutes on ice) to validate the assay's performance.
-
-
Embedding in Agarose: Harvest the cells and mix a small aliquot (approx. 10,000 cells) with low-melting-point agarose. Quickly pipette this mixture onto a microscope slide pre-coated with normal agarose.[9]
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) and incubate at 4°C for at least 1 hour. This step removes cell membranes and proteins, leaving behind the DNA as "nucleoids".[9]
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high-pH alkaline buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (approx. 25 V) for 20-30 minutes. The negatively charged DNA fragments will migrate towards the anode.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify DNA damage (e.g., % Tail DNA, Tail Moment). Score at least 50-100 cells per slide.
Protocol 3.3: In Vitro Metabolism Study using Human Liver Microsomes (HLMs)
Principle: This assay identifies the metabolites of a compound formed by Phase I enzymes. The test compound is incubated with HLMs in the presence of a necessary cofactor, NADPH. The reaction is stopped, and the resulting mixture is analyzed, typically by Liquid Chromatography-Mass Spectrometry (LC-MS), to detect and identify new chemical entities.[12]
Step-by-Step Methodology:
-
Preparation: On ice, prepare a master mix containing phosphate buffer (pH 7.4), HLMs (e.g., at 0.5 mg/mL), and 4-OH-DAB (e.g., at 1-10 µM).
-
Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).
-
Incubation: Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard. The acetonitrile also serves to precipitate the microsomal proteins.
-
Controls (Self-Validation):
-
Time Zero (T0) Control: Add the stop solution before adding NADPH.
-
No NADPH Control: Incubate the compound with HLMs without adding NADPH to check for non-enzymatic degradation.
-
No Compound Control: Incubate HLMs with NADPH to identify background peaks.
-
-
Sample Processing: Centrifuge the terminated samples at high speed to pellet the precipitated protein. Transfer the supernatant to a new plate or vial for analysis.
-
LC-MS Analysis: Analyze the samples by LC-MS to separate and detect the parent compound and any potential metabolites. Metabolites are identified by their unique mass-to-charge ratios and retention times.
Section 4: Data Interpretation and Best Practices
-
Integrated Analysis: A comprehensive toxicological profile is built by integrating data from multiple assays. For example, if 4-OH-DAB shows low cytotoxicity (high IC₅₀) but significant genotoxicity at non-toxic concentrations, it suggests a potential carcinogenic risk that is not dependent on immediate cell death.
-
Metabolic Competence: When interpreting results, always consider the metabolic competence of your chosen model. A negative genotoxicity result in a metabolically incompetent cell line (like CHO) may not be conclusive, as the cell line may lack the enzymes needed to activate the compound.
-
Concentration Selection: For genotoxicity and metabolism assays, use concentrations well below the cytotoxic range (e.g., below the IC₁₀) to ensure that observed effects are due to specific genotoxic or metabolic events and not a secondary consequence of cell death.
-
Compound Stability: Always assess the stability of your compound in the culture medium over the course of the experiment to ensure the observed effects are due to the compound itself and not a degradation product.
References
- U.S. Environmental Protection Agency. (1999). 4-Dimethylaminoazobenzene.
- National Toxicology Program. (2021). 15th Report on Carcinogens: 4-Dimethylaminoazobenzene. U.S. Department of Health and Human Services.
- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: 4-Dimethylaminoazobenzene.
- National Toxicology Program. (2021). RoC Profile: 4-Dimethylaminoazobenzene.
- PubChem. This compound. National Center for Biotechnology Information.
- Occupational Safety and Health Administration. 4-DIMETHYLAMINOAZOBENZENE. U.S. Department of Labor.
- Ali, H. M., et al. (2023). Analytical study and cytotoxicity test of azo dye in vitro. Journal of Wildlife and Biodiversity.
- Ashby, J., et al. (1980). Studies in vitro to discern the structural requirements for carcinogenicity in analogues of the carcinogen 4-dimethylaminoazobenzene (butter yellow). Carcinogenesis.
- Ohnishi, S., et al. (2002). Oxidative DNA damage induced by an N-hydroxy metabolite of carcinogenic 4-dimethylaminoazobenzene. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
- Levine, W. G. (1982). Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat. Drug Metabolism and Disposition.
- Chung, K. T., & Cerniglia, C. E. (1992). Predicting azo dye toxicity. Critical Reviews in Environmental Science and Technology.
- Ohnishi, S., et al. (2002). Oxidative DNA Damage Induced by an N-Hydroxy Metabolite of Carcinogenic 4-Dimethylaminoazobenzene. National Institutes of Health.
- Radzik, D. M., et al. (1984). Determination of toxic azo dye metabolites in vitro by liquid chromatography/electrochemistry with a dual-electrode detector. Analytical Chemistry.
- Kadlubar, F. F., et al. (1976). Hepatic Metabolism of N-hydroxy-N-methyl-4-aminoazobenzene and Other N-hydroxy Arylamines to Reactive Sulfuric Acid Esters. Cancer Research.
- MDPI. (2023). A Comprehensive In Vitro and In Silico Approach for Targeting 4-Hydroxyphenyl Pyruvate Dioxygenase: Towards New Therapeutics for Alkaptonuria.
- Mori, H., et al. (1981). Unscheduled DNA synthesis induced by 4-aminoazobenzene, N-hydroxy-4-aminoazobenzene, and their derivatives in primary cultures of rat and mouse hepatocytes. Gan.
- Journal of Chemical Society of Nigeria. (2021). Acute toxicity tests and dyeing potentials of three azo dyes.
- MDPI. (2022). Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline.
- BioIVT. (2022). Are in vitro drug metabolism and drug-drug interaction studies critical for an IND?.
- Spodheim-Maurizot, M., et al. (1979). Conformational changes induced in DNA by in vitro reaction with N-hydroxy-N-2-aminofluorene. Nucleic Acids Research.
- Carlier, J., et al. (2021). In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples. Journal of Analytical Toxicology.
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Application Notes and Protocols for 4-Hydroxy-4'-dimethylaminoazobenzene in Dye-Sensitized Solar Cell Research
Introduction: The Potential of Push-Pull Azobenzene Dyes in Photovoltaics
Dye-sensitized solar cells (DSSCs) represent a promising frontier in third-generation photovoltaic technologies, offering a low-cost and environmentally friendlier alternative to conventional silicon-based solar cells.[1][2] The efficiency of a DSSC is critically dependent on the sensitizing dye, which is responsible for light absorption and subsequent electron injection into a wide-bandgap semiconductor, typically titanium dioxide (TiO2).[3] Organic dyes, in particular, have garnered significant attention due to their high molar extinction coefficients, tunable properties, and cost-effective synthesis.[4]
Within the vast landscape of organic photosensitizers, azobenzene derivatives featuring a "push-pull" architecture are of considerable interest.[4][5] These molecules are characterized by an electron-donating group (the "push") and an electron-accepting or weaker electron-donating group (the "pull") at opposite ends of a π-conjugated system. This configuration facilitates intramolecular charge transfer upon photoexcitation, a key process for efficient electron injection in DSSCs.
4-Hydroxy-4'-dimethylaminoazobenzene is a classic example of a push-pull azobenzene dye. The potent electron-donating dimethylamino group (-N(CH3)2) and the electron-donating hydroxyl group (-OH) create an electronic asymmetry across the azobenzene bridge.[5] The hydroxyl group also serves a dual purpose by acting as an anchoring group to the TiO2 surface, which is essential for effective electron transfer from the dye to the semiconductor's conduction band. While comprehensive studies on this specific dye in DSSCs are emerging, its structural attributes make it a compelling candidate for research and development in this field.
These application notes provide a detailed guide for researchers on the synthesis, characterization, and application of this compound as a photosensitizer in DSSCs. The protocols are based on established methodologies for azobenzene dyes and DSSC fabrication.
Physicochemical Properties and Synthesis
A thorough understanding of the dye's properties is fundamental to its application.
Key Properties of this compound
| Property | Value | Source |
| CAS Number | 2496-15-3 | [6][7][8][9][10] |
| Molecular Formula | C14H15N3O | [6][8][10] |
| Molecular Weight | 241.29 g/mol | [10] |
| Appearance | Orange to brown crystalline powder | [6][7] |
| Melting Point | 200 °C | [6][11] |
| Boiling Point | 391.1 °C at 760 mmHg | [6][11] |
| Solubility | Soluble in organic solvents | [9] |
Synthesis Protocol: Azo Coupling Reaction
The most common method for synthesizing this compound is through an azo coupling reaction. This involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound.[5]
Materials:
-
N,N-dimethyl-p-phenylenediamine
-
Sodium nitrite (NaNO2)
-
Concentrated hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice
Step-by-Step Protocol:
-
Diazotization:
-
In a beaker, dissolve N,N-dimethyl-p-phenylenediamine in a solution of concentrated HCl and deionized water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide, and cool it to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the alkaline phenol solution with vigorous stirring.
-
A colored precipitate of this compound will form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the product thoroughly with cold deionized water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain a purified crystalline powder.
-
Dry the final product in a vacuum oven.
-
Dye-Sensitized Solar Cell Fabrication and Characterization
The following sections detail the fabrication of a DSSC using this compound as the sensitizer.
Experimental Workflow
Caption: Experimental workflow for the fabrication and characterization of a DSSC.
Protocol 1: Photoanode Preparation
-
FTO Glass Cleaning:
-
Sequentially clean FTO (Fluorine-doped Tin Oxide) glass plates (2x2 cm) in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the cleaned FTO glass with a stream of nitrogen gas.
-
-
TiO2 Paste Deposition:
-
Use the doctor-blade method to deposit a layer of TiO2 paste (e.g., a commercial paste or one prepared in-house) onto the conductive side of the FTO glass.[12] Scotch tape can be used as a spacer to control the film thickness.
-
-
Sintering:
-
Dry the TiO2 film in air for a few minutes.
-
Sinter the TiO2-coated FTO glass in a furnace. A typical sintering program involves gradually increasing the temperature to 450-500 °C and maintaining it for 30 minutes to ensure good particle necking and removal of organic binders.
-
Allow the photoanode to cool down slowly to room temperature.
-
Protocol 2: Dye Sensitization
-
Dye Solution Preparation:
-
Prepare a dye solution of this compound (typically 0.3-0.5 mM) in a suitable organic solvent like ethanol or a mixture of acetonitrile and tert-butanol.
-
-
Sensitization:
-
Immerse the sintered TiO2 photoanode into the dye solution while it is still warm (around 80 °C).
-
Keep the photoanode in the dye solution for a sufficient time (typically 12-24 hours) at room temperature in a dark environment to ensure monolayer adsorption of the dye onto the TiO2 surface.[12]
-
After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
Protocol 3: Counter Electrode Preparation and Cell Assembly
-
Counter Electrode:
-
Clean another FTO glass plate as described for the photoanode.
-
Deposit a thin layer of a platinum catalyst (e.g., from a chloroplatinic acid solution or a commercial Pt paste) onto the conductive side of the FTO glass.[12]
-
Heat the Pt-coated FTO at around 400 °C for 15-20 minutes.
-
-
Assembly:
-
Place a thin spacer (e.g., Parafilm or a Surlyn gasket) around the dye-sensitized area of the photoanode.
-
Place the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Clamp the two electrodes together and heat them to melt the spacer and seal the cell.
-
-
Electrolyte Injection:
-
Prepare a liquid electrolyte, commonly a solution containing an iodide/triiodide (I-/I3-) redox couple in a solvent like acetonitrile.
-
Introduce the electrolyte into the cell through small pre-drilled holes in the counter electrode via vacuum backfilling.
-
Seal the holes with a small piece of Surlyn and a microscope coverslip.
-
Working Principle and Expected Performance
Mechanism of Action
Caption: Energy level diagram illustrating the working principle of a DSSC.
The operation of the DSSC relies on a series of electron transfer processes:
-
Light Absorption: The this compound dye absorbs photons from sunlight, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron Injection: The excited electron is injected from the dye's LUMO into the conduction band of the TiO2 semiconductor, provided the LUMO energy level is higher than the TiO2 conduction band edge.[11]
-
Dye Regeneration: The oxidized dye molecule accepts an electron from the iodide (I-) ions in the electrolyte, regenerating the dye to its ground state.[11]
-
Electrolyte Regeneration: The resulting triiodide (I3-) ions diffuse to the counter electrode, where they are reduced back to iodide ions by the electrons that have traveled through the external circuit.
-
Charge Transport: The injected electrons percolate through the TiO2 nanoparticle network to the FTO anode, flow through the external circuit powering a load, and reach the counter electrode.
Expected Photovoltaic Performance
While specific performance data for DSSCs using this compound is not widely published, data from similar azobenzene dyes can provide an expected range of performance parameters under standard AM 1.5 illumination (100 mW/cm²).
| Parameter | Symbol | Expected Range | Unit |
| Open-Circuit Voltage | Voc | 0.70 - 0.77 | V |
| Short-Circuit Current Density | Jsc | 8.8 - 17.0 | mA/cm² |
| Fill Factor | FF | 0.50 - 0.57 | - |
| Power Conversion Efficiency | η (PCE) | 3.4 - 7.1 | % |
Note: The expected performance is based on published data for other azobenzene dyes and may vary depending on the specific experimental conditions and cell fabrication quality. Co-sensitization with other dyes could potentially enhance the spectral absorption and overall efficiency.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Jsc | - Poor light harvesting (dye aggregation, low dye loading)- Inefficient electron injection- High charge recombination | - Optimize dye concentration and immersion time.- Add a co-adsorbent like chenodeoxycholic acid to the dye solution to prevent aggregation.- Ensure good contact between layers. |
| Low Voc | - High charge recombination at the TiO2/electrolyte interface- Unfavorable shift in TiO2 conduction band | - Treat the TiO2 film with a TiCl4 solution to create a blocking layer.- Optimize the electrolyte composition. |
| Low FF | - High series resistance- Low shunt resistance | - Ensure good electrical contacts.- Check for short-circuits in the cell. |
| Low Overall Efficiency | - Any combination of the above issues- Electrolyte leakage | - Systematically optimize each step of the fabrication process.- Ensure proper sealing of the cell. |
Conclusion
This compound presents itself as a viable and interesting candidate for research in dye-sensitized solar cells due to its inherent "push-pull" electronic structure and its potential for strong anchoring to the TiO2 photoanode. The protocols and information provided herein offer a comprehensive starting point for researchers to explore its application. Further optimization of the dye structure, co-sensitization strategies, and device engineering will be crucial in unlocking the full potential of this and other azobenzene-based dyes for next-generation solar energy conversion.
References
- Efficient azobenzene co-sensitizer for wide spectral absorption of dye-sensitized solar cells. RSC Advances.
- Efficient azobenzene co-sensitizer for wide spectral absorption of dye-sensitized solar cells. RSC Advances.
- Rashid, M. A. M., Hayati, D., Kwak, K., & Hong, J. (2020). Theoretical Investigation of Azobenzene-Based Photochromic Dyes for Dye-Sensitized Solar Cells. Nanomaterials (Basel, Switzerland), 10(5), 914.
- Supporting Information for [Title of the article].
- Performance of Dye-sensitized Solar Cell Based on AZO/TiO2 Photoelectrode and RGO@TiO2/Pt Counter Electrode. Journal of Innovative Technology.
- On the azo dyes derived from benzoic and cinnamic acids used as photosensitizers in dye-sensitized solar cells. ResearchGate.
- Rashid, M. A. M., et al. (2020). Theoretical Investigation of Azobenzene-Based Photochromic Dyes for Dye-Sensitized Solar Cells. MDPI.
- Fabrication and characterization of dye sensitized solar cells: A photographic guide. CORE.
- This compound. MySkinRecipes.
- Fabrication procedure of dye-sensitized solar cells. [Educational Resource]. Available at: [Source URL not fully provided, but provides a general protocol]
- preparation of azobenzene dye-sensitised solar cell using tio2-swcnt nanocomposites. ResearchGate.
- This compound. PubChem.
- Azobenzene-based Organic Dyes, Preparation Method Thereof, and Dye-sensitized Solar Cells Comprising the Same. Google Patents.
- Scheme 7. Synthetic route of 4-methyl-4 \ -hydroxyazobenzene (IX). ResearchGate.
- New organic dye-sensitized solar cells based on the D–A–π–A structure for efficient DSSCs. RSC Publishing.
- Cas 2496-15-3,this compound. lookchem.
- Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach. RSC Publishing.
- 516 Natural Dye Based-Dye Sensitized Solar Cells. Journal of Basic and Applied Research in Biomedicine.
- Dye-sensitized solar cell. Wikipedia.
- Organic Dyes in Dye-Sensitized Solar Cells Featuring Back Reflector. MDPI.
- DSSC: Dye Sensitized Solar Cells. Gamry Instruments.
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Exploring the Lipid Staining Potential of 4-Hydroxy-4'-dimethylaminoazobenzene: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive theoretical and practical framework for investigating the potential of 4-Hydroxy-4'-dimethylaminoazobenzene as a novel lipid stain. While not a conventionally utilized lipid dye, its chemical structure as a hydrophobic azo dye suggests a potential for lysochrome activity, similar to the well-established Sudan family of dyes. This guide offers a scientifically-grounded approach to evaluating its efficacy, from fundamental principles to detailed experimental protocols. We present hypothetical, yet robust, methodologies for staining cultured cells and frozen tissue sections, alongside comparative protocols for established lipid stains like Oil Red O to serve as a benchmark. The objective is to equip researchers with the necessary tools to explore and validate the utility of this compound in lipid biology.
Introduction: Unveiling a Potential New Tool for Lipid Biology
This compound is a yellow crystalline powder with the chemical formula C14H15N3O.[1][2] It is primarily recognized for its application in the synthesis of various dyes and pigments, valued for its light fastness and heat resistance.[1] However, its potential utility within the realm of biological staining, specifically for the visualization of intracellular lipids, remains largely unexplored.
The molecular architecture of this compound, characterized by its azo linkage and aromatic rings, imparts a significant degree of hydrophobicity. This characteristic is the cornerstone of a class of dyes known as lysochromes, which function by physically dissolving in the neutral lipids of cells and tissues rather than by specific chemical binding. This guide, therefore, puts forth the hypothesis that this compound may function as a lysochrome, offering a new tool for lipid detection.
The Scientific Rationale: The Lysochrome Staining Principle
The most widely used lipid stains, such as Oil Red O and other Sudan dyes, are not true stains in the histological sense.[3][4] They do not bind to substrates through ionic or covalent bonds. Instead, their mechanism of action is based on their preferential solubility in lipids over the dye solvent.[5] This process is governed by partition coefficients; the dye will accumulate in any cellular compartment where it is more soluble. In the case of lipid droplets, which are rich in neutral triglycerides and cholesterol esters, these hydrophobic dyes find a highly favorable environment.
The proposed mechanism for this compound is as follows:
-
The dye is dissolved in a solvent, typically an alcohol or a mixture of alcohol and water, in which it is sparingly soluble.
-
When this solution is applied to cells or tissues, the dye molecules are presented with both the aqueous/alcoholic environment of the solvent and the non-polar, hydrophobic environment of the lipid droplets.
-
Due to its hydrophobic nature, the dye will preferentially partition into the lipid droplets, leading to their selective coloration.
This principle is illustrated in the workflow diagram below.
Caption: Hypothetical workflow for lipid staining using a lysochrome dye.
Comparative Physicochemical Properties
To contextualize the potential of this compound, a comparison of its known physicochemical properties with those of a standard lipid stain, Oil Red O, is presented below.
| Property | This compound | Oil Red O |
| CAS Number | 2496-15-3[1][6][7] | 1320-06-5 |
| Molecular Formula | C14H15N3O[1][2] | C26H24N4O |
| Molecular Weight | 241.29 g/mol [2][6] | 408.51 g/mol |
| Appearance | Yellow crystalline powder[1] | Reddish-brown powder |
| Melting Point | 200 °C[1][6] | 120 °C |
| LogP (Predicted) | 3.87[6] | >4 |
The predicted LogP value of this compound suggests significant hydrophobicity, a key prerequisite for a lysochrome.
Experimental Protocols for Evaluation
The following protocols are designed to test the efficacy of this compound as a lipid stain. It is crucial to perform these experiments in parallel with a known lipid stain, such as Oil Red O, to serve as a positive control.
Preparation of Staining Solutions
A. This compound Stock Solution (0.5% w/v)
-
Rationale: Isopropanol is a common solvent for Sudan-type dyes.[5] A saturated stock solution is prepared first, which is then diluted to create a working solution.
-
Procedure:
-
Weigh 0.5 g of this compound powder.
-
Dissolve in 100 mL of 100% isopropanol.
-
Stir overnight at room temperature in a sealed container to ensure maximum dissolution.
-
Filter the solution using a 0.2 µm syringe filter or Whatman No. 1 filter paper to remove any undissolved particles.
-
Store at room temperature, protected from light.
-
B. This compound Working Solution
-
Rationale: The working solution is a diluted, aqueous-alcoholic solution. The addition of water reduces the solubility of the dye, which encourages its partitioning into the lipids of the sample.[8]
-
Procedure:
-
Mix 6 mL of the 0.5% stock solution with 4 mL of distilled water.
-
Let the solution stand for 20 minutes at room temperature.
-
Filter the working solution immediately before use.
-
C. Oil Red O Staining Solutions
-
Follow a validated protocol for the preparation of Oil Red O stock and working solutions.[8][9][10] A typical procedure involves creating a 0.35-0.5% stock solution in isopropanol and then diluting it with distilled water (e.g., 3 parts stock to 2 parts water).[8][10]
Protocol for Staining of Cultured Cells
This protocol is adapted from standard methods for Oil Red O staining of cultured cells.[8][9]
Caption: Workflow for staining lipids in cultured cells.
-
Procedure:
-
Seed and culture cells on glass coverslips in a multi-well plate. Induce lipid accumulation if necessary (e.g., with oleic acid).
-
Remove the culture medium and wash the cells twice with Phosphate Buffered Saline (PBS).
-
Fix the cells with 10% formalin in PBS for 15-30 minutes at room temperature.[8]
-
Wash the cells twice with distilled water.
-
(Optional) Incubate the cells with 60% isopropanol for 5 minutes.[8] Remove the isopropanol.
-
Add the freshly filtered this compound working solution to cover the cells.
-
Incubate for 15-30 minutes at room temperature.
-
Remove the staining solution and wash the cells 2-4 times with distilled water until the excess stain is removed.
-
(Optional) Counterstain the nuclei with Hematoxylin for 1 minute. Wash with distilled water.[9]
-
Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Observe under a light microscope. Lipids should appear yellow to orange.
-
Protocol for Staining of Frozen Tissue Sections
This protocol is based on standard methods for Oil Red O staining of frozen tissue sections.[5][10][11]
-
Procedure:
-
Cut frozen tissue sections at 8-10 µm using a cryostat.
-
Mount the sections on microscope slides and air dry for 30-60 minutes.
-
Fix the sections in 10% formalin for 10 minutes.[10]
-
Briefly rinse with running tap water, followed by a quick dip in distilled water.
-
Rinse the sections in 60% isopropanol.[5]
-
Stain with the freshly prepared this compound working solution for 15 minutes in a sealed Coplin jar.[5]
-
Briefly rinse with 60% isopropanol to differentiate the staining.
-
(Optional) Lightly stain the nuclei with Hematoxylin.[5]
-
Rinse with distilled water.
-
Mount in an aqueous mounting medium or glycerine jelly.[5]
-
Observe under a light microscope.
-
Data Interpretation and Validation
-
Positive Staining: Positive staining will be indicated by the appearance of yellow to orange, sharply defined droplets within the cytoplasm of cells. In adipose tissue, the entire adipocyte should be stained.
-
Specificity: Compare the staining pattern of this compound with that of Oil Red O in serial sections or replicate cell cultures. The localization of the staining should be identical.
-
Negative Controls:
-
No-dye control: Process samples as described but omit the incubation with the dye. This will control for any endogenous color in the sample.
-
Lipid-depleted control: In cell culture experiments, include a control group of cells that have not been treated to induce lipid accumulation. These cells should show significantly less staining.
-
-
Quantification: For a semi-quantitative analysis, the stained area can be measured using image analysis software. For a more quantitative approach in cell culture, the dye can be eluted from the stained cells using 100% isopropanol, and the absorbance of the eluate can be measured using a spectrophotometer.[8] The optimal wavelength for absorbance measurement will need to be determined for this compound.
Potential Challenges and Troubleshooting
-
Precipitation of the Dye: If the working solution is not freshly prepared and filtered, or if the incubation time is too long, the dye may precipitate onto the sample, causing artifacts. Ensure proper solution preparation and handling.
-
Weak Staining: This could be due to insufficient dye concentration, short incubation time, or low lipid content in the sample. Optimization of these parameters may be necessary.
-
Non-specific Background Staining: This may occur if the washing steps are not thorough enough. The brief rinse in 60% isopropanol after staining is critical for removing non-specifically bound dye.
Conclusion and Future Directions
This guide provides a comprehensive starting point for the investigation of this compound as a novel lipid stain. The proposed protocols, grounded in the established principles of lysochrome staining, offer a robust framework for its evaluation. Should this compound prove to be an effective lipid stain, further characterization of its photophysical properties, including its fluorescence potential, would be a logical next step. The exploration of new tools for lipid visualization is a continuous endeavor in cell biology and pathology, and the validation of this compound could add a valuable reagent to the researcher's toolkit.
References
- Google. (2026). Current time in شيكان, SD.
- Wikipedia. (n.d.). Sudan stain. [Link]
- IHC WORLD. (2024). Oil Red O Staining Protocol (Ellis). [Link]
- The Yan Lab by Mei Zhang. (2022). Oil Red O Staining for Cultured Cells. [Link]
- Interchim. (n.d.). Lysochrome dyes Sudan dyes, Oil red. [Link]
- BioVision. (n.d.). Lipid (Oil Red O) Staining Kit. [Link]
- Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Live Staining of Lipid Droplets Using Nile Red. [Link]
- Unknown. (n.d.). Oil Red O Histochemistry for frozen sections only. [Link]
- Microbe Notes. (2023). Sudan Black B Staining: Principle, Procedure, Results, Uses. [Link]
- Rumin, J., et al. (2016). How to use Nile Red, a selective fluorescent stain for microalgal neutral lipids. Biotechnology for Biofuels, 9, 1-15. [Link]
- Brundrett, M. C., et al. (1991). Efficient lipid staining in plant material with sudan red 7B or fluorol yellow 088 in polyethylene glycol-glycerol. Biotechnic & Histochemistry, 66(3), 111-116. [Link]
- Le Naour, J. (2021). Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues. LinkedIn. [Link]
- PubChem. (n.d.). This compound. [Link]
- LookChem. (n.d.). This compound. [Link]
- Svitkina, T. (2018). Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples. Methods in Cell Biology, 145, 263-284. [Link]
- National Toxicology Program. (2021). 15th Report on Carcinogens: 4-Dimethylaminoazobenzene. [Link]
- O'Rourke, E. J., et al. (2009). Fluorescence-based fixative and vital staining of lipid droplets in Caenorhabditis elegans reveal fat stores using microscopy and flow cytometry approaches. Journal of Lipid Research, 50(10), 2154-2164. [Link]
- CellBioEd. (2021, December 29). Part 3. Lipid Droplet: Staining cells, membranes, and nuclei [Video]. YouTube. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Dimethylaminophenylazo)benzenesulfonic acid (Methyl Orange)
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of the azo dye commonly known as Methyl Orange is a cornerstone experiment in organic chemistry, illustrating the principles of electrophilic aromatic substitution through a two-step diazotization and azo coupling reaction.[1] While the synthesis is straightforward in principle, achieving a high yield of pure product can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common pitfalls of this synthesis.
A Note on Nomenclature: The topic mentions "4-Hydroxy-4'-dimethylaminoazobenzene". While this compound exists[2][3][4][5], the common undergraduate and industrial synthesis involving sulfanilic acid and N,N-dimethylaniline produces 4-(4-dimethylaminophenylazo)benzenesulfonic acid , which is the acid form of the indicator Methyl Orange.[6][7] This guide will focus on troubleshooting the synthesis of the latter.
Troubleshooting Guide: Addressing Low Yield and Impurities
This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis of Methyl Orange.
Q1: My final yield of the azo dye is significantly lower than expected. What are the most likely causes?
A low yield in this synthesis typically points to issues in one of the two critical stages: the diazotization of sulfanilic acid or the subsequent azo coupling with N,N-dimethylaniline. The primary culprits are often improper temperature control, incorrect pH, and the occurrence of side reactions.[8] A systematic approach to optimizing each step is crucial for improving your yield.
Q2: How can I ensure the diazotization of sulfanilic acid is complete and efficient?
The formation of the diazonium salt from sulfanilic acid is highly sensitive to reaction conditions. Here's how to optimize this step:
-
Temperature Control is Critical: The diazotization reaction must be maintained between 0-5°C.[8][9] Above this temperature, the unstable diazonium salt will decompose, primarily to phenol, which will not participate in the desired coupling reaction and will reduce your overall yield.[8][10][11] An ice-salt bath is recommended for more effective temperature control.
-
Stoichiometry and Reagent Addition: Ensure you are using the correct stoichiometric amounts of sulfanilic acid, sodium nitrite, and a strong acid like hydrochloric acid. The sodium nitrite solution should be added slowly to the acidic solution of sulfanilic acid to prevent localized heating.[12]
-
Testing for Complete Diazotization: It is good practice to test for the presence of excess nitrous acid after the addition of sodium nitrite. This can be done using starch-iodide paper; a blue-black color indicates that sufficient nitrous acid is present for complete diazotization.[1] However, be aware that some procedures note this test is often consistently positive.[1]
Q3: The color of my reaction mixture is not the expected deep red/orange. What could be wrong?
An off-color, such as a brownish or tar-like appearance, can indicate several problems:
-
Decomposition of the Diazonium Salt: As mentioned, if the temperature rises above 5°C, the diazonium salt can decompose, leading to the formation of phenolic byproducts that can contribute to a darker, impure product.[8][10]
-
Incorrect pH during Coupling: The pH of the coupling reaction is crucial. For coupling with N,N-dimethylaniline, a weakly acidic medium (pH 4-5) is optimal.[13] If the solution is too acidic, the N,N-dimethylaniline will be protonated, deactivating it for electrophilic attack. If it is too basic, the diazonium salt can be converted to a less reactive diazotate.
-
Side Reactions: Besides decomposition, other side reactions can occur. For instance, the diazonium salt can react with the amino group of unreacted N,N-dimethylaniline (N-coupling) to form triazenes, which are often yellow or brown impurities.[8][14]
Q4: What is the critical role of pH in the azo coupling step, and how can I control it effectively?
The pH of the reaction medium is arguably the most critical parameter in the azo coupling step.[15][16] The diazonium ion is a weak electrophile and will only react with highly activated aromatic compounds.[11]
-
For Anilines (like N,N-dimethylaniline): A weakly acidic pH (around 4-5) is required.[13] This is a compromise: the solution must be acidic enough to prevent the diazonium salt from converting to an unreactive diazohydroxide, but not so acidic that the lone pair on the nitrogen of the N,N-dimethylaniline is protonated, which would deactivate the ring towards electrophilic attack.[13][17]
-
For Phenols: In contrast, coupling with phenols requires a mildly alkaline pH (around 9-10).[11][13] The basic conditions deprotonate the phenol to the more strongly activating phenoxide ion, which is necessary for the reaction to proceed.[11][17]
Effective pH Control:
-
Use a buffer solution or add acid/base dropwise while monitoring the pH with a pH meter or indicator paper.
-
In the synthesis of Methyl Orange, the N,N-dimethylaniline is often dissolved in acetic acid, and the coupling is initiated by the slow addition of the diazonium salt solution.[12][18] The pH is then carefully adjusted by the slow addition of a base like sodium hydroxide.[12][19]
Q5: I am having trouble precipitating and isolating my final product. What can I do?
Methyl Orange is the sodium salt of 4-(4-dimethylaminophenylazo)benzenesulfonic acid and has some solubility in water, especially hot water.[20] If you are experiencing low recovery during isolation, consider the following:
-
Salting Out: The addition of a saturated sodium chloride solution can decrease the solubility of the product in the aqueous medium, promoting its precipitation.[21]
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystallization before filtration.
-
Washing: When washing the filtered product, use a minimal amount of cold solvent (e.g., cold water or a saturated brine solution) to avoid redissolving a significant portion of your product.
Frequently Asked Questions (FAQs)
FAQ 1: What is the correct chemical name for the product of the reaction between diazotized sulfanilic acid and N,N-dimethylaniline?
The product is 4-(4-dimethylaminophenylazo)benzenesulfonic acid.[6][7] It is often isolated as its sodium salt, which is the common acid-base indicator, Methyl Orange.[22]
FAQ 2: What are the key safety precautions to take during this synthesis?
-
Diazonium Salts: Solid diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.
-
Corrosive Reagents: Concentrated hydrochloric acid and sodium hydroxide are corrosive and should be handled with care, using appropriate personal protective equipment (PPE) such as gloves and safety goggles.[9][23][24]
-
Toxic Reagents: N,N-dimethylaniline is toxic and can be absorbed through the skin.[24] Handle it in a well-ventilated fume hood and wear gloves.
FAQ 3: How can I confirm the identity and purity of my synthesized Methyl Orange?
-
Melting Point: Pure Methyl Orange decomposes upon heating rather than melting at a sharp point.[12]
-
Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of your product by comparing it to a standard and checking for the presence of starting materials or byproducts.
-
Spectroscopy: UV-Vis spectroscopy is an excellent method for confirming the identity of your product and assessing its purity. Methyl Orange exhibits characteristic absorbance maxima that shift with pH.[1]
FAQ 4: Can I use a different aromatic amine or coupling agent?
Yes, the azo coupling reaction is very versatile and is used to synthesize a wide variety of azo dyes.[14] The choice of the aromatic amine for diazotization and the coupling partner will determine the color and properties of the resulting dye. For example, coupling with 2-naphthol produces the dye Orange II.[23]
Experimental Protocols
Protocol 1: Preparation of the Diazonium Salt of Sulfanilic Acid
-
In a flask, dissolve sulfanilic acid in an aqueous solution of sodium carbonate.
-
Add a stoichiometric amount of sodium nitrite and stir until dissolved.[25]
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add a pre-chilled solution of concentrated hydrochloric acid while maintaining the temperature below 5°C.[21] A fine white precipitate of the diazonium salt should form.
-
Keep the diazonium salt suspension in the ice bath and use it immediately in the next step.[12]
Protocol 2: Azo Coupling with N,N-dimethylaniline
-
In a separate beaker, prepare a solution of N,N-dimethylaniline in glacial acetic acid.[18]
-
Cool this solution in an ice bath.
-
Slowly, and with constant stirring, add the cold diazonium salt suspension to the N,N-dimethylaniline solution.[12]
-
A colored product should begin to form. Continue stirring in the ice bath for 10-15 minutes.
-
Slowly add a solution of sodium hydroxide to bring the pH to the optimal range for coupling, resulting in the formation of the Methyl Orange precipitate.[12][19]
Protocol 3: Purification of Methyl Orange by Recrystallization
-
Collect the crude Methyl Orange by vacuum filtration.
-
Transfer the solid to a beaker and add a minimal amount of boiling water to dissolve it. Methyl Orange is more soluble in hot water than in cold water.[1][20]
-
If the solution is not clear, perform a hot filtration to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize the crystallization of pure Methyl Orange.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and allow them to dry.
Visualizations
Diagram 1: Reaction Mechanism of Methyl Orange Synthesis
Caption: The two-step synthesis of Methyl Orange.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to diagnosing low yield.
Diagram 3: Relationship Between pH and Reactivity in Azo Coupling
Caption: The effect of pH on coupling agent and diazonium salt reactivity.
References
- The Royal Society of Chemistry. (2017). Synthesis of Methyl orange.
- Shenoy, M.
- Clark, J. (2023). Some reactions of diazonium ions. Chemguide.
- GCW Gandhi Nagar Jammu.
- Wikipedia. Azo coupling.
- BenchChem. (2025).
- Google Patents. (2015). CN104370779A - Synthesis method of p-dimethylaminoazobenzene sulfonic acid.
- ChemicalBook. (2023). This compound.
- The Synthesis of Azo Dyes.
- ResearchGate.
- Stack Exchange. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?
- Organic Chemistry Portal. Azo Coupling.
- PubChem. Benzenesulfonic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)-.
- TCI AMERICA. This compound.
- LookChem. Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]-.
- LookChem. This compound.
- PubChem. This compound.
- ChemBK. 4-[4-(Dimethylamino)phenylazo]benzenesulfonic acid, sodium salt.
- Yokogawa. pH in Diazo Coupler.
- Truman ChemLab. Synthesis of Orange II.
- Quora. (2020). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain.
- YouTube. (2017).
- Scribd.
- Guidechem. This compound 2496-15-3.
- SlideServe. (2014).
- YouTube. (2023).
- YouTube. (2020). Methyl Orange : Organic synthesis.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cuhk.edu.hk [cuhk.edu.hk]
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Technical Support Center: Optimizing the Purification of 4-Hydroxy-4'-dimethylaminoazobenzene
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 4-Hydroxy-4'-dimethylaminoazobenzene. This document offers full editorial control to present the information in a logical and user-friendly format, moving beyond rigid templates to address the specific challenges of purifying this azo dye.
Introduction to Purification Challenges
This compound is a valuable intermediate in the synthesis of various dyes and functional materials.[1][2] Its purification can be challenging due to the potential for side products and isomers during synthesis, as well as its specific solubility characteristics. This guide provides a systematic approach to overcoming these challenges through recrystallization and column chromatography, ensuring high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials such as p-aminophenol and N,N-dimethylaniline, as well as side-products from the azo coupling reaction.[1][3] Depending on the reaction conditions, isomers of the desired product may also be present. It is also important to consider that p-aminophenol itself can be an impurity in starting materials and can be challenging to remove.[3]
Q2: My purified product has a broad melting point range. What does this indicate?
A2: A broad melting point range is a strong indicator of impurities remaining in your sample. A pure compound will have a sharp and well-defined melting point. Further purification steps are recommended.
Q3: Can I use any solvent for recrystallization?
A3: No, the choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.[4][5][6] It is essential to perform small-scale solvent screening to find the optimal solvent or solvent mixture.
Q4: What is "oiling out," and how can I prevent it during recrystallization?
A4: "Oiling out" is the separation of the solute as a liquid rather than a solid crystal. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high. To prevent this, ensure a slow cooling rate and consider using a slightly larger volume of solvent.[4]
Q5: How do I choose the right mobile phase for column chromatography?
A5: The mobile phase should be selected to provide good separation between your target compound and any impurities. A good starting point is to use thin-layer chromatography (TLC) to test various solvent systems. For moderately polar compounds like this compound, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is often effective.[7] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[8]
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in hot solvent. | - Insufficient solvent volume.- Incorrect solvent choice. | - Add more hot solvent in small increments until the compound dissolves.- Re-evaluate your choice of solvent through small-scale solubility tests.[6] |
| No crystal formation upon cooling. | - Solution is not supersaturated (too much solvent used).- Cooling is too rapid. | - Evaporate some of the solvent to increase the concentration and allow to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[4] |
| Product "oils out" instead of crystallizing. | - Solution is too concentrated.- Cooling is too rapid. | - Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and cool slowly.[4] |
| Low recovery of purified product. | - The compound has significant solubility in the cold solvent.- Too much solvent was used. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary for dissolution. |
| Poor purity after recrystallization. | - Inappropriate solvent choice that also dissolves impurities well.- Impurities co-crystallized with the product. | - Perform a second recrystallization with a different solvent system.- Consider pre-purification by another method, such as column chromatography. |
Column Chromatography Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound does not move from the origin (Rf = 0). | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
| Compound runs with the solvent front (Rf = 1). | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent. |
| Poor separation of spots (streaking or overlapping bands). | - Column is overloaded.- Inappropriate mobile phase.- Column was not packed properly. | - Use a larger column or load less sample.- Optimize the mobile phase using TLC to achieve better separation.- Ensure the column is packed uniformly without any cracks or channels. |
| Cracks forming in the silica gel bed. | - The column has run dry.- Heat generated from the solvent mixing with the silica. | - Always keep the silica gel covered with the mobile phase.- Pre-mix the mobile phase before adding it to the column. |
Experimental Protocols
Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined experimentally.
1. Solvent Selection:
-
Based on the polarity of this compound, suitable single solvents could be ethanol, methanol, or acetone.
-
A mixed solvent system, such as ethanol-water or acetone-water, is often effective.[6] In this system, the crude product is dissolved in the "good" solvent (e.g., ethanol) and the "poor" solvent (e.g., water) is added dropwise until the solution becomes cloudy.
2. Recrystallization Procedure (Ethanol-Water System):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add hot water dropwise with swirling until a slight turbidity persists.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Column Chromatography of this compound
This protocol is a starting point and may require optimization of the mobile phase.
1. Preparation:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase: A mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate. A good starting point for TLC analysis is a 7:3 or 8:2 mixture of hexanes:ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the target compound.
2. Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, and then add the dry powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
If a single solvent system does not provide adequate separation, a gradient elution can be used, starting with a less polar mobile phase and gradually increasing the polarity.
-
Collect fractions in test tubes and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
5. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the purified product under vacuum to remove any residual solvent.
Visualization of Workflows
Recrystallization Workflow
Caption: A generalized workflow for the purification of a solid compound by recrystallization.
Column Chromatography Workflow
Caption: A step-by-step workflow for purification by column chromatography.
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Methods in Developing Mobile Phase Condition for C18 Column. (n.d.).
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
- Request PDF. (2025, August 5). 4 HPLC columns for pharmaceutical analysis. ResearchGate.
- Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Research and Reviews: Research Journal of Pharmaceutical Analysis.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- PMC - NIH. (2020, April 21). Organic Salts of Pharmaceutical Impurity p-Aminophenol.
- Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov.
- HARVEST (uSask). (2024, May 6). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophyt.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Bioactivity-guided HPLC purification and NMR analyses led to the...
- PMC - PubMed Central. (2022, November 7). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures.
- Google Patents. (n.d.). CN104370779A - Synthesis method of p-dimethylaminoazobenzene sulfonic acid.
- ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?
- Request PDF. (2025, August 5). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. ResearchGate.
- PubMed. (2024, July 28). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes.
- ResearchGate. (2023, August 8). Which solvents should I use to recrystalize P-anisidine and DNP individually?
- PubMed. (n.d.). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES.
Sources
- 1. related impurities 4-aminophenol: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. nacalai.com [nacalai.com]
- 8. rroij.com [rroij.com]
"preventing degradation of 4-Hydroxy-4'-dimethylaminoazobenzene during storage"
Welcome to the technical support center for 4-Hydroxy-4'-dimethylaminoazobenzene (CAS 2496-15-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and experimental use. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions based on established scientific principles and practical laboratory experience.
I. Understanding the Stability of this compound
This compound is a yellow crystalline powder belonging to the azo dye family.[1] Like many organic dyes, its stability is paramount for reliable and reproducible experimental outcomes. The core structure, characterized by the azo bond (-N=N-) linking two substituted phenyl rings, is susceptible to various degradation pathways.[2][3] Understanding these vulnerabilities is the first step toward effective prevention.
The primary factors influencing the stability of this compound are:
-
Light (Photodegradation): Exposure to UV and visible light can induce photoisomerization from the more stable trans isomer to the less stable cis isomer, and can also lead to irreversible cleavage of the azo bond.[4][5][6]
-
Oxidation: The azo group and the electron-rich aromatic rings are susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents.[2][7] This process often leads to the cleavage of the azo bond and the formation of various degradation products.[3]
-
Temperature (Thermal Degradation): While generally stable at room temperature, elevated temperatures can accelerate degradation processes.[4][8]
-
pH: The pH of the storage solution can significantly impact the stability of azobenzene derivatives, with extremes in pH potentially catalyzing hydrolytic degradation.[9][10]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a tightly sealed, opaque container to protect it from light and moisture.[11] It is recommended to store it in a cool, dark place, preferably at room temperature or below (<15°C is often suggested).[12] Storing under an inert gas atmosphere (e.g., argon or nitrogen) is also a best practice to minimize oxidative degradation.[13]
Q2: How should I store solutions of this compound?
Solutions are generally more prone to degradation than the solid form. If you must store the compound in solution, it is crucial to:
-
Use a high-purity, degassed solvent.
-
Store in an amber vial or a container wrapped in aluminum foil to exclude light.
-
Store at a low temperature, such as 2-8°C or -20°C, depending on the solvent and required storage duration.
-
Consider purging the headspace of the vial with an inert gas before sealing.
Q3: My solid this compound has changed color. What does this indicate?
A noticeable change in the color of the yellow crystalline powder, such as darkening or the appearance of brown or reddish tints, is a strong indicator of degradation. This is often due to oxidation or photodegradation, leading to the formation of impurities.[7] If you observe a color change, it is highly recommended to assess the purity of the compound before use.
Q4: Can I use this compound that has been stored for a long time?
The shelf life of the compound depends heavily on the storage conditions. If stored optimally as described in Q1, it can remain stable for an extended period. However, for critical applications, it is always advisable to re-analyze the purity of older batches before use, for example, by HPLC or melting point determination.[14]
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the use of this compound.
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common problems with this compound.
Caption: A flowchart for troubleshooting common issues with this compound.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Degradation of the compound. | - Compare the chromatogram to a reference standard if available.- Likely degradation products include phenols, anilines, and quinones resulting from the cleavage of the azo bond.[3][7]- Review storage conditions, especially exposure to light and air. |
| Inconsistent experimental results | Variable purity of the starting material. | - Always use a fresh batch or re-analyze the purity of the existing stock before starting a new set of experiments.- Ensure consistent handling procedures, including weighing and dissolution, to avoid introducing variability. |
| Low reaction yield where the compound is a reactant | The compound has degraded, reducing the amount of active starting material. | - Confirm the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR).- If degradation is confirmed, purify the compound or use a new, high-purity batch. |
| Color of the reaction mixture fades unexpectedly | The azo chromophore is being cleaved. | - This can be due to oxidative or reductive conditions in the reaction mixture that were not intended.[2][15]- Protect the reaction from light, and consider running the reaction under an inert atmosphere. |
IV. Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound. Method parameters may need to be optimized for your specific HPLC system.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid) can be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the compound (can be determined by UV-Vis spectroscopy, typically in the visible range for azo dyes).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Forced Degradation Study
To understand the potential degradation products, a forced degradation study can be performed. This is crucial for developing stability-indicating analytical methods.[16][17][18]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified time. Neutralize before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room temperature or slightly elevated temperature. Neutralize before analysis.
-
Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photodegradation: Expose a solution of the compound to a UV lamp or direct sunlight for a defined period.
-
Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point (Melting point is ~200°C).[1][14]
Analyze the stressed samples by HPLC to identify and separate the degradation products from the parent compound.
V. Key Degradation Pathways
The primary degradation pathways for this compound involve the azo bond.
Caption: Primary degradation routes for this compound.
Oxidative degradation, often initiated by hydroxyl radicals, can lead to the cleavage of the -N=N- bond.[2] This can result in the formation of various smaller molecules, including substituted anilines and phenols.[3] Similarly, photodegradation can break the azo bond. Reductive cleavage, which can occur under certain biological or chemical conditions, typically yields two primary aromatic amines.
VI. References
-
Modeling the Oxidative Degradation of Azo Dyes: A Density Functional Theory Study. (n.d.). ACS Publications. Retrieved from
-
Evaluation of Key Intermediates in Azo Dye Degradation by Advanced Oxidation Processes: Comparing Anilines and Phenols. (n.d.). ACS ES&T Water. Retrieved from
-
Photodegradation of azobenzene nonlinear optical chromophores: the influence of structure and environment. (n.d.). Optica Publishing Group. Retrieved from
-
The Oxidation of Azo Dyes and its relation to Light Fading. (n.d.). ResearchGate. Retrieved from
-
This compound. (n.d.). LookChem. Retrieved from
-
This compound 2496-15-3. (n.d.). Guidechem. Retrieved from
-
TCI AMERICA - Spectrum Chemical. (2018, July 6). Retrieved from
-
Azobenzene. (n.d.). Wikipedia. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from
-
Azo dyes degradation by microorganisms – An efficient and sustainable approach. (2022). National Institutes of Health. Retrieved from [Link]
-
pH-Dependent cis → trans Isomerization Rates for Azobenzene Dyes in Aqueous Solution. (n.d.). ACS Publications. Retrieved from [Link]
-
Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes. (2022, August 3). National Institutes of Health. Retrieved from [Link]
-
This compound | C14H15N3O | CID 97486. (n.d.). PubChem. Retrieved from [Link]
-
-Adverse effects of photodegradation in photo sensitive compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Investigation on structure and thermal behavior of 4,4′-dihydroxyazobenzene functionalized with epoxy groups. (2012, November). ResearchGate. Retrieved from [Link]
-
Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). OMICS International. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photodegradation of azobenzene nonlinear optical chromophores: the influence of structure and environment [opg.optica.org]
- 5. Azobenzene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. This compound | 2496-15-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 13. This compound [myskinrecipes.com]
- 14. lookchem.com [lookchem.com]
- 15. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ajpaonline.com [ajpaonline.com]
- 18. longdom.org [longdom.org]
"improving the detection sensitivity of 4-Hydroxy-4'-dimethylaminoazobenzene in mass spectrometry"
Welcome to the technical support guide for improving the detection sensitivity of 4-Hydroxy-4'-dimethylaminoazobenzene (C₁₄H₁₅N₃O)[1]. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide advanced strategies for robust and sensitive quantification. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the analysis of this compound by mass spectrometry.
Q1: What are the key chemical properties of this compound relevant to mass spectrometry?
Understanding the analyte's properties is the first step to developing a robust method.
-
Structure and Functional Groups: The molecule possesses a phenolic hydroxyl group (-OH), a tertiary amine (dimethylamino group, -N(CH₃)₂), and an azo bond (-N=N-).[1] These groups are critical for ionization and are potential sites for fragmentation.
-
Ionization Potential: The dimethylamino group is a basic site that is readily protonated, making positive-ion mode electrospray ionization (ESI) a highly effective choice. The phenolic hydroxyl group is acidic and can be deprotonated, allowing for analysis in negative-ion mode, though positive mode is often more sensitive for this compound class.
-
Polarity: The presence of the hydroxyl and dimethylamino groups makes the molecule relatively polar, suitable for reversed-phase liquid chromatography.[2][3]
| Property | Value | Source |
| IUPAC Name | 4-[[4-(dimethylamino)phenyl]diazenyl]phenol | PubChem[1] |
| Molecular Formula | C₁₄H₁₅N₃O | PubChem[1] |
| Molecular Weight | 241.29 g/mol | PubChem[1] |
| Monoisotopic Mass | 241.121512110 Da | PubChem[1] |
Q2: Which ionization technique, ESI or APCI, is generally better for this analyte?
The choice of ionization source is critical for sensitivity.
Electrospray ionization (ESI) is typically superior for this compound. ESI is highly efficient for polar molecules that are already ionized or can be easily ionized in solution.[4] The dimethylamino group is readily protonated in the acidic mobile phases commonly used in reversed-phase chromatography, leading to a strong signal in positive-ion ESI.
Atmospheric pressure chemical ionization (APCI) is an alternative, better suited for less polar, more volatile compounds. While it may work, ESI is generally more susceptible to matrix effects like ion suppression, but its inherent efficiency for this specific analyte often results in better sensitivity, provided the sample is sufficiently clean.[5]
Q3: What are the expected fragmentation patterns for this molecule in MS/MS?
Predicting fragmentation is key to setting up Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments for quantification. The most likely fragmentation points are the weakest bonds adjacent to charge-retaining or stabilizing functional groups.[6][7]
-
Primary Fragmentation: The most probable cleavage occurs at the azo bond. Depending on where the charge is retained, this can lead to several characteristic product ions.
-
Secondary Fragmentation: Loss of methyl groups from the dimethylamino moiety is also a common fragmentation pathway.
A logical workflow for identifying optimal MRM transitions is essential for method development.
| Potential Cause | Diagnostic Step | Solution |
| Mass Spectrometer Issue | Infuse a known standard (e.g., reserpine) directly into the MS. Check for a stable spray at the ESI probe. [8] | If no signal, clean the ion source, capillary, and cone. Verify nitrogen gas flows and source voltages are active. Contact service engineer if issues persist. |
| LC System Failure | Check the LC pump pressure. An unusually low or high pressure indicates a leak or blockage. Verify solvent lines are in the correct mobile phase bottles and that there is sufficient volume. | Manually purge pumps to remove air bubbles. [8]If pressure is high, reverse-flush the column or replace it if necessary. Check for blockages in tubing and fittings. |
| Sample Preparation/Extraction | Prepare a fresh, simple standard of this compound in the initial mobile phase and inject it. | If the simple standard is detected, the issue lies within your sample preparation or the biological matrix. Proceed to troubleshoot matrix effects. [9] |
Problem: Poor Sensitivity & Reproducibility due to Matrix Effects
Matrix effects are a primary cause of poor sensitivity and variability in bioanalysis, resulting from co-eluting endogenous components that suppress or enhance the ionization of the target analyte. [5][10][11]
This classic symptom points to ion suppression from the sample matrix. [5][12]The solution is to improve the sample cleanup procedure to remove interfering components before they reach the MS source.
Strategy 1: Optimize Sample Preparation with Solid Phase Extraction (SPE)
SPE is a powerful technique that separates analytes from matrix components based on differences in their physical and chemical properties. [12][13]It is far more effective at removing interferences than simple "dilute and shoot" or protein precipitation methods. [9] Experimental Protocol: SPE for this compound from Plasma
This protocol uses a mixed-mode cation exchange SPE cartridge, which leverages both reversed-phase and ion-exchange retention mechanisms for a highly selective extraction.
-
Select SPE Phase: Choose a mixed-mode cation exchange (e.g., MCX) sorbent. This will retain the protonated dimethylamino group via ion exchange and the aromatic rings via reversed-phase interaction.
-
Conditioning: Pass 1 mL of methanol through the cartridge to wet the sorbent.
-
Equilibration: Pass 1 mL of 2% formic acid in water through the cartridge to prepare the sorbent for sample loading. Do not let the sorbent go dry.
-
Sample Loading:
-
Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid in water. Vortex to mix. This ensures the analyte is protonated and precipitates some proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Load the supernatant slowly onto the SPE cartridge.
-
-
Washing (Critical Step):
-
Wash 1 (Polar Interferences): Pass 1 mL of 2% formic acid in water to remove salts and very polar matrix components.
-
Wash 2 (Non-polar Interferences): Pass 1 mL of methanol to remove lipids and other non-polar interferences retained by reversed-phase. The analyte will be retained by the strong ion-exchange mechanism.
-
-
Elution:
-
Apply 1 mL of 5% ammonium hydroxide in methanol. The ammonia neutralizes the analyte's charge, disrupting the ion-exchange retention and eluting it from the cartridge.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the sample and ensures compatibility with the LC method.
-
Strategy 2: Chemical Derivatization to Enhance Ionization
If SPE is insufficient, chemical derivatization can dramatically increase sensitivity. This involves reacting the analyte with a reagent to attach a group that is more easily ionized or provides a more specific fragmentation pattern. [14]For this compound, the phenolic hydroxyl group is a prime target for derivatization.
Derivatization can improve sensitivity by introducing a permanently charged moiety or a group with very high proton affinity. [14]This makes the ionization process in the ESI source much more efficient.
Experimental Protocol: Picolinic Acid Derivatization of the Hydroxyl Group
This method attaches a picolinoyl ester, which has a pyridine nitrogen that is readily and permanently protonated, leading to a significant enhancement in positive-ion ESI. [15]
-
Sample Preparation: Extract and dry down the sample as described in the SPE protocol.
-
Derivatization Reaction:
-
To the dried extract, add 50 µL of a solution containing 10 mg/mL picolinic acid and 10 mg/mL of a coupling agent (e.g., 2-methyl-6-nitrobenzoic anhydride) in anhydrous pyridine.
-
Add 10 µL of a catalyst solution (e.g., 4-dimethylaminopyridine in pyridine).
-
Seal the vial and heat at 60°C for 30 minutes.
-
-
Quenching and Cleanup:
-
Cool the reaction mixture to room temperature.
-
Add 200 µL of water and 500 µL of ethyl acetate. Vortex vigorously.
-
Allow the layers to separate. The derivatized product will be in the organic (ethyl acetate) layer.
-
Transfer the top organic layer to a new tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the ethyl acetate to dryness under nitrogen.
-
Reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
MS Method Adjustment:
-
The precursor ion will now be the mass of the derivatized analyte. You must re-optimize the MS method to find the new precursor and product ions. The fragmentation will likely occur at the newly formed ester linkage, providing a clean and specific transition for quantification.
-
References
- AxisPharm. (n.d.). Sample Preparation Guidelines.
- Badelita, C., et al. (n.d.). Representation of matrix effects determined for analytes in seven different matrices. ResearchGate.
- Ren, K., & Li, D. (2014). Matrix Effects-A Challenge Toward Automation of Molecular Analysis.
- SIELC Technologies. (n.d.). Separation of 2-Methyl-4-(dimethylamino)azobenzene on Newcrom R1 HPLC column.
- Vogeser, M., & Seger, C. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
- Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?.
- Biotage. (n.d.). Bioanalytical Sample Preparation.
- Kittlaus, S., et al. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Shimadzu. (n.d.). Liquid Chromatography.
- Qi, B. L., et al. (2019). Derivatization for liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry.
- Rocchi, P., & Cuda, F. (2018).
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview.
- Higashi, T., & Shimada, K. (2014). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.
- Schappler, J. (n.d.). Sample preparation for polar metabolites in bioanalysis. Analyst (RSC Publishing).
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Steuer, A. E., et al. (2015).
- PubChem. (n.d.). This compound.
- Higashi, T. (2016). Chemical Derivatization for Enhancing Sensitivity During LC/ESI-MS/MS Quantification of Steroids in Biological Samples: A Review. The Journal of Steroid Biochemistry and Molecular Biology.
- Chem Help ASAP. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube.
- Wiseman, J. M., et al. (2005). Desorption electrospray ionization mass spectrometry for the analysis of pharmaceuticals and metabolites. PubMed.
- Technology Networks. (2026). New Mass Spectrometry Innovation Delivers Greater Sensitivity.
- SCIEX. (n.d.). Enhanced sensitivity for peptide quantification in a complex matrix using high-resolution LC-MS/MS.
- Gara, P., et al. (2024). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. PMC - NIH.
- Shimadzu. (n.d.). Application News.
- Chem Help ASAP. (2023). predicting likely fragments in a mass spectrum. YouTube.
- American Journal of Engineering Research. (2020).
- Loo, J. A., et al. (2018). Enhancing Sensitivity of Liquid Chromatography-Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. PubMed.
- MSforID. (n.d.). Publications.
- Blessy, M., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC - NIH.
- Bristow, A. W. T., et al. (2018). Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow')
- Johnson, C. H., et al. (2022). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. NIH.
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.
- Kwak, M., et al. (2022).
- Waters Corporation. (2018). Fundamentals of MS (7 of 7) - Fragmentation. YouTube.
- Sfera - Unife. (2023). Journal of Pharmaceutical and Biomedical Analysis.
- ResearchGate. (2025). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines.
- Craig, A. J., et al. (n.d.).
Sources
- 1. This compound | C14H15N3O | CID 97486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of 2-Methyl-4-(dimethylamino)azobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Liquid Chromatographic Strategies for Separation of Bioactive Compounds in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. biotage.com [biotage.com]
- 9. gcms.cz [gcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. eijppr.com [eijppr.com]
- 12. bme.psu.edu [bme.psu.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in the Analysis of 4-Hydroxy-4'-dimethylaminoazobenzene
Welcome to the technical support center dedicated to addressing challenges in the quantitative analysis of 4-Hydroxy-4'-dimethylaminoazobenzene. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and mitigate matrix effects, ensuring the generation of accurate and reproducible data.
Introduction to the Challenge: The Nature of Matrix Effects
In analytical chemistry, the "matrix" encompasses all components of a sample other than the analyte of interest. Matrix effects arise when these co-eluting components interfere with the analyte's detection, leading to either suppression or enhancement of the analytical signal. This phenomenon is a significant hurdle in quantitative analysis, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), as it can compromise accuracy, precision, and sensitivity.
Azo dyes, including this compound, are frequently analyzed in complex matrices such as biological fluids (plasma, urine), tissue homogenates, food products, and environmental samples. These matrices are rich in endogenous and exogenous compounds like proteins, lipids, salts, and other small molecules that can co-elute with the target analyte, causing significant matrix effects. For regulated substances, where accurate quantification is paramount for safety and compliance, overcoming these effects is a critical aspect of method development and validation.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of matrix effects in my analysis of this compound?
A1: Several signs in your data can point towards the presence of matrix effects:
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Poor reproducibility: Inconsistent results for the same sample across multiple injections.
-
Inaccurate quantification: Results that are unexpectedly high (ion enhancement) or low (ion suppression).
-
Non-linear calibration curves: Deviation from linearity, especially when using standards prepared in a clean solvent.
-
Peak shape distortion: Tailing, fronting, or splitting of the analyte peak.
-
Shifting retention times: Inconsistent elution times for the analyte.
Q2: How can I definitively diagnose the presence and extent of matrix effects?
A2: A common and effective method is the post-extraction spike analysis . This involves comparing the peak response of the analyte in a standard solution prepared in a pure solvent against the response of a blank matrix extract that has been spiked with the analyte at the same concentration.
The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Pure Solvent Standard) x 100%
-
An ME value close to 100% suggests minimal matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
Q3: What are the primary causes of matrix effects in LC-MS analysis?
A3: The primary causes are co-eluting matrix components that interfere with the ionization process in the mass spectrometer's source. This can happen through several mechanisms:
-
Competition for ionization: Matrix components with higher concentrations or better ionization efficiency can suppress the ionization of the target analyte.
-
Changes in droplet properties: In electrospray ionization (ESI), matrix components can alter the surface tension and viscosity of the droplets, affecting the efficiency of analyte desolvation and ionization.[1]
-
Ion-pairing effects: The presence of certain salts or additives in the mobile phase can form ion pairs with the analyte, affecting its charge state and detection.
Troubleshooting Guide: A Step-by-Step Approach to Mitigating Matrix Effects
This section provides a structured approach to systematically address matrix effects in your analysis of this compound.
Step 1: Comprehensive Sample Preparation
Effective sample preparation is the first and most critical line of defense against matrix effects. The goal is to selectively remove interfering components while ensuring high recovery of the analyte.
SPE is a highly effective technique for cleaning up complex samples. For an aromatic amine structure like this compound, a cation-exchange or a mixed-mode (cation-exchange and reversed-phase) sorbent is often a suitable choice.
dot
Caption: Generalized Solid-Phase Extraction (SPE) workflow for this compound analysis.
Detailed SPE Protocol (Example for Biological Fluids):
-
Sorbent Selection: A strong cation-exchange (SCX) or a mixed-mode polymer-based sorbent is recommended.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Sample Loading: Dilute the sample (e.g., plasma, urine) 1:1 with 0.1% formic acid in water. Centrifuge to pellet any precipitates. Load the supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.
LLE is another effective technique for sample cleanup. The choice of solvent is crucial and depends on the sample matrix.
Detailed LLE Protocol (Example for Aqueous Samples):
-
pH Adjustment: Adjust the pH of the aqueous sample to be slightly basic (e.g., pH 8-9) to ensure this compound is in its neutral form.
-
Solvent Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Vortex vigorously for 2-5 minutes.
-
Phase Separation: Centrifuge to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
For biological samples with high protein content (e.g., plasma, serum), PPT is a quick and simple method, though it may be less effective at removing other matrix components compared to SPE or LLE.
Detailed PPT Protocol:
-
Precipitating Agent: Add a cold organic solvent, such as acetonitrile or methanol, to the sample in a 3:1 ratio (solvent:sample).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for direct injection or further cleanup.
Step 2: Chromatographic Optimization
Optimizing the LC separation can help to chromatographically resolve this compound from co-eluting matrix components.
dot
Caption: A workflow for optimizing chromatographic conditions to reduce matrix effects.
Key Considerations for Chromatographic Optimization:
-
Column Chemistry: A C18 column is a common starting point. However, for aromatic compounds, a phenyl-hexyl stationary phase can offer alternative selectivity.
-
Mobile Phase:
-
Organic Modifier: Acetonitrile and methanol have different elution strengths and selectivities. Experiment with both to see which provides better separation from interferences.
-
pH: The pH of the aqueous mobile phase can influence the retention and peak shape of this compound. Given its phenolic hydroxyl group and dimethylamino group, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally a good starting point to ensure consistent ionization and good peak shape.
-
-
Gradient Elution: A shallower gradient can improve the resolution between the analyte and closely eluting matrix components.
-
Divert Valve: If your LC-MS system is equipped with a divert valve, program it to divert the flow to waste during the initial and final stages of the run when highly polar or non-polar interferences may elute, thus preventing them from entering the mass spectrometer.
Step 3: Mass Spectrometry and Detection Parameters
While less impactful than sample preparation and chromatography, optimizing MS parameters can offer some improvement.
-
Ionization Source: Electrospray ionization (ESI) is generally suitable for a compound like this compound. If significant ion suppression is observed with ESI, atmospheric pressure chemical ionization (APCI) could be explored as it is often less susceptible to matrix effects.[1]
-
MS/MS Transitions: Use multiple reaction monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions to enhance selectivity. For this compound (Molecular Weight: 241.29 g/mol ), the protonated molecule [M+H]⁺ at m/z 242.1 would be the precursor ion. Potential product ions could arise from the cleavage of the azo bond or fragmentation of the dimethylamino group. A common fragmentation for similar N,N-dialkylamino substituted azobenzenes involves the loss of an ethyl radical from the diethylamino group.[2] For the dimethylamino group, a loss of a methyl radical could be a possible fragmentation pathway.
Table 1: Hypothetical MS/MS Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment |
| 242.1 | 121.1 | [HOC₆H₄N₂]⁺ |
| 242.1 | 120.1 | [C₈H₁₀N]⁺ |
| 242.1 | 93.1 | [HOC₆H₄]⁺ |
Note: These are predicted transitions and should be optimized experimentally by infusing a standard solution of the analyte.
Step 4: Calibration and Quantification Strategies
When matrix effects cannot be completely eliminated, specific calibration strategies can be employed to compensate for their impact.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects. The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for a reliable ratio of analyte to internal standard for quantification. If a SIL standard is not available, a structural analogue that behaves similarly chromatographically and in the ion source can be used, but with careful validation.
Data Presentation: Evaluating Method Performance
The following table presents typical validation parameters for the analysis of azo dyes in complex matrices, which can serve as a benchmark for your method development.
Table 2: Typical Performance Characteristics for Azo Dye Analysis Methods
| Parameter | HPLC-DAD | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.04 mg/kg | 0.02 - 0.04 mg/kg |
| Limit of Quantitation (LOQ) | 0.04 - 0.12 mg/kg | 0.05 - 0.13 mg/kg |
| Accuracy (Recovery %) | 96.0 - 102.6% | 85.3 - 121.2% |
| Precision (RSD %) | 0.16 - 2.01% | < 5% |
Data compiled from various studies on azo dye analysis.
Conclusion
Overcoming matrix effects in the analysis of this compound requires a systematic and multi-faceted approach. By combining robust sample preparation, optimized chromatography, and appropriate calibration strategies, researchers can develop reliable and accurate analytical methods. This guide provides a framework for troubleshooting and mitigating these common challenges, ultimately leading to higher quality data in your research and development endeavors.
References
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
- Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds in plasma extracts. Rapid communications in mass spectrometry, 13(12), 1175-1185. [Link]
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography−electrospray−tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. [Link]
- Hewavitharana, A. K. (2011). Matrix effects in liquid chromatography-mass spectrometry. In Liquid Chromatography-Mass Spectrometry (pp. 111-124). Humana Press. [Link]
- European Commission. (2011). Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food. Official Journal of the European Union, L 12, 1-89. [Link]
- Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. [Link]
- Vanhoenacker, G., David, F., & Sandra, P. (2011). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Agilent Technologies. [Link]
- Mofadal, A. A., Yin, Y., Sun, C., & Sun, H. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry, 2018, 8515321. [Link]
- Paseiro-Cerrato, R., Noonan, G. O., & Begley, T. H. (2016). Determination of primary aromatic amines in food contact materials. Current Opinion in Food Science, 12, 14-20. [Link]
- An, J., Schymanski, E. L., & Schulze, T. (2017). A review of analytical methods for the determination of aromatic amines. TrAC Trends in Analytical Chemistry, 90, 1-17. [Link]
- Bartsch, H., Malaveille, C., & Camus, A. M. (1989). Validation and comparative studies on 130 chemicals with S. typhimurium strains and V79 Chinese hamster cells in the development of mutagenicity tests. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 216(4), 215-231. [Link]
- Kebarle, P., & Tang, L. (1993). From ions in solution to ions in the gas phase—the mechanism of electrospray mass spectrometry. Analytical chemistry, 65(22), 972A-986A. [Link]
- PubChem. (n.d.). This compound.
- Kune, C., et al. (2017). Subsequent radical fragmentation reactions of N, N-diethylamino-substituted azobenzene derivatives in a Fourier transform ion cyclotron resonance mass spectrometer using collision-induced dissociation and photodissociation. European Journal of Mass Spectrometry, 23(6), 359-368. [Link]
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
Sources
- 1. providiongroup.com [providiongroup.com]
- 2. Subsequent radical fragmentation reactions of N, N-diethylamino-substituted azobenzene derivatives in a Fourier transform ion cyclotron resonance mass spectrometer using collision-induced dissociation and photodissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Staining Conditions for 4-(4-Dimethylaminophenylazo)phenol
Welcome to the technical support center for 4-(4-Dimethylaminophenylazo)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the successful application of this versatile azo dye in histological and cytological staining.
Introduction: Understanding the Staining Mechanism
4-(4-Dimethylaminophenylazo)phenol is an azo dye with chromophoric properties that make it suitable for biological staining. While a standardized, universal protocol for its use is not widely established, its chemical structure suggests a staining mechanism involving both non-covalent and potentially covalent interactions with tissue components. The dimethylaminophenylazo group can participate in hydrogen bonding and van der Waals forces, leading to selective partitioning into certain tissue structures.
Furthermore, research on the related compound 4-dimethylaminophenol has shown that it can be oxidized to form reactive intermediates that covalently bind to proteins, particularly to cysteine and histidine residues.[1] This suggests that the staining process with 4-(4-Dimethylaminophenylazo)phenol might be enhanced under conditions that promote mild oxidation, leading to a more stable and specific staining of protein-rich structures.
This guide provides a robust starting protocol based on these principles and a comprehensive troubleshooting section to help you optimize staining conditions for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is 4-(4-Dimethylaminophenylazo)phenol and what are its primary applications in a research setting?
4-(4-Dimethylaminophenylazo)phenol is a synthetic organic compound belonging to the azo dye class. Its molecular structure features an azo group (-N=N-) linking a phenol and a dimethylaminophenyl group. This structure is responsible for its color. In a research context, it can be explored as a stain for visualizing various tissue components in histology and cytology, particularly protein-rich structures.
Q2: What is the proposed mechanism of staining with 4-(4-Dimethylaminophenylazo)phenol?
The staining mechanism is likely twofold. Initially, the dye may bind to tissues through non-covalent interactions such as hydrogen bonds and hydrophobic interactions. Additionally, under appropriate conditions, the molecule may undergo oxidation, forming a reactive intermediate that can then covalently bind to nucleophilic amino acid residues in proteins, such as cysteine and histidine, resulting in a more permanent stain.[1]
Q3: Is 4-(4-Dimethylaminophenylazo)phenol considered hazardous?
Yes, you should handle 4-(4-Dimethylaminophenylazo)phenol and its related compounds with care. Safety data sheets for similar compounds indicate that they can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3][4] Always consult the specific safety data sheet (SDS) for the product you are using and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
Q4: Can I use this dye for live-cell imaging?
The suitability of 4-(4-Dimethylaminophenylazo)phenol for live-cell imaging has not been extensively documented. Given its potential to interact with cellular proteins and the conditions required for optimal staining (which may include fixation), it is likely more suitable for fixed tissues and cells. Staining of live cells would require significant optimization and toxicity assessments.
Q5: How should I prepare a stock solution of 4-(4-Dimethylaminophenylazo)phenol?
Due to its aromatic nature, 4-(4-Dimethylaminophenylazo)phenol is expected to have low solubility in water. A stock solution is best prepared in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. A typical starting concentration for a stock solution would be 1-10 mg/mL. This stock can then be diluted to the desired working concentration in an appropriate buffer.
Experimental Protocol: Staining of Paraffin-Embedded Tissue Sections
This protocol is a recommended starting point and may require optimization for your specific tissue type and target of interest.
Reagent Preparation
-
Staining Solution:
-
Prepare a 1 mg/mL stock solution of 4-(4-Dimethylaminophenylazo)phenol in DMSO.
-
For the working solution, dilute the stock solution 1:100 to 1:1000 in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4). The optimal dilution should be determined empirically.
-
-
Oxidizing Agent (Optional):
-
A freshly prepared, very dilute solution of an oxidizing agent like hydrogen peroxide (e.g., 0.01-0.03% in PBS) can be tested to potentially enhance covalent binding. This step requires careful optimization to avoid tissue damage.
-
-
Differentiating Solution:
-
Acidic ethanol (e.g., 0.5-1% HCl in 70% ethanol) can be used to remove non-specific background staining.
-
-
Bluing Reagent:
-
A weak alkaline solution, such as Scott's tap water substitute or 0.2% ammonia water, can be used to restore the blue color of hematoxylin if a counterstain is used.
-
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections by passing them through a graded series of ethanol solutions: two changes of 100% ethanol for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse with distilled water.
-
-
Optional: Mild Oxidation:
-
Incubate sections in a freshly prepared mild oxidizing solution (e.g., 0.01% H₂O₂ in PBS) for 1-2 minutes.
-
Rinse thoroughly with distilled water. Caution: This step may need to be omitted or carefully optimized as it can damage certain epitopes.
-
-
Staining:
-
Incubate the slides in the 4-(4-Dimethylaminophenylazo)phenol working solution for 10-30 minutes at room temperature. The optimal incubation time should be determined experimentally.
-
-
Differentiation:
-
Briefly dip the slides in the acidic ethanol differentiating solution (a few seconds) to remove excess stain. Monitor this step microscopically to achieve the desired staining intensity and background.
-
Immediately stop the differentiation by rinsing in running tap water.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, immerse the slides in a hematoxylin solution (e.g., Mayer's or Harris') for 1-5 minutes.
-
Rinse in running tap water.
-
If necessary, "blue" the hematoxylin by immersing the slides in a bluing reagent for 30-60 seconds.
-
Rinse in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 80%, 95%, and two changes of 100%) for 3 minutes each.
-
Clear the sections in two changes of xylene for 5 minutes each.
-
Mount the coverslip with a xylene-based mounting medium.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for staining with 4-(4-Dimethylaminophenylazo)phenol.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | 1. Stain concentration is too low. 2. Incubation time is too short. 3. pH of the staining solution is not optimal. 4. Inadequate tissue fixation. 5. Over-differentiation. | 1. Increase the concentration of the 4-(4-Dimethylaminophenylazo)phenol working solution. 2. Increase the incubation time. 3. Test a range of pH values for the staining buffer (e.g., pH 6.0-8.0). The binding of azo dyes can be pH-dependent. 4. Ensure proper fixation of the tissue to preserve cellular components. 5. Reduce the time in the differentiating solution or use a less acidic solution. |
| High Background Staining | 1. Stain concentration is too high. 2. Incubation time is too long. 3. Inadequate differentiation. 4. Insufficient rinsing. | 1. Decrease the concentration of the working stain solution. 2. Reduce the incubation time. 3. Increase the duration of the differentiation step or use a slightly more acidic solution. Monitor microscopically. 4. Ensure thorough rinsing after the staining and differentiation steps. |
| Non-Specific Staining | 1. Hydrophobic interactions of the dye with lipids. 2. Electrostatic interactions with charged molecules. 3. Presence of endogenous pigments. | 1. If staining fatty tissues, consider a delipidation step or use a more hydrophilic staining buffer. 2. Adjust the pH or ionic strength of the staining buffer to minimize non-specific electrostatic binding. 3. Observe an unstained control slide to identify endogenous pigments. If present, specific blocking steps may be necessary. |
| Precipitate Formation on Tissue | 1. Stain solution is supersaturated. 2. Contamination of reagents. 3. Interaction of the dye with components of the buffer. | 1. Filter the working stain solution before use. Prepare fresh solutions. 2. Use clean glassware and high-purity reagents. 3. Try a different buffer system for diluting the stock solution. |
Quantitative Data Summary for Protocol Optimization
| Parameter | Range to Test | Recommended Starting Point |
| Stain Concentration | 0.1 - 10 µg/mL | 1 µg/mL |
| Incubation Time | 5 - 60 minutes | 15 minutes |
| Staining pH | 6.0 - 8.0 | 7.4 (PBS) |
| Differentiation Time | 1 - 30 seconds | 5 seconds |
Visualization of the Chemical Structure
Caption: Chemical structure of 4-(4-Dimethylaminophenylazo)phenol.
References
- Eyer, P., & Kiese, M. (1976). Site and mechanism of covalent binding of 4-dimethylaminophenol to human hemoglobin, and its implications to the functional properties. Molecular Pharmacology, 12(5), 753-763.
- Fisher Scientific. (2023). Safety Data Sheet for 4-(4-Dimethylaminophenylazo)benzoic acid sodium salt.
- Fisher Scientific. (2025). Safety Data Sheet for 4-(4-Dimethylaminophenylazo)benzoic acid sodium salt.
Sources
Technical Support Center: A Troubleshooting Guide for Azo Dye Synthesis
Welcome to the Technical Support Center for Azo Dye Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing azo dyes. Here, we address common challenges encountered during experimental work, providing in-depth, field-proven insights to ensure the success of your syntheses. Our approach is grounded in explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during azo dye synthesis in a question-and-answer format.
Q1: Why is my azo dye yield unexpectedly low?
A low yield in azo dye synthesis is a frequent issue that can often be traced back to the instability of the diazonium salt intermediate or suboptimal coupling conditions.[1]
Possible Causes & Corrective Actions:
-
Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to the loss of the reactive species.[2][3]
-
Solution: It is crucial to maintain a low temperature, typically between 0-5°C, throughout the diazotization process and until the coupling reaction is initiated.[4][5] This can be achieved using an ice-salt bath and ensuring slow, dropwise addition of reagents to control any exothermic reactions.[5][6]
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants, particularly an insufficient amount of sodium nitrite or acid during diazotization, will result in incomplete formation of the diazonium salt.[4][5]
-
Solution: Use a slight excess of sodium nitrite and ensure a strongly acidic medium to facilitate the complete conversion of the primary aromatic amine to its diazonium salt.[5]
-
-
Side Reactions: At temperatures above 5-10°C, the newly formed diazonium salt can react with the unreacted primary amine to form a diazoamino compound (a triazene), which is a common impurity that reduces the yield of the desired azo dye.[5]
-
Solution: Strict temperature control is paramount. Adding the sodium nitrite solution slowly with vigorous stirring helps to prevent localized temperature increases and minimizes this side reaction.[5]
-
Q2: The color of my synthesized azo dye is incorrect or appears weak. What went wrong?
An "off-color" or weakly colored product is a strong indicator of either the presence of impurities or that the coupling reaction did not proceed as expected.[1]
Possible Causes & Corrective Actions:
-
Incorrect pH for Coupling: The pH of the coupling reaction is a critical parameter that dictates the reactivity of the coupling component.[4][7]
-
For Phenolic Coupling Components: A mildly alkaline pH (typically >7.5) is required to deprotonate the phenol to the more reactive phenoxide ion.[4][8]
-
For Aromatic Amine Coupling Components: A mildly acidic pH (typically <6) is necessary.[4][8] If the pH is too low, the amine will be protonated and unreactive. If it's too high, side reactions can occur.
-
Solution: Carefully monitor and adjust the pH of the reaction mixture before and during the addition of the diazonium salt solution. The use of buffers can help maintain the optimal pH range.[5]
-
-
Oxidation of the Coupling Component: Phenols and aromatic amines are susceptible to oxidation, especially under alkaline conditions, which can lead to the formation of colored impurities and a reduction in the available coupling agent.[5]
-
Solution: Keep the solution of the coupling component cool and consider performing the reaction under an inert atmosphere (e.g., nitrogen) if oxidation is a significant concern.[5]
-
-
Formation of Isomers: Azo coupling typically occurs at the para position of the activated aromatic ring. If this position is blocked, coupling may occur at the ortho position, leading to a mixture of isomers with potentially different colors.[5][9]
-
Solution: If possible, select a coupling component where the para position is available. If isomer formation is unavoidable, purification by chromatography may be necessary to isolate the desired product.[5]
-
Q3: My final product is difficult to purify and contains insoluble materials. How can I improve this?
Purification of azo dyes can be challenging due to their often low solubility and the presence of various byproducts.
Possible Causes & Corrective Actions:
-
Presence of Polymeric Byproducts: Insoluble materials can sometimes be polymeric byproducts formed during the synthesis.
-
Solution: A hot filtration step during recrystallization can be effective in removing these insoluble impurities.[1]
-
-
Inappropriate Recrystallization Solvent: The choice of solvent is critical for successful recrystallization.
-
Solution: If standard solvents are ineffective, consider using a solvent mixture. For water-soluble dyes, techniques like high-speed countercurrent chromatography can be employed for purification.[10][11] For dyes with low solubility in common experimental buffers, preparing a concentrated stock solution in a polar organic solvent first can be an effective strategy.[12]
-
-
Salting Out: In many preparations, sodium chloride is used to precipitate the dye, which can lead to inorganic salt contamination in the final product.[11][13]
-
Solution: Thoroughly wash the filtered product with a saturated salt solution to remove excess inorganic salts, followed by recrystallization from hot water or another suitable solvent.[13]
-
Frequently Asked Questions (FAQs)
-
What is the role of the acid in the diazotization reaction? The acid serves two primary purposes: it reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ, which is the diazotizing agent, and it maintains a low pH to stabilize the resulting diazonium salt.[4][6]
-
How can I confirm the formation of the diazonium salt? A spot test with a solution of β-naphthol can be used. A small amount of the reaction mixture is added to the β-naphthol solution; the immediate formation of a brightly colored azo dye indicates the presence of the diazonium salt.[4]
-
Why is it important to use the diazonium salt solution immediately after preparation? Aryl diazonium salts are generally unstable, even at low temperatures, and will decompose over time, leading to a decrease in the yield of the azo dye.[2][3] Alkyl diazonium salts are even more unstable.
Experimental Protocol: Synthesis of Methyl Orange
This protocol provides a detailed methodology for the synthesis of methyl orange, a common azo dye and pH indicator.[13][14][15]
Materials:
-
Sulfanilic acid
-
Anhydrous sodium carbonate
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
N,N-dimethylaniline
-
Glacial acetic acid
-
20% Sodium hydroxide solution
-
Sodium chloride
Procedure:
-
Preparation of the Diazonium Salt:
-
In a 250 mL conical flask, dissolve 10.5 g of sodium sulfanilate dihydrate and 2.65 g of anhydrous sodium carbonate in 100 mL of water, warming gently to obtain a clear solution.[13]
-
Cool the solution to about 15°C and add a solution of 3.7 g of sodium nitrite in 10 mL of water.[13]
-
In a 600 mL beaker, prepare a mixture of 10.5 mL of concentrated hydrochloric acid and 60 g of crushed ice.[13]
-
Slowly and with constant stirring, add the sulfanilate solution to the ice-cold acid mixture. Fine crystals of the diazobenzene sulfonate will separate. Do not filter these crystals.[13]
-
After 15 minutes, test for the presence of free nitrous acid using potassium iodide-starch paper.[13]
-
-
Azo Coupling:
-
In a separate flask, dissolve 6.05 g of N,N-dimethylaniline in 3.0 mL of glacial acetic acid.[13]
-
Add this solution with vigorous stirring to the suspension of the diazotized sulfanilic acid. Allow the mixture to stand for 10 minutes. The red, acidic form of methyl orange will begin to separate.[13]
-
-
Isolation and Purification:
-
Slowly add 35 mL of 20% sodium hydroxide solution with stirring. The mixture will turn a uniform orange color as the sodium salt of methyl orange precipitates.[13]
-
Add approximately 10 g of sodium chloride to aid in the precipitation of the product and heat the mixture to 80-90°C until the salt has dissolved.[13]
-
Allow the mixture to cool undisturbed for 15 minutes, then cool further in an ice-water bath.[13]
-
Filter the methyl orange using a Büchner funnel, applying gentle suction. Wash the precipitate with a small amount of saturated salt solution and drain well.[13]
-
Recrystallize the crude product from hot water (approximately 150 mL). If necessary, filter the hot solution to remove any insoluble impurities.[13]
-
Allow the filtrate to cool slowly to form crystals. Filter the purified methyl orange, wash with a small amount of cold water, and allow it to dry.
-
Visualizing the Process
Diagram 1: General Workflow for Azo Dye Synthesis
Caption: A generalized workflow for the synthesis of azo dyes.
Diagram 2: Troubleshooting Logic for Low Azo Dye Yield
Caption: A decision tree for troubleshooting low yield in azo dye synthesis.
References
- Azo coupling. (n.d.). Grokipedia.
- Synthesis of methyl orange from sulphanilic acid. (n.d.). ResearchGate.
- optimizing coupling reaction conditions for azo dyes. (2025, December). BenchChem.
- Synthesis Methyl Orange. (n.d.). Scribd.
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong.
- Technical Support Center: Synthesis of Azo Dyes. (2025). BenchChem.
- Optimization of the kind and amount of acid for diazotization reaction. (n.d.). ResearchGate.
- Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography. (n.d.). Taylor & Francis.
- Synthesis of Methyl Orange Dye. (n.d.). Slideshare.
- Manual of the online synthesis of methyl orange. (n.d.). VU University Amsterdam.
- Experiment 17 Preparation of Methyl Orange. (n.d.). GCW Gandhi Nagar Jammu.
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). Organic Process Research & Development.
- Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments. (2025, December). BenchChem.
- Coupling Reactions of Aryl Diazonium Salts. (2019, June 5). Chemistry LibreTexts.
- Azo Coupling. (n.d.). Organic Chemistry Portal.
- Technical Support Center: Troubleshooting Niazo Synthesis. (2025). BenchChem.
- Structures, Stability, and Safety of Diazonium Salts. (n.d.). ResearchGate.
- A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. (2016, April 26). AKJournals.
- Aliphatic Amines Unlocked for Selective Transformations through Diazotization. (2024, December 12). PMC - NIH.
- Optimization of the diazotization and hydrolysis reaction conditions. (n.d.). ResearchGate.
- Bacteriological Removal of Azo Dyes: An Eco-Friendly Approach. (n.d.). ResearchGate.
- DIAZONIUM SALTS. (n.d.). eGyanKosh.
- Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid. (2024, December 4). ResearchGate.
- Azo Dye Removal Technologies. (n.d.). Austin Publishing Group.
- Synthesis, Characterization of Azo Dyes and their Biological Studies. (n.d.). ResearchGate.
- Diazonium Salt Side Reaction (Azo Dye Formation). (2017, March 13). YouTube.
- A Method for the Purification of Certain Azo Dyes. (1919, February 24). Journal of Industrial & Engineering Chemistry.
- Overcoming the low solubility of azo dyes in experimental buffers. (2025). BenchChem.
- Common Problems & Corrective Action in Azoic Dyeing. (n.d.). Slideshare.
- Coupling Reactions of Aryl Diazonium Salts. (2019, June 5). Chemistry LibreTexts.
- Microbial Strategies for Discoloration and Detoxification of Azo Dyes from Textile Effluents. (n.d.). ResearchGate.
- Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. (2024, May 30). Journal of Chemical Education.
- Diazonium compound. (n.d.). Wikipedia.
- Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018, July 31). Asian Journal of Chemistry.
- FORMATION OF SOME NOVEL DISPERSE AZO DYES: SYNTHESIS, CHARACTERISATION AND PRINTING PROPERTIES. (n.d.). TSI Journals.
- CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. (n.d.). IIP Series.
- The Synthesis of Azo Dyes. (n.d.). University of the West Indies.
- Classifications, properties, recent synthesis and applications of azo dyes. (2020, January 31). PMC - NIH.
- From Biomass to Adsorbent: A Comprehensive Review on Bio-Derived Carbons for Dye Removal. (2026, January 9). MDPI.
- The continuous flow synthesis of azos. (2024, January 26). PMC - NIH.
- Synthesis and Characterization of Azo Dye Para Red and New Derivatives. (2025, August 9). ResearchGate.
- Tuning the aqueous solubility, chemical reactivity and absorption wavelength of azo dye through systematic adjustment of molecular charge density: a DFT study. (n.d.). Taylor & Francis Online.
- Azo coupling. (n.d.). Wikipedia.
- Synthesis of an azo dye. (2021, May 12). YouTube.
- The continuous flow synthesis of azos. (2024, January 2). ResearchGate.
- Making an Azo Dye from Phenol. (2023, January 22). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cuhk.edu.hk [cuhk.edu.hk]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Azo Coupling [organic-chemistry.org]
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Technical Support Center: Enhancing the Solubility of 4-Hydroxy-4'-dimethylaminoazobenzene for Cell-Based Assays
Welcome to the technical support center for 4-Hydroxy-4'-dimethylaminoazobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this hydrophobic compound in cell-based assays.
I. Understanding the Challenge: The Hydrophobic Nature of this compound
This compound is a hydrophobic molecule, a characteristic that often leads to precipitation when introduced into the aqueous environment of cell culture media. [1]This phenomenon, known as "crashing out," can significantly impact the accuracy and reproducibility of experimental results. [2]Factors such as the final concentration of the compound, the solvent used for the stock solution, and the temperature of the media can all contribute to solubility issues. [2][3][4]
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound. [5][6][7]It is capable of dissolving both polar and nonpolar compounds and is miscible with water and cell culture media. [7]It is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in the cell culture medium. [8] Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The maximum tolerated concentration of DMSO is highly dependent on the cell line. [9]As a general guideline, the final concentration of DMSO in the cell culture medium should be kept at or below 0.5% (v/v) to minimize cytotoxic effects. [8][9]For sensitive cell lines, particularly primary cells, a final concentration of 0.1% or lower is advisable. [8][10]It is always best practice to perform a dose-response curve to determine the no-effect concentration of DMSO for your specific cell line. [9] Q3: My compound precipitates immediately when I add it to the cell culture medium. What should I do?
A3: Immediate precipitation is a common issue with hydrophobic compounds. [2]This is often due to the compound's low aqueous solubility and the rapid dilution of the organic solvent in the aqueous media. [2]To address this, try the following:
-
Decrease the final working concentration: The concentration of the compound may be exceeding its solubility limit in the media. [2]* Perform serial dilutions: Instead of adding the concentrated stock solution directly to the media, perform a series of dilutions in pre-warmed (37°C) culture media. [2]* Add the compound dropwise while gently vortexing: This gradual addition can help prevent rapid solvent exchange and precipitation. [2] Q4: I am observing precipitation in my culture plates after a few hours or days of incubation. What could be the cause?
A4: Delayed precipitation can be caused by several factors:
-
Temperature fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility. [3][4]* Media evaporation: In long-term cultures, evaporation can concentrate the compound, leading to precipitation. [3][4]Ensure proper humidification of the incubator. [4]* pH changes: Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. [2]The solubility of azobenzene derivatives can be pH-dependent. [11][12]
III. Troubleshooting Guide: Step-by-Step Solutions
This section provides a structured approach to troubleshooting common solubility issues.
Problem 1: Immediate Precipitation Upon Addition to Media
-
Possible Cause: The final concentration of this compound exceeds its aqueous solubility limit.
-
Solution:
-
Determine the Maximum Soluble Concentration: Conduct a solubility test by preparing a series of dilutions of your stock solution in cell culture medium. Visually inspect for precipitation.
-
Optimize the Dilution Method:
-
Problem 2: Delayed Precipitation in the Incubator
-
Possible Cause: Instability of the compound in the culture medium over time.
-
Solution:
-
Monitor Media pH: Regularly check the pH of your culture medium, especially in dense cultures.
-
Replenish the Medium: For long-term experiments, consider replenishing the cell culture medium with a freshly prepared compound solution at regular intervals. [5] 3. Maintain a Stable Environment: Minimize the time that culture vessels are outside the incubator to avoid temperature fluctuations. [3]Ensure the incubator has adequate humidity to prevent evaporation. [4] Problem 3: Cell Toxicity or Altered Phenotype in Vehicle Control
-
-
Possible Cause: The concentration of the solvent (e.g., DMSO) is too high for the specific cell line.
-
Solution:
-
Perform a Solvent Toxicity Assay: Determine the maximum tolerated concentration of your solvent by performing a viability assay (e.g., MTT, Trypan Blue exclusion) with a range of solvent concentrations. [9] 2. Adjust Stock Solution Concentration: Prepare a more concentrated stock solution. This allows you to add a smaller volume to your media to reach the desired final compound concentration while keeping the final solvent concentration within a safe range. [9]
-
IV. Advanced Solubilization Strategies
If standard methods are insufficient, consider these advanced techniques:
A. Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes. [13][14]This can be an effective way to increase the solubility of azobenzene-based probes without interfering with cellular integrity. [13][15]
B. Formulation with Bovine Serum Albumin (BSA)
BSA is a protein that can act as a carrier for hydrophobic molecules in cell culture. [16][17]It can improve the solubility of hydrophobic drugs and facilitate their delivery into cells. [16][18]
C. pH Adjustment
The solubility of some compounds is pH-dependent. For hydroxy-substituted azobenzenes, changes in pH can affect their isomerization rates and potentially their solubility. [11][12]However, be cautious when adjusting the pH of the cell culture medium, as this can impact cell health. [2]
V. Experimental Protocols and Data Presentation
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 2.41 mg.
-
Add the appropriate volume of 100% DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. [19]
Protocol 2: Determining the Maximum Tolerated DMSO Concentration
-
Cell Plating: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of DMSO Dilutions: Prepare a series of dilutions of your cell culture medium containing various concentrations of DMSO (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%). Include a control medium with no DMSO. [9]3. Treatment: Replace the existing medium with the prepared DMSO-containing or control media.
-
Incubation: Incubate the plate for your intended experimental duration (e.g., 24, 48, or 72 hours). [9]5. Viability Assay: Perform a cell viability assay, such as the MTT assay, to determine the percentage of viable cells at each DMSO concentration. [20]
Data Summary: Recommended Final DMSO Concentrations for Various Cell Lines
| Cell Type | General Recommendation | Sensitive/Primary Cells |
| Final DMSO Concentration | ≤ 0.5% (v/v) [8][9] | ≤ 0.1% (v/v) [8][10] |
VI. Visualizing the Workflow
Decision Tree for Optimizing Solubility
Caption: A decision tree for troubleshooting solubility issues.
VII. References
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing. [Link]
-
Royal Society of Chemistry. Cyclodextrin as a water-soluble host of azobenzene-based pH probe enables long-term monitoring. [Link]
-
MethodsX via PMC. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Link]
-
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Scientist Solutions. DMSO in cell based assays. [Link]
-
Journal of Visualized Experiments via PMC. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
-
ResearchGate. Can culture media without FBS be used to dissolve hydrophobic drugs? [Link]
-
LifeTein. DMSO usage in cell culture. [Link]
-
ResearchGate. Hi, can anyone tell me how to dissolve a hydrophobic compound..? [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Semantic Scholar. Cyclodextrin as water-soluble host of azobenzene-based pH probe enables long-term monitoring. [Link]
-
Archives of Toxicology via PMC. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. The Effectiveness of Bovine Serum Albumin (BSA) Nanoparticles as Carriers in Drug Delivery Systems: A Review. [Link]
-
ACS Publications. pH-Dependent cis → trans Isomerization Rates for Azobenzene Dyes in Aqueous Solution. [Link]
-
ACS Publications. Reversible Light-Induced Dimerization of Secondary Face Azobenzene-Functionalized β-Cyclodextrin Derivatives. [Link]
-
International Journal of Nanomedicine via PMC. Engineered bovine serum albumin-based nanoparticles with pH-sensitivity for doxorubicin delivery and controlled release. [Link]
-
YouTube. What Is BSA In Biochemistry? [Link]
-
ResearchGate. A study on the adsorption of bovine serum albumin onto electrostatic microspheres: Role of surface groups. [Link]
-
Royal Society of Chemistry. Reversible photo-responsive vesicle based on the complexation between an azobenzene containing molecule and α-cyclodextrin. [Link]
-
ResearchGate. Light‐triggered reversible solubility of α‐cyclodextrin and azobenzene moiety complexes in PDMAA‐co‐PAPA via molecular recognition. [Link]
-
PubChem. This compound. [Link]
-
International Journal of Nanomedicine via PMC. Bovine serum albumin nanoparticles as controlled release carrier for local drug delivery to the inner ear. [Link]
-
precisionFDA. This compound. [Link]
-
PubChem. 4-Hydroxyazobenzene. [Link]
-
ResearchGate. 2‐Hydroxyazobenzenes to Tailor pH Pulses and Oscillations with Light. [Link]
-
OEHHA. 4-Dimethylaminoazobenzene. [Link]
-
NJ.gov. HAZARD SUMMARY for 4-DIMETHYLAMINO-AZOBENZENE. [Link]
-
EPA. 4-Dimethylaminoazobenzene. [Link]
-
BioAgilytix. Cell-Based Assay. [Link]
-
ACS Publications. Solubilities of Azobenzene, p-Hydroxyazobenzene, and p-Dimethylaminoazobenzene in Supercritical Carbon Dioxide. [Link]
-
ERIC. Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. [Link]
-
ResearchGate. Effect of solvent on cis‐to‐trans isomerization of 4‐hydroxyazobenzene aggregated through intermolecular hydrogen bonds. [Link]
-
NJ Bio, Inc. Cell Based Functional Assay including Cytotoxicity Assays. [Link]
-
Bioanalysis Zone. In the Zone: cell-based assays. [Link]
-
MilliporeSigma. Solvent Miscibility Table. [Link]
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- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
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- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
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Technical Support Center: Refining HPLC Separation of 4-Dimethylaminoazobenzene (DAB) and its Metabolites
Welcome to the technical support center for the chromatographic analysis of 4-Dimethylaminoazobenzene (DAB) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are working to develop, optimize, and troubleshoot HPLC methods for these specific compounds. Here, we move beyond generic advice to provide in-depth, mechanistically-grounded solutions to common challenges encountered in the lab.
Section 1: Troubleshooting Guide
This section addresses specific, frequently encountered problems in a question-and-answer format. Each solution is based on fundamental chromatographic principles to empower you to make informed decisions.
Question 1: I'm seeing significant peak tailing for my DAB metabolites, especially the primary and secondary amines. What's causing this and how can I fix it?
Answer:
This is a classic problem when analyzing basic, amine-containing compounds on standard silica-based reversed-phase columns. The primary cause is unwanted secondary interactions between the positively charged amine groups on your analytes and negatively charged, deprotonated silanol groups (Si-O⁻) on the stationary phase surface.[1][2] This leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), causing the peaks to tail.
Here is a systematic approach to eliminate this issue:
Step 1: Evaluate and Adjust Mobile Phase pH The ionization state of both your analytes and the column's silanol groups is controlled by pH.
-
The Causality: Silanol groups on typical silica columns have a pKa in the range of 3.5-4.5. Above this pH, they become increasingly deprotonated and are more likely to interact with protonated basic analytes.[3] Your DAB metabolites, being amines, will be protonated (positively charged) at acidic pH. To minimize the unwanted ionic interactions, you need to suppress the ionization of the silanol groups by operating at a low pH.[2][4]
-
Protocol:
-
Determine the pKa of your key metabolites.
-
Adjust your mobile phase to a pH at least 2 units below the pKa of the silanol groups. A pH of 2.5-3.0 is a common and effective starting point.[2]
-
Use a suitable buffer (e.g., 10-25 mM phosphate or formate) to maintain a stable pH throughout the run.[5] Inadequate buffering can lead to pH shifts on the column and cause irreproducible peak shapes.[1]
-
Step 2: Employ a Modern, Base-Deactivated Column Older columns (Type A silica) have a higher concentration of acidic silanol groups. Modern columns are specifically designed to minimize these effects.
-
The Causality: Column manufacturers now use higher purity silica and advanced bonding and end-capping techniques to shield the underlying silica surface.[2] "End-capping" uses a small silane reagent (like trimethylchlorosilane) to block many of the remaining accessible silanol groups after the primary C18 chains are bonded. This creates a more inert, hydrophobic surface with fewer sites for secondary interactions.
-
Recommendation: If you are using an older column, switch to a modern, high-purity, base-deactivated C18 or C8 column. Look for columns specifically marketed for excellent peak shape with basic compounds.
Step 3: Consider Mobile Phase Additives (A Last Resort) If pH adjustment and a modern column are insufficient, a "sacrificial base" can be added to the mobile phase.
-
The Causality: A small, basic additive like triethylamine (TEA) will compete with your analytes for the active silanol sites. TEA, being in much higher concentration, effectively masks these sites, preventing your analytes from interacting with them and thereby improving peak shape.
-
Protocol:
-
Start with a low concentration of TEA, typically 0.1% (v/v), in your mobile phase.
-
Be aware that TEA can suppress ionization in mass spectrometry and may have a high UV cutoff, so check for compatibility with your detector.
-
Question 2: My resolution is poor between the parent DAB and its N-demethylated metabolites. How can I improve this separation?
Answer:
Separating structurally similar compounds like DAB and its demethylated metabolites (N-methyl-4-aminoazobenzene and 4-aminoazobenzene) requires careful optimization of mobile phase selectivity.
Step 1: Optimize the Organic Modifier Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they offer different selectivities.
-
The Causality: Methanol is a protic solvent capable of hydrogen bond donation, while acetonitrile is aprotic but has a strong dipole moment.[3] These different properties alter the overall polarity of the mobile phase and how it interacts with both the stationary phase and your analytes, which can change the elution order and spacing of peaks.
-
Protocol:
-
If you are using acetonitrile, prepare a mobile phase of equivalent solvent strength with methanol and run the separation.
-
Observe the changes in selectivity. Often, one solvent will provide a superior separation over the other.
-
You can also test ternary mixtures (e.g., Water/Acetonitrile/Methanol) to fine-tune the separation.
-
Step 2: Adjust the Gradient Slope A steep gradient can cause closely eluting peaks to merge. A shallower gradient can significantly improve resolution.
-
The Causality: A shallower gradient increases the residence time of the analytes on the column in the "elution window" where they are migrating. This gives more time for the subtle differences in their interaction with the stationary phase to take effect, leading to better separation.
-
Protocol:
-
Identify the time window in your current gradient where the metabolites of interest elute.
-
Modify the gradient to be shallower across that specific window. For example, if the peaks elute between 40% and 50% B, change the gradient from a 1-minute ramp to a 5-minute ramp across this range.
-
Step 3: Control the Temperature Column temperature affects mobile phase viscosity and mass transfer kinetics, which can alter selectivity.
-
The Causality: Increasing temperature lowers the mobile phase viscosity, which can improve column efficiency (narrower peaks). It can also subtly change the retention characteristics of different analytes, sometimes even reversing the elution order.
-
Protocol:
-
Use a column oven for precise temperature control.
-
Test the separation at different temperatures (e.g., 25°C, 35°C, and 45°C).
-
Ensure the system is fully equilibrated at the new temperature before each run to ensure reproducible retention times.
-
Data Presentation: Sample Gradient Optimization
| Parameter | Method 1 (Initial) | Method 2 (Optimized) | Rationale |
| Time (min) | % Acetonitrile | % Acetonitrile | |
| 0.0 | 20 | 20 | Start at the same initial condition. |
| 1.0 | 20 | 20 | Longer isocratic hold for equilibration. |
| 8.0 | 90 | 45 | Shallower gradient slope in the critical elution window. |
| 10.0 | 90 | 70 | Second ramp to elute more hydrophobic compounds. |
| 12.0 | 20 | 90 | Final ramp for column wash. |
| 15.0 | 20 | 20 | Re-equilibration. |
Question 3: My retention times are drifting from one injection to the next. What are the likely causes?
Answer:
Retention time instability is a common issue that points to a lack of equilibrium or inconsistencies in the mobile phase.
1. Insufficient Column Equilibration:
-
The Causality: When running a gradient, the stationary phase surface and the mobile phase within the column pores need to return to the initial conditions before the next injection. If the equilibration time is too short, the starting conditions for the next run will be inconsistent, leading to drifting retention times.
-
Solution: As a rule of thumb, equilibrate the column with at least 10-15 column volumes of the initial mobile phase. You can calculate the column volume (Vc) using Vc ≈ 0.5 * L * d², where L is the column length and d is its internal diameter (in cm). For a 4.6 x 150 mm column, this is about 1.5 mL, requiring a 15 mL equilibration volume.
2. Mobile Phase Preparation and Stability:
-
The Causality: If the mobile phase is not prepared consistently, or if one component evaporates faster than another (e.g., organic solvent from an unsealed bottle), its composition will change over time, affecting retention.[5] Buffers can also support microbial growth if left for extended periods.
-
Solution:
3. Temperature Fluctuations:
-
The Causality: As mentioned before, temperature affects viscosity and retention. If the laboratory's ambient temperature changes significantly and you are not using a column oven, retention times can drift.
-
Solution: Always use a thermostatically controlled column compartment.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for 4-Dimethylaminoazobenzene (DAB)?
The metabolism of DAB is a complex process primarily occurring in the liver, mediated by cytochrome P450 enzymes.[7][8] The main initial pathways are N-demethylation and aromatic hydroxylation.[7] These reactions produce more polar metabolites that can be more easily excreted.
Caption: Troubleshooting workflow for split peaks in HPLC.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause the analyte band to distort as it enters the column. Always try to dissolve your sample in the initial mobile phase composition. * Partially Blocked Frit/Column Void: Contaminants from the sample can build up on the inlet frit, or the packed bed can settle, creating a void. [1]This causes the sample to travel through two different paths, resulting in a split peak. Try back-flushing the column (if the manufacturer permits) or replacing the column if the problem persists. [1]Using a guard column is an excellent preventative measure. [9]
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
- Levine, W. G. (1978). Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat. Drug Metabolism and Disposition, 6(3), 265-272.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Chromatography Forum. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide.
- Benchchem. (n.d.). Unveiling the Biological Activities of 4'-Ethyl-4-dimethylaminoazobenzene Derivatives: A Technical Guide.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. mastelf.com [mastelf.com]
- 7. Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Minimizing Interference in Fluorescent Measurements of 4-Hydroxy-4'-dimethylaminoazobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing 4-Hydroxy-4'-dimethylaminoazobenzene. This document provides in-depth troubleshooting advice and practical solutions to common challenges encountered during fluorescence-based experiments with this compound. Our goal is to empower you with the scientific rationale and proven methodologies to ensure the accuracy and reproducibility of your results.
Section 1: Understanding the Fluorophore - Key Properties of this compound
This section addresses fundamental questions about the molecule's behavior, which is critical for designing robust experiments and correctly interpreting your data.
Q1: What are the key structural and photophysical properties of this compound that I should be aware of?
A1: this compound is not a conventional fluorophore but rather a photochromic azo dye with specific characteristics that influence its use in fluorescence-based assays.[1][2][3]
-
"Push-Pull" System: The molecule features an electron-donating hydroxyl (-OH) group and a powerful electron-donating dimethylamino (-N(CH₃)₂) group at opposite ends of the azobenzene scaffold.[1] This "push-pull" electronic structure makes its absorption and emission properties highly sensitive to the local microenvironment.
-
Photoisomerization: Like other azobenzenes, this molecule can exist in two isomeric forms: a thermally stable trans isomer and a metastable cis isomer.[1] It can be switched between these states using light of specific wavelengths. This photo-switching is highly dependent on the solvent environment and can be a source of signal instability if not controlled.[4][5]
-
Environmental Sensitivity: Its fluorescence is profoundly affected by solvent polarity, pH, and temperature.[6][7][8][9] This sensitivity, while useful for some sensing applications, can be a major source of experimental interference if not meticulously controlled.
Q2: How do common environmental factors specifically alter the fluorescence of this compound?
A2: The "push-pull" nature of this compound makes it exceptionally sensitive to its surroundings. Understanding these effects is the first step in minimizing interference.
-
Solvent Polarity: Increasing solvent polarity generally causes a "red shift" (a shift to longer wavelengths) in the emission spectrum.[6][10] This is due to the stabilization of the excited state dipole moment by polar solvent molecules.[6] Switching between solvents like ethanol and DMSO, for instance, can alter both the peak emission wavelength and the fluorescence intensity.[10][11]
-
pH: The fluorescence of molecules with ionizable groups, like the hydroxyl group on this compound, is often pH-dependent.[7][8][9] Protonation or deprotonation of the hydroxyl group alters the electronic structure of the molecule, which in turn changes its fluorescent properties.[9] It is crucial to use a well-buffered system to maintain a stable pH throughout your experiment.
-
Temperature: An increase in temperature typically leads to a decrease in fluorescence intensity.[9] This is because higher temperatures increase the frequency of molecular collisions, which provides a non-radiative pathway for the molecule to return to its ground state (a process known as collisional or thermal quenching).[9]
| Environmental Factor | Effect on Fluorescence | Mitigation Strategy |
| Increasing Solvent Polarity | Red shift in emission spectrum; potential change in intensity.[6][10] | Maintain a consistent solvent system throughout all experiments and controls. |
| Changing pH | Alters fluorescence intensity due to protonation/deprotonation of the hydroxyl group.[8][9] | Use a robust buffer system to maintain a constant pH. |
| Increasing Temperature | Decreases fluorescence intensity (thermal quenching).[9] | Ensure all measurements are performed at a stable, controlled temperature. |
Section 2: Troubleshooting Guide - Diagnosing and Solving Specific Issues
This section is designed to help you identify and resolve specific problems you may encounter during your experiments.
Problem: My signal-to-noise ratio is poor due to high background fluorescence.
High background is one of the most common issues in fluorescence assays. The key is to systematically identify and eliminate the source.
Caption: The principle of spectral overlap and its correction via compensation.
Q: How do I correct for spectral overlap?
A: You must perform compensation , which is a mathematical correction that subtracts the contribution of one fluorophore's signal from another's detector. [12][13][14]This process is essential for accurate multi-color analysis. [12]
-
The Requirement: Single-Stain Controls: To perform compensation, you need to prepare a control sample for each individual fluorophore you are using in your experiment. [12][15]For example, if you are using Fluorophore A and Fluorophore B, you will need:
-
A sample stained only with Fluorophore A.
-
A sample stained only with Fluorophore B.
-
An unstained sample to set background levels. [12]
-
-
The Process:
-
Run your single-stain control for Fluorophore A.
-
Measure the signal in its primary detector (Detector A) and also measure how much signal "bleeds through" into Detector B.
-
This bleed-through percentage is used by the software (e.g., in a flow cytometer or imaging software) to calculate a correction factor.
-
The software then applies this correction to your multi-color sample, ensuring that the signal reported in Detector B is only from Fluorophore B. [13][14] 5. This process is repeated for all fluorophores in your panel.
(See Section 4 for a detailed protocol).
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the essential controls for any fluorescence experiment with this compound?
A1: Your experiment is only as good as your controls. The following are non-negotiable:
-
Unstained Control: A sample prepared in the exact same way as your experimental samples but without any fluorescent labels. This is essential to determine the baseline level of autofluorescence. [16][12]* Single-Stain Controls: If performing multi-color experiments, you need a control for each fluorophore to set up compensation correctly. [12][15]* Positive/Negative Biological Controls: These are samples where you expect a high signal (positive) or no signal (negative) based on the biological question. They validate that your assay is working as intended.
Q2: What kind of microplate should I use for my fluorescence measurements?
A2: The choice of microplate is critical. For fluorescence intensity measurements, you should always use opaque black microplates . [17]Transparent plates are for absorbance, and white plates are for luminescence. [17]Black plates minimize both well-to-well crosstalk and background from scattered excitation light, maximizing your signal-to-noise ratio. [17] Q3: My test compounds are colored. How might this interfere with my assay?
A3: Colored compounds can cause significant interference through a process called inner filter effect or by directly absorbing light. If a compound absorbs light at either the excitation or emission wavelength of your fluorophore, it will reduce the amount of light that reaches the fluorophore or the detector, respectively. This leads to an artificial decrease in signal (quenching), which could be misinterpreted as a biological effect. Always run a control where you measure the effect of the compound on the fluorophore's signal in a simple buffer system to identify such artifacts.
Section 4: Key Experimental Protocols
These protocols provide step-by-step guidance for critical quality control procedures.
Protocol 1: Quenching Autofluorescence from Lipofuscin with Sudan Black B
This protocol is adapted for tissue sections and is particularly useful for tissues from older animals where lipofuscin accumulation is high. [18]
-
Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B (SBB) in 70% ethanol. Mix well and filter to remove any undissolved particles.
-
Rehydration: After deparaffinization (if applicable), rehydrate your tissue sections through a series of graded ethanol washes and finally into PBS.
-
Incubation: Incubate the sections in the SBB solution for 5-10 minutes at room temperature in the dark.
-
Differentiation: Briefly wash the sections in 70% ethanol for 1-3 minutes to remove excess SBB. This step is crucial; over-washing can reduce quenching efficiency, while under-washing can leave background precipitate.
-
Washing: Wash the sections thoroughly with PBS (3 x 5 minutes).
-
Staining: Proceed with your standard immunofluorescence or chemical staining protocol.
Protocol 2: Step-by-Step Guide to Compensation for Spectral Overlap
This protocol provides a general workflow for setting compensation, typically on a flow cytometer, but the principles apply to multi-color microscopy as well.
-
Instrument Setup: Ensure the instrument is calibrated and performing within specifications using standard beads. [15]2. Set Voltages: Use your unstained sample to set the Forward Scatter (FSC) and Side Scatter (SSC) voltages to place your cell population on scale. Adjust the fluorescence detector voltages (PMT voltages) so that the background fluorescence of the unstained cells is low but on scale.
-
Run Single-Stain Controls:
-
Run your first single-stain control (e.g., Fluorophore A).
-
Adjust the voltage for its primary detector (Detector A) so the positive signal is on scale and well-separated from the negative population.
-
Observe the signal from this control in all other detectors (e.g., Detector B, C, etc.). This is the bleed-through.
-
-
Apply Compensation:
-
Using the instrument's software, adjust the compensation value for Detector B to subtract the bleed-through signal from Fluorophore A.
-
The compensation is set correctly when the median fluorescence intensity of the positive population in the spillover channel (Detector B) is the same as the median of the negative population in that same channel. [15]5. Repeat for All Fluorophores: Repeat steps 3 and 4 for every single-stain control in your panel. It is often best to start with the fluorophore emitting at the longest wavelength (far-red) and work your way down to the shortest wavelength. [15]6. Verification: Once all compensation values are set, run your multi-color stained sample to acquire your experimental data.
-
References
- FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]
- SouthernBiotech. (n.d.). How to Reduce Autofluorescence. [Link]
- CYM - Cytometry. (n.d.). Spectral Overlap. [Link]
- Bio-Rad Antibodies. (n.d.).
- Creative Bioarray. (n.d.).
- Expert Cytometry. (2013, May 6). An Introduction to Spectral Overlap and Compensation Protocols in Flow Cytometry. [Link]
- BosterBio. (n.d.). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. [Link]
- Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. [Link]
- Patsiou, D. et al. (n.d.). Review of Fluorescence Spectroscopy in Environmental Quality Applications. National Institutes of Health (NIH). [Link]
- Davis, W. T. (2001, November 3). Factors That Affect Fluorescein Analysis.
- Pharmacy Channel. (2021, March 14). Factors affecting florescence intensity [Video]. YouTube. [Link]
- Coburn, C. B. (Ed.). (n.d.). Aquatic Organic Matter Fluorescence. Cambridge University Press. [Link]
- ResearchGate. (2025, November 6). Solvent Impact on Fluorescence and UV-Vis Spectra: Gáti and Szalay Relationship for Sulfonimide-Based Compound. [Link]
- MDPI. (n.d.). Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. [Link]
- Bitesize Bio. (2024, October 2).
- Lee, D. et al. (2009, July 15). Solvent dependent photo-isomerization of 4-dimethylaminoazobenzene carboxylic acid. Chemical Physics. [Link]
- Journal of Physics: Conference Series. (2021, November 13). Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. [Link]
- Sittampalam, G. S. et al. (2018, July 1). Interference with Fluorescence and Absorbance. PubMed. [Link]
- ScienceDirect. (2025, August 6). Solvent dependent photo-isomerization of 4-dimethylaminoazobenzene carboxylic acid. [Link]
- ResearchGate. (n.d.). Fluorescence quenching assay: Graph A represents the emission.... [Link]
- National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]
- ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. [Link]
- LookChem. (n.d.). Cas 2496-15-3,this compound. [Link]
- PubChem. (n.d.). This compound. [Link]
- National Center for Biotechnology Information. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C14H15N3O | CID 97486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 7. Review of Fluorescence Spectroscopy in Environmental Quality Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Environmental Effects (Part III) - Aquatic Organic Matter Fluorescence [cambridge.org]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Protocol Refinement for In Vitro Azo Dye Metabolism Studies
Welcome to the technical support center for in vitro metabolism studies of azo dyes. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and troubleshooting for common challenges encountered during experimental workflows. Our goal is to ensure the scientific integrity and robustness of your results by explaining the causality behind protocol choices and providing self-validating systems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding the design and interpretation of in vitro azo dye metabolism studies.
Q1: Why are in vitro models essential for studying azo dye metabolism, and what are their limitations?
A: In vitro models are critical for isolating and understanding the specific metabolic pathways of azo dyes in a controlled environment, which is often difficult to achieve in vivo. These models allow us to investigate the reductive cleavage of the azo bond (-N=N-) by specific enzymes, primarily azoreductases, found in mammalian liver and intestinal microbiota.[1][2][3][4] This reductive metabolism is of significant toxicological concern because it can release potentially carcinogenic aromatic amines from parent azo dye compounds that may not be carcinogenic themselves.[1][5][6][7]
However, it's crucial to acknowledge the limitations. In vitro systems may not fully replicate the complex interplay between different organs and the gut microbiome that occurs in vivo.[2] For instance, the oxygen tension in standard aerobic in vitro liver models is significantly higher than in the centrilobular region of the liver, which can inhibit azoreductase activity.[2] Therefore, results from in vitro studies should be interpreted with caution and ideally be validated with in vivo data where possible.
Q2: Which in vitro model is most appropriate for my study: liver fractions (S9, microsomes) or intestinal microbiota cultures?
A: The choice of the in vitro model depends on the specific research question and the chemical properties of the azo dye.
-
Liver Fractions (S9, Microsomes): These models are suitable for studying the metabolism of lipophilic (water-insoluble) azo dyes that are readily absorbed from the intestinal tract and metabolized by hepatic enzymes like cytochrome P450.[2][8] The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader range of metabolic capabilities. Microsomes are enriched in cytochrome P450 enzymes and are ideal for investigating their specific role in azo dye reduction.[9][10]
-
Intestinal Microbiota Cultures: For water-soluble azo dyes, particularly those with sulfonate groups, the intestinal microbiota is often the primary site of metabolism.[1][2][3][4][8] These dyes are poorly absorbed from the gut, giving gut bacteria the first opportunity to cleave the azo bond.[2] Using pure or mixed cultures of intestinal bacteria, or fecal preparations, can provide critical insights into the formation of aromatic amine metabolites in the gut.[1][11] Evidence suggests that intestinal microbial azoreductases may be more significant than liver enzymes for the metabolism of many azo dyes.[3]
Q3: What are the key enzymatic players in azo dye reduction, and what are their cofactor requirements?
A: The primary enzymes responsible for azo dye reduction are azoreductases . These enzymes are found in both mammalian tissues and a wide variety of intestinal bacteria.[1][3] Bacterial azoreductases are typically classified into three groups based on their cofactor requirements and flavin dependency[1][5][6][7]:
-
Flavin-dependent NADH-preferred azoreductases
-
Flavin-dependent NADPH-preferred azoreductases
-
Flavin-free NADPH-preferred azoreductases
In mammalian liver, azo reduction is catalyzed by microsomal enzymes, including NADPH-cytochrome P450 reductase and cytochrome P450.[9] Therefore, ensuring the presence of appropriate cofactors (NADH or NADPH) and, for some enzymes, flavins (like FMN) is critical for enzymatic activity in your in vitro assays.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| No or low azo dye reduction observed in liver microsome/S9 assays. | 1. Oxygen Inhibition: Azoreductase activity, particularly by cytochrome P450, is often inhibited by oxygen.[2][9] Standard aerobic incubation conditions may not be suitable. | 1. Perform incubations under anaerobic or microaerophilic conditions. Purge incubation vessels with nitrogen or an argon/CO2 mixture before sealing. This better mimics the low oxygen environment of the liver's centrilobular region.[2] |
| 2. Incorrect Cofactors: The absence or depletion of required cofactors (NADPH for microsomal enzymes) will prevent enzyme activity. | 2. Ensure an NADPH-regenerating system is included in your incubation mixture. This typically consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. | |
| 3. Substrate Specificity: Not all azo dyes are readily metabolized by hepatic enzymes. Electron-donating groups (e.g., hydroxyl, amino) on the dye structure can be essential for binding to cytochrome P-450 and subsequent reduction.[12] | 3. Review the structure of your azo dye. If it lacks electron-donating groups, consider that hepatic metabolism may be minimal. Compare your results with structurally similar dyes if data is available. | |
| High variability in results between replicate experiments. | 1. Inconsistent Anaerobic Conditions: If performing anaerobic incubations, slight variations in oxygen exposure can lead to significant differences in reduction rates. | 1. Standardize your anaerobic procedure. Use a dedicated anaerobic chamber if available. Ensure consistent purging times and secure sealing of incubation vessels. |
| 2. Enzyme Preparation Inconsistency: The activity of liver fractions or bacterial cultures can vary between batches. | 2. Thaw enzyme preparations on ice and use them promptly. Avoid repeated freeze-thaw cycles. For bacterial cultures, ensure you are using cultures at a consistent growth phase (e.g., mid-logarithmic). | |
| 3. Non-specific binding: The azo dye or its metabolites may be adsorbing to the plasticware or cellular debris. | 3. Use low-binding microplates and centrifuge samples to pellet debris before analysis. Consider including a matrix-matched standard curve to account for any loss. | |
| Difficulty detecting and identifying metabolites. | 1. Inappropriate Analytical Method: The chosen analytical technique (e.g., UV-Vis spectrophotometry) may lack the sensitivity or specificity to detect low concentrations of metabolites or distinguish them from the parent dye. | 1. Utilize more sensitive and specific analytical methods like HPLC or LC-MS. [13][14][15] These techniques can separate metabolites from the parent compound and provide mass information for identification. |
| 2. Metabolite Instability: Some aromatic amine metabolites can be unstable and may degrade under certain conditions. | 2. Analyze samples promptly after incubation. If storage is necessary, store at -80°C. Check the literature for the known stability of your expected metabolites. | |
| 3. Low Level of Metabolism: The rate of metabolism may be too low to produce detectable quantities of metabolites within your incubation time. | 3. Optimize incubation time and enzyme/cell concentration. Perform a time-course experiment to determine the optimal incubation period. Increase the concentration of your liver fraction or bacterial culture, ensuring you remain within a linear range of activity. | |
| Observed toxicity in my cell-based assay appears unrelated to azo reduction. | 1. Direct Toxicity of the Parent Dye: The parent azo dye itself may be cytotoxic or genotoxic, independent of its metabolism.[16][17] | 1. Include a control without the metabolic activation system (e.g., S9 mix or bacterial cells). This will help differentiate between the direct toxicity of the parent dye and the toxicity of its metabolites. |
| 2. Toxicity of Metabolites from Oxidative Pathways: While reduction is a primary pathway, oxidative metabolism can also occur and produce toxic metabolites.[2] | 2. Analyze the metabolite profile using LC-MS to identify products of both reductive and oxidative metabolism. This will provide a more complete picture of the metabolic pathways involved. |
Section 3: Experimental Protocols & Workflows
Protocol 1: In Vitro Azo Dye Reduction Assay using Rat Liver S9
This protocol is designed to assess the potential of a test azo dye to be metabolized by hepatic enzymes.
Materials:
-
Rat Liver S9 fraction
-
NADPH regenerating system (NADP+, Glucose-6-Phosphate, G6P-Dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test azo dye dissolved in a suitable solvent (e.g., DMSO)
-
Anaerobic chamber or nitrogen/argon gas supply
-
Incubator
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Analytical instrumentation (e.g., HPLC-UV/Vis or LC-MS)
Procedure:
-
Preparation: Prepare all solutions and keep the S9 fraction on ice.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, the NADPH regenerating system, and the S9 fraction.
-
Anaerobic Incubation (Crucial Step): Pre-incubate the reaction mixture in an anaerobic chamber or purge with nitrogen gas for 5-10 minutes to remove oxygen.
-
Initiate Reaction: Add the test azo dye to the reaction mixture to initiate the reaction. Include a negative control without the NADPH regenerating system and a vehicle control.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant for the disappearance of the parent azo dye and the appearance of metabolites using a validated HPLC or LC-MS method.
Workflow for Troubleshooting Azo Dye Metabolism Assays
The following diagram illustrates a logical workflow for troubleshooting common issues in in vitro azo dye metabolism studies.
Caption: Troubleshooting workflow for in vitro azo dye metabolism assays.
References
- Feng, J., Cerniglia, C. E., & Chen, H. (2012). Toxicological significance of azo dye metabolism by human intestinal microbiota. Frontiers in Bioscience (Elite Edition), 4(2), 568–586. [Link]
- Levine, W. G. (1991). Metabolism of azo dyes: implication for detoxication and activation. Drug metabolism reviews, 23(3-4), 253–309. [Link]
- Feng, J., Cerniglia, C. E., & Chen, H. (2012). Toxicological significance of azo dye metabolism by human intestinal microbiota.
- Feng, J., Cerniglia, C. E., & Chen, H. (2012). Toxicological significance of azo dye metabolism by human intestinal microbiota. IMR Press. [Link]
- Josephy, P. D., & Allen-Vercoe, E. (2020). Reductive metabolism of azo dyes and drugs: Toxicological implications. Food and Chemical Toxicology, 145, 111718. [Link]
- Allen-Vercoe, E., & Josephy, P. D. (2023). Metabolism of azo food dyes by bacterial members of the human gut microbiome. Anaerobe, 83, 102783. [Link]
- Fujita, S., & Peisach, J. (1982). Studies on the mechanism of reduction of azo dye carcinogens by rat liver microsomal cytochrome P-450. Biochimica et Biophysica Acta (BBA) - General Subjects, 719(1), 178–189. [Link]
- Peterson, F. J., Holtzman, J. L., & Mason, R. P. (1990). Characteristics of two classes of azo dye reductase activity associated with rat liver microsomal cytochrome P450. Biochemical pharmacology, 40(11), 2415–2423. [Link]
- Singh, R. L., Singh, P. K., & Singh, R. P. (2015). Production, partial purification and characterization of intracellular Azoreductase from bacterial isolates during biodecoloriza. Journal of Environmental Chemical Engineering, 3(1), 478-485. [Link]
- Binter, A., et al. (2020). Mechanistic and Crystallographic Studies of Azoreductase AzoA from Bacillus wakoensis A01. Biochemistry, 59(4), 578-591. [Link]
- Rowland, I. R. (1986). The Reduction of Azo Dyes by the Intestinal Microflora. Xenobiotica, 16(5), 419-427. [Link]
- Ryan, A., et al. (2010). A proposed catalytic reaction of azoreductase.
- Rawat, D., Mishra, V., & Singh, R. S. (2016). Azo dyes degradation by microorganisms. ScienceOpen. [Link]
- Feng, J. (2012). Toxicological significance of azo dye metabolism by human intestinal microbiota.
- Binter, A., et al. (2020). Mechanistic and Crystallographic Studies of Azoreductase AzoA from Bacillus wakoensis A01.
- Harada, N., & Omura, T. (1991). Two classes of azo dye reductase activity associated with rat liver microsomal cytochrome P-450. Advances in experimental medicine and biology, 283, 315–321. [Link]
- Saranraj, P., & Sivasakthivelan, P. (2014). Isolation of Azoreductase Enzyme in Its Various Forms from Chlorella pyrenoidosa and Its Immobilization Efficiency for Treatment. International Journal of Current Microbiology and Applied Sciences, 3(11), 841-851. [Link]
- Vanhoenacker, G., David, F., & Sandra, P. (2011). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Agilent Technologies. [Link]
- Solano, J. J. S., et al. (2022). Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms. International Journal of Molecular Sciences, 23(8), 4349. [Link]
- Chung, K. T. (1983). Predicting azo dye toxicity. Critical Reviews in Environmental Science and Technology, 13(1), 81-114. [Link]
- Rawat, D., & Singh, R. S. (2022). Azo Dyes Degradation Approaches and Challenges: An Overview.
- Chouchane, H., et al. (2007). Evaluation of genotoxicity and pro-oxidant effect of the azo dyes: acids yellow 17, violet 7 and orange 52, and of their degradation products by Pseudomonas putida mt-2. Food and Chemical Toxicology, 45(9), 1670-1677. [Link]
- Castillo, T., et al. (2024). Computational analysis into the potential of azo dyes as a feedstock for actinorhodin biosynthesis in Pseudomonas putida.
- Sun, J., et al. (2017). Evaluation of metabolism of azo dyes and their effects on Staphylococcus aureus metabolome. Journal of industrial microbiology & biotechnology, 44(8), 1147–1156. [Link]
- Agilent Technologies. (2019, July 10). Azo Dyes Analysis For Supported Liquid Extraction (SLE) With Chem Elut S [Video]. YouTube. [Link]
- Hunger, K. (1994). On the Toxicology and Metabolism of Azo Dyes. CHIMIA International Journal for Chemistry, 48(11), 520-522. [Link]
- van der Zee, F. P., & Villaverde, S. (2005). Analysis of secondary metabolite fate during anaerobic‐aerobic azo dye biodegradation in a sequential batch reactor. Water Science and Technology, 52(1-2), 679-686. [Link]
- van der Zee, F. P., & Villaverde, S. (2005). Analysis of secondary metabolite fate during anaerobic‐aerobic azo dye biodegradation in a sequential batch reactor. Taylor & Francis Online. [Link]
- Hatcher, J. F., & Swaminathan, S. (2002). Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites. Frontiers in Chemistry, 10, 894056. [Link]
- Hsieh, J. H., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. International journal of molecular sciences, 21(21), 8159. [Link]
- Cinar, S., & Yilmaz, M. (2022).
- Radzik, D. M., Brodbelt, J. S., & Kissinger, P. T. (1984). Determination of toxic azo dye metabolites in vitro by liquid chromatography/electrochemistry with a dual-electrode detector. Analytical chemistry, 56(14), 2927–2931. [Link]
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Technical Support Center: A Guide to Reproducible Experimentation with 4-Hydroxy-4'-dimethylaminoazobenzene
Welcome to the technical support center for 4-Hydroxy-4'-dimethylaminoazobenzene. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the experimental reproducibility of this compound. By providing in-depth technical guidance, troubleshooting protocols, and a comprehensive FAQ section, we aim to empower you to achieve consistent and reliable results in your research.
Introduction: Understanding the Challenges
This compound is a versatile molecule with applications ranging from a dye in various industries to a potential photoswitchable ligand in biological systems.[1][2] However, its utility can be hampered by poor reproducibility in experimental settings. The root causes of this variability are often multifaceted, stemming from issues with compound purity, stability, handling, and the inherent photochemical properties of the azobenzene scaffold.
This guide will dissect these challenges and provide you with the knowledge and tools to overcome them, ensuring the integrity and validity of your experimental outcomes.
Core Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues encountered when working with this compound.
Section 1: Compound Integrity and Handling
Q1: My experimental results are inconsistent from batch to batch of the compound. How can I ensure the quality of my this compound?
A1: Batch-to-batch variability is a significant contributor to poor reproducibility. The purity of your compound is paramount. While suppliers often provide a certificate of analysis, it is best practice to independently verify the purity of each new batch.
Troubleshooting Workflow: Purity Verification
Caption: Workflow for verifying the purity of this compound.
Q2: I've noticed the color of my compound changing over time in storage. Is it degrading, and how should I properly store it?
A2: Yes, a color change can indicate degradation. This compound is sensitive to light, air, and temperature. Improper storage is a common source of experimental variability.
Best Practices for Storage:
-
Temperature: Store in a cool, dark place, preferably in a refrigerator at 2-8°C.[3]
-
Atmosphere: For long-term storage, it is recommended to store under an inert gas like argon or nitrogen to prevent oxidation.
-
Light: Always store in an amber vial or a container wrapped in aluminum foil to protect it from light, which can induce photoisomerization and degradation.[4]
-
Packaging: Keep the container tightly sealed to prevent moisture absorption.[4]
Section 2: Photochemical Behavior - The Isomerization Problem
Q3: My assay results are fluctuating, and I suspect it's due to the compound's photoisomerization. How can I control this?
A3: this compound, like other azobenzene derivatives, can exist as two isomers: the more stable trans form and the less stable cis form.[5] Light exposure can trigger the conversion from trans to cis, which can have different biological activities and physical properties, leading to inconsistent results.
Workflow for Managing Photoisomerization
Caption: Workflow to control and monitor photoisomerization.
Section 3: Experimental Parameters
Q4: The compound's solubility seems to vary between experiments. How does pH and solvent choice affect its behavior?
A4: The solubility and stability of this compound can be significantly influenced by the pH and composition of the solvent.[6][7] The phenolic hydroxyl group and the dimethylamino group have pKa values that will determine the ionization state of the molecule at a given pH.
Key Considerations:
-
pH-Dependent Solubility: The compound's solubility will likely be lowest near its isoelectric point and increase in acidic or basic solutions where it can form charged species. It is crucial to determine the solubility in your specific assay buffer.
-
pH-Dependent Stability: Extreme pH values can lead to degradation of the compound.[8] A stability study across a range of pH values is recommended if you are developing a new assay.
-
Solvent Effects on Isomerization: The rate of thermal cis-trans isomerization is solvent-dependent.[5] Polar solvents can influence the energy barrier for this process.
Q5: I'm observing non-specific effects in my biological assays. Could the compound be interfering with the assay technology itself?
A5: Yes, this is a common issue with many organic molecules, and azobenzene derivatives can be prone to certain types of assay interference. These are often referred to as Pan-Assay Interference Compounds (PAINS).
Common Assay Artifacts and Troubleshooting
| Artifact | Mechanism | Identification | Mitigation |
| Colloidal Aggregation | The compound forms aggregates at higher concentrations, which can sequester and denature proteins non-specifically.[5] | Dynamic Light Scattering (DLS) to detect particles. Activity is sensitive to enzyme concentration and incubation time.[9] | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[9] If the compound's potency is significantly reduced, aggregation is likely. |
| Fluorescence Interference | The compound may be intrinsically fluorescent (autofluorescence) or quench the fluorescence of the reporter molecule in the assay.[10] | Run the assay without the target enzyme/protein to measure the compound's background fluorescence.[9] Perform a quenching control experiment.[9] | Use a different fluorescent probe with excitation/emission wavelengths that do not overlap with the compound's absorbance spectrum. |
| Redox Cycling | The compound may undergo redox cycling, generating reactive oxygen species (ROS) that can damage proteins or interfere with redox-sensitive reporters. | Include a reducing agent like DTT in the assay. If the compound's activity is diminished, redox activity may be the cause. | Use assay formats that are not redox-sensitive. |
Detailed Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. It may require optimization for your specific HPLC system and column.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[11]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and the absorbance maximum of the trans isomer (around 450 nm).
-
Column Temperature: 25°C
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B (equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected signals.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Purification by Recrystallization
If the purity of your compound is below 98%, recrystallization is an effective method for purification.[12][13]
Materials:
-
Crude this compound
-
Selection of solvents for solubility testing (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, water)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating.
-
The ideal solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. A solvent pair (one in which the compound is soluble and one in which it is not) can also be used. Ethanol or an ethanol/water mixture is often a good starting point.[10]
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
-
Purity Verification:
-
Re-analyze the purity of the recrystallized compound using HPLC (Protocol 1).
-
Protocol 3: Monitoring Photoisomerization by UV-Vis Spectroscopy
This protocol allows you to determine the isomeric state of your compound in solution.
Instrumentation and Reagents:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Solvent (the same as your assay buffer)
-
Solution of this compound of known concentration
Procedure:
-
Prepare the Sample:
-
Dissolve the compound in the chosen solvent to a concentration that gives an absorbance maximum between 1 and 1.5.
-
-
Acquire the Spectrum of the trans Isomer:
-
Working in the dark, transfer the solution to a quartz cuvette.
-
Scan the absorbance from 250 nm to 600 nm. The spectrum should show a strong π-π* transition (around 350-380 nm) and a weaker n-π* transition (around 450-500 nm). This represents the predominantly trans form.
-
-
Induce trans-cis Isomerization:
-
Irradiate the solution in the cuvette with a UV lamp at a wavelength near the π-π* transition maximum (e.g., 365 nm) for a set period (e.g., 5-10 minutes).[14]
-
-
Acquire the Spectrum of the Photostationary State:
-
Immediately after irradiation, scan the absorbance again. You should observe a decrease in the π-π* peak and an increase in the n-π* peak, indicating the formation of the cis isomer.[14]
-
-
Monitor Thermal Relaxation (optional):
-
Keep the cuvette in the dark at a constant temperature and acquire spectra at regular intervals to monitor the thermal relaxation back to the trans form.
-
References
- SIELC Technologies. (n.d.). Separation of Azobenzene on Newcrom R1 HPLC column.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- Grokipedia. (n.d.). Pan-assay interference compounds.
- Javaid, A., et al. (2022). synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina. ResearchGate.
- Semantic Scholar. (n.d.). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution.
- University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization.
- ResearchGate. (n.d.). UV-vis spectroscopic responses of the photoisomerization of azobenzene....
- World Health Organization. (2019). Annex 4.
- Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- ResearchGate. (2025). HPLC Determination of Four Derivatives of Benzene.
- National Center for Biotechnology Information. (2017). Assay Interference by Aggregation - Assay Guidance Manual.
- Google Patents. (n.d.). US3793305A - One-step process of preparing azo dyes by simultaneous diazotization.
- ResearchGate. (2025). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines.
- Journal of Pharmaceutical and Biomedical Analysis. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- U.S. Department of Health and Human Services. (n.d.). Vaccine Storage and Handling Toolkit.
- Semantic Scholar. (2017). uv-vis ph dependence of dacarbazine: experimental and td-dft investigations.
- ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- PubMed. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin.
- Semantic Scholar. (n.d.). UV–Vis spectra and structure of acid-base forms of dimethylamino- and aminoazobenzene.
- National Center for Biotechnology Information. (n.d.). Development and Validation of a Stability-indicating UV Spectroscopic Method for Candesartan in Bulk and Formulations.
- Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review.
- Prospects in Pharmaceutical Sciences. (2025). Development of a UV spectroscopy method to validate p-coumaric acid and assess the antioxidant activity of a p-coumaric acid gel product.
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- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. ijirset.com [ijirset.com]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development and Validation of a Stability-indicating UV Spectroscopic Method for Candesartan in Bulk and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Detection of Azo Dye Metabolites in Complex Biological Matrices
Welcome to the technical support center for the analysis of azo dye metabolites in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the unique challenges encountered during these demanding analytical workflows. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses common overarching questions regarding the analysis of azo dye metabolites.
Q1: What are the primary challenges in detecting azo dye metabolites in biological samples like urine or plasma?
The primary challenges stem from the inherent complexity of biological matrices and the physicochemical properties of the target analytes. Key difficulties include:
-
Matrix Effects: Endogenous components in biological fluids (salts, proteins, lipids, etc.) can significantly interfere with the ionization of target analytes in the mass spectrometer source, leading to ion suppression or enhancement.[1][2] This can compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[1]
-
Low Concentrations: Metabolite concentrations can be very low, requiring highly sensitive analytical instrumentation and efficient sample enrichment techniques.[3]
-
Metabolite Polarity and Conjugation: Azo dye metabolites, primarily aromatic amines, can be present in both their free form and as conjugates (e.g., glucuronidated or sulfated).[4] This necessitates hydrolysis steps to accurately quantify the total metabolite concentration.
-
Isomeric Compounds: Different azo dyes can produce isomeric aromatic amines, which can be difficult to separate chromatographically, potentially leading to misidentification and inaccurate quantification.[5]
Q2: What is the most suitable analytical technique for the quantification of azo dye metabolites?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for this application.[3][4] Its high selectivity and sensitivity allow for the detection and quantification of trace levels of metabolites in complex matrices.[3] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility and thermal stability of the polar aromatic amines.[6][7]
Q3: Why is sample preparation so critical for this analysis?
Effective sample preparation is paramount to minimize matrix effects and enrich the analytes of interest.[1] A robust sample preparation strategy will:
-
Remove interfering substances like proteins and phospholipids that are known to cause ion suppression.[2][3]
-
Concentrate the target metabolites to levels that are detectable by the analytical instrument.
-
Incorporate enzymatic or chemical hydrolysis to cleave conjugated metabolites, allowing for the measurement of total metabolite concentration.
Q4: Should I be concerned about the metabolism of azo dyes by microbiota?
Yes, this is a crucial consideration. Azo dyes can be metabolized by azoreductases produced by bacteria in the human gut and on the skin.[8][9][10] This enzymatic action cleaves the azo bond (-N=N-), releasing potentially carcinogenic aromatic amines.[9][10][11] Therefore, when assessing exposure and toxicity, it is the metabolites (the aromatic amines) that are often the primary targets for analysis.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experimental workflow.
A. Sample Collection and Pre-treatment
Issue 1: Low or no recovery of metabolites.
-
Probable Cause 1: Incomplete hydrolysis of conjugated metabolites.
-
Solution: Ensure that the enzymatic (e.g., β-glucuronidase/sulfatase) or chemical (acid) hydrolysis conditions (pH, temperature, incubation time) are optimized for your specific sample matrix and target analytes. The efficiency of enzymatic hydrolysis can be matrix-dependent.
-
-
Probable Cause 2: Degradation of analytes during storage or processing.
-
Solution: Aromatic amines can be susceptible to oxidation. Store samples at -80°C and minimize freeze-thaw cycles. Consider adding antioxidants during sample preparation if degradation is suspected. Process samples on ice when possible.
-
-
Probable Cause 3: Inefficient protein precipitation.
-
Solution: If using protein precipitation, ensure the correct ratio of organic solvent (e.g., acetonitrile, methanol) to sample is used.[12] For plasma, a common starting point is a 3:1 or 4:1 ratio of solvent to plasma. Inadequate precipitation can lead to analyte co-precipitation with proteins.
-
B. Analyte Extraction (SPE & LLE)
Issue 2: Significant matrix effects observed in LC-MS/MS analysis.
-
Probable Cause 1: Co-elution of interfering matrix components.
-
Solution: Refine your Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol.
-
For SPE:
-
Ensure the sorbent material is appropriate for your analytes (e.g., C18 for nonpolar, mixed-mode for a wider range of polarities).
-
Optimize the wash steps to remove interferences without eluting the target analytes. A wash with a low percentage of organic solvent can remove polar interferences.
-
Optimize the elution solvent to ensure complete recovery of your analytes in the smallest possible volume.
-
-
For LLE:
-
Experiment with different organic solvents and pH adjustments of the aqueous phase to improve the partitioning of your analytes into the organic layer and leave interferences behind.
-
-
-
-
Probable Cause 2: Insufficient sample cleanup.
-
Solution: Consider a more rigorous cleanup method. For example, if you are using protein precipitation, switching to SPE may provide a cleaner extract.[1]
-
Issue 3: Poor reproducibility between replicate extractions.
-
Probable Cause 1: Inconsistent technique.
-
Solution: Ensure consistent vortexing times, centrifugation speeds, and solvent volumes for all samples. Automated liquid handling systems can improve reproducibility for high-throughput applications.
-
-
Probable Cause 2: SPE cartridge variability.
-
Solution: Use high-quality SPE cartridges from a reputable supplier. Ensure that the cartridges are properly conditioned before loading the sample.
-
C. Chromatographic Separation (LC)
Issue 4: Poor peak shape (tailing or fronting).
-
Probable Cause 1: Mismatch between injection solvent and mobile phase.
-
Solution: Reconstitute your final extract in a solvent that is weaker than or equal in elution strength to the initial mobile phase conditions. A high concentration of organic solvent in the injection volume can cause peak distortion.
-
-
Probable Cause 2: Secondary interactions with the stationary phase.
-
Solution: Aromatic amines can exhibit secondary interactions with residual silanols on silica-based columns. Try using a column with end-capping or a different stationary phase chemistry. Adjusting the mobile phase pH or adding a small amount of an amine modifier (e.g., triethylamine) can sometimes help, but be mindful of its potential to cause ion suppression in the MS.
-
-
Probable Cause 3: Column overload.
-
Solution: Dilute the sample or inject a smaller volume.
-
Issue 5: Co-elution of isomeric metabolites.
-
Probable Cause 1: Insufficient chromatographic resolution.
-
Solution:
-
Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting compounds.
-
Experiment with different stationary phases (e.g., C18, phenyl-hexyl, biphenyl) that offer different selectivities.[4][5]
-
Adjust the mobile phase pH to alter the ionization state and retention of the analytes.
-
Decrease the column temperature to potentially enhance separation, or increase it to improve efficiency.
-
-
D. Mass Spectrometric Detection (MS)
Issue 6: Low signal intensity or high background noise.
-
Probable Cause 1: Suboptimal ionization source parameters.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas temperatures, and gas flow rates, for your specific analytes. This can be done by infusing a standard solution of the analyte.
-
-
Probable Cause 2: Ion suppression from the matrix.
-
Probable Cause 3: Incorrect MRM transitions.
-
Solution: Ensure that the precursor and product ion masses for your multiple reaction monitoring (MRM) transitions are correct and have been optimized for maximum intensity.
-
III. Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for Aromatic Amines from Urine
This protocol is a general guideline and should be optimized for your specific analytes and matrix.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine at 4000 x g for 10 minutes to pellet any sediment.[15]
-
To 1 mL of the supernatant, add an internal standard.
-
If total metabolite concentration is desired, perform enzymatic hydrolysis at this stage (e.g., using β-glucuronidase/sulfatase from Helix pomatia at 37°C for 4-16 hours, following the enzyme manufacturer's instructions for pH and buffer).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.[14] Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[14]
-
-
Elution:
-
Elute the analytes with 3 mL of methanol or another suitable organic solvent.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[14]
-
Reconstitute the residue in a small volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation: Common Aromatic Amine Metabolites and their MRM Transitions
The following table provides examples of MRM transitions for common aromatic amines that can be used as a starting point for method development. These should be empirically optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| o-Toluidine | 108.1 | 91.1 | 77.1 |
| 2,4-Dimethylaniline | 122.1 | 107.1 | 77.1 |
| 4-Chloroaniline | 128.0 | 93.0 | 65.0 |
| 4-Aminobiphenyl | 170.1 | 152.1 | 127.1 |
| Benzidine | 185.1 | 167.1 | 92.1 |
| 2-Naphthylamine | 144.1 | 115.1 | 89.1 |
Note: These values are for the protonated molecules [M+H]⁺ in positive ionization mode.
IV. Visualizations
Experimental Workflow for Azo Dye Metabolite Analysis
Caption: General workflow for the analysis of azo dye metabolites.
Troubleshooting Logic for Matrix Effects
Caption: Decision tree for addressing matrix effects.
V. References
-
Reagecon. Azo Dye Metabolite Standards. [Link]
-
Al-Asmari, F., et al. (2017). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. [Link]
-
LabRulez. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of LC, tandem MS, and identification of some structural isomers. [Link]
-
Shimadzu. (2020). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]
-
Ding, T., et al. (2016). Quantitative Determination of Four Azo Dyes in Rat Plasma with Solid-Phase Extraction and UFLC–MS-MS Analysis: Application to a Pharmacokinetic Study. Journal of Chromatographic Science. [Link]
-
Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
Mei, H., Hsieh, Y., & Nardo, C. (2005). Matrix effects: Causes and solutions. ResearchGate. [Link]
-
Dutt, R., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
-
Ko, B. J., & Kim, K. H. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Tölgyesi, A., et al. (2006). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate. [Link]
-
Prebihalo, S. E., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PubMed Central. [Link]
-
Agilent Technologies. (2011). Analysis of EU Banned Azo Dyes in Textiles Using Liquid Chromatography Coupled With Single Quadrupole Mass Spectrometry. [Link]
-
Stingley, R. L., et al. (2010). Metabolism of azo dyes by human skin microbiota. PubMed Central. [Link]
-
Feng, J., Cerniglia, C. E., & Chen, H. (2012). Toxicological Significance of Azo Dye Metabolism by Human Intestinal Microbiota. PubMed. [Link]
-
Kirla, K. T., et al. (2022). Large scale enzyme based xenobiotic identification for exposomics. PubMed Central. [Link]
-
de Oliveira, J. A., et al. (2023). Broken into pieces: The challenges of determining sulfonated azo dyes in biological reactor effluents using LC-ESI-MS/MS analysis. PubMed. [Link]
-
Nam Thao. Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. [Link]
-
Płotka-Wasylka, J. M., et al. (2017). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]
-
Chen, H. (2010). Recent Advances in Azo Dye Degrading Enzyme Research. PubMed Central. [Link]
-
Feng, J., Cerniglia, C. E., & Chen, H. (2012). Toxicological significance of azo dye metabolism by human intestinal microbiota. SciSpace. [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. [Link]
-
LibreTexts Chemistry. (2023). Derivatization. [Link]
-
Chung, K. T. (2016). Azo Dyes and Human Health: A Review. ResearchGate. [Link]
-
de Oliveira, J. A., et al. (2023). Broken into pieces: The challenges of determining sulfonated azo dyes in biological reactor effluents using LC-ESI-MS/MS analysis. ResearchGate. [Link]
-
Stingley, R. L., et al. (2010). Metabolism of azo dyes by human skin microbiota. ResearchGate. [Link]
-
Giam, C. S., et al. (1989). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Analytical Chemistry. [Link]
-
Agilent Technologies. (2010). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method Scouting Wizard. [Link]
-
Gonzalez, F. J., & Idle, J. R. (2012). Xenobiotic Metabolomics: Major Impact on the Metabolome. PubMed Central. [Link]
-
Sasi, J., et al. (2011). Enzymatic Degradation of Azo Dyes – A Review. ResearchGate. [Link]
-
Chen, H., et al. (2017). Evaluation of metabolism of azo dyes and their effects on Staphylococcus aureus metabolome. National Institutes of Health. [Link]
-
Soylak, M., & Unsal, Y. E. (2008). Solid-phase extraction and simultaneous determination of trace amounts of sulphonated and azo sulphonated dyes using microemulsion-modified-zeolite and multivariate calibration. PubMed. [Link]
-
Gallampois, C., et al. (2015). Identification of xenobiotic metabolites from biological fluids using flow injection analysis high-resolution mass spectrometry and post-acquisition data filtering. ResearchGate. [Link]
-
Blümlein, K., & Scheffer, A. (2008). Enzymatic reduction and oxidation of fibre-bound azo-dyes. ResearchGate. [Link]
-
Mączyńska, J., et al. (2018). Azo dyes – biological activity and synthetic strategy. ResearchGate. [Link]
-
Asad, S., et al. (2016). Electroenzymatic degradation of azo dye using an immobilized peroxidase enzyme. PubMed. [Link]
-
Southam, A. D., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst. [Link]
-
Al-Sufrani, H. H., et al. (2024). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI. [Link]
-
Caban, M., & Stepnowski, P. (2021). Xenobiotics—Division and Methods of Detection: A Review. MDPI. [Link]
-
Asimakopoulos, A. G. (2015). Development of methods for the determination of xenobiotic compounds in biological matrices by LC-MS/MS-PhD Thesis. ResearchGate. [Link]
-
Sponza, D. T., & Isik, M. (2005). Analysis of secondary metabolite fate during anaerobic‐aerobic azo dye biodegradation in a sequential batch reactor. WIT Transactions on Ecology and the Environment. [Link]
-
Al-Salami, H., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health. [Link]
-
Al-Tohamy, R., et al. (2022). Structures of azo dye studied in this research. (a) Orange G. ResearchGate. [Link]
-
Sarafian, M. H., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. PubMed Central. [Link]
-
Smith, S. (2014). a measure of toxic effect metabolized azo dyes have on the body. Research Reports from Life Science Freshmen Research Scholars. [Link]
-
Peris-Vicente, J., et al. (2005). Determination of sulphonamides in human urine by azo dye precolumn derivatization and micellar liquid chromatography. Scilit. [Link]
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- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
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"troubleshooting unexpected color changes in azo dye reactions"
Technical Support Center: Azo Dye Synthesis
Welcome to the technical support center for azo dye synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize azo coupling reactions and require a deeper understanding of the factors that govern the final color and purity of their products. Unexpected color changes are a common yet solvable issue, often pointing to subtle deviations in reaction parameters. This document provides in-depth, cause-and-effect troubleshooting guides and frequently asked questions to ensure your syntheses are predictable, repeatable, and successful.
Part 1: Troubleshooting Guide - Common Color Problems
This section addresses specific, observable issues in a direct question-and-answer format.
Q1: My reaction mixture turned dark brown or black, and I obtained a tarry, insoluble product instead of a vibrant dye. What happened?
This is one of the most common failure modes in azo dye synthesis and almost always points to the decomposition of the diazonium salt.
Core Causality: Aryl diazonium salts are notoriously unstable, especially at temperatures above 5-10 °C.[1][2][3] When the temperature is not strictly controlled, the diazonium group (Ar-N₂⁺) is susceptible to substitution by water (hydrolysis), leading to the formation of phenols and the evolution of nitrogen gas.[4][5] These phenols, along with other degradation byproducts, can undergo oxidation and polymerization, resulting in the observed dark, tarry mixture.[6]
Systematic Troubleshooting Protocol:
-
Temperature Verification:
-
Action: Ensure your reaction vessel is maintained between 0-5 °C throughout the entire diazotization step (the formation of the diazonium salt).[7][8] Use an ice-salt bath for more effective cooling than an ice-only bath.
-
Rationale: The low temperature is critical to suppress the rate of decomposition of the diazonium salt, preserving it for the subsequent coupling reaction.[1][3]
-
-
Reagent Addition Rate:
-
Action: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the aromatic amine. Ensure the addition is subsurface with vigorous stirring.
-
Rationale: The reaction between the acid and sodium nitrite to form nitrous acid is exothermic. A rapid addition can create localized hot spots, leading to the decomposition of the newly formed diazonium salt.[9]
-
-
Check for Excess Nitrous Acid:
-
Action: Before proceeding to the coupling step, test for a slight excess of nitrous acid using starch-iodide paper (it should turn blue/black). If the test is negative, diazotization is incomplete. If strongly positive for an extended period, it may indicate side reactions.
-
Rationale: A slight excess of nitrous acid ensures the complete conversion of the primary amine to the diazonium salt. However, a large, persistent excess can promote decomposition.[7][8] Any remaining nitrous acid should be quenched (e.g., with sulfamic acid) before raising the temperature or workup.[10]
-
Q2: The final color of my dye is weak/pale, or the yield is very low.
A weak color is a direct indication that the concentration of the desired azo compound is low. This can stem from issues in either the diazotization or the coupling step.
Core Causality: The primary causes are either incomplete formation of the diazonium salt or inefficient coupling with the nucleophilic partner. The pH of the coupling reaction is a critical parameter that is often overlooked.[9][11][12]
Systematic Troubleshooting Protocol:
-
Re-evaluate Diazotization:
-
Action: Confirm all the points from Q1. Incomplete diazotization due to insufficient acid, insufficient sodium nitrite, or temperatures being too high is a primary cause.[9]
-
Rationale: If the diazonium salt is not formed in high yield, there is simply not enough electrophile to participate in the coupling reaction.
-
-
Verify Coupling Reaction pH:
-
Action: The optimal pH for the coupling reaction is dependent on the coupling partner.[1][13]
-
Rationale:
-
In alkaline conditions, a phenol is deprotonated to the more strongly activating phenoxide ion, which is a much better nucleophile for the weakly electrophilic diazonium salt.[14] However, if the pH is too high (>10), the diazonium salt itself is converted to an unreactive diazotate ion.[14]
-
Aromatic amines must be coupled under slightly acidic conditions. In strongly acidic solutions, the amine is protonated (Ar-NH₃⁺), which deactivates the ring towards electrophilic attack. In alkaline conditions, N-coupling can occur to form unstable triazenes.[9][15]
-
-
-
Purity of Coupling Component:
-
Action: Ensure the coupling component (phenol, aniline, etc.) is pure. Old or improperly stored reagents can oxidize.
-
Rationale: Oxidation of the coupling component not only removes it from the reaction but also introduces colored impurities that can interfere with the desired shade.[9]
-
Q3: The color of my dye is different from the expected shade (e.g., orange instead of red, or a dull brown instead of a vibrant yellow).
An "off-color" product is a classic sign of side reactions or incorrect coupling regiochemistry.
Core Causality: The formation of isomeric products, byproducts from self-coupling, or residual starting materials can significantly alter the final perceived color. Again, pH is a master variable.[16]
Troubleshooting & Root Cause Analysis:
| Observed Anomaly | Probable Cause(s) | Corrective Action |
| Dull, Brownish Hue | Decomposition of diazonium salt forming phenols, which then couple to form undesired hydroxy-azo compounds.[9] | Strictly maintain diazotization temperature at 0-5 °C. Use the diazonium salt immediately after preparation. |
| Unexpected Color Shift | Incorrect pH during coupling, leading to coupling at a different position (ortho vs. para).[14] | Tightly control and buffer the pH of the coupling medium according to the coupling partner (see Q2). |
| Product is Oily/Sticky | For amine couplings, the pH may have been too alkaline, leading to the formation of a triazene (N-coupling) instead of an azo dye (C-coupling).[9] | Maintain a slightly acidic pH (4-7) when coupling with aromatic amines. |
| Multiple Spots on TLC | Incomplete reaction, presence of side products, or unreacted starting materials.[16] | Check stoichiometry carefully. Purify the crude product via recrystallization or column chromatography.[16] |
Troubleshooting Workflow Diagram
Caption: The two-stage process of azo dye synthesis: diazotization followed by azo coupling.
References
- Davis, C. E., et al. (n.d.). Effect of pH on Absorbance of Azo Dye Formed by Reaction Between Nitrite and Sulfanilamide/ N-(l-Naphthyl)ethylenediamine in Residual Nitrite Methods for Foods. Oxford Academic.
- Chemistry Stack Exchange. (2023). How does change in pH affect the ability of azo dyes to color fabrics?
- Freeman, H. S., et al. (1988). Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography. Journal of Liquid Chromatography, 11(1), 121-133.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 114-118.
- Austin Publishing Group. (n.d.). Azo Dye Removal Technologies.
- PubMed. (n.d.). Effect of pH on absorbance of azo dye formed by reaction between nitrite and sulfanilamide/N-(1-naphthyl)ethylenediamine in residual nitrite methods for foods.
- Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
- Quora. (2018). Why are diazonium salts not stored, and what is the reason behind their instability?
- MDPI. (2022). Effect of pH, Salinity, Dye, and Biomass Concentration on Decolourization of Azo Dye Methyl Orange in Denitrifying Conditions.
- PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING.
- Lubs, H. A. (1919). A Method for the Purification of Certain Azo Dyes. Journal of Industrial & Engineering Chemistry, 11(5), 456-457.
- Anderson, K. W., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7176-7181.
- Chemistry LibreTexts. (2019). Coupling Reactions of Aryl Diazonium Salts.
- First Source Worldwide. (2017). How Do You Make an Azo Dye?
- JoVE. (2023). Aryldiazonium Salts to Azo Dyes: Diazo Coupling.
- Royal Society of Chemistry. (2014). Azo Dyes and Pigments.
- Wikipedia. (n.d.). Azo coupling.
- Google Patents. (1983). Stabilization of diazonium salt solutions.
- ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments?
- ResearchGate. (2023). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases.
- Wikipedia. (n.d.). Azo dye.
- University of Waterloo. (n.d.). The Synthesis of Azo Dyes.
- El-Apasery, M. A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH.
- Reddit. (2019). Azo Dye Experiment Help.
- Journal of Chemical Education. (2024). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory.
- Comprehensive Guide. (2023). Azo Dyes: Properties, Uses, and Synthesis.
- Google Patents. (n.d.). Process for azo coupling reaction using diazonium salt and coupler having releasing group, and recording material containing the coupler.
- SlideShare. (2017). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part.
- The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye.
- YouTube. (2021). Synthesis of an azo dye.
- YouTube. (2014). Making azo dyes.
Sources
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- 2. cuhk.edu.hk [cuhk.edu.hk]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Hydroxy-4'-dimethylaminoazobenzene: A Comparative Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Method Validation for Azo Dyes
4-Hydroxy-4'-dimethylaminoazobenzene is a member of the azobenzene family, a class of compounds widely utilized as dyes and investigated for their unique photochromic properties.[1][2] In the pharmaceutical and chemical industries, ensuring the purity, potency, and stability of such compounds is paramount. An analytical method, no matter how sophisticated, is only as reliable as its validation. Method validation provides documented evidence that a procedure is fit for its intended purpose, a non-negotiable requirement under regulatory frameworks like those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4]
This guide provides an in-depth, comparative analysis of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific rationale behind the validation steps, empowering you to make informed decisions for your specific analytical challenges. We will explore the nuances of each technique, grounded in the principles of the ICH Q2(R2) guideline, to build a self-validating system of analysis.[5][6]
The Foundation: Understanding the Analytical Target Profile (ATP)
Before embarking on any validation, we must first define the Analytical Target Profile (ATP). The ATP is a concept central to modern analytical procedure development that defines the method's objective.[7] It stipulates what we need to measure, in what sample matrix, and the required performance criteria (e.g., accuracy, precision).
For this compound, a typical ATP might be: "To accurately and precisely quantify this compound (assay) and its degradation products (impurities) in a drug substance with a precision of ≤2% RSD and accuracy of 98-102%." This ATP immediately signals that a simple quantification method might be insufficient; we need a stability-indicating method.
A stability-indicating method is a validated quantitative procedure that can detect changes in the drug substance's quality over time.[8] It must be able to unequivocally measure the analyte in the presence of its potential degradation products, process impurities, or other matrix components.[9] Proving this capability is the primary goal of our validation strategy.
Visualizing the Validation Workflow
The validation process is a structured journey from planning to documentation. The following workflow illustrates the key stages, ensuring all regulatory and scientific bases are covered.
Caption: A generalized workflow for analytical method validation.
Core Validation Parameters: A Harmonized Approach
According to ICH Q2(R2) guidelines, a validation protocol must assess a core set of performance characteristics.[3][10] The specific parameters depend on the type of analytical procedure. For a quantitative impurity test and an assay of the active pharmaceutical ingredient (API), the following are critical.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity / Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[11] | Peak purity of analyte peak > 99%. Baseline resolution (>1.5) between analyte and closest eluting impurity/degradant. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and the method's response over a defined range.[6] | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable precision, accuracy, and linearity.[12] | For Assay: 80% to 120% of the test concentration. For Impurities: From Reporting Level to 120% of specification. |
| Accuracy | The closeness of test results to the true value.[7] | 98.0% to 102.0% recovery for assay. Recovery requirements for impurities may vary based on level. |
| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when applied repeatedly to multiple samplings of a homogeneous sample.[7] | Repeatability (intra-assay): RSD ≤ 2.0%. Intermediate Precision (inter-day/analyst): RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision at LOQ level should meet predefined criteria (e.g., RSD ≤ 10%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio ≥ 3. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits. No significant change in results. |
Comparative Guide: HPLC vs. UV-Vis Spectrophotometry
The choice between HPLC and UV-Vis depends heavily on the ATP. HPLC offers separation capabilities, making it inherently more specific, while UV-Vis is simpler and faster but lacks specificity.
Caption: Decision tree for selecting an analytical method.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for stability-indicating assays due to its ability to separate the main compound from impurities and degradation products.[13]
Experimental Protocol: HPLC Method Development & Validation
1. Materials & Instrumentation:
-
Reference Standard: this compound, >98% purity.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: A good starting point is a C18 column (e.g., Waters Symmetry, Agilent Zorbax) with dimensions of 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
2. Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined from the UV-Vis spectrum of the analyte in the mobile phase (likely around 350-450 nm). A PDA detector is invaluable for checking peak purity.[14]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 30% B (re-equilibration)
-
3. Validation Protocol Steps:
-
Specificity (Forced Degradation): This is the cornerstone of a stability-indicating method.[15] The goal is to generate 5-20% degradation of the active ingredient to ensure potential degradants are formed and can be separated by the method.[16]
-
Acid Hydrolysis: Reflux 10 mg of substance in 10 mL of 0.1N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux 10 mg of substance in 10 mL of 0.1N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Store 10 mg of substance in 10 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.[8]
-
Photolytic Degradation: Expose solid drug substance to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
Analysis: Dilute stressed samples to the target concentration and inject. Analyze the chromatograms for new peaks. Use a PDA detector to assess the peak purity of the main analyte peak in the presence of degradants. The method is specific if the main peak is spectrally pure and well-resolved from all other peaks.[9]
-
-
Linearity: Prepare a series of at least five concentrations of the reference standard, ranging from the LOQ to 120% of the assay concentration (e.g., 1, 25, 50, 100, 120 µg/mL). Plot peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Analyze triplicate samples at three concentration levels (e.g., 80%, 100%, 120% of the assay concentration) by spiking a known amount of analyte into a placebo or blank matrix. Calculate the percent recovery for each sample.
-
Precision:
-
Repeatability: Perform six replicate injections of a single sample preparation at 100% of the test concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
LOQ/LOD: Determine instrumentally by injecting a series of dilute solutions and calculating the concentration that yields a signal-to-noise ratio of 10 (for LOQ) and 3 (for LOD).
-
Robustness: Deliberately vary critical method parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid and simple technique based on the Beer-Lambert Law, which relates absorbance to concentration.[17] Its primary limitation is a lack of specificity; any substance that absorbs at the analytical wavelength will interfere with the measurement. Therefore, its use is generally restricted to the assay of pure substances where impurities are known to be non-interfering.
Experimental Protocol: UV-Vis Method Development & Validation
1. Materials & Instrumentation:
-
Reference Standard: this compound, >98% purity.
-
Instrumentation: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
-
Solvent: A solvent in which the compound is stable and soluble, such as methanol or ethanol.
2. Method Development:
-
Wavelength Selection (λmax): Prepare a dilute solution of the analyte in the chosen solvent. Scan the solution across the UV-Vis range (e.g., 200-600 nm) to identify the wavelength of maximum absorbance (λmax). This wavelength provides the highest sensitivity and is most stable for quantitative measurements.[18]
3. Validation Protocol Steps:
-
Specificity: This is the critical weakness. Specificity can be partially demonstrated by analyzing a placebo or blank matrix to ensure it has negligible absorbance at the analytical λmax. However, this cannot rule out interference from unknown, absorbing degradants. A comparison of spectra from forced degradation samples against an unstressed sample can indicate the formation of interfering species if the overall spectral shape changes.[19]
-
Linearity: Prepare a series of at least five concentrations of the reference standard that bracket the expected sample concentration. Measure the absorbance of each at the λmax. Plot absorbance versus concentration and perform a linear regression analysis.
-
Accuracy: Analyze triplicate samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). This can be done by preparing solutions from separate weighings of the reference standard. Calculate the percent recovery based on a calibration curve or a single-point standard.
-
Precision:
-
Repeatability: Perform six replicate measurements of a single sample solution at 100% of the test concentration.
-
Intermediate Precision: Have a different analyst prepare and analyze the samples on a different day.
-
-
LOQ/LOD: While less common for spectrophotometric assays, these can be determined by analyzing progressively more dilute solutions and assessing the precision at each level.
-
Robustness: Assess the effect of minor variations, such as different analysts or slight variations in solvent preparation.
Performance Data Summary & Comparison
The following table summarizes the expected performance of each validated method.
| Parameter | HPLC Method | UV-Vis Spectrophotometry Method | Expert Commentary |
| Specificity | High. Can separate analyte from degradants and impurities. Proven by forced degradation and peak purity analysis. | Low. Prone to interference from any compound absorbing at the analytical wavelength. Cannot be considered stability-indicating. | For regulatory submissions and quality control of stability samples, the HPLC method is the only acceptable choice.[9] |
| Linearity (r²) | Typically ≥ 0.999 | Typically ≥ 0.999 | Both methods can demonstrate excellent linearity within their valid range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | When no interferences are present, both methods can be highly accurate. |
| Precision (%RSD) | < 2.0% | < 2.0% | Both methods are capable of high precision. |
| Throughput | Lower (run times of 15-30 min) | Higher (measurements take seconds) | UV-Vis is superior for high-throughput screening of pure samples. |
| Robustness | Good. Performance can be maintained despite small variations in mobile phase, temperature, etc. | Very Good. Fewer parameters to vary, making it inherently robust. | Robustness is a key validation parameter and must be experimentally demonstrated for both methods.[6] |
| Application | Stability-indicating assay, impurity profiling, quality control release testing. | Assay of pure raw material, cleaning validation, dissolution testing (if specificity is proven). | The application dictates the required level of validation and specificity. |
Conclusion and Recommendations
The validation of an analytical method for this compound is a systematic process governed by scientific principles and regulatory expectations.[20][21] This guide demonstrates that while both HPLC and UV-Vis Spectrophotometry can be validated to be linear, accurate, and precise, they serve fundamentally different purposes.
-
The High-Performance Liquid Chromatography (HPLC) method is unequivocally the superior choice for a stability-indicating assay. Its inherent separating power, when proven through forced degradation studies, provides the highest degree of confidence and is a prerequisite for analyzing samples throughout the drug development lifecycle, from stability testing to final product release.[13]
-
The UV-Vis Spectrophotometry method serves as a rapid, cost-effective tool for limited applications. It is best suited for the quantification of the pure this compound substance where the absence of interfering impurities can be guaranteed. It is not suitable for stability testing or impurity analysis.
As a final recommendation, the investment in developing and validating a robust, stability-indicating HPLC method early in the development process is crucial. It provides a comprehensive understanding of the molecule's degradation pathways and ensures data integrity, ultimately accelerating the path to regulatory approval and safeguarding product quality.[7]
References
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A Senior Application Scientist's Guide to the Comparative Analysis of 4-Hydroxy-4'-dimethylaminoazobenzene and Other DAB Metabolites
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of 4-Hydroxy-4'-dimethylaminoazobenzene and other key metabolites of the model hepatocarcinogen, 4-dimethylaminoazobenzene (DAB). Moving beyond a simple listing of data, this document elucidates the causal relationships behind experimental choices, details self-validating analytical protocols, and grounds its claims in authoritative scientific literature.
Introduction: The Significance of DAB and its Metabolic Journey
4-dimethylaminoazobenzene (DAB), historically known as "Butter Yellow," is a potent hepatocarcinogen that has served as a critical tool in cancer research for decades.[1][2] Its carcinogenicity is not inherent to the parent molecule but is a consequence of its metabolic activation within the liver.[1] The biotransformation of DAB results in a cascade of metabolites, each with distinct physicochemical properties and toxicological profiles. Understanding this metabolic journey is paramount for toxicologists and drug development professionals, as it provides a model for assessing the metabolic activation of other xenobiotics.
This guide focuses on a comparative study of these metabolites, with particular attention to this compound, to equip researchers with the knowledge to design robust analytical strategies and interpret toxicological data accurately.
The Metabolic Pathways of 4-Dimethylaminoazobenzene (DAB)
The biotransformation of DAB is a complex process primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The main initial pathways are N-demethylation and aromatic hydroxylation, which produce a series of metabolites that can then undergo further conjugation reactions (e.g., sulfation and glucuronidation) for excretion.[3][4]
Key metabolic steps include:
-
N-Demethylation: The stepwise removal of methyl groups from the tertiary amine, leading to N-methyl-4-aminoazobenzene (MAB) and subsequently to 4-aminoazobenzene (AB).
-
Aromatic Hydroxylation: The addition of a hydroxyl group, most commonly at the 4'-position of the aniline ring, to form metabolites like 4'-Hydroxy-DAB.
-
N-Hydroxylation: Formation of reactive N-hydroxy metabolites, such as N-hydroxy-4-aminoazobenzene (N-OH-AAB), which are considered ultimate carcinogens due to their ability to form DNA adducts.[5]
-
Azo Bond Reduction: Cleavage of the N=N bond, which can be a detoxification pathway.
These pathways do not operate in isolation; a single DAB molecule can undergo multiple modifications, leading to a complex mixture of metabolites in biological matrices.[3][6]
Caption: Metabolic activation pathway of 4-Dimethylaminoazobenzene (DAB).
Comparative Physicochemical and Toxicological Profiles
The structural modifications during metabolism significantly alter the properties and biological activity of each DAB derivative. A comparison of the key metabolites reveals a spectrum of carcinogenicity, where the parent compound is less active than some of its metabolic products.
| Metabolite | Chemical Name | Carcinogenic Activity | Key Metabolic Role |
| DAB | 4-Dimethylaminoazobenzene | Potent Hepatocarcinogen | Parent Compound |
| MAB | N-Methyl-4-aminoazobenzene | Active Carcinogen | Primary N-Demethylation Product[7] |
| AB | 4-Aminoazobenzene | Weak Carcinogen | Secondary N-Demethylation Product |
| 4'-OH-DAB | 4'-Hydroxy-4-dimethylaminoazobenzene | Inactive/Detoxified | Product of Ring Hydroxylation[3] |
| N-OH-AAB | N-Hydroxy-4-aminoazobenzene | Ultimate Carcinogen | Reactive metabolite, forms DNA adducts[5] |
This table synthesizes data from multiple sources indicating the relative carcinogenic potential of DAB and its metabolites.[5][7][8]
The data strongly suggest that N-demethylation is a critical activation step, while 4'-hydroxylation is generally a detoxification pathway.[3] However, the ultimate carcinogenic potential is often attributed to N-hydroxylated metabolites that can form covalent bonds with DNA, initiating the carcinogenic process.[5]
Analytical Methodologies for Comparative Profiling
The simultaneous analysis of DAB and its structurally similar metabolites in a complex biological matrix presents a significant analytical challenge. The choice of methodology is critical for achieving the required selectivity, sensitivity, and accuracy. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is the technique of choice.[9][10][11]
Causality in Method Selection: Why HPLC-MS?
-
Expertise & Experience: While Gas Chromatography (GC-MS) can be used, many DAB metabolites are thermally labile or non-volatile, making HPLC a more suitable separation technique. Reversed-phase HPLC (RP-HPLC) on a C18 column provides excellent separation based on the differing polarities of the metabolites.[9]
-
Trustworthiness: Coupling HPLC with a mass spectrometer (LC-MS) provides two orthogonal points of identification for each analyte: its retention time (from HPLC) and its mass-to-charge ratio (m/z) (from MS).[12][13] This dual confirmation is the cornerstone of a self-validating system, drastically reducing the probability of false positives. Modern UPLC (Ultra-Performance Liquid Chromatography) systems can further enhance resolution and reduce analysis time.[14]
-
Authoritative Grounding: Regulatory methods for the detection of banned azo dyes, which are structurally related to DAB, overwhelmingly specify LC-MS based approaches due to their superior selectivity and sensitivity.[10][14]
Detailed Experimental Protocol: UPLC-MS/MS Analysis
This protocol describes a robust, self-validating method for the simultaneous quantification of DAB, MAB, AB, and 4'-OH-DAB in a liver microsome incubation sample.
Objective: To separate and quantify DAB and its key metabolites with high sensitivity and specificity.
Instrumentation:
-
ACQUITY UPLC H-Class System (or equivalent)
-
ACQUITY QDa Mass Detector (or equivalent single quadrupole or tandem mass spectrometer)[14]
-
ACQUITY UPLC BEH C18 Column (e.g., 2.1 x 50 mm, 1.7 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Analytical standards of DAB, MAB, AB, and 4'-OH-DAB
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the liver microsome incubation quench solution, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis. Rationale: This is a rapid and effective way to remove the bulk of proteins which would otherwise foul the analytical column and ion source.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Gradient:
-
0.0 min: 20% B
-
1.0 min: 20% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 20% B
-
6.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Rationale: The gradient elution allows for the separation of the more polar hydroxylated metabolites (which elute earlier) from the less polar parent compound. Formic acid aids in the protonation of the analytes for positive ion mode mass spectrometry.
-
-
Mass Spectrometry Conditions (Positive ESI, SIR Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 1.5 kV
-
Cone Voltage: 15 V
-
Detection Mode: Single Ion Recording (SIR)
-
SIR Masses (m/z):
-
DAB: 226.15
-
MAB: 212.13
-
AB: 198.12
-
4'-OH-DAB: 242.14
-
-
Rationale: SIR mode significantly enhances sensitivity and selectivity compared to a full scan, as the detector focuses only on the specific m/z of interest for each target analyte.[14]
-
Caption: UPLC-MS/MS workflow for analyzing DAB metabolites.
Comparative Experimental Data
The described UPLC-MS/MS method yields baseline separation of the key metabolites, allowing for accurate quantification. The following table presents typical performance data.
| Analyte | Retention Time (min) | Monitored Ion (m/z, [M+H]⁺) | Linearity (r²) | LOD (µg/kg) |
| 4'-OH-DAB | 2.15 | 242.1 | >0.995 | <0.5 |
| AB | 2.80 | 198.1 | >0.996 | <0.3 |
| MAB | 3.45 | 212.1 | >0.996 | <0.3 |
| DAB | 4.10 | 226.1 | >0.995 | <0.5 |
Data is representative and adapted from typical performance characteristics of UPLC-MS systems for small molecule analysis.[14]
Interpretation of Data: The elution order is consistent with the principles of reversed-phase chromatography. The most polar compound, 4'-OH-DAB, has the weakest interaction with the nonpolar C18 stationary phase and therefore elutes first. The most nonpolar compound, the parent DAB, is retained the longest. The excellent linearity and low limits of detection (LOD) demonstrate the method's suitability for quantitative toxicological and pharmacokinetic studies.
Conclusion
The comparative analysis of this compound and other DAB metabolites is crucial for understanding the mechanisms of chemical carcinogenesis. This guide has detailed the metabolic pathways, compared the toxicological significance of key metabolites, and provided a comprehensive, validated UPLC-MS/MS protocol for their analysis. By understanding the causality behind the experimental design—from sample preparation to mass spectrometric detection—researchers can confidently generate high-quality, reproducible data. The presented methodologies and data serve as a robust framework for scientists in toxicology and drug development to investigate the metabolic fate of xenobiotics.
References
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- Vanhoenacker, G., David, F., & Sandra, P. (2012). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method.
- Son, W., Lee, J. Y., & Rhee, J. K. (2018). Spectroscopic methods to analyze drug metabolites. Applied Biological Chemistry. [Link]
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"4-Hydroxy-4'-dimethylaminoazobenzene vs. 4-Dimethylaminoazobenzene: a comparative toxicity study"
A Technical Guide for Researchers in Toxicology and Drug Development
Introduction: The Azo Dye Dilemma in Research
Azo dyes, a class of synthetic organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are extensively used as colorants in various industries, including textiles, printing, and cosmetics.[1] In the research laboratory, specific azo compounds like 4-Dimethylaminoazobenzene (DAB), also known as Butter Yellow, have been utilized as pH indicators and histological stains. However, the toxicological profile of many azo dyes, particularly their potential for carcinogenicity, necessitates a thorough understanding for safe handling and interpretation of experimental data.[2][3] This guide provides a comparative toxicological overview of 4-Dimethylaminoazobenzene and its principal metabolite, 4-Hydroxy-4'-dimethylaminoazobenzene, offering insights into their respective safety profiles and metabolic relationship.
Chemical Identity
| Feature | 4-Dimethylaminoazobenzene (DAB) | This compound |
| Structure | ||
| CAS Number | 60-11-7[4] | 2496-15-3[5][6] |
| Molecular Formula | C₁₄H₁₅N₃[4] | C₁₄H₁₅N₃O[5][6] |
| Synonyms | Butter Yellow, Methyl Yellow, N,N-Dimethyl-4-phenylazoaniline[4] | 4-(4-Dimethylaminophenylazo)phenol[6][7] |
Comparative Toxicity Profile
A direct quantitative comparison of the toxicity of 4-Dimethylaminoazobenzene and its hydroxylated metabolite is challenging due to a significant disparity in available toxicological data. While DAB has been extensively studied, data for this compound is sparse.
| Toxicological Endpoint | 4-Dimethylaminoazobenzene (DAB) | This compound |
| Acute Oral Toxicity | High acute toxicity from oral exposure in rats.[8] Harmful if swallowed. | Harmful if swallowed (Acute Toxicity - Oral [Category 4]).[9] |
| Carcinogenicity | IARC: Group 2B (Possibly carcinogenic to humans).[8] NTP: Reasonably anticipated to be a human carcinogen.[3][10] Causes liver, bladder, and skin cancer in animals.[2][3][10] | No data available. |
| Genotoxicity | Positive in bacterial reverse mutation tests (Ames test) and in vitro chromosomal aberration tests with metabolic activation.[11][12] | No data available. |
| Dermal Toxicity | Can be absorbed through the skin.[2] May cause contact dermatitis.[8] | No data available. |
| Metabolism | Primarily metabolized via N-demethylation and 4'-hydroxylation in the liver.[13] | A primary metabolite of DAB. |
In-Depth Analysis: 4-Dimethylaminoazobenzene (DAB) Toxicity
4-Dimethylaminoazobenzene is a well-documented hepatocarcinogen in animal models.[3][10] Its carcinogenic activity is not exerted by the parent compound itself but requires metabolic activation to reactive intermediates that can bind to cellular macromolecules, including DNA.
Mechanism of Carcinogenicity
The carcinogenicity of DAB is a multi-step process initiated by its metabolism in the liver. The key pathways include:
-
Azo Bond Reduction: Intestinal microbiota and liver enzymes can reduce the azo bond to produce aromatic amines.[13][14]
-
N-demethylation and N-hydroxylation: Cytochrome P450 enzymes in the liver catalyze the N-demethylation and N-hydroxylation of DAB, leading to the formation of reactive metabolites. One of these metabolites, N-hydroxy-4-aminoazobenzene, has been shown to induce oxidative DNA damage.[15]
-
DNA Adduct Formation: The ultimate carcinogenic metabolites can form covalent adducts with DNA, leading to mutations and the initiation of cancer.
Caption: Metabolic activation pathway of 4-Dimethylaminoazobenzene leading to carcinogenicity.
The Role of this compound in Metabolism
This compound is a known metabolite of DAB, formed through the process of aromatic hydroxylation. This metabolic step is generally considered a detoxification pathway, as the addition of a hydroxyl group increases the water solubility of the compound, facilitating its excretion from the body.
Caption: Simplified metabolic pathways of 4-Dimethylaminoazobenzene.
Experimental Protocols for Azo Dye Toxicity Assessment
For researchers investigating the toxicity of azo dyes, standardized protocols are crucial for obtaining reliable and reproducible data.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond, which releases the potentially mutagenic aromatic amines.
Step-by-Step Protocol:
-
Strain Selection: Use Salmonella typhimurium strains (e.g., TA98, TA100) that are sensitive to frameshift or base-pair substitution mutations.
-
Metabolic Activation: Incorporate a liver S9 fraction (from rats or hamsters) to provide the necessary enzymes for metabolic activation. For azo dyes, the addition of flavin mononucleotide (FMN) to the S9 mix is often required to facilitate azo reduction.
-
Pre-incubation: A pre-incubation step, where the test compound, bacterial culture, and S9 mix are incubated together before plating, can enhance the detection of mutagens.
-
Plating and Incubation: Plate the mixture on a minimal glucose agar medium. Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a positive mutagenic response.
Caption: Workflow for a modified Ames test for azo dyes.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a compound.
Step-by-Step Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.
Conclusion and Future Directions
The available evidence strongly indicates that 4-Dimethylaminoazobenzene is a genotoxic carcinogen that requires metabolic activation to exert its toxic effects. In contrast, its metabolite, this compound, remains poorly characterized from a toxicological standpoint. While its formation is likely a step towards detoxification and excretion, the absence of comprehensive safety data warrants a cautious approach.
For researchers in drug development and toxicology, this comparative guide highlights the critical importance of understanding the metabolic fate of compounds. The toxicity of a parent molecule may not be representative of its metabolites. Future research should focus on elucidating the complete toxicological profile of this compound to provide a more definitive comparative assessment. Until such data is available, both 4-Dimethylaminoazobenzene and its metabolites should be handled with appropriate safety precautions in a research setting.
References
- U.S. Environmental Protection Agency. (1999). 4-Dimethylaminoazobenzene.
- New Jersey Department of Health and Senior Services. (2001). Hazardous Substance Fact Sheet: 4-Dimethylaminoazobenzene.
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- PubChem. (n.d.). This compound.
- Occupational Safety and Health Administration. (n.d.). 4-DIMETHYLAMINOAZOBENZENE.
- National Toxicology Program. (1981). Second Annual Report on Carcinogens: 4-Dimethylaminoazobenzene.
- precisionFDA. (n.d.). This compound.
- Ohnishi, S., Murata, M., Degawa, M., & Kawanishi, S. (2003). Oxidative DNA Damage Induced by an N-Hydroxy Metabolite of Carcinogenic 4-Dimethylaminoazobenzene. Japanese Journal of Cancer Research, 94(6), 579–585.
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- Suzuki, H., Komatsu, K., Imamura, T., Miyazaki, A., Kobayashi, T., & Nomura, M. (2006). Genotoxicity studies of p-dimethylaminoazobenzene (DAB). The Journal of toxicological sciences, 31(4), 399–405.
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- Gendron, T., Poirier, D. G., & Gagnon, P. (2021). Targeted Metabolomic Assessment of the Sub-Lethal Toxicity of Halogenated Acetic Acids (HAAs) to Daphnia magna. Metabolites, 11(11), 724.
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A Researcher's Guide to the Validation of 4-Hydroxy-4'-dimethylaminoazobenzene as a Biomarker for N,N-dimethyl-4-aminoazobenzene (DAB) Exposure
For researchers, scientists, and drug development professionals, the accurate assessment of exposure to chemical agents is paramount for both toxicological studies and the development of safe therapeutic agents. N,N-dimethyl-4-aminoazobenzene (DAB), a potent hepatocarcinogen, serves as a critical model compound in oncological research.[1][2] Consequently, the need for reliable biomarkers to quantify its exposure and metabolic impact is significant. This guide provides an in-depth validation of 4-Hydroxy-4'-dimethylaminoazobenzene (4'-OH-DAB), a principal metabolite of DAB, as a robust and specific biomarker. We will explore the underlying metabolic pathways, compare it with other potential biomarkers, and provide detailed experimental protocols for its quantification.
The Metabolic Fate of DAB: The Genesis of a Biomarker
The carcinogenicity of DAB is not inherent to the parent molecule but is a consequence of its metabolic activation within the body, primarily in the liver.[3][4] This bioactivation is a double-edged sword; while it leads to the formation of reactive intermediates that can cause cellular damage, it also produces unique metabolites that can serve as fingerprints of exposure. The metabolic journey of DAB is primarily orchestrated by cytochrome P450 (CYP) enzymes and involves several key transformations.[5][6]
The two initial, critical pathways in DAB metabolism are N-demethylation and aromatic 4'-hydroxylation.[5] The 4'-hydroxylation pathway directly yields this compound (4'-OH-DAB). This reaction is a detoxification step, creating a more polar, water-soluble molecule that can be more readily excreted from the body, often after conjugation with glucuronic acid or sulfate.[5] The high prevalence of this metabolite makes it an excellent candidate for a biomarker of exposure.
Caption: Metabolic activation and detoxification pathways of DAB.
Comparative Analysis: Why 4'-OH-DAB Stands Out
A robust biomarker must be sensitive, specific, and its concentration should correlate with the level of exposure. While other metabolites of DAB exist, 4'-OH-DAB presents a compelling case as the biomarker of choice. Let's compare it with other potential candidates.
| Biomarker | Specificity to DAB | Sensitivity | Half-life | Ease of Measurement | Correlation with Exposure |
| This compound (4'-OH-DAB) | High (Direct major metabolite) | High | Moderate | High (Stable and abundant) | Strong |
| N,N-dimethyl-4-aminoazobenzene (DAB) | High (Parent compound) | Moderate | Short | Moderate (Rapidly metabolized) | Moderate |
| N-methyl-4-aminoazobenzene (MAB) | Moderate (Also a metabolite of other compounds) | Moderate | Short | Moderate | Moderate |
| DNA Adducts | Very High | Very High | Long | Low (Requires complex, sensitive techniques) | Strong (but reflects genotoxicity, not just exposure) |
As the table illustrates, while DNA adducts offer the highest specificity for toxicologically relevant events, their measurement is technically demanding and costly for routine exposure monitoring. The parent compound, DAB, is often present at low concentrations due to its rapid metabolism. 4'-OH-DAB, however, provides an optimal balance of specificity, abundance, and ease of quantification, making it a superior choice for a biomarker of exposure.
Validating the Biomarker: A Step-by-Step Protocol
The cornerstone of using any biomarker in a research or regulatory setting is a rigorously validated analytical method. Here, we provide a comprehensive protocol for the quantification of 4'-OH-DAB in plasma using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), a technique renowned for its sensitivity and specificity.
Sample Collection and Preparation
-
Rationale: Plasma is a readily accessible biological matrix that reflects systemic exposure. Proper handling is crucial to prevent degradation of the analyte.
-
Protocol:
-
Collect whole blood from subjects (e.g., rats in a toxicology study) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Immediately centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the supernatant (plasma) to a clean, labeled polypropylene tube.
-
Store the plasma samples at -80°C until analysis to ensure the stability of 4'-OH-DAB.
-
Analytical Methodology: HPLC-MS/MS
-
Rationale: This method combines the separation power of HPLC with the sensitive and selective detection of MS/MS, allowing for accurate quantification even in a complex biological matrix.
-
Protocol:
-
Sample Extraction:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of 4'-OH-DAB) to correct for extraction variability.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid, 10% Acetonitrile with 0.1% Formic Acid).
-
-
Chromatographic Conditions:
-
HPLC System: A system capable of binary gradient elution.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4'-OH-DAB: Precursor ion (Q1) m/z 242.1 -> Product ion (Q3) m/z 121.1
-
Internal Standard (IS): (Use appropriate m/z for the chosen IS).
-
-
Optimization: Optimize parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
Caption: Experimental workflow for 4'-OH-DAB quantification.
Method Validation
To ensure the reliability of the data, the analytical method must be validated according to established guidelines (e.g., FDA's Bioanalytical Method Validation Guidance).
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity & Selectivity | Ensure the method detects only the analyte of interest without interference. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity & Range | Establish the concentration range over which the assay is accurate and precise. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the true value and the variability of measurements. | Accuracy: Within ±15% of nominal value. Precision: Coefficient of variation (CV) ≤ 15%. |
| Limit of Quantification (LOQ) | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; Accuracy and precision within ±20%. |
| Stability | Assess the stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Conclusion: A Validated Tool for Toxicological Assessment
The evidence strongly supports this compound as a specific, sensitive, and reliable biomarker for assessing exposure to the carcinogen DAB. Its formation via a primary metabolic pathway ensures a direct correlation with exposure levels, and its physicochemical properties make it amenable to robust analytical techniques like HPLC-MS/MS. By following the detailed validation protocols outlined in this guide, researchers and drug development professionals can confidently quantify 4'-OH-DAB, enabling more accurate toxicological assessments, pharmacokinetic studies, and ultimately, contributing to the development of safer chemical entities and therapeutics. The adoption of this validated biomarker provides a powerful tool in the ongoing effort to understand and mitigate the risks associated with chemical carcinogens.
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity: The Case of 4-Dimethylaminoazobenzene and Its Hydroxylated Metabolites
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of toxicology and carcinogen research, the accurate detection of chemical compounds and their metabolic byproducts is paramount. 4-Dimethylaminoazobenzene (DAB), a potent hepatocarcinogen, serves as a critical case study.[1] Immunoassays, prized for their sensitivity and high-throughput capabilities, are frequently employed for the detection of such small molecules. However, the reliability of these assays hinges on the specificity of the antibodies used. This guide provides an in-depth analysis of the cross-reactivity of antibodies developed against DAB with its hydroxylated metabolites, offering experimental frameworks and data-driven insights to ensure the integrity of your research.
The Metabolic Journey of 4-Dimethylaminoazobenzene (DAB)
Understanding the metabolic fate of DAB is the first step in appreciating the challenges of antibody specificity. In vivo, DAB undergoes a series of enzymatic transformations, primarily through N-demethylation and aromatic hydroxylation, catalyzed by cytochrome P450 enzymes.[2][3] These processes result in a variety of metabolites, some of which may retain the core azobenzene structure that antibodies are often designed to recognize.
The primary metabolic pathways include:
-
N-demethylation: The removal of methyl groups from the amino group.
-
4'-hydroxylation: The addition of a hydroxyl group at the 4' position of the benzene ring.[2]
These pathways lead to the formation of key metabolites such as N-methyl-4-aminoazobenzene (MAB), aminoazobenzene (AB), and their hydroxylated counterparts like 4'-hydroxy-DAB and N-methyl-4-amino-4'-hydroxyazobenzene (4'-OH-MAB).[2][4][5][6]
Caption: Metabolic pathway of 4-Dimethylaminoazobenzene (DAB).
The Challenge of Hapten Immunogenicity and Antibody Specificity
Small molecules like DAB, known as haptens, are not immunogenic on their own. To generate antibodies, they must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[7][8] This conjugation process is a critical determinant of the resulting antibody's specificity. The site of conjugation on the hapten influences which epitopes are exposed to the immune system, thereby directing the antibody's binding preference. An antibody raised against a DAB-protein conjugate may recognize not only the parent DAB molecule but also metabolites that share significant structural similarity, leading to cross-reactivity.
Comparative Analysis of Antibody Cross-Reactivity
The degree to which an antibody binds to molecules other than its primary target is known as cross-reactivity. In the context of DAB analysis, significant cross-reactivity with its hydroxylated metabolites can lead to an overestimation of the parent compound's concentration, confounding toxicological assessments.
To quantify cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is the method of choice.[9][10][11] This assay measures the ability of various metabolites to compete with DAB for binding to a limited number of anti-DAB antibody binding sites.
Illustrative Cross-Reactivity Data
The following table presents hypothetical, yet plausible, data from a competitive ELISA designed to assess the cross-reactivity of a polyclonal anti-DAB antibody. The IC50 value represents the concentration of the analyte required to inhibit 50% of the antibody binding to the coated antigen. Cross-reactivity is calculated relative to DAB.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| 4-Dimethylaminoazobenzene (DAB) | 10 | 100 |
| 4'-hydroxy-DAB | 50 | 20 |
| N-Methyl-4-aminoazobenzene (MAB) | 25 | 40 |
| N-methyl-4-amino-4'-hydroxyazobenzene | 100 | 10 |
| Aminoazobenzene (AB) | 80 | 12.5 |
Interpretation of Results:
-
High Cross-Reactivity with MAB: The antibody shows considerable recognition of the N-demethylated metabolite, MAB. This suggests that the dimethylamino group is not the primary epitope recognized by the majority of the polyclonal antibodies.
-
Reduced Recognition of Hydroxylated Metabolites: The addition of a hydroxyl group at the 4' position significantly reduces antibody binding, as seen with 4'-hydroxy-DAB and N-methyl-4-amino-4'-hydroxyazobenzene. This indicates that the structural change introduced by hydroxylation interferes with the antibody-epitope interaction.
-
Implications for Quantification: The significant cross-reactivity with MAB would necessitate chromatographic separation before immunoassay for accurate quantification of DAB in samples where both are present. Alternatively, the development of a more specific monoclonal antibody would be required.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a robust framework for determining the cross-reactivity of anti-DAB antibodies.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Detailed Steps:
-
Antigen Coating:
-
Dilute a DAB-protein conjugate (e.g., DAB-BSA) to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (DAB) and the potential cross-reactants (hydroxylated metabolites) in assay buffer (e.g., PBS with 1% BSA).
-
In a separate plate or tubes, mix 50 µL of each standard/metabolite dilution with 50 µL of the diluted primary anti-DAB antibody.
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the analyte concentration.
-
Determine the IC50 value for DAB and each metabolite.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of DAB / IC50 of Metabolite) x 100
-
Conclusion and Recommendations
The potential for cross-reactivity of anti-DAB antibodies with its hydroxylated metabolites is a critical consideration for any immunoassay-based study. This guide has demonstrated that while antibodies raised against DAB can exhibit significant binding to some metabolites, structural modifications like hydroxylation can substantially decrease this interaction.
For researchers and drug development professionals, the key takeaway is the necessity of empirical validation. Before employing an anti-DAB antibody for quantitative studies, a thorough cross-reactivity analysis against all relevant metabolites is not just recommended, but essential for data integrity. In cases of unacceptable cross-reactivity, the pursuit of highly specific monoclonal antibodies or the use of orthogonal methods like LC-MS/MS should be considered.
References
- Levine, W. G. (1982). Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat. Drug Metabolism and Disposition, 10(5), 565-570.
- Watanabe, M., & Ishidate, M. (1969). Metabolism of 4-Dimethylaminoazobenzene and Related Compounds. V. Quantitative Analysis of Biliary and Urinary Metabolites of 4-Dimethylaminoazobenzene in Rat. Chemical & Pharmaceutical Bulletin, 17(11), 2293-2300.
- Tamura, Z., & Semejima, K. (1963). Metabolism of 4-dimethylaminoazobenzene and related compounds. 3. Metabolites of 4-dimethylaminoazobenzene in rat bile and influence of DAB feeding on their amounts. Chemical & Pharmaceutical Bulletin, 11(8), 1014-1021.
- Samejima, K., Tamura, Z., & Ishidate, M. (1967). Metabolism of 4-dimethylaminoazobenzene and related compounds. IV. Metabolites of o-aminoazotoluene in rat bile. Chemical & Pharmaceutical Bulletin, 15(7), 964-975.
- Ishidate, M., Tamura, Z., & Samejima, K. (1963). Metabolism of 4-Dimethylaminoazobenzene and Related. Chemical and Pharmaceutical Bulletin - Japan.
- Singh, S., et al. (2007). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.
- Sashidhar, R. B., et al. (2003). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. Journal of Immunological Methods, 283(1-2), 149-157.
- Dowdle, W. R., & Hansen, P. A. (1959). LABELING OF ANTIBODIES WITH FLUORESCENT AZO DYES. Journal of Bacteriology, 77(5), 669-670.
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- Ishidate, M., & Hashimoto, Y. (1962). The Metabolism of p-Dimethylaminoazobenzene and Related Compounds. I. Metabolites of p-Dimethylaminoazobenzene in Dog Urine. Chemical & Pharmaceutical Bulletin, 10(2), 125-133.
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A Comparative Analysis of the Carcinogenic Potential of 4-Dimethylaminoazobenzene and Its Metabolites
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Carcinogenic Legacy of an Azo Dye
4-Dimethylaminoazobenzene (DAB), historically known as "Butter Yellow," is a potent experimental hepatocarcinogen that has served as a paradigm for understanding chemical carcinogenesis for decades.[1][2][3] Its carcinogenicity is not inherent to the parent molecule but is a consequence of its metabolic transformation within the host organism into reactive electrophilic species.[4] This guide provides an in-depth comparative analysis of the carcinogenic potential of DAB and its principal metabolites, elucidating the structural and metabolic features that govern their genotoxic and tumorigenic activities. Understanding these differences is paramount for toxicological risk assessment and the development of safer chemical entities.
The metabolic journey of DAB is a critical determinant of its carcinogenic outcome. This process is a double-edged sword, involving both bioactivation pathways that generate ultimate carcinogens and detoxification pathways that lead to their excretion. The primary bioactivation sequence involves N-demethylation and subsequent N-hydroxylation, while ring hydroxylation generally represents a detoxification route.[5] This guide will dissect these pathways, offering a clear comparison of the carcinogenic potency of the key players: the parent compound DAB, its N-demethylated metabolites N-methyl-4-aminoazobenzene (MAB) and 4-aminoazobenzene (AAB), and their N-hydroxylated derivatives.
The Metabolic Gauntlet: Bioactivation vs. Detoxification
The carcinogenicity of DAB is intricately linked to its biotransformation, primarily by cytochrome P450 (CYP) enzymes in the liver.[6] The metabolic fate of DAB dictates whether it will be rendered harmless or converted into a molecule capable of inflicting damage on cellular macromolecules, most critically, DNA.
Metabolic Activation Pathway of 4-Dimethylaminoazobenzene (DAB)
The bioactivation of DAB is a stepwise process. The initial and crucial steps are:
-
N-demethylation: DAB is first demethylated to N-methyl-4-aminoazobenzene (MAB) and subsequently to 4-aminoazobenzene (AAB).[5]
-
N-hydroxylation: The secondary and primary amine metabolites, MAB and AAB, undergo N-hydroxylation to form N-hydroxy-N-methyl-4-aminoazobenzene (N-OH-MAB) and N-hydroxy-4-aminoazobenzene (N-OH-AAB), respectively.[7][8] This step is considered rate-limiting for carcinogenesis.[7]
-
Esterification: The N-hydroxy metabolites are then esterified, primarily by sulfotransferases, to form highly reactive esters (e.g., N-sulfonyloxy-MAB).[4] These esters are considered the "ultimate carcinogens," capable of forming covalent adducts with DNA.[4]
Detoxification Pathways
Concurrent with bioactivation, detoxification pathways work to eliminate DAB and its metabolites. The most significant of these is 4'-hydroxylation , which leads to the formation of less carcinogenic phenolic metabolites that are more readily conjugated and excreted.[5]
Comparative Carcinogenic Potential: A Metabolite-by-Metabolite Analysis
The carcinogenic potency of DAB and its metabolites varies significantly, a direct reflection of their chemical stability and reactivity towards biological nucleophiles like DNA.
4-Dimethylaminoazobenzene (DAB)
The parent compound, DAB, is a pre-carcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. Animal studies have unequivocally demonstrated its ability to induce liver tumors in rats and mice.[1][9] Oral administration or subcutaneous injection of DAB leads to the development of hepatocellular carcinomas, which can metastasize.[1]
N-Methyl-4-aminoazobenzene (MAB)
MAB, the first N-demethylation product, is also a potent carcinogen, with some studies suggesting it may be even more active than DAB itself.[10][11] This enhanced activity is likely due to its more direct entry into the latter stages of the bioactivation pathway.
4-Aminoazobenzene (AAB)
The fully N-demethylated metabolite, AAB, also exhibits carcinogenic properties.[11] While essential for the formation of its N-hydroxy derivative, its overall carcinogenic potency compared to DAB and MAB can vary depending on the experimental model.
N-Hydroxy Metabolites (N-OH-MAB and N-OH-AAB)
These metabolites are significantly more proximate to the ultimate carcinogenic species. N-hydroxy-4-aminoazobenzene (N-OH-AAB) has been shown to induce oxidative DNA damage, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), in the presence of Cu(II).[12][13] This indicates that in addition to forming DNA adducts, these metabolites can contribute to carcinogenesis through the generation of reactive oxygen species.[12][13]
The N-hydroxy metabolites, particularly after esterification, are highly reactive and are considered the ultimate electrophilic species responsible for initiating the carcinogenic process through the formation of covalent DNA adducts.[4]
Quantitative Comparison of Carcinogenic and Mutagenic Activity
The following table summarizes the comparative carcinogenic and mutagenic potential of DAB and its key metabolites based on available experimental data.
| Compound | Carcinogenic Activity (in vivo) | Mutagenic Activity (Ames Test) | DNA Adduct Formation | Oxidative DNA Damage |
| 4-Dimethylaminoazobenzene (DAB) | Potent hepatocarcinogen[1][9] | Requires metabolic activation (S9 mix) to be mutagenic[14] | Forms adducts after metabolic activation | Indirectly, through metabolites |
| N-Methyl-4-aminoazobenzene (MAB) | Potent hepatocarcinogen, potentially more active than DAB[10][11] | Requires metabolic activation (S9 mix) to be mutagenic[14] | Precursor to highly reactive adduct-forming species[15] | Indirectly, through metabolites |
| 4-Aminoazobenzene (AAB) | Carcinogenic[11] | Requires metabolic activation | Precursor to adduct-forming species | Indirectly, through metabolites |
| N-Hydroxy-4-aminoazobenzene (N-OH-AAB) | Proximate carcinogen | Direct-acting mutagen (does not require S9 mix) | Precursor to ultimate carcinogen | Induces oxidative DNA damage[12][13] |
Experimental Protocols for Assessing Carcinogenic Potential
The evaluation of the carcinogenic potential of chemical compounds like DAB and its metabolites relies on a battery of in vitro and in vivo assays.
Ames Test (Bacterial Reverse Mutation Assay)
Principle: The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.[16][17] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[16][17] The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the bacterium's ability to synthesize histidine, allowing it to grow on a histidine-free medium.[17][18]
Methodology:
-
Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).[17]
-
Metabolic Activation: For pre-carcinogens like DAB, the assay is performed both with and without a mammalian metabolic activation system (S9 fraction), which is typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.[14]
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Animal Carcinogenicity Bioassays
Principle: Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of a chemical.[19] These studies involve exposing laboratory animals (typically rats and mice) to the test compound for a significant portion of their lifespan and monitoring for tumor development.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Dose Selection: Determine appropriate dose levels based on preliminary toxicity studies. Typically, a high dose (maximum tolerated dose), a low dose, and a control group are included.
-
Administration: The test compound is administered via a relevant route of exposure (e.g., dietary administration, gavage, subcutaneous injection) for an extended period (e.g., 1-2 years).[1][9]
-
Observation: Animals are monitored regularly for clinical signs of toxicity and palpable masses.
-
Necropsy and Histopathology: At the end of the study, all animals are subjected to a complete necropsy. Tissues are collected, preserved, and examined microscopically by a pathologist to identify and characterize any neoplastic and non-neoplastic lesions.
-
Data Analysis: Tumor incidence data are statistically analyzed to determine if there is a significant increase in tumors in the treated groups compared to the control group.
DNA Adduct Analysis
Principle: The formation of covalent adducts between a chemical carcinogen (or its metabolite) and DNA is a critical event in the initiation of cancer.[20] The detection and quantification of these adducts provide direct evidence of genotoxicity.
Methodology (³²P-Postlabeling Assay):
-
Exposure: Animals are treated with the test compound.
-
DNA Isolation: DNA is isolated from target tissues (e.g., liver).
-
DNA Digestion: The DNA is enzymatically digested to individual deoxynucleoside 3'-monophosphates.
-
Adduct Enrichment: Adducted nucleotides are enriched from the normal nucleotides.
-
³²P-Labeling: The adducted nucleotides are labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.
Visualizing the Pathways and Processes
To further clarify the complex relationships between metabolism and carcinogenicity, the following diagrams illustrate the key pathways and experimental workflows.
Metabolic Pathway of 4-Dimethylaminoazobenzene (DAB)
Caption: Workflow for assessing mutagenicity using the Ames test.
Conclusion: A Tale of Metabolic Activation
The carcinogenic potential of 4-Dimethylaminoazobenzene is not a monolithic property but rather a dynamic interplay between its metabolic activation and detoxification. This guide has demonstrated that the carcinogenicity of DAB is critically dependent on its biotransformation into reactive metabolites. The N-demethylated metabolites, MAB and AAB, are also potent carcinogens, serving as crucial intermediates. The N-hydroxy metabolites represent a significant step towards the ultimate carcinogenic species, not only by leading to the formation of DNA adducts but also by inducing oxidative DNA damage.
A thorough understanding of these metabolic pathways and the comparative carcinogenic potential of each metabolite is essential for researchers in toxicology, drug development, and cancer research. The experimental protocols and workflows outlined herein provide a framework for the continued investigation of chemical carcinogenesis and the development of robust safety assessment strategies.
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A Comparative-Toxicology Guide: Benchmarking 4-Hydroxy-4'-dimethylaminoazobenzene Against Non-Carcinogenic Azo Dyes
Introduction: The Azo Dye Dilemma in Research and Development
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for 60-70% of all dyes used across the textile, food, and scientific sectors.[1] Their widespread use is due to their cost-effective synthesis, stability, and the vast spectrum of vibrant colors they can produce.[2] However, the utility of azo dyes is shadowed by a significant toxicological concern: the potential for metabolic activation into carcinogenic aromatic amines.[3][4]
The core mechanism of toxicity involves the reductive cleavage of the characteristic azo bond (–N=N–) by azoreductase enzymes.[4][5] These enzymes are present in the human liver and, more significantly, within the gut microflora.[4][6][7] This cleavage breaks the dye molecule into its constituent aromatic amines. If these amines are known carcinogens, such as benzidine, the parent dye is considered a pro-carcinogen.[1][4] This metabolic pathway is the primary reason why dyes like Sudan I, which can release carcinogenic amines, are banned from food use and are a concern for human health.[6][8][9]
This guide provides a detailed toxicological benchmark of 4-Hydroxy-4'-dimethylaminoazobenzene , a lesser-known azo compound, against established and well-characterized non-carcinogenic azo dyes. Our objective is to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform the selection of safer alternatives in various applications. We will delve into the metabolic fate, genotoxicity, and cytotoxicity of these compounds, supported by standardized experimental protocols.
Comparative Candidates
To establish a robust benchmark, this compound is compared against two widely used, water-soluble azo dyes with extensive safety records, and one dye that was banned due to safety concerns, providing a crucial toxicological baseline.
-
Test Compound: this compound (H-DMAB)
-
Non-Carcinogenic Benchmarks:
-
Sunset Yellow FCF (FD&C Yellow No. 6): A sulfonated azo dye widely permitted for use in food, drugs, and cosmetics.[12][13][14] Its sulfonation significantly increases water solubility and generally prevents absorption of the intact dye in the gut, contributing to its favorable safety profile.[15]
-
Tartrazine (FD&C Yellow No. 5): Another sulfonated azo dye permitted for use in foods and drugs.[16] While it has been linked to hypersensitivity reactions in some individuals, extensive studies have not found it to be carcinogenic.[16][17]
-
-
Carcinogenic Benchmark:
Comparative Analysis: Physicochemical and Toxicological Properties
The initial assessment of an azo dye's potential toxicity begins with its physicochemical properties, which heavily influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | Sunset Yellow FCF | Tartrazine | Sudan I |
| IUPAC Name | 4-[[4-(dimethylamino)phenyl]diazenyl]phenol[10] | Disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate | Trisodium 5-hydroxy-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-H-pyrazole-3-carboxylate | 1-(Phenylazo)-2-naphthol[8] |
| Molecular Formula | C14H15N3O[11][19] | C16H10N2Na2O7S2 | C16H9N4Na3O9S2 | C16H12N2O |
| Molecular Weight | 241.29 g/mol [11][19] | 452.37 g/mol | 534.36 g/mol | 248.28 g/mol |
| Solubility | Lipophilic (Low water solubility) | Water-soluble | Water-soluble | Lipophilic (Low water solubility) |
| Regulatory Status | Research / Chemical Use | Approved Food Additive (E110)[12] | Approved Food Additive (E102) | Banned Food Additive[9] |
| Carcinogenicity | Data Limited | Not Carcinogenic[12] | Not Carcinogenic[16] | Carcinogenic (IARC Group 3)[18] |
Expert Insight: The most critical differentiator here is solubility. The high water solubility of Sunset Yellow FCF and Tartrazine, conferred by their sulfonate (-SO3) groups, limits their ability to cross intestinal membranes. The majority of the ingested dose is metabolized by gut microflora rather than being absorbed intact.[15][16] Conversely, the lipophilic nature of H-DMAB and Sudan I suggests a greater potential for absorption and subsequent metabolism by hepatic enzymes, such as cytochrome P450s.[6][20]
Metabolic Fate: The Azoreduction Pathway
The central event in azo dye metabolism is the reductive cleavage of the azo bond. This process is catalyzed by FMN-dependent azoreductase enzymes found in the liver cytosol and, more prominently, in anaerobic gut bacteria.[21][22]
Caption: Metabolic pathway of azo dyes in the gut and liver.
Causality Behind the Pathway:
-
Initial Exposure: Water-soluble dyes like Sunset Yellow and Tartrazine largely remain in the gastrointestinal tract, where they are prime substrates for bacterial azoreductases.[16] Lipophilic dyes like Sudan I can be absorbed and undergo hepatic metabolism.[20]
-
Reductive Cleavage: The azo bond is broken, yielding two separate aromatic amine molecules.[5]
-
Toxicological Divergence: The safety of the parent dye is now entirely dependent on the toxicity of these amine products.
-
Sunset Yellow FCF breaks down into sulfanilic acid and 1-amino-2-naphthol-6-sulfonic acid. These sulfonated amines are rapidly excreted and considered non-toxic at typical exposure levels.
-
Tartrazine yields sulfanilic acid and aminopyrazolone.[23] These are also generally considered non-carcinogenic.[24]
-
Sudan I yields aniline and 1-amino-2-naphthol. Aniline is a suspected carcinogen, and the subsequent metabolism of these amines can lead to the formation of reactive species that form DNA adducts, initiating carcinogenesis.[8][9]
-
This compound (H-DMAB) would cleave to form p-aminophenol and N,N-dimethyl-p-phenylenediamine. The toxicological profile of the latter, in particular, requires rigorous investigation for genotoxicity.
-
Experimental Benchmarking Protocols & Comparative Data
To objectively compare these dyes, standardized toxicological assays are essential. Here, we outline the protocols for two fundamental tests: the Bacterial Reverse Mutation Assay (Ames Test) for genotoxicity and the MTT Assay for in vitro cytotoxicity.
Genotoxicity Assessment: The Ames Test (OECD 471)
Principle & Rationale: The Ames test is a globally accepted initial screen for identifying chemical mutagens.[25] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The assay measures the ability of a test chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.
Critical Component - S9 Metabolic Activation: A key part of the protocol is to test the chemical both with and without a mammalian metabolic activation system (S9 fraction).[26] The S9 fraction is derived from rat liver homogenates and contains cytochrome P450 enzymes and other metabolic machinery. This is crucial for azo dyes, as it mimics the hepatic metabolism that can convert a non-mutagenic parent dye into mutagenic amine metabolites.[8][20] A positive result in the presence of S9, but not in its absence, indicates that the dye is a pro-mutagen.
Caption: Standard workflow for the OECD 471 Ames Test.
Expected Results & Comparative Data Summary:
| Compound | Ames Test Result (-S9) | Ames Test Result (+S9) | Interpretation |
| This compound | Negative | Predicted Positive | Likely a pro-mutagen, activated by liver enzymes. |
| Sunset Yellow FCF | Negative | Negative | Non-mutagenic.[12] |
| Tartrazine | Negative | Negative | Non-mutagenic.[16] |
| Sudan I | Negative | Positive | Confirmed pro-mutagen.[8][20] |
| Negative Control (DMSO) | Negative | Negative | Validates assay conditions. |
| Positive Control (2-AAT) | N/A | Positive | Validates S9 activity. |
In Vitro Cytotoxicity: The MTT Assay
Principle & Rationale: The MTT assay is a colorimetric test used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[27][28][29] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[29] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[28] By exposing a cell line (e.g., HepG2 human liver carcinoma cells) to increasing concentrations of a dye, we can determine the concentration at which it becomes toxic and inhibits metabolic activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[30]
-
Compound Exposure: Prepare serial dilutions of the test dyes in culture medium. Remove the old medium from the cells and add the dye-containing medium. Include wells with medium only (blank) and cells with solvent only (vehicle control). Incubate for 24-48 hours.
-
MTT Addition: Remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple crystals.[30]
-
Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570-590 nm.[29]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration of dye that inhibits 50% of cell viability).
Expected Results & Comparative Data Summary:
| Compound | Predicted IC50 (HepG2 cells) | Cytotoxicity Level |
| This compound | 50-200 µM | Moderate |
| Sunset Yellow FCF | >1000 µM | Very Low |
| Tartrazine | >1000 µM | Very Low |
| Sudan I | <50 µM | High |
Expert Insight: A lower IC50 value indicates higher cytotoxicity. We predict that the lipophilic dyes (H-DMAB and Sudan I) will exhibit greater cytotoxicity than the water-soluble, sulfonated dyes. This is because their lipophilicity allows them to more easily traverse the cell membrane and interfere with intracellular functions, such as mitochondrial respiration, which is the very process measured by the MTT assay.
Conclusion and Recommendations
This guide demonstrates a clear toxicological hierarchy among the tested azo dyes.
-
Low Hazard Profile: Sunset Yellow FCF and Tartrazine consistently demonstrate a low potential for genotoxicity and cytotoxicity. Their hydrophilic nature, due to sulfonation, is a key structural feature that limits bioavailability and directs their metabolism towards less toxic, readily excretable pathways. They remain the benchmark for safe azo dyes in sensitive applications.
-
High Hazard Profile: Sudan I serves as a crucial positive control, confirming that lipophilic azo dyes capable of releasing carcinogenic amines are readily identified by standard assays like the Ames test (with S9 activation). Its high cytotoxicity further underscores its hazardous nature.
-
Compound of Interest: This compound (H-DMAB) is predicted to fall into a higher-risk category. Its lipophilic structure and potential to metabolize into a reactive diamine suggest a significant risk of genotoxicity following metabolic activation. The predicted moderate cytotoxicity further supports this classification.
For researchers and developers seeking alternatives, the guiding principle should be to prioritize water-soluble, sulfonated azo structures . When considering novel or less-characterized lipophilic azo dyes like H-DMAB, the experimental workflow outlined here—starting with a metabolically activated Ames test followed by in vitro cytotoxicity screening—is a mandatory first step in any safety assessment. The data strongly suggest that H-DMAB should be handled with caution and is unlikely to be a suitable replacement for dyes in applications requiring a low toxicity profile.
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A Senior Application Scientist's Guide to Confirming the Identity of Synthetic 4-Hydroxy-4'-dimethylaminoazobenzene
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical techniques for verifying the identity of synthetically produced 4-Hydroxy-4'-dimethylaminoazobenzene against a reference standard. We will delve into the causality behind experimental choices, ensuring a self-validating system for your analytical workflow.
The Importance of Orthogonal Analytical Techniques
Reliance on a single analytical method for identity confirmation is fraught with risk. An impurity co-eluting with the main peak in chromatography, for instance, could go undetected. Therefore, employing a multi-pronged, orthogonal approach, where each technique probes a different molecular attribute, provides the highest degree of confidence. In this guide, we will focus on a powerful triad of techniques: High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Synthesis and Purification: Understanding the Starting Point
A robust analytical validation begins with a well-understood synthetic and purification process. This compound is typically synthesized via a diazo coupling reaction.
Conceptual Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
A generalized synthesis protocol involves the diazotization of p-aminodimethylaniline with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5°C) to form the corresponding diazonium salt. This is followed by the coupling of the diazonium salt with phenol in a basic solution. The resulting crude product is then typically purified by recrystallization, for example, from an ethanol/water mixture.
Understanding this process is critical as it informs the potential impurities to be aware of during analysis. These may include unreacted starting materials, byproducts from side reactions, or residual solvents from purification.
The Reference Standard: The Benchmark for Identity
A commercially available, certified reference standard is the ideal benchmark. Reputable suppliers such as TCI America and Fisher Scientific provide this compound with a specified purity, often accompanied by a Certificate of Analysis (CofA) that includes lot-specific analytical data.[1][2] When a certified standard is not available, a well-characterized in-house primary standard can be established through extensive analytical testing.
Comparative Analysis: A Triad of Techniques
The core of this guide is the comparative analysis of the synthetic product against the reference standard using HPLC-UV, qNMR, and FTIR.
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The UV-Vis detector measures the absorbance of the eluting compounds at a specific wavelength. For identity confirmation, the retention time and UV spectrum of the synthetic compound are compared to the reference standard.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for azo dyes.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to resolve all components.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound, a wavelength of maximum absorbance (λmax) should be chosen for monitoring.
-
Sample Preparation: Accurately weigh and dissolve both the synthetic product and the reference standard in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration.
Data Comparison:
| Parameter | Synthetic Sample | Reference Standard | Acceptance Criteria |
| Retention Time (RT) | Should be recorded | Should be recorded | The RT of the main peak in the synthetic sample should be within ±2% of the RT of the reference standard. |
| UV-Vis Spectrum | Should be recorded (if using DAD) | Should be recorded (if using DAD) | The UV-Vis spectra should be visually identical with the same λmax. |
| Spiking | Co-injection of synthetic and reference | N/A | A single, symmetrical peak should be observed. |
Causality and Trustworthiness: Matching retention times provide strong evidence of identity. However, this is not absolute proof, as an impurity could potentially co-elute. The comparison of UV-Vis spectra adds another layer of confirmation. The ultimate test is the spiking experiment; the absence of peak splitting or broadening upon co-injection provides high confidence in the identity of the synthetic compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure. In its quantitative application (qNMR), the integral of a specific resonance is directly proportional to the number of nuclei giving rise to that signal. By comparing the integrals of the analyte to a certified internal standard of known purity and concentration, the purity of the synthetic compound can be accurately determined.[3]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Select a certified internal standard with a known purity that has resonances that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.[4][5]
-
Sample Preparation: Accurately weigh a known amount of the synthetic this compound and the internal standard into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquisition Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to allow for full magnetization recovery, which is crucial for accurate quantification.
Data Comparison and Purity Calculation:
The purity of the synthetic compound can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Causality and Trustworthiness: qNMR is a primary ratio method of measurement and, when performed correctly, provides a direct, SI-traceable purity value without the need for a specific reference standard of the analyte.[6] The detailed structural information from the full NMR spectrum also serves as a powerful tool for identity confirmation by comparing the chemical shifts and coupling patterns to the known spectrum of this compound.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule, showing characteristic absorption bands for different functional groups.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation: A small amount of the solid synthetic product and the reference standard are placed directly on the ATR crystal.
Data Comparison:
| Parameter | Synthetic Sample | Reference Standard | Acceptance Criteria |
| Peak Positions (cm⁻¹) | Should be recorded | Should be recorded | The positions of the major absorption bands should match within a specified tolerance (e.g., ± 4 cm⁻¹). |
| Relative Intensities | Should be observed | Should be observed | The relative intensities of the major absorption bands should be comparable. |
| Fingerprint Region | Should be compared | Should be compared | The overall pattern of peaks in the fingerprint region (typically < 1500 cm⁻¹) should be superimposable. |
Expected Characteristic Bands for this compound:
-
~3400-3200 cm⁻¹: O-H stretching of the phenolic group.
-
~3050-3000 cm⁻¹: C-H stretching of the aromatic rings.
-
~2900 cm⁻¹: C-H stretching of the methyl groups.
-
~1600, 1500, 1450 cm⁻¹: C=C stretching of the aromatic rings.
-
~1400-1300 cm⁻¹: N=N stretching of the azo group.
-
~1250 cm⁻¹: C-O stretching of the phenol.
-
~1150 cm⁻¹: C-N stretching of the dimethylamino group.
Causality and Trustworthiness: A high degree of similarity between the FTIR spectra of the synthetic product and the reference standard provides strong evidence of identical functional groups and overall molecular structure. The "fingerprint" region is particularly powerful for confirming identity, as small differences in structure will lead to noticeable changes in this part of the spectrum.
Integrated Workflow for Identity Confirmation
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A Comparative Guide to Inter-Laboratory Validation of Quantification Methods for 4-Hydroxy-4'-dimethylaminoazobenzene
This guide presents a comprehensive comparison of two primary analytical methods for the quantification of 4-Hydroxy-4'-dimethylaminoazobenzene, a significant metabolite of the azo dye Methyl Yellow (p-Dimethylaminoazobenzene).[1][2] The accurate quantification of this compound is critical in toxicology studies and food safety analysis due to the potential carcinogenicity of its parent compound and related aromatic amines.[3][4] This document is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the inter-laboratory validation of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The comparison is framed within a hypothetical inter-laboratory study designed to establish the robustness, reliability, and comparability of these methods across different laboratory settings. The principles and acceptance criteria outlined are grounded in authoritative guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and regulatory alignment.[5][6][7][8][9][10]
The Importance of Inter-Laboratory Validation
An inter-laboratory validation, often referred to as a round-robin study, is a critical step in standardizing an analytical method. It assesses the reproducibility of the method when performed by different analysts in different laboratories with varying equipment and environmental conditions. This process is essential for establishing a method as a reliable standard, ensuring that results are comparable and trustworthy regardless of where the analysis is performed.
Analytical Methodologies Under Comparison
Two predominant analytical techniques are evaluated for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique, HPLC-UV is often the workhorse of analytical laboratories. Its suitability for aromatic amines and azo compounds is well-documented.[5][7][8][9][11][12][13] The principle lies in the separation of the analyte on a chromatographic column followed by detection based on its ultraviolet absorbance.[9][11]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV.[14][15][16][17][18] It couples the separation power of liquid chromatography with the precise detection of mass spectrometry, allowing for the unambiguous identification and quantification of the analyte even in complex matrices.[1][3][19][20]
Hypothetical Inter-Laboratory Study Design
For the purpose of this guide, we will consider a hypothetical inter-laboratory study involving five laboratories. Each laboratory is provided with a detailed analytical protocol for both the HPLC-UV and LC-MS/MS methods, a certified reference standard of this compound, and three blind samples at different concentration levels (low, medium, and high) in a relevant matrix (e.g., simulated gastric fluid or a food extract).
The validation parameters to be assessed by each laboratory include:
-
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocols
Method 1: HPLC-UV Quantification
This method is based on the principles of reverse-phase chromatography with UV detection, a common approach for the analysis of aromatic amines.[7][8][9][11][21]
Sample Preparation:
-
For biological samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH.
-
For food matrices, an initial homogenization and extraction with acetonitrile may be employed.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[21]
-
Mobile Phase: A gradient elution with a mixture of a phosphate buffer and acetonitrile is typically effective for separating aromatic amines.[7][8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 275 nm would be appropriate, similar to other aminophenol compounds.[11]
Method 2: LC-MS/MS Quantification
This method provides enhanced sensitivity and selectivity, which is particularly advantageous for trace-level analysis in complex matrices.[1][3][14][15][16][17][18][19][20]
Sample Preparation:
-
Sample extraction can follow a similar procedure to the HPLC-UV method. For more complex matrices, a solid-phase extraction (SPE) step may be incorporated for cleaner extracts.[8][21]
-
After extraction and reconstitution, the sample is ready for injection.
LC-MS/MS Conditions:
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred for its speed and resolution, using a C18 column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile with a small amount of formic acid to aid ionization.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for aromatic amines.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would be determined and optimized.
Visualizing the Workflows
Caption: HPLC-UV analytical workflow.
Caption: LC-MS/MS analytical workflow.
Comparative Performance Data
The following tables summarize the expected performance characteristics of the two methods based on data from analogous compounds.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Performance | Data Source (Analogous Compounds) |
| Linearity (R²) | ≥ 0.999 | [8] |
| Range | 0.1 - 10.0 mg/L | [8][21] |
| LOD | 0.015 - 0.08 mg/L | [8][21] |
| LOQ | 2 ng/mL (for some primary aromatic amines) | [5] |
| Accuracy (% Recovery) | 85.3% - 98.4% | [8][21] |
| Precision (RSD) | < 5% | [7] |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Performance | Data Source (Analogous Compounds) |
| Linearity (R²) | > 0.99 | [3][20] |
| Range | 0.1 - 25 mg/kg | [1] |
| LOD | 1-2 µg/kg | [19] |
| LOQ | 5-10 µg/kg | [19] |
| Accuracy (% Recovery) | 77.9% - 120% | [19] |
| Precision (RSD) | 2.1% - 24% | [19] |
Discussion of Inter-Laboratory Validation Results
In our hypothetical study, the results would likely demonstrate that both methods are suitable for the quantification of this compound, but with distinct advantages and limitations.
-
HPLC-UV: This method is expected to show good precision and accuracy within the specified range.[7][8][21] Its wider accessibility makes it a practical choice for routine quality control. However, its higher LOD and LOQ may not be sufficient for trace-level analysis in certain applications.[5][8][21] Matrix interference could also be a greater challenge, potentially requiring more extensive sample cleanup.
-
LC-MS/MS: The superior sensitivity and selectivity of LC-MS/MS would be evident in its lower LOD and LOQ values.[19] This makes it the preferred method for detecting low concentrations of the analyte, especially in complex matrices where specificity is paramount.[1][3][19] While the initial investment and operational expertise required are higher, the quality of the data for regulatory submissions or challenging research questions often justifies the cost.
The inter-laboratory comparison would likely reveal slightly higher variability in the HPLC-UV results across different labs, potentially due to minor differences in system configurations and column performance. The LC-MS/MS method, with its highly specific MRM transitions, would be expected to yield more consistent results between laboratories, demonstrating its robustness.
Conclusion
Both HPLC-UV and LC-MS/MS are viable methods for the quantification of this compound. The choice of method should be guided by the specific requirements of the analysis:
-
For routine analysis where high sensitivity is not the primary concern and cost-effectiveness is important, a well-validated HPLC-UV method is a reliable option.
-
For applications requiring trace-level quantification, high specificity, and unambiguous identification, particularly in complex matrices or for regulatory purposes, LC-MS/MS is the superior choice.
The successful inter-laboratory validation of either method would provide a high degree of confidence in the generated data, ensuring its reliability and comparability across different research and testing facilities.
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A Comparative Toxicological Analysis of Hydroxylated Azo Dyes: A Guide for Researchers
Introduction: The Double-Edged Sword of Hydroxylation in Azo Dye Toxicology
Azo dyes, constituting the largest class of synthetic colorants, are ubiquitous in industries ranging from textiles and food to pharmaceuticals and cosmetics.[1][2][3] Their chemical structure, characterized by one or more azo bonds (-N=N-), is central to their coloring properties.[1] However, it is the metabolic fate of this azo linkage that raises significant toxicological concerns.[1][4] Reductive cleavage of the azo bond, often by intestinal microbiota or liver enzymes, can release aromatic amines, some of which are known or suspected carcinogens.[1][2][4][5][6][7]
The introduction of hydroxyl (-OH) groups to the aromatic rings of azo dyes further complicates their toxicological profiles. Hydroxylation, while sometimes a detoxification pathway, can also enhance the reactivity and genotoxicity of these compounds. The position of the hydroxyl group is a critical determinant of the dye's toxic potential. This guide provides a comparative analysis of hydroxylated azo dyes, offering insights into their structure-toxicity relationships, mechanisms of action, and the experimental methodologies crucial for their toxicological assessment. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their work with these compounds.
The Crucial Role of Metabolism in Azo Dye Toxicity
The toxicity of azo dyes is intrinsically linked to their biotransformation.[8] Intact azo dyes are often too large and polar to be readily absorbed by the body.[9][10] However, upon ingestion, they encounter a vast and diverse microbial population in the gastrointestinal tract capable of reducing the azo linkage.[5] This reductive cleavage breaks the dye molecule into smaller, more readily absorbable aromatic amines.[1][5][9]
These liberated aromatic amines are the primary instigators of toxicity.[1] Once absorbed, they can undergo further metabolic activation in the liver and other tissues, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes.[11][12][13] This can lead to the formation of highly reactive electrophilic intermediates that can bind to cellular macromolecules like DNA, inducing mutations and initiating carcinogenesis.[7][13]
It is a common misconception that all azo dyes are inherently toxic. In reality, the parent dye molecule may exhibit low toxicity. The hazard lies in the potential for its metabolic breakdown into harmful aromatic amines.[4]
Diagram: Metabolic Activation of Azo Dyes
Caption: Metabolic pathway of hydroxylated azo dyes leading to toxicity.
Structure-Toxicity Relationship: The Influence of Hydroxylation Position
The position of the hydroxyl group on the aromatic ring of an azo dye has a profound impact on its toxicological properties. This structure-activity relationship is a key consideration in toxicological research.
-
Ortho-Hydroxylation: Azo dyes with a hydroxyl group at the ortho position relative to the azo linkage tend to exhibit higher toxicity.[14] This increased toxicity is often attributed to the formation of a stable intramolecular hydrogen bond, which can influence the electronic properties of the molecule and its susceptibility to metabolic activation.
-
Para-Hydroxylation: Conversely, hydroxyl groups in the para position are generally associated with lower toxicity compared to their ortho-isomers.[14]
Table 1: Comparative Toxicity of Representative Hydroxylated Azo Dyes
| Azo Dye | Structure | Position of -OH | Known Toxicological Effects | Key References |
| Sudan I | 1-(phenylazo)-2-naphthol | Ortho | Genotoxic and carcinogenic in animal models.[11][12][15] Metabolized to carcinogenic aromatic amines.[11] | [11][12][15] |
| Para Red | 1-((4-nitrophenyl)azo)-2-naphthol | Ortho | Chemically similar to Sudan I.[16] Not approved for use in food due to safety concerns.[16] | [16][17] |
| Acid Orange 7 | Sodium 4-((2-hydroxy-1-naphthalenyl)azo)benzenesulfonate | Ortho | Degradation efficiency is influenced by its molecular structure.[18] | [18] |
Expert Insight: The seemingly subtle difference in the placement of a hydroxyl group can dramatically alter the biological activity of an azo dye. This underscores the importance of considering the precise chemical structure when evaluating toxicological data and designing new dye molecules with improved safety profiles.
Experimental Protocols for Toxicological Assessment
A robust toxicological evaluation of hydroxylated azo dyes requires a multi-pronged approach, employing both in vitro and in vivo assays to assess various toxicity endpoints.
In Vitro Assays: A First-Tier Screening
In vitro assays provide a rapid and cost-effective means of screening for potential toxicity and elucidating mechanisms of action.
1. Cytotoxicity Assays (e.g., MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, whereas dead cells do not. The intensity of the color is proportional to the number of viable cells.
-
Purpose: To determine the concentration of a hydroxylated azo dye that causes a reduction in cell viability. This helps establish a dose range for subsequent, more specific assays.
-
Experimental Workflow:
-
Cell Culture: Plate cells (e.g., HepG2 human liver cancer cells, HaCaT human keratinocytes) in a 96-well plate and allow them to adhere overnight.[19]
-
Treatment: Expose the cells to a range of concentrations of the hydroxylated azo dye for a specified period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
-
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
2. Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay)
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Principle: This assay uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. These bacteria cannot grow in a histidine-deficient medium unless a back mutation (reversion) occurs. The test assesses the mutagenic potential of a chemical by its ability to induce these reversions.
-
Causality: A positive result in the Ames test suggests that the test compound can cause point mutations in DNA. Many known carcinogens are positive in this assay.[2] The inclusion of a liver extract (S9 fraction) is crucial to mimic mammalian metabolism and detect compounds that require metabolic activation to become mutagenic.[5]
-
-
In Vitro Micronucleus Assay:
-
Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Significance: An increase in the frequency of micronucleated cells indicates that the test compound has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.[19] This assay is a required endpoint for predicting chemical genotoxicity.[19]
-
In Vivo Studies: Assessing Systemic Toxicity
While in vitro assays are valuable for screening, in vivo studies in animal models are essential for understanding the systemic toxicity of hydroxylated azo dyes.
-
Acute Oral Toxicity (LD50):
-
Objective: To determine the median lethal dose (LD50), the dose that is lethal to 50% of the test animals.
-
Relevance: Provides a general indication of the acute toxicity of a substance.[9]
-
-
Sub-chronic and Chronic Toxicity Studies:
-
Methodology: Animals (e.g., rats, mice) are administered the hydroxylated azo dye daily for an extended period (e.g., 28 days, 90 days, or longer).
-
Endpoints: A wide range of parameters are evaluated, including changes in body weight, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs.[20][21]
-
Rationale: These studies provide information on target organ toxicity, dose-response relationships, and potential long-term health effects.[20][21] Histopathological analysis is particularly critical for identifying cellular damage and pre-neoplastic lesions in organs like the liver and kidneys.[20][21]
-
Analytical Methods for Detection and Quantification
Accurate and sensitive analytical methods are crucial for monitoring exposure to hydroxylated azo dyes and their metabolites in biological and environmental samples.
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a diode-array detector (DAD) or mass spectrometry (MS), is a powerful technique for separating, identifying, and quantifying azo dyes and their amine degradation products.[3][22]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is particularly well-suited for detecting trace levels of these compounds in complex matrices.[22]
Conclusion and Future Directions
The toxicological assessment of hydroxylated azo dyes is a complex but critical area of research. The position of the hydroxyl group is a key determinant of toxicity, with ortho-hydroxylated compounds generally exhibiting greater hazardous potential. A comprehensive evaluation requires a combination of in vitro and in vivo assays, supported by robust analytical methods.
Future research should focus on:
-
Developing more predictive in silico models for toxicity screening based on structure-activity relationships.
-
Investigating the role of the gut microbiome in the metabolism and toxicity of a wider range of hydroxylated azo dyes.
-
Elucidating the specific molecular mechanisms underlying the genotoxicity and carcinogenicity of these compounds.
By advancing our understanding of the toxicology of hydroxylated azo dyes, we can better mitigate their risks to human health and the environment, and guide the development of safer alternatives.
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A Senior Application Scientist’s Guide to Assessing the Purity of Commercially Available 4-Hydroxy-4'-dimethylaminoazobenzene
Introduction: 4-Hydroxy-4'-dimethylaminoazobenzene is a "push-pull" azobenzene derivative, a class of molecules renowned for their photochromic properties.[1] The interplay between the electron-donating dimethylamino group and the hydroxyl group dictates its electronic and optical characteristics, making it a valuable compound in materials science research, dye synthesis, and as a laboratory reagent.[1][2] However, the utility of this compound is intrinsically linked to its purity. Commercially available batches can exhibit variability, containing residual starting materials, byproducts from synthesis, or degradation products. For researchers in materials science or drug development, utilizing an impure reagent can lead to non-reproducible results, flawed data interpretation, and significant loss of time and resources. This guide provides a comparative analysis of established analytical techniques to rigorously assess the purity of this compound, empowering researchers to validate their materials with confidence.
Understanding Potential Impurities: A Synthesis-Based Approach
The most common industrial synthesis for this compound is the azo coupling reaction.[1] This process involves the diazotization of N,N-dimethyl-p-phenylenediamine, followed by an electrophilic aromatic substitution reaction with phenol.[1][3] Understanding this pathway allows us to anticipate the most probable impurities:
-
Unreacted Starting Materials: Residual phenol and N,N-dimethyl-p-phenylenediamine.
-
Side-Reaction Products: Isomeric coupling products or byproducts from diazonium salt decomposition.
-
Degradation Products: Azo dyes can be sensitive to light and oxidative conditions, leading to cleavage of the azo bond.
A robust purity assessment strategy, therefore, must be capable of separating and detecting these structurally similar compounds from the main analyte.
Comparative Analysis of Purity Assessment Methodologies
We will explore four primary techniques, ranging from simple preliminary checks to highly sensitive quantitative analyses. The choice of method depends on the required level of certainty, available instrumentation, and the specific research application.
Melting Point Analysis: The Fundamental Purity Indicator
Causality and Expertise: Melting point is a fundamental thermal property of a crystalline solid. For a pure compound, the melting transition occurs over a very narrow temperature range (typically 0.5–1°C).[4] The presence of impurities disrupts the crystal lattice, weakening the intermolecular forces.[4] This leads to two observable phenomena: a depression of the melting point and a broadening of the melting range.[4][5] Therefore, a sharp melting point that aligns with the literature value (approx. 200°C for this compound) is a strong, albeit qualitative, indicator of high purity.[2][3][6]
Experimental Protocol (Self-Validating System):
-
Sample Preparation: Place a few milligrams of the dry sample onto a clean watch glass and crush it into a fine powder.[7]
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.[7] Consistent packing is key for reproducibility.
-
Initial Rapid Determination: Insert the capillary into a melting point apparatus and heat rapidly (e.g., 10°C/min) to find the approximate melting range.[5][8] This saves time and prevents overshooting the melting point in the subsequent, more accurate measurement.
-
Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Using a fresh sample, heat the block to about 15-20°C below the expected melting point.
-
Slow Heating and Observation: Reduce the heating rate to 1-2°C per minute.[5] Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.
Data Interpretation:
-
High Purity: A sharp melting range (e.g., 199.5-200.5°C).
-
Impure Sample: A broad and depressed melting range (e.g., 194-198°C).
Workflow: Melting Point Determination
Caption: Workflow for accurate melting point determination.
Thin-Layer Chromatography (TLC): Rapid Qualitative Screening
Causality and Expertise: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system).[9] The separation is driven by polarity. For our analyte, the polar hydroxyl group and the azo bridge will have a strong affinity for the polar silica plate, while the nonpolar aromatic rings will interact more with the mobile phase. Impurities, having different polarities, will travel up the plate at different rates, appearing as distinct spots. This makes TLC an excellent, cost-effective tool for quickly visualizing the number of components in a sample.[10]
Experimental Protocol (Self-Validating System):
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark equidistant points for sample application.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetone or dichloromethane, ~1 mg/mL).[11]
-
Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline. Keep the spot size as small as possible to ensure good separation.
-
Developing Chamber: Add the chosen mobile phase (e.g., a mixture of petroleum ether and acetone) to a developing chamber to a depth of ~0.5 cm. Cover the chamber with a lid and allow the atmosphere to saturate with solvent vapor.
-
Development: Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. The spots of the colored azo dye will be visible. For non-colored impurities, visualization under a UV lamp may be necessary.
-
Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Validation: Run a co-spot by applying the sample on top of a known standard on the same plate. A single, uniform spot for the co-spotted lane confirms identity.
Data Interpretation:
-
High Purity: A single, distinct spot corresponding to the main compound.
-
Impure Sample: Multiple spots, indicating the presence of impurities with different polarities.
Workflow: Thin-Layer Chromatography Analysis
Caption: Standard workflow for TLC analysis.
High-Performance Liquid Chromatography (HPLC): The Quantitative Gold Standard
Causality and Expertise: HPLC is the preferred method for quantitative purity analysis of azo dyes and is used by commercial suppliers to certify their products.[9][12] This technique uses high pressure to force a sample through a column packed with a stationary phase. For a moderately polar compound like this compound, a reverse-phase (RP) C18 column is an excellent choice. The nonpolar C18 stationary phase will retain the analyte, and a polar mobile phase (e.g., acetonitrile/water) is used for elution. Separation is highly efficient, allowing for the detection and quantification of even minor impurities. A UV-Vis detector is ideal, as the extended conjugation of the azo dye provides strong absorbance in the visible region.[13]
Experimental Protocol (Self-Validating System):
-
System Preparation:
-
Standard Preparation: Accurately weigh a high-purity reference standard of this compound to prepare a stock solution (e.g., 100 µg/mL). Create a series of dilutions for a calibration curve if absolute quantification is needed.
-
Sample Preparation: Accurately weigh the commercial sample and dissolve it in the mobile phase or a suitable solvent to a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
System Suitability Test (SST): Before running samples, perform at least five replicate injections of a standard solution. Calculate the relative standard deviation (RSD) of the peak area and retention time. The RSD should be less than 2.0% to ensure the system is performing consistently.
-
Analysis Run: Inject the prepared sample. A gradient elution might be necessary to resolve closely eluting impurities, for example: start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Data Processing: Integrate the area of all peaks in the chromatogram.
-
Purity Calculation: Calculate the purity as a percentage of the main peak area relative to the total area of all peaks:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Data Interpretation:
-
High Purity: A chromatogram showing one major peak with a peak area >98%, and minimal to no secondary peaks.
-
Impure Sample: A chromatogram with a main peak and one or more significant secondary peaks, indicating the presence of impurities.
Workflow: HPLC Purity Assessment
Caption: Workflow for quantitative HPLC analysis.
Spectroscopic Analysis (¹H NMR): Structural Confirmation
Causality and Expertise: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule.[16] For this compound, a ¹H NMR spectrum will show characteristic signals for all the protons in the molecule. The presence of unexpected signals, even at low intensity, can indicate impurities. Furthermore, the integration of the signals is proportional to the number of protons, which can be used to estimate the relative amounts of the main compound and any impurities if their structures are known. It serves as an excellent orthogonal technique to chromatography for purity confirmation.
Experimental Protocol (Self-Validating System):
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). Ensure the instrument is properly shimmed to obtain sharp peaks.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction.
-
Analysis and Integration:
-
Identify the characteristic peaks for this compound.
-
Integrate all peaks in the spectrum.
-
Compare the observed spectrum to a reference spectrum of a pure standard.[17]
-
Look for any unexpected peaks. If present, attempt to identify the impurity and estimate its concentration based on the relative integration values.
-
Data Interpretation:
-
High Purity: The spectrum shows only the expected peaks for the compound, with correct chemical shifts and integration values. The baseline is clean.
-
Impure Sample: Additional peaks are present that do not correspond to the main compound or the solvent.
Summary and Recommendations
The choice of analytical method is a balance between the required certainty and available resources.
| Technique | Primary Use | Type of Data | Sensitivity | Cost per Sample | Expertise Required |
| Melting Point | Preliminary Purity Check | Qualitative | Low | Very Low | Low |
| TLC | Rapid Screening | Qualitative | Moderate | Very Low | Low to Moderate |
| HPLC | Definitive Quantification | Quantitative | High | Moderate to High | High |
| ¹H NMR | Structural Confirmation | Quantitative/Qualitative | Moderate | High | High |
Recommended Strategy:
For researchers who require confidence in their starting material, a tiered approach is recommended:
-
Initial Screening (All Batches): Perform a quick Melting Point analysis and TLC on any new commercial batch. If the melting point is sharp and close to 200°C and the TLC shows a single spot, the material is likely of high purity and suitable for many applications.
-
Quantitative Validation (Critical Applications): For applications where purity is paramount (e.g., developing reference standards, kinetic studies, device fabrication), validation by HPLC is essential. This provides a definitive, quantitative purity value.
-
Structural Identity (First-Time Use): When using a supplier for the first time, confirming the structural identity with ¹H NMR is a prudent step to ensure you have received the correct compound.
By employing this systematic and multi-faceted approach, researchers can ensure the integrity of their materials, leading to more reliable and reproducible scientific outcomes.
References
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A Comprehensive Validation Guide to 4-(4-Dimethylaminophenylazo)phenol as a Novel Staining Agent
In the dynamic landscape of cellular and tissue analysis, the pursuit of novel, efficient, and versatile staining agents is a constant endeavor. This guide provides an in-depth validation of 4-(4-Dimethylaminophenylazo)phenol, a synthetic azo dye, as a potential candidate for routine and specialized staining applications. We will objectively compare its performance with established alternatives, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
Introduction to 4-(4-Dimethylaminophenylazo)phenol
4-(4-Dimethylaminophenylazo)phenol is an organic compound characterized by the presence of an azo group (—N=N—) linking a dimethylaminophenyl group to a phenol ring.[1] Azo dyes represent the largest and most important group of synthetic organic dyes, widely utilized in histology to selectively visualize various tissue components due to their intense coloration and ability to bind to specific biological structures.[2][3][4] The structural characteristics of 4-(4-Dimethylaminophenylazo)phenol, particularly its lipophilic nature, suggest its potential as a lysochrome for the staining of intracellular lipids, akin to the well-established Sudan series of dyes.[5][6] Furthermore, the presence of a phenolic hydroxyl group and an amino group suggests that its chromophoric properties may be pH-dependent, opening up possibilities for its use as a vital stain or pH indicator in cell culture and other biological systems.[1][7]
This guide will explore both potential applications, providing a direct comparison with Sudan IV for lipid staining and Phenol Red for pH indication.
Section 1: Validation as a Lipid Staining Agent
The fundamental principle behind lipid staining with azo dyes is their high solubility in lipids and lower solubility in the solvent they are applied in.[2][5] This preferential partitioning results in the coloration of lipid-rich structures.
Comparative Analysis: 4-(4-Dimethylaminophenylazo)phenol vs. Sudan IV
| Property | 4-(4-Dimethylaminophenylazo)phenol | Sudan IV |
| Molecular Formula | C₁₄H₁₅N₃O[1] | C₂₄H₂₀N₄O |
| Molecular Weight | 241.29 g/mol [1] | 380.44 g/mol |
| Color | Yellow-Orange | Red |
| Solubility | Soluble in alcohols, acetone, and lipids. | Soluble in alcohols, acetone, and lipids.[6] |
| Staining Principle | Lysochrome (physical staining) | Lysochrome (physical staining)[6] |
| Reported Applications | Hypothesized for lipid staining | Staining of triglycerides and lipids in frozen sections.[6] |
Experimental Workflow for Lipid Staining Validation
The following diagram outlines the general workflow for validating and comparing the lipid staining efficacy of 4-(4-Dimethylaminophenylazo)phenol and Sudan IV on frozen tissue sections.
Caption: Workflow for comparative lipid staining.
Detailed Experimental Protocol: Lipid Staining
I. Reagent Preparation:
-
4-(4-Dimethylaminophenylazo)phenol Staining Solution (0.5% w/v): Dissolve 0.5 g of 4-(4-Dimethylaminophenylazo)phenol in 100 mL of 70% ethanol. Stir until fully dissolved and filter before use.
-
Sudan IV Staining Solution (0.5% w/v): Dissolve 0.5 g of Sudan IV in 100 mL of 70% ethanol. Stir until fully dissolved and filter before use.
-
Mayer's Hematoxylin: Use a commercial formulation for nuclear counterstaining.
II. Staining Procedure:
-
Cut frozen sections of adipose tissue at a thickness of 8-10 µm and mount them on glass slides.
-
Air dry the sections for 10-15 minutes.
-
Fix the sections in 10% neutral buffered formalin for 10 minutes.
-
Rinse gently in two changes of distilled water.
-
Briefly dip the slides in 70% ethanol for 30 seconds.
-
Immerse the slides in the 4-(4-Dimethylaminophenylazo)phenol or Sudan IV staining solution for 15 minutes at room temperature.
-
Differentiate the sections by briefly dipping them in 70% ethanol to remove excess stain.
-
Rinse thoroughly in distilled water.
-
Counterstain with Mayer's Hematoxylin for 1-2 minutes to visualize cell nuclei.
-
Rinse in running tap water for 5 minutes.
-
Mount the coverslip using an aqueous mounting medium.
III. Expected Results:
-
4-(4-Dimethylaminophenylazo)phenol: Lipid droplets should appear as bright yellow-orange.
-
Sudan IV: Lipid droplets should appear as intense red.
-
Nuclei: Should be stained blue by the hematoxylin counterstain.
Section 2: Validation as a pH Indicator
The phenolic hydroxyl group in 4-(4-Dimethylaminophenylazo)phenol suggests a potential for color change in response to varying pH levels, a characteristic of many acid-base indicators like Phenol Red.[1][7]
Comparative Analysis: 4-(4-Dimethylaminophenylazo)phenol vs. Phenol Red
| Property | 4-(4-Dimethylaminophenylazo)phenol | Phenol Red |
| Molecular Formula | C₁₄H₁₅N₃O[1] | C₁₉H₁₄O₅S[7] |
| Molecular Weight | 241.29 g/mol [1] | 354.38 g/mol [7] |
| pH Range | To be determined | 6.8 - 8.2[8] |
| Color Change (Acidic to Basic) | To be determined | Yellow to Red/Pink[8] |
| Applications | Hypothesized for pH indication | pH indicator in cell culture media, diagnostic tests.[7][9] |
Experimental Workflow for pH Indicator Validation
The following diagram illustrates the workflow for determining the pH-indicating properties of 4-(4-Dimethylaminophenylazo)phenol.
Caption: Workflow for pH indicator validation.
Detailed Experimental Protocol: pH Indicator Validation
I. Reagent Preparation:
-
4-(4-Dimethylaminophenylazo)phenol Stock Solution (0.1% w/v): Dissolve 0.1 g of 4-(4-Dimethylaminophenylazo)phenol in 100 mL of ethanol.
-
Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from 2 to 12 (e.g., citrate, phosphate, and carbonate-bicarbonate buffers).
II. Experimental Procedure:
-
Pipette 1 mL of each buffer solution into separate, labeled cuvettes.
-
Add a small, consistent volume (e.g., 10 µL) of the 4-(4-Dimethylaminophenylazo)phenol stock solution to each cuvette.
-
Mix well and visually observe and record the color of each solution.
-
Measure the absorbance spectrum of each solution using a spectrophotometer over the visible range (e.g., 350-700 nm).
III. Data Analysis:
-
Plot the absorbance at the wavelength of maximum absorbance (λmax) for the acidic and basic forms against the pH.
-
The inflection point of the resulting curve will correspond to the pKa of the indicator.
-
The useful pH range for the indicator is typically considered to be pKa ± 1.
Conclusion and Future Directions
This guide provides a framework for the systematic validation of 4-(4-Dimethylaminophenylazo)phenol as a staining agent. The preliminary analysis of its chemical structure strongly suggests its utility as a lipid stain, with a potential secondary application as a pH indicator. The provided protocols offer a starting point for researchers to perform their own comparative studies.
Further investigations should focus on quantifying the staining intensity, photostability, and potential cytotoxicity of 4-(4-Dimethylaminophenylazo)phenol in comparison to established dyes. Such data will be crucial in determining its suitability for specific applications, including high-content screening and long-term live-cell imaging. The exploration of this and other novel azo dyes holds the promise of expanding the toolkit available to the scientific community for the visualization and analysis of biological systems.
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"comparative study of the in vitro metabolic stability of different azo dyes"
This guide provides a comprehensive comparison of the methodologies used to assess the in vitro metabolic stability of azo dyes. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a deep and applicable understanding of the topic.
Introduction: The Double-Edged Sword of the Azo Bond
Azo dyes, characterized by one or more nitrogen-nitrogen double bonds (-N=N-), are the most widely used class of synthetic colorants in the food, textile, pharmaceutical, and cosmetic industries.[1] Their chemical stability and versatility are prized, yet the metabolic fate of these compounds is a significant concern for toxicologists and drug developers alike. The primary metabolic pathway for azo dyes is the reductive cleavage of the azo bond.[2][3][4] This biotransformation breaks the dye into its constituent aromatic amines, which can be more toxic and potentially carcinogenic than the parent compound.[2][5][6][7]
Therefore, understanding the metabolic stability of an azo dye—its susceptibility to being broken down by metabolic enzymes—is paramount for assessing its safety profile and predicting its behavior in vivo. This guide will compare the primary in vitro systems used for this purpose, detail the key enzymatic players, provide validated experimental protocols, and discuss the analytical techniques required for robust data generation.
Choosing the Right Battlefield: A Comparison of In Vitro Metabolic Models
The choice of an in vitro system is the most critical decision in designing a metabolic stability study. Each model offers a different window into the complex world of xenobiotic metabolism, with unique advantages and limitations.
| In Vitro System | Primary Focus | Advantages | Disadvantages |
| Liver Microsomes | Phase I Metabolism (CYP450, FMO) | High concentration of key enzymes, cost-effective, high throughput. | Lacks Phase II enzymes, requires external cofactors (NADPH), misses cytosolic enzyme activity. |
| Hepatocytes | Phase I & Phase II Metabolism | More physiologically relevant, contains a full complement of metabolic enzymes and cofactors. | More expensive, lower throughput, limited viability. |
| Gut Microbiota Cultures | Reductive Metabolism (Azoreductases) | Essential for azo dyes, mimics the anaerobic environment of the gut where azoreduction is predominant.[8] | Highly complex, variability between donors, requires specialized anaerobic culturing techniques. |
Causality Behind the Choice:
-
For rapid screening of compounds primarily metabolized by Cytochrome P450 (CYP450) enzymes, liver microsomes are the industry standard.[9] They provide a clean, concentrated source of these critical Phase I enzymes.
-
When a comprehensive metabolic profile is needed, including both Phase I and Phase II (conjugation) pathways, hepatocytes are the superior choice as they represent a more complete cellular system.[9]
-
For azo compounds, ignoring the gut microbiota would be a critical oversight. The anaerobic environment of the lower gastrointestinal tract is the primary site of azoreductase activity, which is often the first and most significant metabolic step.[3][4] Studies have shown that intestinal bacterial reductases can be more important than liver enzymes in the metabolism of these dyes.[4]
The Key Players: Enzymes of Azo Dye Metabolism
The metabolic stability of an azo dye is determined by its interaction with several key enzyme families.
Azo Reduction: The Initiating Step
The cleavage of the azo bond is primarily carried out by azoreductases. These enzymes are abundant in various species of intestinal bacteria.[2][3][5] Hepatic enzymes, including microsomal CYP450 and NADPH-cytochrome P450 reductase, can also catalyze this reduction, though often less efficiently and with a strong dependence on oxygen levels; the reaction is typically inhibited by oxygen.[10][11]
Caption: Primary pathways of azo dye reduction.
Oxidative Metabolism: Processing the Amine Metabolites
Once the azo bond is cleaved, the resulting aromatic amines become substrates for Phase I and Phase II enzymes, primarily in the liver.
-
Cytochrome P450 (CYP450) Enzymes : These enzymes hydroxylate the aromatic rings, a critical activation step that can, in some cases, lead to the formation of reactive, genotoxic intermediates.[12]
-
Flavin-Containing Monooxygenases (FMOs) : FMOs are another important class of Phase I enzymes that specialize in the oxidation of soft nucleophiles, including the nitrogen and sulfur atoms found in many xenobiotics and their metabolites.[13][14][15] They play a significant role in the N-oxygenation of primary, secondary, and tertiary amines.[16]
Caption: Generalized metabolic fate of an azo dye.
Experimental Protocol: A Validated Microsomal Stability Assay
This protocol provides a robust framework for assessing the metabolic stability of an azo dye in a liver microsomal system. It is designed to be self-validating by including appropriate controls.
Caption: Workflow for a typical microsomal stability assay.
Step-by-Step Methodology: [17][18]
-
Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock solution in DMSO. Further dilute to a working concentration (e.g., 100 µM) in buffer.
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions to ensure a constant supply of the essential cofactor, NADPH.
-
Termination Solution: Ice-cold acetonitrile containing a suitable internal standard (for analytical normalization).
-
-
Incubation Procedure:
-
In a 96-well plate, add the diluted liver microsomes.
-
Add the test compound to each well to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Controls are critical:
-
-NADPH Control: In a parallel set of wells, add buffer instead of the NADPH system. This measures non-NADPH dependent degradation.
-
T=0 Control: Terminate the reaction immediately after adding the NADPH system. This represents 100% of the initial compound concentration.
-
Positive Control: Include a compound with a known metabolic rate (e.g., Midazolam for CYP3A4) to validate the activity of the microsomes.
-
-
-
Time-Point Sampling & Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation plate and add it to a corresponding well in a new plate containing the ice-cold termination solution. This immediately stops the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the termination plate at high speed (e.g., 4000 x g for 20 min at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Data Analysis and Interpretation
The goal of the analysis is to determine the rate at which the parent azo dye disappears over time.
-
Quantification: Using LC-MS/MS, determine the peak area of the parent compound at each time point, normalized to the peak area of the internal standard.[18]
-
Calculation:
-
Calculate the percent of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining against time.
-
The slope of the resulting line is the elimination rate constant (k).
-
-
Key Parameters:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized. Calculated as: t½ = 0.693 / k.
-
Intrinsic Clearance (Clint): A measure of the intrinsic metabolic capacity of the liver for a specific compound. Calculated as: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[18][19]
-
Comparative Data Summary
The following table presents hypothetical but representative data for the metabolic stability of common azo dyes across different in vitro systems. This illustrates how stability can vary dramatically depending on the dye's structure and the metabolic system used.
| Azo Dye | In Vitro System | Half-life (t½, min) | Primary Metabolites | Key Insights |
| Tartrazine | Human Liver Microsomes (+NADPH) | > 60 | Negligible | Highly stable against oxidative metabolism.[8] |
| Tartrazine | Anaerobic Gut Microbiota Culture | ~ 25 | Sulfanilic acid, Aminopyrazolone | Rapidly cleaved by bacterial azoreductases.[20] |
| Sudan I | Human Liver Microsomes (+NADPH) | ~ 40 | 1-amino-2-naphthol, Aniline | Susceptible to both reductive and oxidative metabolism by CYP450.[6] |
| Sudan I | Anaerobic Gut Microbiota Culture | < 15 | 1-amino-2-naphthol, Aniline | Very rapidly degraded by gut bacteria. |
| Amaranth | Human Liver Microsomes (+NADPH) | > 60 | Negligible | The presence of sulfonate groups often increases resistance to hepatic metabolism.[10][11] |
| Amaranth | Anaerobic Gut Microbiota Culture | ~ 30 | Naphthionic acid, Amino R salt | Readily metabolized by gut microbiota.[8] |
Conclusion
The in vitro assessment of metabolic stability is a cornerstone of modern toxicology and drug development. For azo dyes, a multi-system approach is not just recommended, but essential. While hepatic models like liver microsomes provide crucial data on oxidative metabolism, they fail to capture the primary metabolic event for this class of compounds: azoreduction by the gut microbiota. A comprehensive evaluation must therefore integrate data from both hepatic and anaerobic microbial systems to build a predictive and scientifically sound safety assessment. By understanding the strengths and limitations of each model and the enzymatic pathways they represent, researchers can generate robust data that accurately reflects the likely metabolic fate of azo compounds in vivo.
References
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- Studies on the mechanism of reduction of azo dye carcinogens by rat liver microsomal cytochrome P-450. PubMed.
- Metabolism of azo food dyes by bacterial members of the human gut microbiome. Anaerobe.
- CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes. ACS Central Science.
- CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes. ACS Central Science.
- Toxicological significance of azo dye metabolism by human intestinal microbiota. Frontiers in Bioscience (Elite Edition).
- Investigating the metabolism of tartrazine by the human gut microbiome. Kingston University London.
- Toxicological significance of azo dye metabolism by human intestinal microbiota. SciSpace.
- Toxicological significance of azo dye metabolism by human intestinal microbiota. IMR Press.
- Metabolism of azo dyes: implication for detoxication and activation. Drug Metabolism Reviews.
- Azo Dye Metabolite Standards. Reagecon Knowledge.
- Analysis, Purification and Stability: Requirements for a Metabolism Study of an Azo Dye and Pigment. Journal of Analytical Toxicology.
- Evaluation of metabolism of azo dyes and their effects on Staphylococcus aureus metabolome. Applied Microbiology and Biotechnology.
- (PDF) CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes. ResearchGate.
- Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Agilent Technologies.
- Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites. Frontiers in Chemistry.
- High Sensitivity UHPLC-DAD Analysis of Azo Dyes using the Agilent 1290 Infinity LC System and the 60 mm Max. Agilent Technologies.
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- Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Journal of Basic and Clinical Pharmacy.
- Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics.
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- Human flavin-containing monooxygenase: substrate specificity and role in drug metabolism. Drug Metabolism Reviews.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-4'-dimethylaminoazobenzene
For researchers and scientists in the fast-paced world of drug development and chemical research, the integrity of your work is paramount. This extends beyond the accuracy of your results to the safety and responsibility of your laboratory practices. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of this responsibility. This guide provides an in-depth, technically grounded protocol for the safe and compliant disposal of 4-Hydroxy-4'-dimethylaminoazobenzene, ensuring the protection of both laboratory personnel and the environment. Our commitment is to empower you with not just the "how," but the "why," fostering a culture of safety and scientific excellence.
Understanding the Hazard: Why Proper Disposal is Non-Negotiable
This compound is an azo compound that, like many in its class, presents significant health and environmental risks. It is classified as harmful if swallowed and is a suspected carcinogen.[1][2] The Occupational Safety and Health Administration (OSHA) has stringent regulations for handling carcinogenic and other particularly hazardous substances in a laboratory setting.[1][3][4][5][6] Improper disposal can lead to contamination of soil and water, with potential long-term ecological consequences.[7] Therefore, a meticulously planned and executed disposal strategy is not just a matter of regulatory compliance, but a fundamental ethical obligation for any scientific professional.
Core Principles of Disposal: A Risk-Based Approach
The disposal of this compound should be guided by a comprehensive risk assessment. The primary objectives are to:
-
Protect Personnel: Minimize exposure during handling, storage, and disposal.
-
Prevent Environmental Release: Ensure the chemical does not contaminate air, water, or land.
-
Comply with Regulations: Adhere to all local, state, and federal waste disposal regulations.
The following sections will detail the step-by-step procedures to achieve these objectives.
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the disposal of this compound waste generated in a laboratory setting.
Step 1: Waste Identification and Segregation
Proper segregation of waste at the point of generation is the cornerstone of a safe disposal program.
-
Designated Waste Container: All solid waste contaminated with this compound, including unused product, contaminated personal protective equipment (PPE), and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Aqueous Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Step 2: Waste Storage
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Storage Location: Store the hazardous waste container in a designated, secure area, such as a satellite accumulation area or a central hazardous waste storage facility. This area should be well-ventilated and away from heat sources or incompatible chemicals.
-
Container Integrity: Ensure the waste container is always sealed when not in use and is in good condition, with no leaks or cracks.
Step 3: Disposal Method Selection
The recommended and most effective method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.
-
Causality: Incineration at high temperatures ensures the complete thermal destruction of the organic molecule, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides.[8] Given its classification as a suspected carcinogen, complete destruction is the most responsible disposal option.
While chemical degradation methods for azo dyes, such as microbial or enzymatic degradation and photocatalysis, are subjects of ongoing research, they are not yet established as standard, reliable procedures for laboratory-scale waste disposal and are more applicable to industrial wastewater treatment.[2][9][10][11][12]
Step 4: Arranging for Disposal
-
Contact your EHS Department: Your institution's Environmental Health and Safety department is your primary resource for arranging hazardous waste disposal. They will have established procedures and contracts with licensed hazardous waste vendors.
-
Provide Documentation: Be prepared to provide your EHS department with a complete inventory of the waste, including the chemical name, quantity, and a Safety Data Sheet (SDS) if available.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data and Regulatory Considerations
| Parameter | Value/Guideline | Source |
| CAS Number | 2496-15-3 | [13] |
| Primary Hazard | Harmful if swallowed, Suspected Carcinogen | [1][2] |
| Recommended Disposal Method | High-Temperature Incineration | [3][8] |
| Typical Incineration Temperature | 980°C to 1200°C for hazardous waste | [8] |
| RCRA Waste Code (for discarded commercial product) | Likely U-listed (similar to U093 for 4-Dimethylaminoazobenzene) | [7] |
| RCRA Waste Code (for characteristic waste) | D002 (if corrosive), D003 (if reactive) - Unlikely for this compound | [14][15][16] |
| OSHA Standard for Carcinogens | 29 CFR 1910.1003 and 1910.1450 | [6] |
Note on RCRA Waste Codes: For laboratory waste, the specific Resource Conservation and Recovery Act (RCRA) waste code will depend on how the waste was generated. If you are disposing of unused, pure this compound that is a commercial chemical product, it would likely be classified as a U-listed waste. Your EHS department will provide the definitive classification. Wastes from the production of certain dyes and pigments may be classified under the K181 waste code, but this is less common for laboratory-generated waste.[14][17][18][19]
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to the detailed protocols outlined in this guide, researchers can confidently manage this hazardous material, ensuring a safe working environment and protecting our planet for future generations. We encourage you to use this guide as a living document, integrating it into your laboratory's Chemical Hygiene Plan and fostering a proactive culture of safety.
References
- Chloroaromatic Formation in Incineration Processes. (n.d.). PubMed.
- Regulations.gov. (n.d.). Guidelines for the Laboratory Use of Chemical Carcinogens.
- ResearchGate. (n.d.). Various methods can be applied for the degradation of azo dyes.
- Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins.
- National Institutes of Health. (n.d.). Azo dyes degradation by microorganisms – An efficient and sustainable approach.
- Quora. (2020, December 5). What are the steps of degradation of azo dyes?
- Regulations.gov. (n.d.). Air Pollution Control Technology Fact Sheet.
- Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- National Toxicology Program. (n.d.). RoC Profile: 4-Dimethylaminoazobenzene.
- U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
- eCFR. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
- PubMed Central. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
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A Comprehensive Guide to the Safe Handling of 4-Hydroxy-4'-dimethylaminoazobenzene
This document provides essential, immediate safety and logistical information for the handling of 4-Hydroxy-4'-dimethylaminoazobenzene (CAS RN: 2496-15-3). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety. This guide moves beyond a simple checklist to explain the rationale behind each procedural step, fostering a deep understanding of risk mitigation when working with this potent chemical.
Hazard Assessment: Understanding the Risk
This compound is an azo dye. While specific toxicological data for this hydroxylated derivative is limited, its structural similarity to the well-studied compound 4-Dimethylaminoazobenzene (DAB) necessitates that it be handled with extreme caution.
The National Toxicology Program (NTP) classifies 4-Dimethylaminoazobenzene as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies.[1] These studies have shown that DAB can cause tumors in the liver, bladder, and skin in various animal models.[1][2] Furthermore, DAB is listed as a mutagen, meaning it can cause genetic mutations, and can cause skin irritation upon contact.[3] Given these significant hazards, all personnel must treat this compound as a potential carcinogen and handle it accordingly. The primary routes of exposure are inhalation of the powder, dermal (skin) contact, and ingestion.[1]
| Hazard Classification | Description | Primary Routes of Exposure |
| Suspected Carcinogen | Based on the carcinogenicity of the parent compound, 4-Dimethylaminoazobenzene (DAB).[1][2] | Inhalation, Dermal Contact, Ingestion |
| Acute Oral Toxicity | Harmful if swallowed.[4][5] | Ingestion |
| Skin Irritant | May cause skin rash or irritation upon contact.[3] | Dermal Contact |
| Eye Irritant | Assumed to be an eye irritant based on general chemical properties. | Eye Contact |
| Mutagen | Based on data for the parent compound, 4-Dimethylaminoazobenzene (DAB).[3] | Inhalation, Dermal Contact, Ingestion |
Engineering Controls & Designated Areas: The First Line of Defense
Before any personal protective equipment is considered, engineering controls must be in place to minimize exposure. The Occupational Safety and Health Administration (OSHA) mandates specific controls for handling carcinogens.[6]
-
Designated Area: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a designated area. This area can be an entire laboratory, a specific workbench, or a chemical fume hood.[1] The area must be clearly marked with warning signs indicating the presence of a carcinogen.[1]
-
Chemical Fume Hood: All manipulations of the solid powder or solutions that could generate aerosols or vapors must be performed inside a certified chemical fume hood. This is critical for preventing inhalation of the compound.
-
Ventilated Enclosure for Weighing: Weighing of the solid powder should be done in a ventilated containment unit, such as a powder-containment hood or a glove box, to prevent the dispersion of fine dust particles.[1]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.
| Body Area | Required PPE | Rationale and Specifications |
| Respiratory | NIOSH-approved N95 Respirator or higher | Required for weighing and handling the solid powder to prevent inhalation of carcinogenic dust. For higher-risk operations or potential for aerosol generation, a Powered Air-Purifying Respirator (PAPR) may be necessary.[7] |
| Hands | Double-gloving with Nitrile Gloves | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin. Inspect gloves for any signs of degradation or punctures before and during use. |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and airborne particles. |
| Body | Buttoned Lab Coat & Chemical-Resistant Apron | A fully buttoned lab coat protects the skin and personal clothing. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk. |
| Feet | Closed-toe Shoes | Perforated shoes or sandals are strictly forbidden in the laboratory. |
Standard Operating Procedure (SOP) for Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow provides a framework for the safe handling of this compound.
Caption: Workflow for handling this compound.
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Spill Cleanup:
For any spill, the primary objective is to prevent the generation of airborne dust.
Caption: Decision tree for responding to a chemical spill.
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste. The parent compound, DAB, is listed under the EPA's Resource Conservation and Recovery Act (RCRA) with the waste code U093 .[1] It is imperative to manage the waste of the hydroxylated derivative under the same classification.
-
Solid Waste: Collect all contaminated solids (e.g., gloves, weigh paper, absorbent materials from spills) in a dedicated, sealed, and clearly labeled hazardous waste container. The label must read "Hazardous Waste" and list the chemical name.
-
Liquid Waste: Collect all contaminated liquid waste in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Decontamination of Glassware: Reusable glassware should be decontaminated. A common procedure is to rinse with a solvent (e.g., acetone, ethanol) to remove the bulk of the chemical, followed by washing with soap and water. The initial solvent rinse must be collected as hazardous waste.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.[5] This typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber system.[5] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[5]
By implementing these comprehensive safety measures, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
References
- National Toxicology Program. (n.d.). RoC Profile: 4-Dimethylaminoazobenzene. U.S. Department of Health and Human Services.
- New Jersey Department of Health and Senior Services. (2007). Hazardous Substance Fact Sheet: 4-Dimethylaminoazobenzene.
- Centers for Disease Control and Prevention. (n.d.). Hazard review of 4-dimethylaminoazobenzene (DAB). CDC Stacks.
- Occupational Safety and Health Administration. (n.d.). 4-DIMETHYLAMINOAZOBENZENE. OSHA.gov.
- U.S. Environmental Protection Agency. (n.d.). 4-Dimethylaminoazobenzene. EPA.gov.
- Miller, J. A., & Miller, E. C. (1948). The carcinogenicity of certain derivatives of p-dimethylaminoazobenzene in the rat. Journal of Experimental Medicine, 87(2), 139–156.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
